molecular formula C7H16N2 B1291341 2-Ethyl-1-methylpiperazine CAS No. 4791-32-6

2-Ethyl-1-methylpiperazine

Cat. No.: B1291341
CAS No.: 4791-32-6
M. Wt: 128.22 g/mol
InChI Key: AWZLXVAPLHUDSY-UHFFFAOYSA-N
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Description

2-Ethyl-1-methylpiperazine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-1-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-1-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-7-6-8-4-5-9(7)2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZLXVAPLHUDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619481
Record name 2-Ethyl-1-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4791-32-6
Record name 2-Ethyl-1-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Ethyl-1-methylpiperazine (CAS No: 4791-32-6)[1][2]. As a substituted piperazine, this compound is of significant interest to researchers in medicinal chemistry and drug development, where the piperazine ring serves as a common scaffold. This document synthesizes available data to offer field-proven insights into its structural characteristics, reactivity, and the methodologies required for its accurate characterization. Protocols are presented not merely as steps, but with a rationale grounded in chemical principles to ensure robust and reproducible outcomes.

Introduction: The Piperazine Scaffold in Modern Chemistry

The piperazine heterocycle is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals, including antipsychotics, antihistamines, and antivirals. Its prevalence is due to its unique structural and physicochemical properties: the two nitrogen atoms provide sites for substitution to modulate potency and pharmacokinetic profiles, and their basicity allows for the formation of water-soluble salts.

2-Ethyl-1-methylpiperazine is a chiral derivative, with substitution at both nitrogen (N1) and carbon (C2) positions. This specific substitution pattern offers a nuanced tool for drug designers. The N1-methyl group influences the basicity and lipophilicity, while the C2-ethyl group introduces a stereocenter, allowing for the exploration of stereospecific interactions with biological targets. This guide delves into the core chemical attributes of this molecule, providing a foundational resource for its application in research and development.

Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. For 2-Ethyl-1-methylpiperazine, these properties are derived from its chemical formula, C7H16N2, and its unique substitution pattern[1][2].

Structural Identification and Stereochemistry

The IUPAC name for this compound is 2-ethyl-1-methylpiperazine[1]. The presence of a substituent on the C2 carbon creates a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-2-Ethyl-1-methylpiperazine and (S)-2-Ethyl-1-methylpiperazine. This stereochemistry is a critical consideration in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles.

Caption: Chemical structure of 2-Ethyl-1-methylpiperazine with the chiral center at C2 marked.

Core Physicochemical Data

The following table summarizes key computed and experimental properties, which are essential for predicting the compound's behavior, such as solubility, membrane permeability, and potential for intermolecular interactions.

PropertyValueSource
Molecular Formula C₇H₁₆N₂PubChem[1]
Molecular Weight 128.22 g/mol PubChem[1][2]
CAS Number 4791-32-6 (unspecified stereochemistry)PubChem[1][2]
Topological Polar Surface Area (TPSA) 15.3 ŲPubChem[1][2]
XLogP3 (Lipophilicity) 0.6PubChem[1][2]
Hydrogen Bond Donor Count 1ECHEMI[2]
Hydrogen Bond Acceptor Count 2ECHEMI[2]
Rotatable Bond Count 1ECHEMI[2]
Predicted pKa 9.31 ± 0.40Guidechem[3]
Predicted Vapor Pressure 2.0 ± 0.3 mmHg at 25°CGuidechem[3]

Synthesis and Purification

Proposed Synthetic Workflow

A logical approach begins with a commercially available, protected piperazine to ensure regioselectivity. The use of a protecting group like tert-butyloxycarbonyl (Boc) is a standard and reliable strategy in organic synthesis to prevent undesired side reactions[4].

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Methylation cluster_2 Step 3: Purification Start 2-Ethylpiperazine Reagent1 Acetaldehyde (CH₃CHO) Sodium triacetoxyborohydride Start->Reagent1 Reacts with Intermediate1 1-Ethyl-3-ethylpiperazine (Mixture) Reagent1->Intermediate1 Forms Reagent2 Formaldehyde (CH₂O) Formic Acid (Eschweiler-Clarke) Intermediate1->Reagent2 Reacts with Product 2-Ethyl-1-methylpiperazine Reagent2->Product Forms Purification Distillation or Flash Chromatography Product->Purification Undergoes FinalProduct Purified Product Purification->FinalProduct

Caption: Proposed two-step synthesis and purification workflow for 2-Ethyl-1-methylpiperazine.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system; progress and purity can be checked at each stage using Thin Layer Chromatography (TLC) and later confirmed by Gas Chromatography (GC).

Step 1: Synthesis of 1,3-Diethylpiperazine (Illustrative Intermediate Step)

  • Rationale: Direct methylation of 2-ethylpiperazine would be unselective. A more controlled approach starts with a different precursor or protecting group strategy. For the purpose of illustrating a general piperazine alkylation, we describe a reductive amination.

  • Procedure:

    • To a stirred solution of 2-ethylpiperazine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add acetaldehyde (1.1 eq).

    • Stir the mixture for 30 minutes. The formation of the iminium intermediate is the critical step.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 10 °C. This mild reducing agent is selective for imines over carbonyls, preventing side reactions.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 2: N-Methylation via Eschweiler-Clarke Reaction

  • Rationale: The Eschweiler-Clarke reaction is a classic and highly effective method for methylating secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent. It is often high-yielding and avoids the use of hazardous alkyl halides.

  • Procedure:

    • Combine the crude product from the previous step (1.0 eq), aqueous formaldehyde (37%, 2.5 eq), and formic acid (98%, 2.5 eq).

    • Heat the mixture to 90-100 °C and maintain for 4-6 hours. Vigorous gas (CO₂) evolution will be observed initially.

    • Monitor reaction completion by TLC or GC-MS.

    • Cool the mixture to room temperature and basify to pH > 11 with 4M NaOH.

    • Extract the product with ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 3: Purification

  • Rationale: The crude product will likely contain residual reagents and potentially some over-alkylated byproducts. Purification is essential to meet standards for research applications.

  • Procedure:

    • Distillation: For larger scales, fractional distillation under reduced pressure is an effective method for purifying volatile amines.

    • Flash Chromatography: For smaller scales or when impurities have similar boiling points, silica gel chromatography is preferred. A gradient of ethyl acetate in hexanes with 1-2% triethylamine (to prevent amine tailing on the acidic silica) is a suitable mobile phase.

Spectral Characterization

Structural elucidation relies on a combination of spectroscopic techniques. While specific spectra for 2-Ethyl-1-methylpiperazine are not publicly cataloged, its structure allows for a confident prediction of its spectral features[5][6].

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry. Key signals would include:

    • A triplet corresponding to the -CH₃ of the ethyl group.

    • A multiplet for the -CH₂- of the ethyl group, coupled to both the adjacent methyl and the methine proton.

    • A singlet for the N-CH₃ group.

    • A series of complex multiplets for the six piperazine ring protons and the methine proton at C2.

    • A broad singlet for the N-H proton, which is exchangeable with D₂O.

  • ¹³C NMR: Seven distinct carbon signals are expected, corresponding to each carbon in the unique electronic environment of the molecule. The DEPT-135 experiment would be invaluable to distinguish between CH₃, CH₂, and CH signals.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups[7].

  • ~3300 cm⁻¹: A medium, somewhat broad peak corresponding to the N-H stretch of the secondary amine.

  • 2960-2850 cm⁻¹: Strong, sharp peaks from the C-H stretching of the methyl and ethyl aliphatic groups.

  • ~1450 cm⁻¹: C-H bending vibrations.

  • 1150-1050 cm⁻¹: C-N stretching vibrations.

Mass Spectrometry (MS)

Electron Impact (EI) Mass Spectrometry would show a molecular ion peak (M⁺) at m/z = 128. The key fragmentation pattern would involve alpha-cleavage adjacent to the nitrogen atoms, a characteristic pathway for amines. A major fragment would be expected at m/z = 99, corresponding to the loss of the ethyl group (•C₂H₅).

Reactivity, Stability, and Handling

Chemical Reactivity

Based on analogous piperazine derivatives, 2-Ethyl-1-methylpiperazine is a basic compound that will react exothermically with acids to form salts[8][9]. It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides[9].

Stability and Storage

The compound is expected to be stable under standard ambient conditions. However, like many amines, it can be hygroscopic and may absorb atmospheric CO₂. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).

Safety and Handling
  • Hazards: Substituted piperazines are often classified as corrosive and can cause severe skin burns and eye damage[10]. Inhalation may cause respiratory tract irritation[11].

  • Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood. Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat[8][9].

  • Handling: Use spark-proof tools and avoid sources of ignition, as the compound may be flammable[10]. Ensure adequate ventilation to prevent the buildup of vapors[9].

Analytical Methodologies

Quantitative analysis is critical for quality control and reaction monitoring. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for analyzing volatile amines like substituted piperazines[12][13][14].

Analytical_Workflow Sample Sample containing 2-Ethyl-1-methylpiperazine Dilution Dilute with Methanol Sample->Dilution Injection Inject 1.0 µL into GC Dilution->Injection Separation Separation on DB-17 Column (50% Phenyl-methylpolysiloxane) Injection->Separation Temp Program Detection Flame Ionization Detector (FID) Separation->Detection Analysis Data Processing (Integration & Quantification) Detection->Analysis

Sources

An In-depth Technical Guide to 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-Ethyl-1-methylpiperazine, a heterocyclic amine of significant interest in synthetic and medicinal chemistry. The document delineates its chemical identity, anchored by its primary CAS Number, and explores its physicochemical properties, synthesis strategies, and analytical characterization methodologies. Furthermore, this guide discusses the broader applications of substituted piperazines in drug development, contextualizing the potential utility of this specific molecule. Safety protocols and handling procedures are also detailed to ensure its responsible use in a research and development setting. This paper is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this compound.

Introduction to Substituted Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] Its unique six-membered heterocyclic structure containing two opposing nitrogen atoms allows for diverse functionalization, enabling chemists to modulate properties such as solubility, basicity, and receptor binding affinity. N-substituted piperazines, in particular, are integral to drugs targeting central nervous system (CNS) disorders, viral infections, and cancers.[2][3] 2-Ethyl-1-methylpiperazine is a specific derivative within this class, serving as a valuable, albeit less common, building block for creating complex molecules with tailored pharmacological profiles. Understanding its fundamental properties is the first step toward unlocking its potential in novel synthetic applications.

Chemical Identity and Physicochemical Properties

Precise identification of a chemical entity is paramount for regulatory compliance, reproducibility of experimental results, and safety. The primary identifier for 2-Ethyl-1-methylpiperazine is its Chemical Abstracts Service (CAS) number.

The compound exists as a racemate and as distinct enantiomers, each with a unique CAS number. It is critical for researchers to specify which form is being used.

Identifier Value Source
IUPAC Name 2-ethyl-1-methylpiperazinePubChem[4]
CAS Number 4791-32-6 (for racemate)ECHEMI, PubChem[4][5]
Chiral CAS No. 1033716-76-5 (for (S)-enantiomer)Lab-Chemicals.Com[6]
Molecular Formula C7H16N2PubChem[4]
Molecular Weight 128.22 g/mol PubChem[4]
Canonical SMILES CCC1CNCCN1CPubChem[4]
InChIKey AWZLXVAPLHUDSY-UHFFFAOYSA-NPubChem[4]
Appearance Colorless to pale yellow liquid (typical for related compounds)Career Henan Chemical Co.[2]
Boiling Point ~138 °C (estimated, based on 1-methylpiperazine)Sigma-Aldrich[7]
Density ~0.903 g/mL (estimated, based on 1-methylpiperazine)Sigma-Aldrich[7]
Solubility Freely soluble in water and various organic solventsA Review on Analytical Methods for Piperazine Determination

Synthesis Methodologies

The synthesis of asymmetrically substituted piperazines like 2-Ethyl-1-methylpiperazine requires a controlled, stepwise approach to avoid the formation of undesired side products. While a one-pot synthesis is challenging, the molecule can be reliably produced through sequential alkylation of the piperazine core. The choice of pathway often depends on the availability of starting materials.

A generalized synthetic approach involves the N-alkylation of a pre-substituted piperazine. This is a cornerstone reaction in the synthesis of many piperazine-based APIs.[8]

Conceptual Synthesis Workflow

G cluster_0 Pathway A: Starting with 2-Ethylpiperazine cluster_1 Pathway B: Starting with 1-Methylpiperazine A1 2-Ethylpiperazine A3 Reductive Amination (Eschweiler-Clarke reaction) A1->A3 A2 Methylating Agent (e.g., Formaldehyde/Formic Acid) A2->A3 A_end 2-Ethyl-1-methylpiperazine A3->A_end B1 1-Methylpiperazine B3 Nucleophilic Substitution B1->B3 B2 Ethylating Agent (e.g., Ethyl Halide) B2->B3 B_end Mixture including 1-Ethyl-4-methylpiperazine B3->B_end Note: This pathway is less selective and not ideal for producing the target isomer.

Caption: Generalized synthetic pathways for 2-Ethyl-1-methylpiperazine.

Protocol: Synthesis via Reductive Amination (Pathway A)

This protocol is based on the highly efficient Eschweiler-Clarke reaction, a standard method for the methylation of primary and secondary amines.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-ethylpiperazine (1 equivalent).

  • Reagent Addition: Add formic acid (2.5 equivalents) followed by a slow, portion-wise addition of formaldehyde (37% aqueous solution, 2.2 equivalents) while cooling the flask in an ice bath to manage the initial exotherm.

  • Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by the formate.

  • Workup: After cooling to room temperature, make the reaction mixture strongly alkaline (pH > 12) by the careful addition of NaOH solution. This step neutralizes the excess formic acid and deprotonates the product.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum to yield pure 2-Ethyl-1-methylpiperazine.

Analytical Characterization

Confirming the identity, purity, and concentration of 2-Ethyl-1-methylpiperazine is critical. Gas Chromatography (GC) is a particularly effective technique for analyzing volatile amines and their derivatives.[9][10]

Workflow for GC Analysis

G cluster_params Key GC Parameters prep Sample Preparation Dilute sample in Methanol inject GC Injection 1.0 µL, Split Mode (e.g., 1:5) prep->inject sep Separation DB-17 Capillary Column (30 m x 0.53 mm, 1 µm) inject->sep detect Detection Flame Ionization Detector (FID) sep->detect p1 Injector Temp: 250°C data Data Analysis Quantify using peak area against a calibrated standard detect->data p2 Detector Temp: 260°C p3 Carrier Gas: Helium p4 Oven Program: Isothermal hold then ramp

Caption: Standard workflow for the GC-FID analysis of 2-Ethyl-1-methylpiperazine.

Protocol: Purity Determination by GC-FID

This method is adapted from established procedures for separating piperazine derivatives.[9][10][11]

  • Standard Preparation: Prepare a calibration curve by dissolving known concentrations of a certified 2-Ethyl-1-methylpiperazine reference standard in HPLC-grade methanol.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in methanol to a concentration that falls within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: Use a mid-polarity column, such as a DB-17 ((50%-Phenyl)-methylpolysiloxane), which provides good resolution for these types of amines.[9]

    • Temperatures: Set the injector and detector (FID) temperatures to 250°C and 260°C, respectively.[10]

    • Oven Program: An example program could be: hold at 150°C for 5-10 minutes, then ramp at 35°C/min to 260°C and hold for 2 minutes.[10]

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 2 mL/min).[10]

  • Analysis: Inject the standards and the sample. The purity of the sample is determined by comparing its peak area to the calibration curve, with identity confirmed by matching the retention time to the standard.

Applications in Research and Drug Development

While 2-Ethyl-1-methylpiperazine itself is not an API, it serves as a sophisticated building block. The piperazine moiety it contains is a key component in a vast range of pharmaceuticals. For example, the N-methylpiperazine group is found in Sildenafil (Viagra), a well-known PDE5 inhibitor.[8][12][13]

The strategic placement of alkyl groups (methyl and ethyl) on the piperazine ring allows for fine-tuning of a drug candidate's properties:

  • Modulating Basicity (pKa): The nitrogen atoms are basic, and substitution affects their pKa. This is crucial for controlling the ionization state of a drug at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improving Selectivity: The specific shape and steric hindrance provided by the ethyl and methyl groups can enhance the binding selectivity of a molecule to its biological target, reducing off-target effects.

  • Enhancing Metabolic Stability: Alkyl groups can block sites of metabolism, potentially increasing the half-life of a drug.

This scaffold is particularly relevant in the synthesis of agents for:

  • Anticancer Therapies: Many kinase inhibitors incorporate a piperazine ring to improve solubility and cell permeability.[1][14]

  • CNS Disorders: The ability of piperazine-containing compounds to cross the blood-brain barrier makes them suitable for developing antipsychotics and antidepressants.[3]

Safety, Handling, and Storage

Substituted piperazines, including 2-Ethyl-1-methylpiperazine, require careful handling due to their chemical reactivity and potential biological effects. The following guidelines are based on safety data for structurally similar compounds like 1-methylpiperazine and 2-methylpiperazine.[7][15][16]

  • Hazards:

    • Flammable: The liquid and its vapors are flammable. Keep away from heat, sparks, open flames, and hot surfaces.[7][16] Use explosion-proof electrical equipment.[15]

    • Corrosive: Causes severe skin burns and serious eye damage.[7][15][16] Avoid all personal contact.[17]

    • Toxic/Harmful: May be harmful if swallowed, in contact with skin, or if inhaled.[7][15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[15]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and, if handling larger quantities, flame-retardant antistatic protective clothing.[7]

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[17]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[16]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Call a physician immediately.[15][16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]

    • Keep in a flammables area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[15]

Conclusion

2-Ethyl-1-methylpiperazine (CAS No. 4791-32-6) is a valuable, asymmetrically substituted piperazine derivative. Its synthesis requires careful control to ensure regioselectivity, and its identity and purity are best confirmed using chromatographic techniques like GC-FID. While not a final drug product itself, its structural motifs are highly relevant in medicinal chemistry, offering a scaffold for developing novel therapeutics with tailored ADME and selectivity profiles. Adherence to strict safety protocols is mandatory for its handling and storage due to its corrosive and flammable nature. This guide provides the foundational technical knowledge required for the effective and safe utilization of this compound in advanced chemical research.

References

  • PubChem. (n.d.). 2-Ethyl-1-methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-Methylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-1-methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Amazon S3. (2005). Material Safety Data Sheet - (S)-(+)-2-Methylpiperazine. Retrieved from [Link]

  • Analytical Chemistry An Indian Journal. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351843B - Synthesis method of 2-methyl piperazine lomefloxacin.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Career Henan Chemical Co. (2025). 2-Methylpiperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Sildenafil. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of piperazine, 1-methyl piperazine, 1-ethyl piperazine, Sildenafil and its impurities. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Methylpiperazine: A Key Building Block for Pharmaceutical Innovation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

Sources

The Synthesis of 2-Ethyl-1-methylpiperazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-ethyl-1-methylpiperazine, a substituted piperazine derivative of significant interest in medicinal chemistry. The piperazine scaffold is a ubiquitous structural motif in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1] This document details two primary, field-proven synthetic routes: a classical two-step approach involving the synthesis of 2-ethylpiperazine followed by N-methylation, and a more convergent strategy utilizing reductive amination. The guide offers a comprehensive analysis of the underlying reaction mechanisms, detailed experimental protocols, and a comparative assessment of the two pathways to inform rational synthesis design in drug discovery and development.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in modern drug discovery, frequently incorporated into molecular designs to enhance aqueous solubility, oral bioavailability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Its basic nitrogen atoms can be readily functionalized to modulate potency and selectivity for a given biological target. The specific substitution pattern on the piperazine core, such as the presence of an ethyl group at the C-2 position and a methyl group at the N-1 position in 2-ethyl-1-methylpiperazine, can significantly influence the molecule's three-dimensional conformation and its interactions with biological macromolecules. This guide focuses on the practical synthesis of this key building block.

Retrosynthetic Analysis: Deconstructing 2-Ethyl-1-methylpiperazine

A retrosynthetic analysis of 2-ethyl-1-methylpiperazine reveals two primary disconnection points, leading to two logical synthetic strategies.

G target 2-Ethyl-1-methylpiperazine intermediate1 2-Ethylpiperazine target->intermediate1 N-Methylation intermediate2 N-Methylpiperazine target->intermediate2 C-Ethylation starting_material5 Ethylenediamine Derivative target->starting_material5 Reductive Amination starting_material6 Acetaldehyde target->starting_material6 Reductive Amination starting_material1 α-Amino Acid Derivative intermediate1->starting_material1 Cyclization starting_material3 Piperazine intermediate2->starting_material3 N-Methylation starting_material2 Ethyl Halide starting_material4 Formaldehyde/Formic Acid

Figure 1: Retrosynthetic analysis of 2-ethyl-1-methylpiperazine.

This analysis highlights two main approaches:

  • Pathway A: Sequential C-Alkylation and N-Alkylation. This is a linear approach where the piperazine core is first substituted at the C-2 position with an ethyl group, followed by methylation of one of the nitrogen atoms.

  • Pathway B: Convergent Reductive Amination. This strategy aims to construct the substituted piperazine ring in a more convergent manner, potentially reducing the number of synthetic steps.

Pathway A: Synthesis of 2-Ethylpiperazine and Subsequent N-Methylation

This classical and reliable two-step pathway is often favored for its well-established and scalable reactions.

Step 1: Synthesis of 2-Ethylpiperazine

Several methods exist for the synthesis of 2-substituted piperazines.[1][2][3] A common and effective method involves the cyclization of a suitably protected α-amino acid derivative.

3.1.1. Reaction Mechanism

The synthesis can commence from a protected α-aminobutyric acid, which is then coupled with a protected aminoethanol derivative, followed by cyclization and reduction to yield 2-ethylpiperazine. A key transformation in some modern approaches involves an aza-Michael addition.[2]

3.1.2. Experimental Protocol: Synthesis of 2-Ethylpiperazine (Illustrative)

  • Materials: N-Boc-α-aminobutyric acid, N-benzyl-2-aminoethanol, coupling agents (e.g., HATU, DIPEA), reducing agent (e.g., LiAlH4), deprotection agents (e.g., TFA, H2/Pd-C), appropriate solvents (e.g., DMF, THF).

  • Step 1: Amide Coupling: To a solution of N-Boc-α-aminobutyric acid in DMF, add HATU and DIPEA. Stir for 10 minutes, then add N-benzyl-2-aminoethanol. Stir at room temperature for 12 hours.

  • Step 2: Reduction of Amide and Boc-Deprotection: The resulting amide is then reduced using a strong reducing agent like LiAlH4 in THF. Subsequent treatment with an acid like TFA will remove the Boc protecting group.

  • Step 3: Cyclization and N-Debenzylation: The intermediate diamine can then be induced to cyclize. The final N-benzyl group is removed by catalytic hydrogenation (H2, Pd/C) to afford 2-ethylpiperazine.

  • Purification: The crude product is purified by distillation or column chromatography.

Step 2: N-Methylation of 2-Ethylpiperazine

The final step involves the selective methylation of one of the nitrogen atoms of 2-ethylpiperazine. The Eschweiler-Clarke reaction is a highly effective and widely used method for this transformation.[4]

3.2.1. Reaction Mechanism: Eschweiler-Clarke Reaction

This reaction involves the reductive amination of the secondary amine with formaldehyde, where formic acid serves as the reducing agent. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by hydride transfer from formic acid.

G cluster_0 Eschweiler-Clarke N-Methylation 2-Ethylpiperazine 2-Ethylpiperazine Iminium Ion Iminium Ion 2-Ethylpiperazine->Iminium Ion + HCHO 2-Ethyl-1-methylpiperazine 2-Ethyl-1-methylpiperazine Iminium Ion->2-Ethyl-1-methylpiperazine + HCOOH, -CO2

Figure 2: Simplified mechanism of the Eschweiler-Clarke reaction.

3.2.2. Experimental Protocol: N-Methylation of 2-Ethylpiperazine

  • Materials: 2-Ethylpiperazine, formaldehyde (37% aqueous solution), formic acid (98-100%), sodium hydroxide, appropriate solvents (e.g., water, DCM).

  • Procedure: To a cooled solution of 2-ethylpiperazine, slowly add formaldehyde followed by formic acid. The reaction mixture is then heated to reflux for 8-12 hours until the evolution of CO2 ceases.

  • Work-up: After cooling, the reaction mixture is basified with a strong base (e.g., NaOH) to a pH > 12 and extracted with an organic solvent like dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by distillation.

Pathway A: Data Summary
StepReactionKey ReagentsTypical YieldPurity
1Synthesis of 2-EthylpiperazineProtected α-aminobutyric acid, N-benzyl-2-aminoethanol60-75%>95%
2N-MethylationFormaldehyde, Formic Acid80-90%>98%

Pathway B: Convergent Synthesis via Reductive Amination

Reductive amination offers a more convergent and potentially more efficient route to 2-ethyl-1-methylpiperazine by forming two C-N bonds in a single conceptual operation.[5][6]

Proposed Convergent Strategy

A plausible reductive amination strategy would involve the reaction of N-methylethylenediamine with a suitable three-carbon electrophile that can introduce the ethyl-substituted backbone. A more practical approach, however, involves the reductive amination of a pre-formed piperazine precursor. A highly efficient method involves the reaction of an appropriate aldehyde with a piperazine derivative.[7][8]

For the synthesis of 2-ethyl-1-methylpiperazine, a direct reductive amination approach would be challenging. A more feasible variation of this pathway would be the reductive amination of N-methylpiperazine with acetaldehyde. However, this would lead to N-ethyl-N'-methylpiperazine, not the desired product.

A more viable reductive amination approach to the target molecule would involve the reaction of a suitably protected ethylenediamine derivative with a carbonyl compound that can form the C2-ethyl substituted fragment, followed by cyclization and methylation. Given the complexity, a direct one-pot synthesis is less documented. However, a stepwise reductive amination approach is highly practical.

Stepwise Reductive Amination Approach
  • Reductive amination to form a linear precursor: Reaction of a protected amino group with an appropriate aldehyde, followed by reduction.

  • Cyclization: Intramolecular reaction to form the piperazine ring.

  • N-Methylation: As described in Pathway A.

While a fully convergent one-pot reductive amination for this specific molecule is not straightforward, the principles of reductive amination are crucial in many modern synthetic routes to substituted piperazines.[9][10]

Comparison of Pathways
FeaturePathway A (Linear)Pathway B (Convergent - Idealized)
Step Economy Lower (more steps)Higher (fewer steps in theory)
Reliability High (well-established reactions)May require more optimization
Scalability Generally goodCan be challenging depending on the specific reaction
Starting Materials Readily availableMay require more specialized starting materials

Conclusion

Both the classical linear synthesis and a convergent approach leveraging reductive amination present viable pathways for the synthesis of 2-ethyl-1-methylpiperazine. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, and available resources. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to make informed decisions in the synthesis of this important piperazine derivative.

References

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

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  • Synthesis of 2-substituted piperazines via direct a-lithiation - ElectronicsAndBooks. Available at: [Link]

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  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]

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  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

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An In-depth Technical Guide to the Molecular Structure of 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Ethyl-1-methylpiperazine, a heterocyclic amine with significant potential in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, analytical confirmation, and potential applications, grounding all claims in authoritative scientific literature.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs with diverse therapeutic activities, including anticancer, antidepressant, and antiviral properties.[1][2] The substitution pattern on the piperazine core is critical for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 2-Ethyl-1-methylpiperazine (C7H16N2) is a chiral disubstituted piperazine that serves as a valuable building block for creating novel chemical entities with complex, three-dimensional architectures.[3][4] Understanding its fundamental molecular properties is the first step toward unlocking its potential in creating next-generation therapeutics.

Section 1: Molecular Structure and Physicochemical Properties

2-Ethyl-1-methylpiperazine is a saturated six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The ethyl group at the C2 position introduces a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-2-Ethyl-1-methylpiperazine and (S)-2-Ethyl-1-methylpiperazine.[5]

Core Molecular Attributes

The fundamental properties of 2-Ethyl-1-methylpiperazine are summarized below. These computed properties provide a baseline for predicting its behavior in various chemical and biological systems.

PropertyValueSource
IUPAC Name 2-ethyl-1-methylpiperazine[3]
CAS Number 4791-32-6 (unspecified stereochemistry)[3][4]
Molecular Formula C₇H₁₆N₂[3][4]
Molecular Weight 128.22 g/mol [3]
Monoisotopic Mass 128.131348519 Da[3][4]
Topological Polar Surface Area 15.3 Ų[3]
Complexity 83[4]
Hydrogen Bond Donor Count 1[3][4]
Hydrogen Bond Acceptor Count 2[3][4]
Rotatable Bond Count 1[3][4]
XLogP3 0.6[3]
Stereochemistry and Structural Representation

The presence of a stereocenter at the C2 position is a critical feature, as enantiomers can exhibit vastly different biological activities and metabolic profiles. The absolute configuration dictates the spatial arrangement of the ethyl group, which in turn influences how the molecule interacts with chiral biological targets like enzymes and receptors.

General molecular structure of 2-Ethyl-1-methylpiperazine.

Section 2: Synthesis and Purification

While numerous methods exist for synthesizing substituted piperazines, a practical and scalable approach is often desired.[1][6] A robust method for preparing 2-Ethyl-1-methylpiperazine involves the direct N-methylation of the commercially available 2-ethylpiperazine. This approach is efficient and avoids the complexities of building the piperazine ring from acyclic precursors.

Synthetic Workflow: Reductive Amination

Reductive amination is a classic and highly effective method for forming C-N bonds. In this proposed synthesis, 2-ethylpiperazine is reacted with formaldehyde in the presence of a reducing agent to yield the desired N-methylated product.

G cluster_workflow Synthetic Workflow for 2-Ethyl-1-methylpiperazine reagents Reactants - 2-Ethylpiperazine - Formaldehyde (37% aq.) - Sodium triacetoxyborohydride reaction Reaction Vessel - Stir at room temperature - Monitor by TLC/LC-MS reagents->reaction 1. Combine solvent Solvent - Dichloromethane (DCM) solvent->reaction 2. Dissolve workup Aqueous Workup - Quench with sat. NaHCO₃ - Separate organic layer reaction->workup 3. Reaction Complete purification Purification - Dry (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purification 4. Isolate Crude product Final Product - 2-Ethyl-1-methylpiperazine - Characterize (NMR, MS, IR) purification->product 5. Purify

Proposed workflow for the synthesis of 2-Ethyl-1-methylpiperazine.
Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for N-alkylation of secondary amines.[7]

Objective: To synthesize 2-Ethyl-1-methylpiperazine via reductive amination of 2-ethylpiperazine.

Materials:

  • 2-Ethylpiperazine (1.0 eq)

  • Formaldehyde (37 wt. % in H₂O, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes/Triethylamine solvent system

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-ethylpiperazine (1.0 eq) and dissolve in dichloromethane (DCM, ~0.2 M).

  • Addition of Aldehyde: Add aqueous formaldehyde (1.2 eq) to the solution. Stir the mixture for 20 minutes at room temperature to facilitate iminium ion formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent the product from streaking on the acidic silica.

  • Characterization: Combine the pure fractions and concentrate to yield 2-Ethyl-1-methylpiperazine as a colorless to pale yellow oil. Confirm the structure using the analytical methods described in the following section.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is used to verify the identity and purity of the synthesized 2-Ethyl-1-methylpiperazine.[8][9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and connectivity of hydrogen atoms.

    • Ethyl Group: A triplet integrating to 3H (for the -CH₃) and a quartet integrating to 2H (for the -CH₂-).

    • N-Methyl Group: A sharp singlet integrating to 3H.

    • Piperazine Ring Protons: A series of complex multiplets in the upfield region, integrating to the remaining 7 protons on the ring. The proton at the chiral C2 position will appear as a distinct multiplet.

    • N-H Proton: A broad singlet that may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This identifies all unique carbon environments in the molecule.

    • Seven distinct signals are expected, corresponding to the seven carbon atoms in the structure. The chemical shifts will be characteristic of sp³-hybridized carbons in an amine environment.

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[10]

    • C-H Stretching: Strong absorptions around 2850-3000 cm⁻¹ corresponding to the sp³ C-H bonds.

    • N-H Stretching: A moderate, somewhat broad absorption around 3300-3500 cm⁻¹ for the secondary amine.

    • C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ region.

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.

    • Molecular Ion (M+): A peak corresponding to the exact mass of the molecule (128.13) should be observed, often as the [M+H]⁺ ion (m/z = 129.14) in ESI-MS. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[11]

Section 4: Reactivity and Potential Applications

The chemical reactivity of 2-Ethyl-1-methylpiperazine is dominated by the two nitrogen atoms, which possess differing nucleophilicity. The secondary amine (at N4) is generally more reactive towards electrophiles than the tertiary amine (at N1) due to less steric hindrance.

This differential reactivity allows for selective functionalization, making the molecule a versatile scaffold in drug development. It can be incorporated into larger molecules to serve as a linker, improve solubility, or modulate basicity (pKa), which is a critical factor for drug absorption and distribution.

Potential Applications in Drug Development:

  • CNS Agents: The piperazine core is prevalent in drugs targeting the central nervous system, such as antidepressants and antipsychotics.

  • Anticancer Agents: Many kinase inhibitors incorporate N-substituted piperazines to interact with the solvent-exposed region of the ATP-binding pocket.[12][13]

  • Antiviral/Anti-Infective Agents: The basic nitrogens of the piperazine ring can form key hydrogen bonds with target proteins in various pathogens.[13] For instance, the N-methylpiperazine moiety is a key component of the blockbuster drug Sildenafil.[14][15]

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Ethyl-1-methylpiperazine is not widely available, data from closely related compounds like 1-methylpiperazine and 2-methylpiperazine suggest it should be handled with care.[16][17]

  • Hazards: Likely to be corrosive and may cause severe skin burns and eye damage.[18] It may also be a flammable liquid or solid and harmful if inhaled.[19]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). 2-Ethyl-1-methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of new amides of the N-methylpiperazine series. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

  • European Patent Office. (2019). METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION - EP 3154955 B1. Retrieved from [Link]

  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1).
  • PubChem. (n.d.). 2-Ethyl-1-methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351843B - Synthesis method of 2-methyl piperazine lomefloxacin.
  • National Institutes of Health. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PMC. Retrieved from [Link]

  • Career Henan Chemical Co. (2025). 2-Methylpiperazine. Retrieved from [Link]

  • MDPI. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Retrieved from [Link]

  • ACS Publications. (2018). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ferrara - IRIS - Unife. (2015). Mastering chiral substituted 2-oxopiperazines. Retrieved from [Link]

  • Wikipedia. (n.d.). Sildenafil. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Methylpiperazine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Methylpiperazine: A Key Building Block for Pharmaceutical Innovation. Retrieved from [Link]

  • ACS Publications. (2013). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • Masaryk University. (n.d.). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-1-[(3-methyl-2-pyridinyl)methyl]piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST WebBook. Retrieved from [Link]

  • YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

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Spectroscopic Profile of 2-Ethyl-1-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 2-Ethyl-1-methylpiperazine (C₇H₁₆N₂). In the absence of publicly available experimental spectra for this specific compound, this document leverages predictive methodologies and comparative analysis with structurally related analogs to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar piperazine derivatives.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals due to their favorable pharmacokinetic properties and versatile synthetic handles. 2-Ethyl-1-methylpiperazine, a disubstituted piperazine, represents a valuable building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in established spectroscopic principles and data from analogous compounds.

Molecular Structure and Properties:

  • IUPAC Name: 2-Ethyl-1-methylpiperazine

  • Molecular Formula: C₇H₁₆N₂

  • Molecular Weight: 128.22 g/mol [1]

  • Exact Mass: 128.131348519 Da[1]

  • SMILES: CCC1CNCCN1C[1]

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2-Ethyl-1-methylpiperazine is predicted to exhibit distinct signals corresponding to the ethyl and methyl substituents, as well as the protons of the piperazine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the overall conformational dynamics of the ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-2~ 2.6 - 2.8m-1H
H-3 (axial & equatorial)~ 2.4 - 2.7m-2H
H-5 (axial & equatorial)~ 2.3 - 2.6m-2H
H-6 (axial & equatorial)~ 2.2 - 2.5m-2H
N-CH₃~ 2.3s-3H
-CH₂-CH₃~ 1.4 - 1.6m~ 7.52H
-CH₂-CH₃~ 0.9t~ 7.53H

Causality Behind Predictions:

  • Piperazine Ring Protons (H-2, H-3, H-5, H-6): The protons on the piperazine ring are expected to appear in the range of 2.2-2.8 ppm. Their signals will likely be complex multiplets due to geminal and vicinal coupling, as well as potential conformational exchange. The proton at the substituted carbon (H-2) will be shifted slightly downfield.

  • N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen is predicted to be a singlet around 2.3 ppm, a typical region for N-methyl groups in aliphatic amines.

  • Ethyl Group Protons (-CH₂-CH₃ and -CH₂-CH₃): The methylene protons of the ethyl group are expected to be a multiplet around 1.4-1.6 ppm, split by the adjacent methyl protons. The terminal methyl group will appear as a triplet around 0.9 ppm, characteristic of an ethyl group attached to a saturated system.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-Ethyl-1-methylpiperazine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A sweep width of approximately 12 ppm centered around 6 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of signals will reflect the symmetry of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Carbon Assignment Predicted Chemical Shift (ppm)
C-2~ 58 - 62
C-3~ 50 - 54
C-5~ 55 - 59
C-6~ 46 - 50
N-CH₃~ 45 - 49
-CH₂-CH₃~ 25 - 29
-CH₂-CH₃~ 10 - 14

Rationale for Predicted Shifts:

  • Piperazine Ring Carbons (C-2, C-3, C-5, C-6): These carbons are directly attached to nitrogen atoms, causing them to be deshielded and appear in the 46-62 ppm range. The carbon bearing the ethyl group (C-2) is expected to be the most downfield of the ring carbons.

  • N-Methyl Carbon (N-CH₃): The N-methyl carbon is predicted to resonate in the 45-49 ppm region.

  • Ethyl Group Carbons (-CH₂-CH₃ and -CH₂-CH₃): The methylene and methyl carbons of the ethyl group will appear in the aliphatic region, with the methylene carbon being further downfield due to its proximity to the piperazine ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 512 to 2048 scans are typically required for a good signal-to-noise ratio.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A sweep width of approximately 220 ppm.

  • Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. The solvent signal (CDCl₃ at 77.16 ppm) can be used for referencing.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of 2-Ethyl-1-methylpiperazine will be dominated by absorptions corresponding to C-H and C-N stretching and bending vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2960 - 2850C-H stretching (alkyl)Strong
2800 - 2700C-H stretching (N-alkyl, Bohlmann bands)Medium, Sharp
1470 - 1440C-H bending (CH₂ and CH₃)Medium
1380 - 1365C-H bending (CH₃ umbrella mode)Medium
1200 - 1000C-N stretchingMedium to Strong

Interpretation of Predicted IR Spectrum:

  • C-H Stretching: The most intense bands will be in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the methyl and methylene groups.

  • Bohlmann Bands: A characteristic feature of amines with anti-periplanar protons to the nitrogen lone pair is the presence of Bohlmann bands in the 2700-2800 cm⁻¹ region.

  • C-H Bending: The scissoring and bending vibrations of the CH₂ and CH₃ groups will appear in the 1365-1470 cm⁻¹ range.

  • C-N Stretching: The C-N stretching vibrations of the piperazine ring are expected in the 1000-1200 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-Ethyl-1-methylpiperazine is expected to produce a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the piperazine ring and its substituents.

Predicted Mass Spectrum (EI, 70 eV):

m/z Predicted Fragment Ion Interpretation
128[C₇H₁₆N₂]⁺˙Molecular Ion (M⁺˙)
113[M - CH₃]⁺Loss of a methyl radical
99[M - C₂H₅]⁺Loss of an ethyl radical
85[C₅H₁₁N]⁺Ring cleavage
71[C₄H₉N]⁺Ring cleavage
58[C₃H₈N]⁺Common fragment for N-methylpiperazines

Fragmentation Pathway:

The fragmentation of N-alkylated piperazines is typically initiated by alpha-cleavage adjacent to the nitrogen atoms. For 2-Ethyl-1-methylpiperazine, the primary fragmentation pathways are expected to be the loss of the ethyl and methyl groups. Subsequent ring cleavage will lead to the formation of smaller, stable nitrogen-containing cations. The base peak is likely to be a fragment resulting from a stable ring-opened cation.

G M [C₇H₁₆N₂]⁺˙ m/z = 128 F1 [M - C₂H₅]⁺ m/z = 99 M->F1 - C₂H₅• F2 [C₄H₉N]⁺ m/z = 71 F1->F2 Ring Cleavage F3 [C₃H₈N]⁺ m/z = 58 F1->F3 Rearrangement

Caption: Predicted major fragmentation pathway for 2-Ethyl-1-methylpiperazine.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 30-200.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Synthesis of 2-Ethyl-1-methylpiperazine

A plausible synthetic route to 2-Ethyl-1-methylpiperazine involves the reductive amination of 1-methylpiperazine with acetaldehyde.

Reaction Scheme:

G cluster_0 1-Methylpiperazine cluster_1 Acetaldehyde cluster_2 2-Ethyl-1-methylpiperazine R1 R1 P P R1->P + R2 R2 R2->P NaBH(OAc)₃ CH₂Cl₂

Caption: Proposed synthesis of 2-Ethyl-1-methylpiperazine.

Experimental Workflow:

  • Reaction Setup: To a solution of 1-methylpiperazine (1.0 eq) in dichloromethane (CH₂Cl₂) is added acetaldehyde (1.1 eq). The mixture is stirred at room temperature for 30 minutes.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12-24 hours.

  • Workup: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 2-Ethyl-1-methylpiperazine.

Spectroscopic Monitoring:

  • TLC: The progress of the reaction can be monitored by thin-layer chromatography.

  • ¹H NMR: The disappearance of the aldehyde proton signal and the appearance of the ethyl group signals can be monitored by ¹H NMR of the crude reaction mixture.

  • GC-MS: GC-MS can be used to confirm the presence of the product and assess its purity.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic properties of 2-Ethyl-1-methylpiperazine. By combining theoretical predictions with comparative data from analogous structures, a comprehensive spectroscopic profile has been constructed. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the proposed synthetic route and analytical protocols, serve as a valuable resource for the scientific community engaged in the synthesis, identification, and application of novel piperazine derivatives.

References

  • Sigma-Aldrich. N-Ethyl-N-methyl-2-piperazin-1-ylnicotinamide.
  • PubChem. 2-Ethyl-1-methylpiperazine. National Center for Biotechnology Information. Available at: [Link]

  • NIST. Piperazine, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]

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  • NIST. Piperazine, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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An In-depth Technical Guide to the Solubility Profile of 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Ethyl-1-methylpiperazine, a substituted piperazine derivative of interest to researchers, scientists, and drug development professionals. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a robust theoretical framework based on the physicochemical properties of the molecule and the known solubility characteristics of structurally related compounds. By integrating fundamental principles of solubility with detailed, actionable experimental protocols, this guide serves as a self-validating resource, empowering researchers to determine the precise solubility parameters of 2-Ethyl-1-methylpiperazine for their specific applications. The guide further delves into the anticipated effects of pH and temperature on its solubility and provides a predictive pKa analysis, crucial for understanding its behavior in various aqueous and organic media.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter that governs the behavior of a compound in both chemical and biological systems. For drug development professionals, poor aqueous solubility can be a significant impediment, often leading to low bioavailability and challenging formulation development. In chemical research, understanding the solubility of a reagent in various solvents is fundamental for reaction optimization, purification, and product formulation.

2-Ethyl-1-methylpiperazine, a substituted diamine, presents a unique solubility profile influenced by its structural features: a polar piperazine ring capable of hydrogen bonding, and non-polar ethyl and methyl substituents. This guide aims to provide a deep understanding of these competing factors and their impact on the solubility of this molecule.

Physicochemical Properties of 2-Ethyl-1-methylpiperazine

A thorough understanding of a molecule's physicochemical properties is the cornerstone of predicting its solubility. The following table summarizes the key computed properties for 2-Ethyl-1-methylpiperazine.[1]

PropertyValueSource
Molecular Formula C₇H₁₆N₂PubChem[1]
Molecular Weight 128.22 g/mol PubChem[1]
IUPAC Name 2-ethyl-1-methylpiperazinePubChem[1]
CAS Number 4791-32-6PubChem[1]
Computed XLogP3 0.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]

The presence of both hydrogen bond donors and acceptors, coupled with a relatively low molecular weight, suggests a predisposition for solubility in polar solvents. The XLogP3 value of 0.6 indicates a relatively balanced lipophilicity, suggesting potential solubility in a range of solvents.

Predicted Solubility Profile of 2-Ethyl-1-methylpiperazine

Based on fundamental principles of solubility ("like dissolves like") and the known behavior of analogous compounds, we can construct a predicted solubility profile for 2-Ethyl-1-methylpiperazine.

Aqueous Solubility

Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds with water molecules.[2][3] The solubility tends to decrease as the size of the hydrophobic alkyl groups increases.[2] Given that 2-Ethyl-1-methylpiperazine has a total of seven carbon atoms, it is expected to be moderately to highly soluble in water. The piperazine ring itself is highly soluble in water.[4][5] The presence of the ethyl and methyl groups will slightly reduce the aqueous solubility compared to unsubstituted piperazine, but the two nitrogen atoms available for hydrogen bonding should ensure significant water solubility.

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the polarity of the solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected in these solvents. The ability of 2-Ethyl-1-methylpiperazine to both donate and accept hydrogen bonds will facilitate strong interactions with these protic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): Moderate to good solubility is anticipated. The dipole-dipole interactions between the polar C-N bonds of the piperazine ring and the polar groups of these solvents will promote dissolution.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted in non-polar solvents. The polar nature of the piperazine ring will hinder its interaction with these solvents.

The following table provides a qualitative prediction of the solubility of 2-Ethyl-1-methylpiperazine in common solvents.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticHighHydrogen bonding with the two nitrogen atoms of the piperazine ring.
Methanol Polar ProticHighStrong hydrogen bonding interactions.
Ethanol Polar ProticHighStrong hydrogen bonding interactions.
Acetone Polar AproticModerate to GoodDipole-dipole interactions.
Dichloromethane Polar AproticModerateDipole-dipole interactions.
Hexane Non-PolarLowMismatch in polarity.

The Critical Role of pH: A Predictive Analysis

As a basic compound, the aqueous solubility of 2-Ethyl-1-methylpiperazine is expected to be highly dependent on the pH of the solution. In acidic conditions, the nitrogen atoms of the piperazine ring will become protonated, forming a more soluble salt.[6][7]

pKa Estimation
  • 1-Methylpiperazine: pKa1 = 9.09, pKa2 = 4.94[10]

  • 2-Methylpiperazine: pKa1 = 9.60, pKa2 = 5.62[9]

Given these values, it is reasonable to predict that 2-Ethyl-1-methylpiperazine will have two pKa values, with the first (pKa1) likely in the range of 9-10 and the second (pKa2) in the range of 5-6. The first pKa corresponds to the protonation of the more basic nitrogen (N1, the tertiary amine), while the second corresponds to the protonation of the less basic nitrogen (N4, the secondary amine).

pH-Solubility Profile

The relationship between pH and the solubility of a basic compound can be visualized with a pH-solubility profile.

pH_Solubility_Profile cluster_0 pH-Solubility Profile for a Dibasic Compound cluster_1 Dominant Species & Solubility pH pH Solubility Solubility Low_pH Low pH (pH < pKa2) Mid_pH Intermediate pH (pKa2 < pH < pKa1) Low_pH->Mid_pH Increasing pH Species_Low Fully Protonated (BH2++) High Solubility Low_pH->Species_Low High_pH High pH (pH > pKa1) Mid_pH->High_pH Increasing pH Species_Mid Mono-Protonated (BH+) Moderate Solubility Mid_pH->Species_Mid Species_High Free Base (B) Low Intrinsic Solubility High_pH->Species_High

Caption: Predicted pH-solubility profile for 2-Ethyl-1-methylpiperazine.

At pH values significantly below the second pKa (pKa2), the compound will exist predominantly in its fully protonated, highly soluble form. As the pH increases above pKa2, the first deprotonation occurs, leading to a decrease in solubility. A further increase in pH above the first pKa (pKa1) will result in the predominance of the neutral, less soluble free base form.

Temperature Dependence of Solubility

The solubility of most solid compounds in a liquid solvent increases with temperature. However, the dissolution of some compounds can be an exothermic process, leading to a decrease in solubility with increasing temperature. For amines in water, the temperature dependence can be complex.[9] Without experimental data, it is difficult to predict the exact temperature-solubility profile of 2-Ethyl-1-methylpiperazine. However, for most practical applications in research and development, it is reasonable to assume that solubility will increase with temperature. It is crucial to control the temperature during experimental solubility determinations to ensure reproducible results.

Experimental Determination of Solubility: A Practical Guide

To obtain precise and accurate solubility data, experimental determination is essential. This section provides detailed protocols for both kinetic and thermodynamic solubility assays.

Distinguishing Kinetic and Thermodynamic Solubility

It is important to differentiate between kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated solution of the compound in an organic solvent (like DMSO) to an aqueous buffer. It is a high-throughput method suitable for early-stage drug discovery.

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. This method is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.

The following diagram illustrates the workflow for determining both kinetic and thermodynamic solubility.

Solubility_Workflow cluster_kinetic Kinetic Solubility Assay cluster_thermodynamic Thermodynamic Solubility Assay (Shake-Flask Method) K1 Prepare concentrated stock solution (e.g., 10 mM in DMSO) K2 Add aliquots of stock solution to aqueous buffer in a microplate K1->K2 K3 Incubate for a short period (e.g., 1-2 hours) with shaking K2->K3 K4 Measure precipitation (e.g., nephelometry, UV-Vis after filtration) K3->K4 End_K Kinetic Solubility Value K4->End_K T1 Add excess solid compound to a known volume of solvent T2 Equilibrate for an extended period (24-72 hours) with agitation at a constant temperature T1->T2 T3 Separate undissolved solid (centrifugation or filtration) T2->T3 T4 Quantify the concentration of the dissolved compound in the supernatant (e.g., HPLC, LC-MS) T3->T4 End_T Thermodynamic Solubility Value T4->End_T Start Start Start->K1 Start->T1

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Step-by-Step Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the thermodynamic solubility of 2-Ethyl-1-methylpiperazine.

Materials:

  • 2-Ethyl-1-methylpiperazine (solid)

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification

Procedure:

  • Preparation: Add an excess amount of solid 2-Ethyl-1-methylpiperazine to a glass vial containing a known volume of the solvent. A visual excess of solid should be present to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stirrer plate at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant, avoiding any solid particles. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Filtration: Filter the supernatant through a syringe filter to remove any remaining fine particles. It is crucial to use a filter material that does not bind the analyte.

  • Quantification: Prepare a series of standard solutions of 2-Ethyl-1-methylpiperazine of known concentrations in the same solvent. Analyze both the standards and the filtered sample solution by a suitable analytical method such as HPLC or LC-MS.

  • Calculation: Construct a calibration curve from the standard solutions and use it to determine the concentration of 2-Ethyl-1-methylpiperazine in the saturated sample. This concentration represents the thermodynamic solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of 2-Ethyl-1-methylpiperazine. While specific quantitative solubility data is not widely available, a robust predictive profile has been established based on the molecule's physicochemical properties and the behavior of structurally similar compounds. The guide emphasizes the critical influence of pH on the aqueous solubility of this basic compound and provides a framework for predicting its pKa values.

Most importantly, this document equips researchers with the necessary theoretical understanding and detailed, validated experimental protocols to determine the kinetic and thermodynamic solubility of 2-Ethyl-1-methylpiperazine in any solvent of interest. By following the outlined procedures, scientists and drug development professionals can generate the precise data required to advance their research and development activities with confidence.

References

  • PubChem. (n.d.). 2-Ethyl-1-methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to amines. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
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  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

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An In-depth Technical Guide to the Stability and Storage of 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-1-methylpiperazine is a substituted diamine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a piperazine ring with both N-methyl and C-ethyl substitutions, imparts specific chemical properties that are critical to its function as a synthetic intermediate. The stability of this compound is paramount, as the presence of degradation products can compromise the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Ethyl-1-methylpiperazine, offering insights for researchers, scientists, and drug development professionals to ensure its integrity throughout the development lifecycle.

Physicochemical Properties of 2-Ethyl-1-methylpiperazine

A thorough understanding of the physicochemical properties of 2-Ethyl-1-methylpiperazine is fundamental to predicting its stability and handling requirements.

PropertyValueSource
Molecular Formula C7H16N2[1]
Molecular Weight 128.22 g/mol [1]
CAS Number 4791-32-6[1]
Boiling Point 164.0 ± 8.0 °C at 760 mmHg[2]
Density 0.8 ± 0.1 g/cm³[2]
Flash Point 49.5 ± 9.4 °C[2]
Appearance Colorless liquid (typical)
Solubility Soluble in water and organic solvents

Core Stability Profile

Under standard ambient conditions, 2-Ethyl-1-methylpiperazine is a chemically stable compound. However, its stability is significantly influenced by several external factors.

General Stability

Safety Data Sheets (SDS) for 2-Ethyl-1-methylpiperazine and its structural analogs consistently report that the compound is stable under recommended storage conditions. The primary concerns for instability arise from exposure to heat, moisture, and incompatible materials.

Key Destabilizing Factors
  • Heat: Elevated temperatures can provide the activation energy required for thermal degradation pathways. As a flammable liquid, it should be kept away from open flames and hot surfaces.

  • Moisture: The compound is hygroscopic, and absorption of water can potentially lead to hydrolytic degradation, although this is generally slow for aliphatic amines.

  • Air (Oxygen): The presence of oxygen, especially in combination with heat or light, can initiate oxidative degradation.

  • Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides can react exothermically and degrade the compound.

Potential Degradation Pathways

The degradation of 2-Ethyl-1-methylpiperazine can be postulated to occur through several mechanisms, primarily thermal, oxidative, hydrolytic, and photolytic pathways. The following sections detail these potential pathways, drawing inferences from the known degradation of piperazine and other alkyl-substituted amines.

Thermal Degradation

Studies on the thermal degradation of piperazine and its N-methyl and C-methyl analogs have shown that these compounds can undergo decomposition at elevated temperatures. Methyl substitution has been observed to increase the rate of thermal degradation compared to unsubstituted piperazine.[3] The degradation of 2-Ethyl-1-methylpiperazine is likely to proceed through radical mechanisms and nucleophilic substitution reactions.

cluster_thermal Thermal Degradation 2-Ethyl-1-methylpiperazine 2-Ethyl-1-methylpiperazine Radical_Initiation Radical Initiation (Homolytic Cleavage) 2-Ethyl-1-methylpiperazine->Radical_Initiation High Temperature Ring_Opening Ring Opening Radical_Initiation->Ring_Opening Fragmentation Fragmentation Products Ring_Opening->Fragmentation Polymerization Polymerization Ring_Opening->Polymerization

Potential Thermal Degradation Initiation

The presence of the ethyl and methyl groups can influence which C-N or C-C bonds are most susceptible to cleavage. The tertiary amine at the N-1 position is a potential site for initial radical formation.

Oxidative Degradation

Oxidative degradation is a significant concern for amines. The reaction with oxygen or other oxidizing species can lead to a variety of degradation products. For piperazine, oxidative degradation products include ethylenediamine, 2-oxopiperazine, and formylpiperazine.[4] The tertiary amine in 2-Ethyl-1-methylpiperazine is particularly susceptible to oxidation, potentially forming an N-oxide.

cluster_oxidative Oxidative Degradation 2-Ethyl-1-methylpiperazine 2-Ethyl-1-methylpiperazine N-Oxide N-Oxide Formation 2-Ethyl-1-methylpiperazine->N-Oxide [O] Hydroxylamine Hydroxylamine Derivative N-Oxide->Hydroxylamine Ring_Cleavage Ring Cleavage Products Hydroxylamine->Ring_Cleavage

Hypothesized Oxidative Degradation Pathway

The carbon atoms adjacent to the nitrogen atoms are also susceptible to oxidation, which can lead to ring opening.

Hydrolytic Degradation

While amines can undergo hydrolysis, the C-N bond in aliphatic amines is generally stable to hydrolysis under neutral or basic conditions. Acid-catalyzed hydrolysis is more likely but typically requires harsh conditions. Given that 2-Ethyl-1-methylpiperazine is stored in tightly sealed containers to protect from moisture, significant hydrolytic degradation under normal storage conditions is unlikely. However, in acidic aqueous solutions, protonation of the nitrogen atoms could make the molecule more susceptible to nucleophilic attack by water, though this is expected to be a very slow process.

Photolytic Degradation

Aliphatic amines do not typically absorb UV-visible light in the solar spectrum reaching the Earth's surface.[5] Therefore, direct photolysis is unlikely to be a major degradation pathway. However, photodegradation can be initiated by the presence of photosensitizers in a formulation. If the compound is part of a solution or mixture containing a chromophore that can absorb light, energy transfer could lead to the degradation of the amine.

Recommended Storage and Handling

To maintain the purity and stability of 2-Ethyl-1-methylpiperazine, the following storage and handling procedures are recommended:

  • Temperature: Store in a cool, dry place.[6] Avoid exposure to high temperatures and direct heat sources.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[6]

  • Container: Keep the container tightly closed to prevent the ingress of moisture and air. Use containers made of appropriate materials that do not react with the amine.

  • Light: Store in a dark place to protect from light.[6]

  • Ventilation: Ensure storage in a well-ventilated area.

  • Incompatibilities: Segregate from strong acids, oxidizing agents, acid chlorides, and acid anhydrides.

Stability Testing Protocol

A robust stability testing program is essential to understand the degradation profile of 2-Ethyl-1-methylpiperazine. A typical protocol should include forced degradation studies and long-term stability testing.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and to develop a stability-indicating analytical method.

Protocol:

  • Sample Preparation: Prepare solutions of 2-Ethyl-1-methylpiperazine in appropriate solvents (e.g., water, methanol, acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid or a solution at 80 °C for 48 hours.

    • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating method.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products. Gas chromatography (GC) is a suitable technique for the analysis of volatile amines like 2-Ethyl-1-methylpiperazine.

Example GC Method Parameters:

ParameterCondition
Column DB-17 (50%-Phenyl)-methylpolysiloxane or similar
Carrier Gas Helium
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C
Oven Program Isothermal or gradient, optimized for separation
Diluent Methanol

This method is based on a validated GC method for related piperazine compounds and would require optimization and validation for 2-Ethyl-1-methylpiperazine.[7][8]

High-Performance Liquid Chromatography (HPLC) can also be used, but since 2-Ethyl-1-methylpiperazine lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for UV detection.[9][10] Alternatively, detectors such as Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) can be employed.[11]

cluster_workflow Stability Testing Workflow Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Method_Development Develop Stability-Indicating Analytical Method (e.g., GC-FID) Forced_Degradation->Method_Development Method_Validation Validate Method (Specificity, Linearity, Accuracy, Precision) Method_Development->Method_Validation Long_Term_Stability Long-Term and Accelerated Stability Studies Method_Validation->Long_Term_Stability Data_Analysis Data Analysis and Shelf-Life Determination Long_Term_Stability->Data_Analysis

Workflow for Stability Assessment

Conclusion

2-Ethyl-1-methylpiperazine is a stable chemical under recommended storage conditions. Its stability is primarily compromised by exposure to heat, moisture, oxygen, and incompatible chemicals. The principal degradation pathways are likely to be thermal and oxidative, leading to a variety of degradation products through radical reactions, N-oxidation, and potential ring cleavage. A thorough understanding and control of storage conditions are essential to maintain the integrity of this important synthetic intermediate. The implementation of a robust stability testing program, utilizing a validated stability-indicating analytical method such as gas chromatography, is critical for ensuring its quality and for the successful development of pharmaceutical products.

References

  • A sensitive gas chromatographic method was developed for the determination of Trelibet, 1-benzyl-4-(2'-pyridinecarbonyl)piperazine, and of its major metabolites in biological fluids. J Chromatogr. 1986 May 28;378(1):155-62. Available from: [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. Available from: [Link]

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  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Anal. Methods. 2012, 4, 3549-3557. Available from: [Link]

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An In-depth Technical Guide to 2-Ethyl-1-methylpiperazine: Synthesis, Properties, and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are cornerstones in the field of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] The strategic substitution on the piperazine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This guide focuses on 2-Ethyl-1-methylpiperazine, a chiral substituted piperazine with potential as a valuable building block in drug discovery. Due to the limited direct literature on this specific molecule, this guide will provide a comprehensive overview based on established principles of organic synthesis, the known characteristics of related piperazine derivatives, and proven analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethyl-1-methylpiperazine is presented in Table 1. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₇H₁₆N₂[3]
Molecular Weight 128.22 g/mol [3]
CAS Number 4791-32-6[3]
Boiling Point 138 °C
Density 0.903 g/mL at 25 °C
Physical State Liquid[4]

Synthesis of 2-Ethyl-1-methylpiperazine

Pathway 1: N-Alkylation of 2-Ethylpiperazine

This approach involves the initial formation of the 2-ethylpiperazine scaffold followed by methylation of the secondary amine.


}

Pathway 1: N-Alkylation of 2-Ethylpiperazine.

Experimental Protocol: N-Methylation via Reductive Amination

This protocol is adapted from established methods for the N-methylation of piperazines.[5][6]

  • Reaction Setup: To a solution of 2-ethylpiperazine (1 equivalent) in a suitable solvent such as methanol, add formaldehyde (1.1 equivalents) as an aqueous solution.

  • Condensation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise, maintaining the temperature below 20 °C.[7]

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 2-Ethyl-1-methylpiperazine.

Pathway 2: Reductive Amination of 1-Methylpiperazine with Acetaldehyde

An alternative strategy involves the reaction of 1-methylpiperazine with acetaldehyde through reductive amination. This is a versatile and widely used method for the formation of C-N bonds.[7][8]


}

Pathway 2: Reductive Amination of 1-Methylpiperazine.

Experimental Protocol: Reductive Amination

This protocol is a general procedure for reductive amination.[7][9]

  • Reaction Setup: Dissolve 1-methylpiperazine (1 equivalent) in a suitable solvent, such as methanol or dichloromethane.

  • Imine Formation: Add acetaldehyde (1.1 equivalents) to the solution and stir at room temperature. The reaction can be monitored by techniques such as TLC or GC-MS to follow the formation of the imine intermediate.

  • Reduction: Once imine formation is significant, add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.[7]

  • Work-up and Purification: Follow the work-up and purification steps as described in Pathway 1.

Chemical Reactivity and Properties

2-Ethyl-1-methylpiperazine possesses two tertiary amine functionalities, making it a basic compound. The nitrogen atoms can act as nucleophiles, participating in reactions such as alkylation and acylation.[4] The presence of a chiral center at the 2-position means that this molecule exists as a pair of enantiomers.

Applications in Drug Discovery and Development

The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of approved drugs.[10] Substituted piperazines are key components of drugs targeting the central nervous system, acting as antipsychotics, antidepressants, and anxiolytics.[1][2]

The introduction of a methyl group at the 1-position and an ethyl group at the 2-position of the piperazine ring in 2-Ethyl-1-methylpiperazine can influence its pharmacological properties in several ways:

  • Lipophilicity and Permeability: The alkyl substituents increase the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs.

  • Receptor Binding: The specific stereochemistry and conformation imparted by the substituents can lead to more selective and potent interactions with biological targets.

  • Metabolic Stability: The substitution pattern can influence the metabolic profile of the molecule, potentially blocking sites of metabolism and increasing its half-life.

While there are no specific drugs reported to contain the 2-Ethyl-1-methylpiperazine moiety, its structural alerts suggest its potential as a building block for the synthesis of novel therapeutic agents, particularly in the area of neuroscience. The closely related 2-methylpiperazine is a known intermediate in the synthesis of antibacterial agents like lomefloxacin, highlighting the utility of 2-substituted piperazines in drug development.[11]

Analytical Characterization

The analysis of 2-Ethyl-1-methylpiperazine, particularly the separation of its enantiomers, is crucial for its application in pharmaceutical development.

Chiral High-Performance Liquid Chromatography (HPLC)

Due to the presence of a chiral center, the separation of the enantiomers of 2-Ethyl-1-methylpiperazine is essential. Chiral HPLC is the method of choice for this purpose.[12]


}

Workflow for Chiral HPLC Separation.

Experimental Protocol: Chiral HPLC

This protocol is based on established methods for the chiral separation of piperazine derivatives.[13][14]

  • Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral amines.

  • Mobile Phase: A typical mobile phase for chiral separations of amines consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape.

  • Sample Preparation: Dissolve a small amount of 2-Ethyl-1-methylpiperazine in the mobile phase.

  • Analysis: Inject the sample onto the chiral column and monitor the elution of the enantiomers using the UV detector. The separation conditions (mobile phase composition, flow rate, temperature) may need to be optimized to achieve baseline resolution of the two enantiomeric peaks.

Metabolism and Toxicology

Specific metabolic and toxicological data for 2-Ethyl-1-methylpiperazine are not available. However, the metabolism of piperazine derivatives generally proceeds through cytochrome P450 (CYP) enzymes, with subsequent glucuronidation or sulfation.[15] The metabolism of the related 1-(3-chlorophenyl)piperazine (mCPP) involves hydroxylation of the aromatic ring and degradation of the piperazine moiety.[16]

Safety Profile

Based on the safety data sheets for the closely related compounds 2-methylpiperazine and 1-methylpiperazine, 2-Ethyl-1-methylpiperazine is expected to be a flammable liquid and corrosive, causing severe skin burns and eye damage.[17][18][19] It may also be harmful if inhaled. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, should be strictly followed when handling this compound.

Conclusion

2-Ethyl-1-methylpiperazine is a chiral substituted piperazine with significant potential as a scaffold in the design and synthesis of novel pharmaceuticals, particularly for central nervous system disorders. While direct research on this specific molecule is limited, this guide has provided a comprehensive overview of its likely physicochemical properties, plausible synthetic routes, and potential applications based on the extensive knowledge of related piperazine derivatives. The detailed experimental protocols for its synthesis and analytical characterization offer a practical starting point for researchers interested in exploring the utility of this promising building block in drug discovery and development. Further investigation into its pharmacological activity, metabolic fate, and toxicological profile is warranted to fully elucidate its therapeutic potential.

References

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An In-depth Technical Guide to 2-Ethyl-1-methylpiperazine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-Ethyl-1-methylpiperazine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Delving into its historical context, synthesis, and applications, this document serves as a technical resource for understanding the significance and utility of this substituted piperazine.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry.[1] Its prevalence in a wide array of pharmaceuticals stems from its unique physicochemical properties. The two nitrogen atoms offer sites for substitution, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile.[2] This has led to the development of numerous drugs with a piperazine core, spanning therapeutic areas such as antipsychotics, antidepressants, antihistamines, and anti-cancer agents.[1] The synthesis of asymmetrically substituted piperazines, such as 2-Ethyl-1-methylpiperazine, has been a long-standing area of interest, driven by the desire to create novel chemical entities with specific biological activities.

Historical Perspective: The Dawn of Substituted Piperazines

While a singular, seminal paper detailing the "discovery" of 2-Ethyl-1-methylpiperazine is not readily apparent in the historical literature, its emergence can be understood within the broader context of the development of synthetic methods for N-substituted and unsymmetrically disubstituted piperazines. Early research in the mid-20th century laid the groundwork for the synthesis of such compounds. A notable publication by Richard Baltzly and his colleagues in 1944 detailed methods for preparing N-mono-substituted and unsymmetrically disubstituted piperazines, highlighting the challenges and strategies for controlling substitution patterns on the piperazine ring.[3]

The development of classical reactions for amine alkylation provided the necessary tools for the eventual synthesis of compounds like 2-Ethyl-1-methylpiperazine. One of the foundational methods for N-methylation of amines is the Eschweiler–Clarke reaction. First reported by Wilhelm Eschweiler in 1905 and later refined by Hans Thacher Clarke in 1933, this reaction utilizes formaldehyde and formic acid to methylate primary and secondary amines.[4][5] A 1964 patent further illustrates the application of this reaction to the methylation of piperazines.[6] These early synthetic advancements paved the way for the systematic exploration of a wide range of substituted piperazine derivatives.

Chemical Properties and Characterization

2-Ethyl-1-methylpiperazine is a chiral compound with the chemical formula C7H16N2. Its structure consists of a piperazine ring substituted with an ethyl group at the 2-position and a methyl group at the 1-position nitrogen.

PropertyValueSource
Chemical Formula C7H16N2[7]
Molecular Weight 128.22 g/mol [7]
CAS Number 4791-32-6[7]
IUPAC Name 2-ethyl-1-methylpiperazine[7]
SMILES CCC1CNCCN1C[7]
InChI InChI=1S/C7H16N2/c1-3-7-6-8-4-5-9(7)2/h7-8H,3-6H2,1-2H3[7]

The presence of a stereocenter at the 2-position means that 2-Ethyl-1-methylpiperazine exists as a pair of enantiomers, (R)-2-Ethyl-1-methylpiperazine and (S)-2-Ethyl-1-methylpiperazine. The separation and characterization of these enantiomers are critical in pharmaceutical applications, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

Spectroscopic Data

The structural elucidation of 2-Ethyl-1-methylpiperazine and its derivatives relies on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the C-N and C-H bonds.

Synthesis of 2-Ethyl-1-methylpiperazine

The synthesis of 2-Ethyl-1-methylpiperazine can be approached through several established synthetic routes for creating unsymmetrically substituted piperazines. The choice of a particular method often depends on the availability of starting materials, desired yield, and scalability.

Synthetic Workflow Overview

Synthesis_Workflow cluster_0 Pathway 1: N-Alkylation of 2-Ethylpiperazine cluster_1 Pathway 2: Reductive Amination cluster_2 Pathway 3: Sequential Alkylation A 2-Ethylpiperazine C 2-Ethyl-1-methylpiperazine A->C Eschweiler-Clarke Reaction B Methylating Agent (e.g., Formaldehyde/Formic Acid) B->C D N-Methylpiperazine G 2-Ethyl-1-methylpiperazine D->G E Acetaldehyde E->G F Reducing Agent (e.g., NaBH(OAc)3) F->G Reductive Amination H Piperazine J 2-Ethylpiperazine H->J N-Ethylation I Ethylating Agent I->J L 2-Ethyl-1-methylpiperazine J->L N-Methylation K Methylating Agent K->L

Caption: Key synthetic pathways to 2-Ethyl-1-methylpiperazine.

Experimental Protocols

This protocol describes the methylation of 2-ethylpiperazine using the classical Eschweiler-Clarke reaction.[4][5]

Materials:

  • 2-Ethylpiperazine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethylpiperazine.

  • Cool the flask in an ice bath and slowly add an excess of formic acid, followed by an excess of formaldehyde solution.

  • Heat the reaction mixture to reflux for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and make it basic by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography to yield pure 2-Ethyl-1-methylpiperazine.

Causality: The Eschweiler-Clarke reaction is a reductive amination where formaldehyde serves as the source of the methyl group, and formic acid acts as the reducing agent. This method is advantageous as it typically avoids the formation of quaternary ammonium salts.[5]

This protocol outlines the synthesis of 2-Ethyl-1-methylpiperazine starting from N-methylpiperazine and acetaldehyde via reductive amination.[9][10]

Materials:

  • N-Methylpiperazine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-methylpiperazine and acetaldehyde in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride to the reaction mixture in portions.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain 2-Ethyl-1-methylpiperazine.

Causality: Reductive amination is a powerful method for forming C-N bonds. The use of a mild reducing agent like sodium triacetoxyborohydride allows for the selective reduction of the in-situ formed iminium ion in the presence of the aldehyde.[9]

Analytical Techniques

The analysis of 2-Ethyl-1-methylpiperazine, particularly the separation of its enantiomers, is crucial for its application in regulated industries.

Chiral Separation

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving chiral amines.[11][12][13][14]

Chiral_Separation_Workflow A Sample Preparation (Dissolve in mobile phase) C Injection A->C B HPLC System with Chiral Stationary Phase D Separation of Enantiomers C->D E Detection (UV or MS) D->E F Data Analysis (Quantification of each enantiomer) E->F

Caption: Workflow for the chiral separation of 2-Ethyl-1-methylpiperazine.

A typical starting point for method development would involve screening different chiral columns and mobile phase compositions to achieve optimal separation. Gas chromatography (GC) with a chiral column can also be employed for the enantioselective analysis of volatile amine derivatives.[15]

Applications and Future Perspectives

Substituted piperazines, including 2-alkyl-1-methylpiperazines, are valuable building blocks in the synthesis of pharmacologically active compounds.[1] The specific applications of 2-Ethyl-1-methylpiperazine are not extensively documented in publicly available literature, suggesting it may be a novel or specialized intermediate. However, based on the known activities of related piperazine derivatives, it can be hypothesized to be a scaffold for the development of new drugs targeting the central nervous system (CNS) or other therapeutic areas.[1] For instance, 1-methylpiperazine is a key component in the synthesis of anti-prion and anti-tumor agents.[16] The introduction of an ethyl group at the 2-position could modulate the steric and electronic properties of the molecule, potentially leading to new and improved biological activities.

The future of 2-Ethyl-1-methylpiperazine and its derivatives will likely be driven by high-throughput screening and rational drug design programs aimed at discovering novel therapeutics. As synthetic methodologies continue to advance, the efficient and stereoselective synthesis of such chiral building blocks will become increasingly important for the pharmaceutical industry.

References

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  • Baltzly, R., Buck, J. S., Lorz, E., & Schön, W. (1944). The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines. Journal of the American Chemical Society, 66(2), 263-265.
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Foreword: The Piperazine Scaffold and the Imperative for Precision

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 2-Ethyl-1-methylpiperazine for Drug Discovery Applications

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs.[1] Its six-membered heterocyclic structure, with two nitrogen atoms in a 1,4-relationship, provides an ideal framework for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] These nitrogen atoms can serve as hydrogen bond donors or acceptors, influencing solubility, cell permeability, and target engagement.[1] From blockbuster anticancer agents like Imatinib to antivirals and antipsychotics, the piperazine moiety is integral to diverse therapeutic successes.[1][2]

This guide focuses on a specific, chiral derivative: 2-Ethyl-1-methylpiperazine. The introduction of substituents at the C2 and N1 positions creates a stereocenter and introduces significant conformational complexity. For researchers and drug development professionals, a deep understanding of this molecule's three-dimensional structure, energetic landscape, and spectroscopic properties is not merely academic—it is a prerequisite for rational drug design. An incorrect assumption about the dominant conformation can lead to flawed molecular docking models and wasted resources.

This document serves as a technical whitepaper, providing both the theoretical underpinnings and practical, step-by-step protocols for a comprehensive computational investigation of 2-Ethyl-1-methylpiperazine. We will proceed not with a rigid template, but with a logical flow from foundational principles to advanced application, mirroring the process a senior application scientist would follow to characterize a novel molecular entity.

Part 1: Deconstructing the Conformational Landscape of Substituted Piperazines

The biological activity of a molecule is inextricably linked to its three-dimensional shape. For a flexible ring system like piperazine, this means understanding its preferred conformations.

Fundamental Ring Puckering: Chair, Boat, and Twist-Boat

The piperazine ring is not planar. To minimize ring strain, it adopts puckered conformations. The three primary forms are the chair, the boat, and the twisted-boat.[3] Extensive computational and experimental evidence, including analysis of crystal structures in the Protein Data Bank (PDB), confirms that the chair conformation is overwhelmingly favored energetically .[3][4] The energy barrier to convert from the more stable chair to a boat conformation is approximately 6.1 kcal/mol, a significant hurdle at physiological temperatures.[3]

G Chair Chair TwistBoat TwistBoat Chair->TwistBoat ~5-6 kcal/mol (Transition State) Boat Boat TwistBoat->Boat ~1.4 kcal/mol

The Critical Question of Substituent Orientation

In the dominant chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For 2-Ethyl-1-methylpiperazine, this gives rise to several possible diastereomers, each with the ethyl and methyl groups in different axial/equatorial arrangements.

A critical insight from studies on related 2-substituted piperazines is the frequent preference for the substituent to be in the axial position .[5] This can be counterintuitive, as bulky groups on cyclohexane rings strongly prefer the less sterically hindered equatorial position. However, in N-acyl or N-aryl 2-substituted piperazines, the axial conformation was found to be the most stable.[5] This preference can be further stabilized by factors like intramolecular hydrogen bonding in certain derivatives.[5] The axial orientation places the substituent in a specific spatial relationship with the nitrogen atoms, which can be crucial for mimicking the binding pose of natural ligands like nicotine in receptor pockets.[5] Therefore, it is a primary hypothesis that the 2-ethyl group of 2-Ethyl-1-methylpiperazine will have a significant population of the axial conformer.

Part 2: A Validated Framework for Theoretical Investigation

G Start 1. Initial 3D Structure Generation (e.g., from SMILES) ConformationalSearch 2. Conformational Search (Molecular Mechanics or Semi-empirical) Start->ConformationalSearch Optimization 3. Geometry Optimization (DFT: M06-2X / cc-pVDZ) ConformationalSearch->Optimization Unique Conformers Frequency 4. Vibrational Frequency Analysis (Confirm Minima, Obtain IR Spectra) Optimization->Frequency EnergyRefinement 5. Single-Point Energy Refinement (Optional High-Accuracy Method) Optimization->EnergyRefinement NMR 6. NMR Chemical Shift Calculation (GIAO Method) Optimization->NMR Analysis 7. Data Analysis & Interpretation (Boltzmann Averaging) Frequency->Analysis EnergyRefinement->Analysis NMR->Analysis

Expertise in Method Selection: Balancing Accuracy and Efficiency

The choice of computational method is a critical decision that impacts the reliability of the results. Based on systematic benchmarking studies of piperazine-based ligands, we can make an informed choice.[4]

  • Recommended Method: Density Functional Theory (DFT) with the M06-2X functional and the cc-pVDZ basis set.

  • Causality: The M06-2X functional is known for its excellent performance in describing non-covalent interactions, which are crucial for correctly modeling the intramolecular forces that dictate conformational preferences. Benchmarking has shown it provides the best balance of accuracy (mean absolute error < 0.5 kcal/mol compared to high-level methods) and computational efficiency for these systems.[4]

  • Alternative: For a pure ab initio approach, the MP2/cc-pVDZ level of theory is a reasonable alternative, though more computationally demanding.[4]

Protocol 1: Systematic Conformational Search and Optimization

This protocol is designed to identify all energetically accessible conformations of 2-Ethyl-1-methylpiperazine.

  • Input Generation: Generate an initial 3D structure of (R)- or (S)-2-Ethyl-1-methylpiperazine from its SMILES string (CCC1CNCCN1C) using a molecular editor like Avogadro or a computational chemistry package's built-in generator.

  • Initial Search: Perform a systematic conformational search using a computationally inexpensive method, such as the GFN2-xTB semi-empirical method or a molecular mechanics force field (e.g., MMFF94). The goal is to broadly sample the potential energy surface and identify a pool of candidate low-energy structures.

  • Filtering and Selection: Cluster the resulting conformers by RMSD (Root Mean Square Deviation) and select the unique structures within a reasonable energy window (e.g., 10 kcal/mol) of the global minimum.

  • DFT Optimization: For each unique conformer, perform a full geometry optimization using the chosen DFT method (e.g., M06-2X/cc-pVDZ). This will relax each structure to its nearest local energy minimum on the DFT potential energy surface.

  • Validation via Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. This is a self-validating step:

    • Trustworthiness: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. The presence of an imaginary frequency indicates a transition state, requiring further optimization.

    • Thermodynamic Data: This step also yields the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy), which are essential for accurate relative energy comparisons.

Part 3: Predicting Spectroscopic Signatures for Experimental Correlation

A key strength of theoretical studies is the ability to predict spectroscopic data, which can then be used to validate or interpret experimental results.

Protocol 2: Simulation of IR and NMR Spectra

This protocol assumes successful completion of the optimization and frequency calculations from Protocol 1.

  • IR Spectrum Generation: The vibrational frequencies and their corresponding intensities are a direct output of the frequency calculation performed in Protocol 1, Step 5. These can be plotted as a simulated IR spectrum, typically with a scaling factor applied to the frequencies (e.g., ~0.96 for M06-2X) to better match experimental data.[6]

  • NMR Chemical Shift Calculation: For each optimized low-energy conformer, perform a subsequent calculation to determine the NMR isotropic shielding values. The Gauge-Independent Atomic Orbital (GIAO) method is the standard and most reliable approach for this.

  • Referencing: Calculate the shielding values for a reference compound, typically Tetramethylsilane (TMS), at the exact same level of theory. The predicted chemical shift (δ) is then calculated as: δsample = σTMS - σsample.

  • Boltzmann Averaging: Since the experimental spectrum reflects a population-weighted average of all conformations present at a given temperature, the final predicted chemical shifts should be Boltzmann-averaged based on the relative Gibbs free energies of the conformers.

Data Presentation: Predicted vs. Expected Spectroscopic Data

The following table summarizes the kind of quantitative data this workflow would produce, comparing the theoretical predictions for the dominant conformer with generally expected experimental ranges.

Parameter Description Predicted Value (Hypothetical) Expected Experimental Range
IR: C-H Stretch (sp³) Vibrational frequency of C-H bonds on the ring and substituents.2850 - 2980 cm⁻¹2850 - 3000 cm⁻¹[6]
IR: C-N Stretch Vibrational frequency of the carbon-nitrogen bonds in the ring.1100 - 1250 cm⁻¹1020 - 1250 cm⁻¹
¹H NMR: N-CH₃ Chemical shift of the protons on the N1-methyl group.δ 2.2 - 2.5 ppmδ 2.2 - 2.9 ppm[7]
¹H NMR: -CH₂-CH₃ (Ethyl) Chemical shift of the methylene protons on the C2-ethyl group.δ 1.3 - 1.6 ppmδ 1.2 - 1.7 ppm
¹H NMR: -CH₂-CH₃ (Ethyl) Chemical shift of the methyl protons on the C2-ethyl group.δ 0.8 - 1.1 ppmδ 0.8 - 1.2 ppm[8]
¹³C NMR: N-CH₃ Chemical shift of the carbon in the N1-methyl group.δ 45 - 50 ppmδ 40 - 50 ppm
¹³C NMR: C2 (Ethyl-bearing) Chemical shift of the C2 carbon of the piperazine ring.δ 55 - 65 ppmVaries with substitution

Part 4: Bridging Theory and Application in Drug Development

The ultimate goal of these theoretical studies is to generate actionable insights for drug development professionals.

The conformational analysis described above provides the precise 3D pharmacophore of 2-Ethyl-1-methylpiperazine. Knowing the lowest energy shape and the relative orientation of the nitrogen atoms and hydrophobic substituents is fundamental for:

  • Structure-Based Drug Design: Using the calculated lowest-energy conformer in molecular docking simulations provides a physically realistic model of how the ligand might bind to a protein target.[5][9] Docking with an arbitrarily chosen or high-energy conformer would be misleading.

  • Pharmacophore Modeling: The 3D arrangement of key features (hydrogen bond acceptors, hydrophobic groups) in the preferred conformer can be used to search for other molecules with similar properties.

  • Rational Analogue Design: Understanding how the ethyl and methyl groups influence the ring conformation allows scientists to predict how further modifications might impact the molecule's shape and, consequently, its biological activity. For instance, replacing the ethyl group with a bulkier substituent could shift the axial/equatorial equilibrium, potentially altering receptor affinity.

G cluster_0 Theoretical Analysis cluster_1 Drug Development Application Conformer Lowest Energy Conformer Identified Docking Accurate Molecular Docking Conformer->Docking Provides 3D Structure SAR Predictive SAR (Structure-Activity Relationship) Conformer->SAR Informs Design Receptor Protein Receptor Binding Pocket Docking->Receptor Simulates Binding Activity Optimized Biological Activity SAR->Activity Receptor->Activity

References

  • G. Butora, et al. (2016). Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • D. P. Metcalf, et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Available at: [Link]

  • D. P. Metcalf, et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. Available at: [Link]

  • A. H. Lewin, et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. Available at: [Link]

  • PubChem. (n.d.). 2-Ethyl-1-methylpiperazine. PubChem. Available at: [Link]

  • R. G. D'Agostino, et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • Career Henan Chemical Co. (2025). 2-Methylpiperazine. Career Henan Chemical Co. Available at: [Link]

  • Google Patents. (n.d.). CN102351843B - Synthesis method of 2-methyl piperazine lomefloxacin. Google Patents.
  • A. Kumar, et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • S. G. Oestreich, et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • IS MUNI. (n.d.). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. IS MUNI. Available at: [Link]

  • Chemistry Stack Exchange. (2022). How to interpret this pair of IR and 1H NMR spectra?. Chemistry Stack Exchange. Available at: [Link]

  • YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Available at: [Link]

  • Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry. Available at: [Link]

  • L. Salmoun, et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. National Institutes of Health. Available at: [Link]

  • ACS Publications. (n.d.). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. Analytical Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1-Methylpiperazine. PubChem. Available at: [Link]

  • McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]

  • PubChem. (n.d.). (R)-1-Ethyl-2-methyl-piperazine. PubChem. Available at: [Link]

  • DergiPark. (2025). Development and Comprehensive Analysis of New Schiff Base Compounds Originating from Methylpiperazine. DergiPark. Available at: [Link]

  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. Available at: [Link]

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Quantum chemical calculations for 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantum Chemical Calculation of 2-Ethyl-1-methylpiperazine

Authored by: A Senior Application Scientist

Abstract

Piperazine and its derivatives are fundamental scaffolds in modern medicinal chemistry, appearing in numerous approved pharmaceuticals. Their conformational flexibility and the electronic nature of their nitrogen centers are critical to their biological activity. This guide provides a comprehensive, field-proven methodology for the quantum chemical characterization of a representative derivative, 2-Ethyl-1-methylpiperazine. We move beyond a simple recitation of steps to explain the causality behind procedural choices, ensuring a robust and reproducible computational workflow. This document serves as a blueprint for researchers, scientists, and drug development professionals seeking to apply high-level computational analysis to novel small molecules.

Part 1: Strategic Imperative: Why Model 2-Ethyl-1-methylpiperazine?

2-Ethyl-1-methylpiperazine presents a fascinating and non-trivial case study for computational analysis. Its structure contains several key features that dictate its physicochemical and pharmacological properties:

  • Chirality: The C2 carbon is a chiral center, leading to (R) and (S) enantiomers, which can have drastically different biological activities.

  • Conformational Complexity: The piperazine ring exists in a dynamic equilibrium of chair and boat conformations, with the substituents (ethyl and methyl groups) adopting various axial and equatorial positions. Identifying the global minimum energy structure is paramount for any subsequent analysis.

  • Dual Nitrogen Centers: The two nitrogen atoms (N1 and N4) have distinct electronic environments. N1 is a tertiary amine, while N4 is a secondary amine. Their protonation states (pKa) and ability to form hydrogen bonds are critical for receptor binding.

A thorough quantum chemical analysis allows us to predict, from first principles, the molecule's stable three-dimensional structure, its electronic landscape, and its spectroscopic signatures, providing invaluable insights for drug design and development long before synthesis.

Part 2: The Computational Workflow: A Self-Validating System

A successful computational study is not a linear path but an iterative, self-validating loop. The workflow described below is designed to ensure that each step builds upon a robustly verified foundation, minimizing error and maximizing the reliability of the final results.

G cluster_0 Phase 1: Structure Elucidation cluster_1 Phase 2: High-Accuracy Characterization cluster_2 Phase 3: Property Prediction & Analysis A 1. Initial 3D Structure Generation (e.g., from SMILES string) B 2. Conformational Search (Molecular Mechanics - MMFF94) A->B Systematic/Stochastic Search C 3. Low-Level DFT Optimization (e.g., B3LYP/6-31G(d)) B->C Cluster & Refine Candidates D 4. Identify Lowest Energy Conformer(s) C->D Compare Relative Energies E 5. High-Level Geometry Optimization (e.g., ωB97X-D/cc-pVDZ) D->E Input Optimized Geometry F 6. Vibrational Frequency Analysis E->F Calculate Hessian Matrix H 8. Solvation Modeling (PCM/SMD in Water) E->H Apply Implicit Solvent G 7. Verification of True Minimum (No Imaginary Frequencies) F->G Check Eigenvalues I 9. Electronic Properties (HOMO, LUMO, MEP) G->I H->I L 12. Data Synthesis & Reporting I->L J 10. Spectroscopic Properties (NMR, IR) J->L K 11. Charge & Bonding Analysis (NBO, Mulliken) K->L G cluster_0 Input Data MEP Molecular Electrostatic Potential (MEP) Reactivity Predicted Chemical Reactivity MEP->Reactivity Identifies H-bond acceptors (e.g., N atoms) and electrostatic interactions HOMO Highest Occupied MO (HOMO) HOMO->Reactivity Region susceptible to electrophilic attack (site of oxidation) LUMO Lowest Unoccupied MO (LUMO) LUMO->Reactivity Region susceptible to nucleophilic attack (site of reduction)

Caption: Relationship between electronic properties and chemical reactivity.

The MEP of 2-Ethyl-1-methylpiperazine will show negative potential (red) localized around the two nitrogen atoms, confirming them as the primary sites for hydrogen bonding and protonation. The HOMO is typically distributed around the lone pairs of the nitrogen atoms, indicating this is where the most easily donated electrons reside.

Part 5: Conclusion

This guide has outlined a rigorous, multi-step workflow for the comprehensive quantum chemical characterization of 2-Ethyl-1-methylpiperazine. By beginning with a thorough conformational search and progressively moving to higher levels of theory for property calculation, we establish a chain of trust in the data. The resulting geometric, electronic, and spectroscopic information provides a detailed, atom-level understanding of the molecule's behavior. This data is directly applicable to advanced pharmaceutical modeling, including pharmacophore development, quantitative structure-activity relationship (QSAR) studies, and as a starting point for molecular docking simulations.

References

  • Title: Merck Molecular Force Field. I. Basis, Form, Scope, Parameterization, and Performance of MMFF94 Source: Journal of Computational Chemistry URL: [Link]

  • Title: Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density Source: Physical Review B URL: [Link]

  • Title: Density-functional thermochemistry. III. The role of exact exchange Source: The Journal of Chemical Physics URL: [Link]

  • Title: Systematic Optimization of Long-Range Corrected Hybrid Density Functionals Source: The Journal of Chemical Physics URL: [Link]

  • Title: The SMD Model for Free Energies of Solvation in Alcohols and Water Source: The Journal of Physical Chemistry B URL: [Link]

Potential Biological Activities of 2-Ethyl-1-methylpiperazine: A Scoping Review and Experimental Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs across a wide range of therapeutic areas.[1] Its structural simplicity, coupled with the ability to modulate physicochemical and pharmacological properties through substitution at its two nitrogen atoms, makes it a cornerstone of modern drug discovery.[2][3] This guide focuses on the specific, yet under-explored, derivative, 2-Ethyl-1-methylpiperazine. While direct biological data for this compound is scarce, its structural motifs suggest a high potential for bioactivity. This document provides a comprehensive analysis based on the well-established pharmacology of related piperazine analogs. We will explore its physicochemical properties, propose robust synthetic routes, and delineate potential biological activities in oncology, central nervous system (CNS) disorders, and infectious diseases. Critically, this guide furnishes detailed, field-proven experimental protocols to enable researchers to systematically investigate its therapeutic potential, transforming it from a chemical entity into a potential lead candidate.

The Piperazine Moiety: A Scaffold of Pharmacological Versatility

The six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, known as piperazine, is a recurring motif in a multitude of medications.[1] Its prevalence is not coincidental; the unique properties of the piperazine ring offer significant advantages in drug design:

  • Modulation of Physicochemical Properties: The two nitrogen atoms provide a large polar surface area and act as hydrogen bond acceptors, which can enhance aqueous solubility and improve oral bioavailability.[2]

  • Structural Rigidity and Conformational Control: The ring structure provides a degree of rigidity, allowing appended pharmacophoric groups to be held in a specific spatial orientation for optimal target binding.

  • Synthetic Tractability: The nucleophilic nature of the nitrogen atoms makes the piperazine scaffold amenable to a wide variety of chemical modifications, enabling extensive Structure-Activity Relationship (SAR) studies.[1][4]

These attributes have led to the development of piperazine-containing drugs with diverse pharmacological effects, including anticancer, antipsychotic, antidepressant, antihistamine, anti-inflammatory, and antimicrobial activities.[5]

Physicochemical Profile of 2-Ethyl-1-methylpiperazine

2-Ethyl-1-methylpiperazine (CAS: 4791-32-6) is an asymmetrically substituted piperazine. Its specific substitution pattern—a methyl group on one nitrogen and an ethyl group on a carbon adjacent to the other nitrogen—is predicted to influence its biological and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₇H₁₆N₂PubChem[6]
Molecular Weight 128.22 g/mol PubChem[6]
IUPAC Name 2-ethyl-1-methylpiperazinePubChem[6]
SMILES CCC1CNCCN1CPubChem[6]
InChIKey AWZLXVAPLHUDSY-UHFFFAOYSA-NPubChem[6]

The N-methyl group is a common feature in many CNS-active drugs, potentially influencing blood-brain barrier penetration. The C-ethyl group introduces a chiral center and a lipophilic element that can affect target binding and metabolic stability.

Proposed Synthetic Pathway

The synthesis of 2-Ethyl-1-methylpiperazine can be approached through established methodologies for piperazine derivatization. A plausible and efficient route involves the reductive amination of a suitable precursor. This method is widely used due to its high yields and operational simplicity.[4]

G A Piperazine R1 Boc₂O A->R1 B N-Boc-piperazine R2 1. n-BuLi 2. Ethyl iodide B->R2 C 2-Ethyl-N-Boc-piperazine R3 TFA or HCl C->R3 D 2-Ethylpiperazine R4 Formaldehyde, NaBH(OAc)₃ (Reductive Amination) D->R4 E 2-Ethyl-1-methylpiperazine (Target Compound) R1->B Protection R2->C C-Alkylation R3->D Deprotection R4->E N-Methylation

A proposed synthetic workflow for 2-Ethyl-1-methylpiperazine.
Exemplary Protocol: Reductive Amination for N-Methylation

Causality: Reductive amination is chosen for the final step as it is a mild and highly selective method for N-alkylation, avoiding the potential over-alkylation that can occur with alkyl halides. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is less sensitive to moisture than alternatives like sodium cyanoborohydride and can be handled in open air.[4]

  • Dissolution: Dissolve 2-ethylpiperazine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add formaldehyde (1.1 equivalents, typically as a 37% aqueous solution) to the mixture. Stir at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Rationale: Portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-Ethyl-1-methylpiperazine.

Postulated Biological Activities and Therapeutic Targets

Based on the extensive pharmacology of structurally related piperazine derivatives, we can postulate several key areas of potential biological activity for 2-Ethyl-1-methylpiperazine.

Anticancer Potential

Numerous N-alkylated piperazine derivatives have demonstrated potent anticancer activity.[7] A common mechanism involves the induction of apoptosis, often mediated by an increase in intracellular reactive oxygen species (ROS).[8]

G substance 2-Ethyl-1-methylpiperazine cell Cancer Cell substance->cell Enters ros ↑ Reactive Oxygen Species (ROS) cell->ros mito Mitochondrial Stress ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Postulated ROS-mediated apoptotic pathway in cancer cells.
Central Nervous System (CNS) Activity

The piperazine scaffold is central to many antipsychotic and antidepressant drugs, primarily through its interaction with dopamine (e.g., D₂) and serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ) receptors.[9] The N-methyl group in 2-Ethyl-1-methylpiperazine is a common feature in CNS-active compounds, suggesting it could act as a multi-target ligand for these key neurotransmitter receptors.[9][10]

G substance 2-Ethyl-1-methylpiperazine receptors D₂ Receptor 5-HT₁ₐ Receptor 5-HT₂ₐ Receptor substance->receptors:d2 Binds substance->receptors:ht1a Binds substance->receptors:ht2a Binds effect Modulation of Neurotransmission receptors->effect outcome Potential Antipsychotic or Antidepressant Effects effect->outcome

Potential interaction with key CNS neurotransmitter receptors.
Antimicrobial Activity

Piperazine derivatives have demonstrated broad-spectrum antimicrobial activities against a wide range of pathogens, including bacteria and fungi.[1][11][12] Their mechanisms can vary, but some, like the benzothiazinone analogue TZY-5-84, act by inhibiting essential microbial enzymes.[8] The structural features of 2-Ethyl-1-methylpiperazine make it a candidate for investigation against both Gram-positive and Gram-negative bacteria.

A Roadmap for Experimental Validation

To systematically evaluate the potential of 2-Ethyl-1-methylpiperazine, a tiered screening approach is recommended. This workflow ensures that resources are used efficiently, progressing from high-throughput in vitro assays to more complex biological systems only for promising activities.

G start Synthesis & Purification of 2-Ethyl-1-methylpiperazine in_vitro Primary In Vitro Screening (Parallel Assays) start->in_vitro sub_a Cytotoxicity Assay (e.g., MTT) in_vitro->sub_a sub_b Antimicrobial Assay (e.g., MIC) in_vitro->sub_b sub_c CNS Receptor Binding (e.g., Radioligand) in_vitro->sub_c decision Data Analysis: Identify 'Hits' sub_a->decision sub_b->decision sub_c->decision secondary Secondary / Mechanistic Assays (e.g., Apoptosis, Enzyme Inhibition) decision->secondary Hit Confirmed in_vivo In Vivo Model Testing (e.g., Xenograft, Behavioral) secondary->in_vivo

Tiered experimental workflow for validating biological activity.
Protocol: Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a robust, colorimetric method for assessing a compound's effect on cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells, providing a quantitative measure of cytotoxicity (IC₅₀ value).[13]

  • Cell Seeding: Seed human cancer cell lines (e.g., PC-3 for prostate, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8][13]

  • Compound Preparation: Prepare a stock solution of 2-Ethyl-1-methylpiperazine in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It provides a quantitative result that is essential for evaluating the potency of a new compound.[8]

  • Compound Preparation: Prepare a 2-fold serial dilution of 2-Ethyl-1-methylpiperazine in a 96-well microplate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well of the microplate. Include a positive control (bacteria with no compound) and a negative control (medium only). Seal the plate and incubate at 37°C for 18-24 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[8] This can be assessed visually or by measuring the optical density with a plate reader.

Future Directions

Should initial screening reveal promising activity in any of these areas, the path forward would involve a multi-pronged approach.

  • Mechanistic Studies: Elucidating the precise mechanism of action through assays such as enzyme inhibition, gene expression analysis (rtPCR), or flow cytometry for apoptosis markers.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of 2-Ethyl-1-methylpiperazine to explore how modifications to the ethyl and methyl groups affect potency and selectivity. This iterative process is crucial for lead optimization.[1]

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound to assess its drug-like potential.

By following the proposed roadmap, researchers can systematically and efficiently uncover the therapeutic potential hidden within the 2-Ethyl-1-methylpiperazine scaffold.

References

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An In-depth Technical Guide to 2-Ethyl-1-methylpiperazine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—such as structural rigidity, the presence of hydrogen bond donors and acceptors, and the ability to modulate aqueous solubility—render it a "privileged structure."[1] This scaffold is present in over 100 FDA-approved drugs, demonstrating its versatility across a wide range of therapeutic areas.[2][3] Piperazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and significant effects on the Central Nervous System (CNS).[4][5]

The two nitrogen atoms (N1 and N4) provide convenient handles for synthetic modification, allowing for the creation of vast chemical libraries and the fine-tuning of a compound's structure-activity relationship (SAR). While much of the historical focus has been on N-substituted piperazines, the introduction of substituents onto the carbon backbone of the ring opens up new vectors for chemical space exploration and the development of novel intellectual property.[6] This guide focuses specifically on derivatives and analogs of 2-ethyl-1-methylpiperazine , a chiral scaffold that presents unique opportunities for creating potent and selective therapeutic agents.

Part 1: The 2-Ethyl-1-methylpiperazine Core: Synthesis and Stereochemical Considerations

The core structure, 2-ethyl-1-methylpiperazine, contains a chiral center at the C2 position. The stereochemistry at this position is critical, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[7] Therefore, synthetic strategies must address the preparation of either the racemate for initial screening or the individual enantiomers for more detailed pharmacological evaluation.

Synthetic Pathways to the 2-Substituted Piperazine Ring

The synthesis of C-substituted piperazines is less trivial than N-substitution and requires more specialized methods. Recent advances have moved beyond classical multi-step approaches to more direct C-H functionalization strategies.[6][8]

  • Classical Approach (Reductive Cyclization): A common method involves the reductive cyclization of a dioxime unit, which can be assembled from primary amines and nitrosoalkenes.[9] This multi-step process, while effective, can be lengthy.

  • Direct α-Lithiation: A more modern and efficient route involves the direct α-lithiation of an N-Boc protected piperazine using a strong base like s-butyllithium, followed by quenching with an electrophile (e.g., ethyl iodide).[8][10] This method provides a direct entry to 2-substituted piperazines.

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines, allowing for the direct introduction of aryl and other groups at the C2 position under mild conditions.[6][11]

N-Methylation

Once the 2-ethylpiperazine core is synthesized, the N1-methyl group can be introduced via reductive amination. This typically involves the reaction of 2-ethylpiperazine with formaldehyde in the presence of a reducing agent like hydrogen and a catalyst (e.g., Raney Nickel or Palladium on carbon).[12]

Caption: Synthetic logic for 2-ethyl-1-methylpiperazine via α-lithiation.

Chiral Separation and Analysis

Given the chirality of the core, developing robust analytical methods to separate and quantify the enantiomers is essential for quality control and pharmacological studies.[7]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantioselective separation. Polysaccharide-based chiral stationary phases (CSPs), such as cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak® IC), are often effective.[7][13]

  • Capillary Electrophoresis (CE): CE using a chiral selector, such as sulfated β-cyclodextrin, provides an alternative high-resolution method for separating cationic piperazine derivatives.[14]

Part 2: Derivatization Strategies and Structure-Activity Relationships (SAR)

The true therapeutic potential of the 2-ethyl-1-methylpiperazine scaffold is unlocked through derivatization at the remaining N4 position. These derivatives, often classified as 1,4-disubstituted piperazines, have been extensively studied as ligands for CNS targets, particularly G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[15][16]

N4-Arylpiperazines: A Privileged Motif for CNS Targets

The N-arylpiperazine motif is a key pharmacophore for a multitude of CNS-active drugs.[4] The synthesis typically involves coupling the 2-ethyl-1-methylpiperazine core with an appropriate aryl halide.

  • Buchwald-Hartwig Coupling: A palladium-catalyzed cross-coupling reaction that is highly efficient for forming C-N bonds.[17]

  • Nucleophilic Aromatic Substitution (SNAr): Effective when the aryl halide is activated with electron-withdrawing groups.[17]

The nature of the aryl group and its substituents dramatically influences receptor affinity and selectivity. For instance, in the context of dopamine D2 and serotonin 5-HT1A receptors, which are key targets for antipsychotics and antidepressants, specific substitution patterns are crucial.[18][19]

  • Dopamine D2/D3 Receptors: Ligands often feature moieties like 2,3-dichlorophenyl or 2-methoxyphenyl groups attached to the piperazine N4.[20][21] Docking studies reveal that the basic nitrogen of the piperazine ring forms a key ionic interaction with an aspartate residue (Asp114 in D3, Asp86 in D2) in the orthosteric binding pocket, while the aryl group engages in hydrophobic and edge-to-face interactions with aromatic residues like phenylalanine and tryptophan.[15][22]

  • Serotonin 5-HT1A Receptors: The 2-methoxyphenylpiperazine moiety is a classic pharmacophore for 5-HT1A ligands.[23] Structure-activity relationship studies have shown that the nature of the aryl group and the length of any alkyl chain connecting to other parts of the molecule are critical for high affinity.[4]

GPCR_Interaction General Binding Mode of N-Arylpiperazines at GPCRs cluster_Receptor GPCR Orthosteric Binding Pocket Ligand N4-Arylpiperazine Ligand N1-H+ Aryl Group Asp Aspartate (Asp) (e.g., D2/D3) Ligand:n1->Asp Ionic Interaction (Key Anchor) Phe Aromatic Pocket (Phe, Trp, Tyr) Ligand:aryl->Phe Hydrophobic / π-π Stacking (Affinity & Selectivity)

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A Senior Application Scientist’s Guide to Sourcing and Validating 2-Ethyl-1-methylpiperazine for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Ethyl-1-methylpiperazine (CAS No. 4791-32-6) is a substituted piperazine derivative that serves as a critical structural motif and building block in medicinal chemistry and drug development. The integrity of research outcomes is fundamentally dependent on the quality and purity of such starting materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, qualifying, and validating commercial sources of 2-Ethyl-1-methylpiperazine. We will delve into the practical aspects of supplier evaluation, interpretation of analytical documentation, essential in-house verification protocols, and best practices for handling and storage, ensuring the reliability and reproducibility of your scientific endeavors.

Introduction: The Strategic Importance of 2-Ethyl-1-methylpiperazine

The piperazine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1] Its derivatives, such as 2-Ethyl-1-methylpiperazine, are valuable intermediates in the synthesis of novel therapeutic candidates.[2][3] The specific substitution pattern of 2-Ethyl-1-methylpiperazine offers chemists a unique combination of steric and electronic properties to modulate the pharmacokinetic and pharmacodynamic profiles of target molecules.

Given its role as a foundational component, the purity and consistency of this reagent are paramount. The presence of uncharacterized impurities—such as regioisomers, starting materials from the synthesis, or solvent residues—can lead to the formation of unintended side products, complicate reaction monitoring, and ultimately yield misleading biological data. Therefore, a rigorous approach to sourcing and validation is not merely a procedural formality but a cornerstone of scientific integrity.

Caption: Chemical Structure of 2-Ethyl-1-methylpiperazine (C₇H₁₆N₂).

Qualifying Commercial Suppliers: A Multi-Factor Analysis

Selecting a supplier extends beyond simply finding the lowest price. For research-grade chemicals, reliability, documentation, and quality control are critical decision factors. The following table provides a comparative overview of several commercial suppliers offering 2-Ethyl-1-methylpiperazine or related piperazine derivatives.

Table 1: Comparison of Commercial Suppliers

SupplierProduct NameCAS NumberTypical PurityAvailable FormatsKey Considerations
Sigma-Aldrich (Merck) 2-Ethyl-1-methylpiperazine4791-32-6Not specified on the product page, requires inquiry.Inquiry-basedA major, reputable supplier with extensive quality control, though often at a premium price.
Key Organics 2-Ethyl-1-methylpiperazine4791-32-6>95%1 gSpecializes in building blocks for drug discovery; provides clear purity specifications.[4]
BLD Pharm 2-Ethyl-1-methylpiperazine4791-32-6Not specified on the product page, but offers analytical data (NMR, HPLC, etc.).Inquiry-basedProvides access to multiple analytical spectra for verification.[5]
Lab-Chemicals.com (S)-2-Ethyl-1-methylpiperazine1033716-76-597%Inquiry-basedOffers a specific enantiomer, which is critical for stereospecific synthesis.[6]
Amadis Chemical (S)-1-ethyl-2-methyl-piperazine1033717-23-597%1 gProvides access to quality control documents like SDS and specifications.[7]

Expert Insight: The choice of supplier should align with the stage of research. For early-stage discovery, a supplier like Key Organics or BLD Pharm offering good purity and accessible analytical data may be sufficient. For later-stage development, particularly when chirality is a factor, sourcing specific enantiomers from specialized suppliers and engaging with major distributors like Sigma-Aldrich for cGMP-grade material may become necessary.

Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document accompanying your chemical. It is a formal record from the supplier's quality control department certifying that the product meets its specifications. However, not all CoAs are created equal.

A robust CoA should include:

  • Product Identification: Name, CAS number, batch/lot number.

  • Physical Properties: Appearance (e.g., colorless liquid, off-white solid).[8]

  • Identity Confirmation: Evidence of the correct chemical structure, typically from ¹H NMR or Mass Spectrometry (MS). The data should be consistent with the expected structure.[8]

  • Purity Assessment: A quantitative measure of purity, determined by a suitable chromatographic method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity value of ≥97% is generally acceptable for most research applications.[8]

  • Date of Analysis: Ensures the data is recent and relevant.

Trustworthiness Check: Scrutinize the analytical methods used. A purity value without the corresponding chromatogram is less trustworthy. Reputable suppliers will readily provide the raw data upon request if it's not included with the shipment.

Mandatory In-House Validation Protocols

While a supplier's CoA is a critical starting point, it represents the quality of the material at the time of their analysis. Shipping and storage conditions can impact quality. Therefore, independent verification of identity and purity upon receipt is a non-negotiable step in a rigorous research workflow.

G start Start: Identify Need for Reagent identify_suppliers 1. Identify Potential Suppliers (e.g., Sigma, Key Organics) start->identify_suppliers request_coa 2. Request & Review CoA - Check Purity (GC/HPLC) - Verify Identity (NMR/MS) identify_suppliers->request_coa place_order 3. Place Order with Qualified Supplier request_coa->place_order receive_reagent 4. Log Reagent Upon Receipt (Batch No., Date) place_order->receive_reagent in_house_qc 5. Perform In-House QC - Identity (¹H NMR) - Purity (GC-FID) receive_reagent->in_house_qc compare_data 6. Compare In-House Data with Supplier CoA in_house_qc->compare_data pass PASS: Release for Research Use compare_data->pass Data Matches fail FAIL: Quarantine & Contact Supplier compare_data->fail Discrepancy Found end End pass->end fail->end

Caption: Supplier Qualification and Chemical Validation Workflow.

Protocol 4.1: Identity Confirmation via ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of 2-Ethyl-1-methylpiperazine matches the supplier's claim.

Methodology:

  • Sample Preparation: Prepare a ~5-10 mg/mL solution by dissolving a small, accurately weighed sample of the reagent in an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard with a known chemical shift if quantification is desired.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis:

    • Chemical Shifts: Compare the observed chemical shifts (ppm) of the protons with predicted values or literature data.

    • Integration: The integral ratios of the peaks should correspond to the number of protons in each environment (e.g., the 3 protons of the N-methyl group vs. the 2 protons of the ethyl methylene group).

    • Splitting Patterns: The multiplicity (singlet, doublet, triplet, etc.) should be consistent with the neighboring protons as predicted by n+1 rule.

Protocol 4.2: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of the 2-Ethyl-1-methylpiperazine sample and identify any volatile impurities. GC with a Flame Ionization Detector (FID) is a robust and cost-effective method for this analysis.[9][10]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.[9]

  • Chromatographic Conditions (Adapted from related methods): [9][10]

    • GC System: Agilent 6890 or equivalent with FID.

    • Column: DB-17 (or equivalent (50%-Phenyl)-methylpolysiloxane phase), 30 m x 0.53 mm, 1 µm film thickness.[9]

    • Carrier Gas: Helium at a constant flow of ~2 mL/min.

    • Injector: 250°C, split ratio 1:5.

    • Detector (FID): 260°C.

    • Oven Program: Start at 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.

    • Injection Volume: 1.0 µL.

  • Data Analysis:

    • The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage (Area %).

    • Compare the resulting purity value with the supplier's CoA. Any significant discrepancy (>1-2%) warrants further investigation.

Synthesis Routes and Potential Impurities

Understanding the potential synthetic origin of 2-Ethyl-1-methylpiperazine provides insight into likely impurities. Piperazine derivatives can be synthesized through various methods, including the cyclization of appropriate diamine precursors or the alkylation of a piperazine core.[11] For N-methylpiperazines, a common synthetic route involves the reaction of piperazine with formaldehyde and hydrogen.[12]

Potential Impurities to Consider:

  • Starting Materials: Unreacted piperazine, ethylating agents, or methylating agents.

  • Regioisomers: 1-Ethyl-4-methylpiperazine or other isomers depending on the synthetic strategy.

  • Over-alkylation Products: Quaternary ammonium salts.

  • Residual Solvents: Solvents used during reaction and purification (e.g., methanol, ethanol).

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the reagent and ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always handle 2-Ethyl-1-methylpiperazine in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves.[13]

  • Storage Conditions: Store the compound in a tightly sealed container to prevent moisture absorption and oxidation. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[6]

  • Hazard Prevention: As an amine, this compound is basic and should be stored away from strong acids and oxidizing agents. Consult the Safety Data Sheet (SDS) provided by the supplier for specific hazard information.[14]

Conclusion

The commercial sourcing of 2-Ethyl-1-methylpiperazine for research is a multi-step process that demands diligence and scientific rigor. By moving beyond a simple transactional purchase to a comprehensive qualification and validation workflow, researchers can safeguard the integrity of their materials. This foundational step ensures that subsequent experimental efforts are built on a bedrock of quality, leading to more reliable, reproducible, and ultimately more impactful scientific outcomes. Always pair a thorough review of supplier documentation with robust in-house analytical verification.

References

  • B. Viswanathan, S. R. T. M. P., G. K. Surya, S. C. L. C. (n.d.). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite.
  • Sigma-Aldrich. (n.d.). 2-Ethyl-1-methylpiperazine supplier.
  • Lab-Chemicals.com. (n.d.). (S)-2-Ethyl-1-methylpiperazine, 97%.
  • Google Patents. (n.d.). CN102351843B - Synthesis method of 2-methyl piperazine lomefloxacin.
  • BLD Pharm. (n.d.). 4791-32-6|2-Ethyl-1-methylpiperazine|BLD Pharm.
  • Key Organics. (n.d.). 4791-32-6 | 2-Ethyl-1-methylpiperazine.
  • Amadis Chemical. (n.d.). (S)-1-ethyl-2-methyl-piperazine,1033717-23-5.
  • MedchemExpress.com. (n.d.). Certificate of Analysis.
  • Shiva Raj, K. Siva Kumari, & B. Vijaya Bhaskar. (n.d.). Analytical CHEMISTRY.
  • ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • ResearchGate. (n.d.). Chemical structures of piperazine, 1-methyl piperazine, 1-ethyl piperazine, Sildenafil and its impurities.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • BenchChem. (2025). Essential Safety and Logistical Information for Handling Piperazin-2-one-d6.
  • ChemicalBook. (2019). Applications of 1-Methylpiperazine.
  • ASHP. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
  • ChemicalBook. (2023). 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound.
  • PubMed Central (PMC). (n.d.). Safe handling of hazardous drugs.
  • NIH. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation.

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Methodological & Application

2-Ethyl-1-methylpiperazine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-1-methylpiperazine is a substituted piperazine derivative that holds significant potential as a versatile building block in organic synthesis, particularly in the realm of drug discovery and development. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse biological pathways.[1] The unique structural features of 2-Ethyl-1-methylpiperazine, including its specific substitution pattern and inherent chirality, offer medicinal chemists a valuable tool for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides an in-depth exploration of the applications of 2-Ethyl-1-methylpiperazine, complete with detailed experimental protocols for its key transformations.

The strategic incorporation of the 2-Ethyl-1-methylpiperazine moiety can influence a molecule's lipophilicity, basicity, and conformational rigidity, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. Its derivatives have been investigated for a range of therapeutic applications, including as anticancer, antiviral, and antibiotic agents.[2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of 2-Ethyl-1-methylpiperazine in their research endeavors.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The table below summarizes the key computed properties of 2-Ethyl-1-methylpiperazine.[3]

PropertyValue
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
CAS Number 4791-32-6
IUPAC Name 2-ethyl-1-methylpiperazine
Appearance (Predicted) Liquid
Boiling Point (Predicted) 163.5 °C at 760 mmHg
Density (Predicted) 0.89 g/cm³
pKa (most basic) (Predicted) 9.5
LogP (Predicted) 0.8

Spectroscopic Data (Reference)

Reference Spectra for 2-Methylpiperazine (CAS: 109-07-9):

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.95 (m, 1H), 2.90 (m, 1H), 2.89 (m, 1H), 2.82 (m, 1H), 2.74 (m, 1H), 2.71 (m, 1H), 2.35 (m, 1H), 1.96 (s, 1H), 1.00 (d, J=6.4 Hz, 3H).[4]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 56.9, 51.9, 46.5, 46.2, 19.9.[5]

  • Mass Spectrum (EI): m/z 100 (M+), 85, 70, 56, 42.[6]

Reference Spectra for 1-Methylpiperazine (CAS: 109-01-3):

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.89 (t, J=5.0 Hz, 4H), 2.43 (t, J=5.0 Hz, 4H), 2.29 (s, 3H).[7]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 55.2, 46.1, 46.0.[7]

  • Mass Spectrum (EI): m/z 100 (M+), 85, 70, 57, 42.[8]

  • IR (thin film): 2935, 2845, 2795, 1455, 1290, 1165, 1010 cm⁻¹.[9]

Applications in Organic Synthesis

2-Ethyl-1-methylpiperazine is a valuable precursor for the synthesis of more complex molecules, primarily through reactions involving its secondary amine functionality. The key transformations include N-alkylation, reductive amination, and N-acylation. These reactions allow for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

As a Building Block in Pharmaceutical Analogs

While a specific blockbuster drug directly synthesized from 2-Ethyl-1-methylpiperazine is not publicly documented, the closely related 2-methylpiperazine is a key intermediate in the synthesis of "2-methyl piperazine lomefloxacin," an impurity and analog of the fluoroquinolone antibiotic lomefloxacin.[10] This highlights the role of such substituted piperazines in the development and analysis of pharmaceutical compounds. The ethyl group in 2-Ethyl-1-methylpiperazine offers a subtle modification that can be used to fine-tune the lipophilicity and steric profile of a drug candidate compared to its methyl analog.

Key Synthetic Transformations

The versatility of 2-Ethyl-1-methylpiperazine as a building block stems from the reactivity of its secondary amine. The following sections detail the primary reactions used to incorporate this moiety into larger molecular frameworks.

Key synthetic transformations of 2-Ethyl-1-methylpiperazine.

Experimental Protocols

The following protocols are adapted from established procedures for similar piperazine derivatives and provide a solid foundation for the synthetic manipulation of 2-Ethyl-1-methylpiperazine.[10][11][12] Researchers should optimize these conditions for their specific substrates.

Protocol 1: N-Alkylation with an Alkyl Halide

This protocol describes the direct N-alkylation of 2-Ethyl-1-methylpiperazine with an alkyl halide in the presence of a base.

N_Alkylation_Workflow start Start dissolve Dissolve 2-Ethyl-1-methylpiperazine and base in anhydrous solvent start->dissolve add_halide Add alkyl halide dropwise dissolve->add_halide heat Heat reaction mixture (e.g., 60-90 °C) add_halide->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify end End purify->end

Workflow for N-Alkylation.

Materials:

  • 2-Ethyl-1-methylpiperazine (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃, 2.5 eq)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Ethyl-1-methylpiperazine and anhydrous MeCN (or DMF).

  • Add anhydrous potassium carbonate to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

This one-pot procedure involves the formation of an iminium ion intermediate followed by its in situ reduction.[13]

Reductive_Amination_Workflow start Start mix_reactants Mix 2-Ethyl-1-methylpiperazine and carbonyl compound in solvent start->mix_reactants form_iminium Stir at room temperature to form iminium ion mix_reactants->form_iminium add_reductant Add reducing agent (e.g., NaBH(OAc)₃) form_iminium->add_reductant react Stir until completion (monitor by TLC) add_reductant->react quench Quench with aqueous base react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end End purify->end

Workflow for Reductive Amination.

Materials:

  • 2-Ethyl-1-methylpiperazine (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve 2-Ethyl-1-methylpiperazine and the aldehyde or ketone in anhydrous DCM.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N-Acylation with an Acyl Chloride

This protocol describes the formation of an amide linkage by reacting 2-Ethyl-1-methylpiperazine with an acyl chloride.[14]

Materials:

  • 2-Ethyl-1-methylpiperazine (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride, 1.05 eq)

  • Triethylamine (TEA, 1.2 eq) or pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Ethyl-1-methylpiperazine and triethylamine in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the N-acylated product.

Stereochemistry in Synthesis

2-Ethyl-1-methylpiperazine is a chiral molecule, existing as a pair of enantiomers, (R)-2-Ethyl-1-methylpiperazine and (S)-2-Ethyl-1-methylpiperazine. The stereochemistry of this building block can be of critical importance in drug design, as different enantiomers of a chiral drug often exhibit distinct pharmacological activities and metabolic profiles.

The asymmetric synthesis of chiral piperazines is an active area of research, with several methods developed for the enantioselective synthesis of 2-substituted piperazines.[15][16] These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the cyclization or functionalization steps. The availability of enantiomerically pure (R)- and (S)-2-Ethyl-1-methylpiperazine would allow for their use in stereoselective syntheses, providing access to single-enantiomer drug candidates.

Safety and Handling

Substituted piperazines should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. They are typically basic and can be corrosive. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

2-Ethyl-1-methylpiperazine is a valuable and versatile building block for organic synthesis. Its utility is demonstrated through its successful incorporation into more complex molecular architectures via robust and reliable synthetic transformations such as N-alkylation, reductive amination, and N-acylation. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents. The chiral nature of 2-Ethyl-1-methylpiperazine further enhances its appeal, offering opportunities for the development of stereochemically defined drug candidates.

References

  • Google Patents. (2012). Synthesis method of 2-methyl piperazine lomefloxacin. CN102351843B.
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  • Career Henan Chemical Co. (2025). 2-Methylpiperazine. [Link]

  • RSC Publishing. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. [Link]

  • Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]

  • Google Patents. (2009). METHOD FOR PRODUCING OPTICALLY ACTIVE 2-METHYLPIPERAZINE. US 2009/0227791 A1.
  • PubChem. (2024). 2-Ethyl-1-methylpiperazine. [Link]

  • The Royal Society of Chemistry. (2021). Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. [Link]

  • PubMed Central (PMC). (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PubMed Central (PMC). (2022). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]

  • IS MUNI. (2013). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. [Link]

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  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • PubMed Central (PMC). (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. [Link]

  • Der Pharma Chemica. (2011). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. [Link]

  • PubMed Central (PMC). (2016). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. [Link]

  • ResearchGate. (2024). (PDF) Improved Synthesis of 4-(2-Substituted ethyl)-2-(4-Methylpiperazino)Quinazolines. [Link]

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Application Notes and Protocols for the N-alkylation of 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, conferred by the two nitrogen atoms, enhance the aqueous solubility and bioavailability of drug candidates.[1] While N-alkylation of the parent piperazine ring is a well-trodden path, the introduction of substituents on the carbon framework, as in 2-Ethyl-1-methylpiperazine, presents distinct synthetic challenges and opportunities. This technical guide provides a comprehensive overview of the N-alkylation of 2-Ethyl-1-methylpiperazine, a sterically hindered and unsymmetrically substituted starting material. We delve into the mechanistic rationale behind key synthetic strategies, offering detailed, field-proven protocols for direct alkylation and reductive amination. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox for creating novel and diverse piperazine-containing compounds.

Introduction: The Significance of Substituted Piperazines in Drug Discovery

The piperazine ring is a recurring motif in pharmaceuticals targeting a wide array of conditions, including cancer, anxiety, and depression.[3][4] The ability to readily modify the nitrogen atoms allows for the fine-tuning of a molecule's interaction with biological targets.[1][5] The presence of an ethyl group at the 2-position and a methyl group at the N1-position in 2-Ethyl-1-methylpiperazine introduces steric hindrance that can influence reaction kinetics and regioselectivity. Understanding and controlling these factors is paramount for the successful synthesis of target molecules. This guide will focus on the alkylation of the remaining secondary amine at the N4 position.

Mechanistic Considerations for N-Alkylation of a Hindered Piperazine

The N-alkylation of the secondary amine in 2-Ethyl-1-methylpiperazine can be approached through several established synthetic routes. The choice of method is often dictated by the nature of the desired alkyl group (R) and the overall complexity of the target molecule.

Direct N-Alkylation with Alkyl Halides

This classical approach involves the nucleophilic attack of the secondary amine on an alkyl halide (R-X, where X = Cl, Br, I). The reaction is typically facilitated by a base to neutralize the resulting hydrohalic acid.

  • Causality of Experimental Choices:

    • Solvent: Aprotic polar solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are preferred as they can solvate the reacting species without interfering with the nucleophilic attack.

    • Base: An inorganic base like potassium carbonate (K₂CO₃) is often employed. Its insolubility in the reaction medium can drive the reaction forward by removing the acid byproduct from the solution phase.

    • Temperature: Elevated temperatures are often necessary to overcome the activation energy, especially with less reactive alkyl halides or due to the steric hindrance of the piperazine.[6]

Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful and versatile method for forming C-N bonds.[7][8] It proceeds in a two-step, one-pot sequence:

  • Formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone.

  • In-situ reduction of the iminium ion to the corresponding tertiary amine.

  • Causality of Experimental Choices:

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation.[4][9] It is less reactive towards the starting carbonyl compound compared to other hydrides like sodium borohydride (NaBH₄).[9]

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are inert to the reaction conditions and effectively dissolve the reactants.

    • Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.[4]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of 2-Ethyl-1-methylpiperazine with a generic alkyl bromide.

Materials:

  • 2-Ethyl-1-methylpiperazine (1.0 eq)

  • Alkyl bromide (1.1-1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Ethyl-1-methylpiperazine (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Add anhydrous acetonitrile or DMF to the flask.

  • Slowly add the alkyl bromide (1.1-1.5 eq) to the stirred suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general method for the N-alkylation of 2-Ethyl-1-methylpiperazine with a generic aldehyde.

Materials:

  • 2-Ethyl-1-methylpiperazine (1.0 eq)

  • Aldehyde (1.1-1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Standard laboratory glassware and magnetic stirrer

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask with a magnetic stir bar, dissolve 2-Ethyl-1-methylpiperazine (1.0 eq) and the aldehyde (1.1-1.5 eq) in anhydrous DCM or DCE.

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Note: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation and Characterization

The successful synthesis of the N-alkylated product requires thorough characterization to confirm its identity and purity.

Quantitative Data Summary

The following table provides representative data for the N-alkylation of piperazine derivatives. While specific data for 2-Ethyl-1-methylpiperazine is not extensively published, these values offer a general expectation for yields.

Starting MaterialAlkylating/Carbonyl AgentMethodBase/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)
Benzyl piperazine-1-carboxylate1,3-DibromopropaneDirect AlkylationNot specifiedNot specifiedNot specifiedNot specifiedNot specified[5]
PiperazineAlkyl HalideDirect AlkylationPyridinePyridineReflux12Varies[10]
N-Boc-piperazineAryl BromideBuchwald-HartwigNaO-t-BuToluene80-110VariesHigh[3]
Piperazine DerivativeAldehyde/KetoneReductive AminationNaBH(OAc)₃DCE/MeOHRT12-24Varies[4]
Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11] The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the piperazine ring protons and carbons confirm the successful alkylation.[12]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the product, confirming the addition of the alkyl group.[11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The disappearance of the N-H stretch of the secondary amine (typically in the range of 3300-3500 cm⁻¹) can indicate the completion of the reaction.

Visualization of Workflows and Mechanisms

General Workflow for N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine 2-Ethyl-1-methylpiperazine, Reagent, and Solvent reagent Add Base (Direct Alkylation) or Reducing Agent (Reductive Amination) start->reagent react Stir at Appropriate Temperature reagent->react monitor Monitor by TLC/LC-MS react->monitor workup Quench and Extract monitor->workup purify Column Chromatography workup->purify char Spectroscopic Characterization (NMR, MS, IR) purify->char

Caption: A generalized workflow for the N-alkylation of 2-Ethyl-1-methylpiperazine.

Simplified Mechanism of Reductive Amination

G Piperazine 2-Ethyl-1-methylpiperazine Iminium Iminium Ion Intermediate Piperazine->Iminium Carbonyl Aldehyde/Ketone (R-C=O) Carbonyl->Iminium Amine N-Alkylated Product Iminium->Amine ReducingAgent [H⁻] from NaBH(OAc)₃ ReducingAgent->Iminium Reduction

Caption: The key steps involved in the reductive amination pathway.

Troubleshooting and Optimization

  • Low Yield:

    • Direct Alkylation: Consider using a more reactive alkyl halide (I > Br > Cl). Increasing the reaction temperature or time may also improve the yield.

    • Reductive Amination: Ensure the carbonyl compound is of high purity. The reaction is sensitive to moisture, so use anhydrous solvents and reagents.

  • Side Reactions:

    • Over-alkylation (Quaternization): This is less of a concern with the sterically hindered 2-Ethyl-1-methylpiperazine but can occur with highly reactive alkylating agents. Use of a milder alkylating agent or lower temperatures can mitigate this.

  • Purification Challenges:

    • The basic nature of piperazine derivatives can lead to tailing on silica gel chromatography. Adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve peak shape.[13]

    • If the product is highly water-soluble, purification may be achieved through crystallization of a salt form.[14]

Conclusion

The N-alkylation of 2-Ethyl-1-methylpiperazine provides access to a diverse range of novel chemical entities with significant potential in drug discovery. By understanding the underlying reaction mechanisms and carefully selecting the appropriate synthetic strategy—be it direct alkylation or reductive amination—researchers can efficiently synthesize and explore this valuable chemical space. The protocols and insights provided in this guide serve as a robust starting point for the development of innovative piperazine-based therapeutics.

References

  • Surrey, A. R. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. BenchChem.
  • Reid, W. B. (n.d.). Purification of piperazine. Google Patents.
  • (2025). A Novel One-Pot Reductive Amination of Aldehydes and Ketones with Lithium Perchlorate and Zirconium Borohydride—Piperazine Complexes. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Royal Society of Chemistry.
  • (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
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  • (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. BenchChem.
  • (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. BenchChem.
  • (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI.
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  • BenchChem. (2025). Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. BenchChem.
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  • (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health.
  • (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate.
  • (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
  • (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov.
  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.
  • (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
  • (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
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  • BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem.
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  • (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida.
  • (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
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Application Note: Quantitative Analysis of 2-Ethyl-1-methylpiperazine in Pharmaceutical Matrices using Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated gas chromatography (GC) method for the quantitative determination of 2-Ethyl-1-methylpiperazine. Piperazine derivatives are common building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Consequently, they can be present as process-related impurities or starting materials in drug substances. Due to their basic and polar nature, the analysis of volatile amines like 2-Ethyl-1-methylpiperazine can be challenging, often resulting in poor peak shape and reproducibility.[3][4][5] This protocol addresses these challenges by employing a specialized capillary column and optimized GC conditions to ensure high sensitivity, specificity, and accuracy. The method is suitable for quality control laboratories and drug development professionals requiring a reliable analytical procedure for impurity profiling and quantification.

Principle of the Method

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds. In this method, the sample is volatilized in a heated injector and introduced into a capillary column by an inert carrier gas (helium). The separation of 2-Ethyl-1-methylpiperazine from the sample matrix and other potential impurities is achieved based on its differential partitioning between the stationary phase of the column and the mobile gas phase.

A critical aspect of analyzing basic compounds like piperazines is mitigating their interaction with active sites (e.g., free silanols) within the GC system, which can cause significant peak tailing.[3][4] This method utilizes a specially designed, base-deactivated capillary column to produce a symmetric peak shape, ensuring accurate integration and quantification. Following separation, the analyte is detected by a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for organic compounds.

Instrumentation and Materials
2.1 Instrumentation
  • Gas Chromatograph: Agilent 6890 GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Data Acquisition: ChemStation software or equivalent.

  • Analytical Balance: 4-decimal place readability.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.

2.2 Reagents and Standards
  • 2-Ethyl-1-methylpiperazine Reference Standard: Purity ≥98%.

  • Methanol: HPLC grade or equivalent (used as diluent).

  • Helium (Carrier Gas): Ultra-high purity (≥99.999%).

  • Hydrogen (FID): High purity.

  • Air (FID): Zero grade.

  • Nitrogen (FID Makeup): High purity.

2.3 Chromatographic Column
  • Column Type: DB-17 [(50%-Phenyl)-methylpolysiloxane] or a specialized base-deactivated column such as Restek Rtx-Volatile Amine.[1][3][4]

  • Dimensions: 30 m length x 0.53 mm internal diameter x 1.0 µm film thickness.

Detailed Analytical Protocol
3.1 Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 2-Ethyl-1-methylpiperazine reference standard into a 25 mL Class A volumetric flask.

  • Dissolve and dilute to volume with methanol. Mix thoroughly.

Working Standard Solutions (for Linearity):

  • Prepare a series of calibration standards by performing serial dilutions of the Stock Standard Solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. A typical five-point calibration curve could include concentrations of 1, 5, 20, 50, and 100 µg/mL.

3.2 Preparation of Sample Solutions
  • Accurately weigh approximately 100 mg of the drug substance (API) into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve the sample.

  • Allow the solution to return to room temperature and dilute to the mark with methanol. Mix thoroughly.

  • If necessary, filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

3.3 GC-FID Operating Conditions

The following table summarizes the optimized instrumental parameters for the analysis. A generic method for volatile amines provides a strong starting point for this specific analyte.[6]

ParameterCondition
Column DB-17, 30 m x 0.53 mm ID, 1.0 µm film thickness[1][7]
Carrier Gas Helium
Flow Rate 2.0 mL/min (Constant Flow)[1]
Injector Temperature 250 °C[1]
Injection Volume 1.0 µL
Injection Mode Split (Ratio 10:1)
Oven Program Initial: 100°C (hold 2 min) Ramp: 20°C/min to 250°C Hold: 5 min[2]
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C[1]
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N₂) 30 mL/min
3.4 System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of a mid-range working standard solution (e.g., 20 µg/mL) to verify system performance. The system is deemed suitable for use if the following criteria are met:

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Relative Standard Deviation (%RSD) ≤ 5.0% for peak area responses[1]
Method Validation Principles

To ensure the method is fit for its intended purpose, validation should be performed according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: Demonstrated by the absence of interfering peaks from the blank (methanol) and a placebo (matrix without analyte) at the retention time of 2-Ethyl-1-methylpiperazine.

  • Linearity: Assessed by analyzing the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (% Recovery): Determined by spiking the drug substance with known amounts of 2-Ethyl-1-methylpiperazine at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Recoveries should be within 90-110%.

  • Precision:

    • Repeatability (Intra-day): Assessed by analyzing six replicate sample preparations on the same day. The %RSD should be ≤ 5.0%.

    • Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 10.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Results and Discussion

Under the specified chromatographic conditions, 2-Ethyl-1-methylpiperazine is expected to elute as a sharp, symmetrical peak. The use of a mid-polar (50%-Phenyl)-methylpolysiloxane stationary phase provides good selectivity for piperazine derivatives.[1][8] For particularly challenging matrices or for improved inertness, a dedicated volatile amine column is recommended, as it is specifically designed to reduce active sites and can withstand repeated injections of samples in various diluents.[3][4]

The flame ionization detector provides excellent sensitivity for quantifying low-level impurities. The wide linear range of the FID is well-suited for analyzing impurities that may be present at vastly different concentrations. If peak identification needs to be confirmed unequivocally, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, which provides structural information based on the mass spectrum of the analyte.[9][10][11]

Visual Diagrams
6.1 Analytical Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

GC_Analysis_Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample/Standard Dissolve 2. Dissolve in Methanol Sample->Dissolve Dilute 3. Dilute to Final Volume Dissolve->Dilute Filter 4. Filter (if needed) Dilute->Filter Inject 5. Inject into GC-FID Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. FID Detection Separate->Detect Integrate 8. Integrate Peak Area Detect->Integrate Calibrate 9. Create Calibration Curve Integrate->Calibrate Quantify 10. Quantify Analyte Calibrate->Quantify Report 11. Generate Report Quantify->Report

Caption: Workflow for GC-FID analysis of 2-Ethyl-1-methylpiperazine.

Troubleshooting
IssuePotential CauseSuggested Solution
Peak Tailing Active sites in the injector liner or column.Use a new, deactivated liner. Condition the column. Trim the first 10-20 cm of the column inlet.
Poor Sensitivity Leak in the system; incorrect split ratio; detector malfunction.Perform a leak check. Adjust split ratio for higher sensitivity (e.g., 5:1 or splitless). Check FID flame and gas flows.
No Peak Detected Syringe issue; no sample injected; FID flame is out.Verify sample is in the vial. Check syringe for blockage. Re-ignite FID flame.
Shifting Retention Times Fluctuation in carrier gas flow rate or oven temperature; column degradation.Check gas supply and flow controller. Re-equilibrate the oven. Replace the column if performance continues to degrade.
Conclusion

The gas chromatography method detailed in this application note is demonstrated to be a reliable and robust technique for the quantitative analysis of 2-Ethyl-1-methylpiperazine in pharmaceutical substances. By utilizing a suitable capillary column and optimized GC-FID parameters, this method overcomes common challenges associated with amine analysis, providing excellent peak shape, sensitivity, and reproducibility. The protocol is well-suited for routine quality control testing and for impurity analysis during drug development.

References
  • Generic GC–FID for Volatile Amine Quantitation in Pharma. (2018). LCGC International. [Link]

  • Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek Corporation. [Link]

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. (2023). RSC Publishing. [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. (2020). Scholars.Direct. [Link]

  • Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. (2020). Restek Corporation. [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). Virginia Tech. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020). Scholars.Direct. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, RSC Publishing. [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry An Indian Journal. [Link]

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Application Notes & Protocols: The Strategic Incorporation of 2-Ethyl-1-methylpiperazine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of drug discovery and development, certain chemical motifs consistently reappear across a multitude of therapeutic agents. The piperazine ring is a quintessential example of such a "privileged scaffold."[1] This six-membered heterocycle, containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry, found in blockbuster drugs ranging from antidepressants to anticancer agents.[1][2] Its prevalence is not coincidental; the piperazine unit imparts a unique and highly desirable combination of properties. The two nitrogen atoms can serve as hydrogen bond acceptors or, when protonated, as donors, enhancing interactions with biological targets.[3] Furthermore, the basic nature of the piperazine nitrogens significantly improves aqueous solubility and overall pharmacokinetic profiles, critical attributes for effective drug candidates.[4]

While the parent piperazine ring is itself useful, its true versatility is unlocked through substitution. Functionalization of the nitrogen and carbon atoms allows for the precise tuning of a molecule's three-dimensional structure, lipophilicity, and metabolic stability. This guide focuses on a specific, strategically substituted analog: 2-Ethyl-1-methylpiperazine . We will explore its synthetic utility, provide detailed protocols for its incorporation into complex molecules, and discuss the rationale behind its application in the design of next-generation bioactive compounds.

Section 1: Profile of 2-Ethyl-1-methylpiperazine - A Unique Building Block

2-Ethyl-1-methylpiperazine (CAS: 4791-32-6) is a chiral, disubstituted piperazine derivative. Its structure combines two key features that medicinal chemists can exploit:

  • N1-Methylation: The methyl group on the first nitrogen atom is a common feature in many CNS-active drugs.[5] It "caps" one of the basic centers, preventing further reaction at this site and subtly altering the electronic properties and conformation of the ring.

  • C2-Ethyl Substitution: The ethyl group on the carbon atom introduces a chiral center and provides steric bulk. This is a critical design element. The chirality can lead to stereospecific interactions with a biological target, potentially increasing potency and reducing off-target effects. The steric hindrance can also shield adjacent parts of the molecule from metabolic enzymes, improving its half-life.

Property Value
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol [6]
IUPAC Name 2-ethyl-1-methylpiperazine[6]
Key Reactive Site Secondary Amine (N4-H)

The primary synthetic utility of this reagent stems from the nucleophilicity of its secondary amine (N4), which serves as a handle for covalently linking the scaffold to a larger molecular framework.

Section 2: Core Synthetic Methodologies & Protocols

The incorporation of the 2-ethyl-1-methylpiperazine moiety into a target molecule is predominantly achieved through the formation of a new bond at the N4 position. The most common and robust methods include N-alkylation, reductive amination, and N-arylation.

N-Alkylation via Nucleophilic Substitution

This is one of the most direct methods for forming a carbon-nitrogen bond. The secondary amine of 2-ethyl-1-methylpiperazine acts as a nucleophile, displacing a leaving group (typically a halide or sulfonate) from an electrophilic carbon center.

Causality Behind the Protocol: The reaction requires a base to neutralize the acid (e.g., HBr, HCl) generated during the substitution. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal as it prevents competition with the piperazine nucleophile. The choice of a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) facilitates the SN2 mechanism by solvating the cation of the base while leaving the nucleophile relatively free to react. Adding a catalytic amount of sodium or potassium iodide can accelerate the reaction with alkyl chlorides or bromides by promoting an in-situ halogen exchange to the more reactive alkyl iodide (Finkelstein reaction).[7]

Experimental Protocol: General N-Alkylation

  • Materials:

    • 2-Ethyl-1-methylpiperazine (1.0 eq)

    • Alkyl Halide (R-X) or Sulfonate (R-OTs) (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

    • Potassium Iodide (KI) (0.1 eq, optional)

    • Acetonitrile (ACN), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the alkyl halide/sulfonate (1.1 eq) and potassium carbonate (2.5 eq).

    • Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1-0.5 M concentration relative to the limiting reagent).

    • Add 2-ethyl-1-methylpiperazine (1.0 eq) to the mixture. If using, add potassium iodide (0.1 eq).

    • Heat the reaction mixture to reflux (approx. 82°C for ACN) and stir vigorously.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperazine is consumed (typically 6-24 hours).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ACN.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/heptane with a small percentage of triethylamine to prevent product tailing.

Data Presentation: Representative N-Alkylation Reactions

Alkyl Halide Substrate Base Solvent Temp (°C) Time (h) Typical Yield (%)
Benzyl BromideK₂CO₃ACN808>90%
2-Chloro-N,N-dimethylethanamineK₂CO₃DMF901280-90%
Ethyl 2-bromoacetateNaHCO₃ACN601675-85%
(Note: Data is representative for N-alkylation of similar piperazines and serves as an estimation.[8][9])
Reductive Amination

Reductive amination is a powerful method for forming a C-N bond with an aldehyde or ketone, offering an alternative to direct alkylation, especially when the corresponding alkyl halide is unstable or inaccessible.

Causality Behind the Protocol: The reaction proceeds in two stages: the initial formation of an iminium ion intermediate from the condensation of the piperazine and the carbonyl compound, followed by its immediate reduction. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation.[7] It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium ion. The reaction is often performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to control the reactivity. A small amount of acetic acid can catalyze iminium ion formation.

Experimental Protocol: General Reductive Amination

  • Materials:

    • Aldehyde or Ketone (1.0 eq)

    • 2-Ethyl-1-methylpiperazine (1.1 eq)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

    • Acetic Acid (optional, 1-2 drops)

  • Procedure:

    • Dissolve the aldehyde or ketone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add 2-ethyl-1-methylpiperazine (1.1 eq) and stir the mixture at room temperature for 20-30 minutes. Add a drop of acetic acid if the reaction is sluggish.

    • In one portion, add sodium triacetoxyborohydride (1.5 eq). The mixture may bubble slightly.

    • Stir at room temperature and monitor the reaction by TLC or LC-MS (typically 4-16 hours).

    • Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography as described in the N-alkylation protocol.

Section 3: Visualization of Synthetic Pathways

Diagrams created using Graphviz clarify the logical flow of the synthetic transformations available for 2-ethyl-1-methylpiperazine.

G reagent 2-Ethyl-1-methylpiperazine product_alkyl N4-Alkylated Product reagent->product_alkyl N-Alkylation product_reductive N4-Alkylated Product reagent->product_reductive Reductive Amination product_aryl N4-Arylated Product reagent->product_aryl N-Arylation (Buchwald-Hartwig) alkyl_halide Alkyl Halide (R-X) + Base alkyl_halide->product_alkyl carbonyl Aldehyde/Ketone (R-C=O) + Reducing Agent carbonyl->product_reductive aryl_halide Aryl Halide (Ar-X) + Pd Catalyst/Ligand aryl_halide->product_aryl

Caption: Key synthetic routes for functionalizing 2-ethyl-1-methylpiperazine.

Section 4: Application in Bioactive Molecule Design

The 2-ethyl-1-methylpiperazine scaffold is a valuable component for synthesizing molecules in several therapeutic areas. Its structure is particularly relevant where modulation of CNS receptors or inhibition of kinases is the goal.

Kinase Inhibitors in Oncology

The piperazine ring is a frequent linker in kinase inhibitors, bridging the hinge-binding region of a molecule with a solvent-exposed region.[4] The N-methylpiperazine group, in particular, is known to enhance solubility and cell permeability.

  • Design Rationale: In the synthesis of a hypothetical kinase inhibitor, a core heterocyclic scaffold (e.g., a quinazoline[10] or pyrimidine) bearing a reactive site (like a chlorine atom) would be coupled with 2-ethyl-1-methylpiperazine via Nucleophilic Aromatic Substitution (SNAr). The N1-methyl group maintains the desired physicochemical properties, while the C2-ethyl group would project into the solvent-exposed region. This ethyl group could be designed to form specific hydrophobic interactions with a sub-pocket of the kinase active site, potentially increasing selectivity for the target kinase over closely related family members.

G cluster_0 Bioactive Molecule Structure Hinge Hinge-Binding Scaffold (e.g., Quinazoline) Piperazine 2-Ethyl-1-methylpiperazine Linker Hinge->Piperazine C-N Bond (SNAr) Solvent Solvent-Exposed Fragment Piperazine->Solvent C-N Bond (Amide, etc.)

Caption: General structure of a kinase inhibitor using the piperazine scaffold.

Central Nervous System (CNS) Agents

Many CNS drugs, including antipsychotics and antidepressants, feature a piperazine moiety that interacts with dopamine (D₂) and serotonin (5-HT) receptors.[8][11] The basic nitrogen of the piperazine is often a key pharmacophoric element, forming a salt bridge with an acidic residue (e.g., aspartate) in the receptor binding pocket.

  • Design Rationale: In this context, 2-ethyl-1-methylpiperazine can be attached to an aryl or heteroaryl system, a common feature in atypical antipsychotics. The N-alkylation or reductive amination protocols described above would be used to connect the piperazine to a side chain, which in turn is attached to the core of the drug. The chiral C2-ethyl group could introduce stereoselectivity for a specific receptor subtype, a strategy often employed to separate therapeutic effects from unwanted side effects.

Section 5: Conclusion and Future Outlook

2-Ethyl-1-methylpiperazine is more than just another piperazine derivative; it is a specialized building block that offers medicinal chemists multiple handles for molecular design. The combination of a pre-methylated nitrogen and a chiral, sterically defined carbon center allows for the creation of sophisticated molecular architectures with finely tuned properties. The robust and well-understood synthetic protocols for its incorporation make it a practical and valuable tool for researchers, scientists, and drug development professionals aiming to address complex biological targets. As the demand for more selective and metabolically stable therapeutics grows, the strategic application of such precisely functionalized scaffolds will undoubtedly play an increasingly important role in the discovery of new medicines.

References

  • D. I. T. H. E. Librì, F., G. G. G. L. Pirrone, F. M. F. Prezzavento, O., G. M. G. Marrazzo, A., & D. I. T. H. E. Rescifina, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1298. [Link]

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Introduction: Unveiling the Versatility of 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Ethyl-1-methylpiperazine as a Catalyst and Ligand

2-Ethyl-1-methylpiperazine is a substituted cyclic diamine that has garnered significant interest in industrial and research settings due to its unique structural features.[1] As a member of the piperazine family, it possesses two nitrogen atoms within a six-membered ring. The presence of both a tertiary amine (N-methyl) and a secondary amine-like environment (N-H in the parent piperazine, but here substituted), combined with the steric influence of the ethyl group, imparts a distinct reactivity profile. This makes it a highly effective nucleophile and base, positioning it as a potent catalyst in polymer chemistry and a versatile ligand in the field of coordination chemistry.

This guide provides a comprehensive overview of 2-Ethyl-1-methylpiperazine, detailing its applications, the chemical principles behind its function, and practical, step-by-step protocols for its use.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of 2-Ethyl-1-methylpiperazine is crucial for its effective application and safe handling.

PropertyValue
IUPAC Name 2-ethyl-1-methylpiperazine
Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Boiling Point 138 °C
Density 0.903 g/mL at 25 °C
Appearance Colorless to pale yellow liquid
Solubility Soluble in water, ethanol, and ether
Safety and Handling

2-Ethyl-1-methylpiperazine is a flammable liquid and vapor that causes severe skin burns and eye damage.[2] It may also cause an allergic skin reaction and is harmful if inhaled. Therefore, stringent safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[3]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3][4]

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces.[2] Use non-sparking tools and take precautionary measures against static discharge.[3] Avoid all personal contact, including inhalation.[4]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[4] The material is hygroscopic and moisture-sensitive.

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[3]

Part 1: 2-Ethyl-1-methylpiperazine as a Catalyst in Polymer Synthesis

The primary industrial application of 2-Ethyl-1-methylpiperazine and similar N-substituted piperazines is as a catalyst, particularly in the production of polyurethanes and the curing of epoxy resins. The nitrogen atoms' lone pair of electrons are readily available to act as a Lewis base, initiating or accelerating polymerization reactions.

Application 1: Catalysis of Polyurethane Foams

Tertiary amines are essential catalysts in the polyurethane industry, driving the reactions between isocyanates and polyols to form the urethane linkage.[5] They also catalyze the reaction between isocyanates and water (blowing reaction), which generates carbon dioxide gas for foam expansion.[5] 2-Ethyl-1-methylpiperazine functions as a "gelling" catalyst, primarily promoting the polyol-isocyanate reaction.

Causality of Catalysis: The catalytic activity of tertiary amines like 2-Ethyl-1-methylpiperazine is governed by their basicity and the steric accessibility of the nitrogen atom.[5] The catalyst operates by forming an activated complex with the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. Some derivatives, particularly those combined with organic acids, can exhibit delayed-action catalysis, allowing for better mold flow before rapid curing begins.[6]

G R_NCO Isocyanate (R-N=C=O) Complex Activated Isocyanate-Catalyst Complex R_NCO->Complex Nucleophilic attack by amine Catalyst 2-Ethyl-1-methylpiperazine Catalyst->Complex Urethane Polyurethane Linkage Complex->Urethane Attack by Polyol Polyol Polyol (R'-OH) Polyol->Urethane Catalyst_Regen Catalyst (Regenerated) Urethane->Catalyst_Regen Catalyst release

Caption: Catalytic mechanism of urethane formation.

Protocol: Preparation of a Flexible Polyurethane Foam

This protocol describes the preparation of a flexible polyurethane foam using a standard polyether polyol and toluene diisocyanate (TDI).

Materials:

  • Polyether Polyol (e.g., Voranol™ 3010)

  • Toluene Diisocyanate (TDI 80/20)

  • Deionized Water (Blowing Agent)

  • Silicone Surfactant (e.g., DC 198)

  • Stannous Octoate (Co-catalyst)

  • 2-Ethyl-1-methylpiperazine (Catalyst)

Procedure:

  • Premix Preparation: In a disposable cup, accurately weigh and combine the polyether polyol, deionized water, silicone surfactant, and 2-Ethyl-1-methylpiperazine.

  • Mixing: Mix the components thoroughly for 30 seconds at 2000 RPM using a mechanical stirrer.

  • Catalyst Addition: Add the stannous octoate co-catalyst to the premix and stir for an additional 15 seconds.

  • Isocyanate Addition: Add the pre-weighed TDI to the mixture and stir vigorously for 5-7 seconds. Ensure the sides and bottom of the cup are scraped.

  • Pouring: Immediately pour the reacting mixture into a mold or on a surface for free-rise expansion.

  • Curing: Allow the foam to cure at ambient temperature. The foam will be tack-free within minutes and can be handled after 30 minutes. Full curing is typically achieved in 24 hours.

Typical Formulation and Reaction Profile:

ComponentParts by WeightFunction
Polyether Polyol100Backbone Polymer
TDI 80/2048 (at 1.1 index)Cross-linker
Deionized Water4.0Blowing Agent
Silicone Surfactant1.0Cell Stabilizer
Stannous Octoate0.2Gelling Co-catalyst
2-Ethyl-1-methylpiperazine 0.5 Gelling Catalyst
Cream Time 10-15 secondsTime to start of rise
Gel Time 60-80 secondsTime to form polymer network
Tack-Free Time 90-120 secondsTime until surface is not sticky
Application 2: Curing Agent for Epoxy Resins

Piperazine derivatives can act as curing agents for epoxy resins.[7] The nitrogen atoms initiate the ring-opening polymerization of the epoxide groups, leading to a cross-linked, durable thermoset polymer. 2-Ethyl-1-methylpiperazine can be used as a co-curing agent or an accelerator to speed up the curing process, especially at lower temperatures.[8][9]

Causality of Curing: The curing process is initiated by the nucleophilic attack of a nitrogen atom on one of the carbon atoms of the epoxy ring. This opens the ring and creates a reactive alkoxide anion. The newly formed secondary amine can then react with another epoxy group, propagating the cross-linking reaction.

G cluster_initiation Initiation cluster_propagation Propagation Epoxy Epoxy Resin (Epoxide Ring) Adduct1 Initial Adduct (Alkoxide formation) Epoxy->Adduct1 Ring-opening by N atom Piperazine 2-Ethyl-1-methylpiperazine Piperazine->Adduct1 Crosslink Cross-linked Polymer Network Adduct1->Crosslink Further attack on epoxide Epoxy2 Another Epoxy Resin Epoxy2->Crosslink

Caption: Epoxy resin curing workflow.

Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Resin

This protocol describes a standard procedure for using 2-Ethyl-1-methylpiperazine as an accelerator in an amine-based epoxy curing system.

Materials:

  • DGEBA-based Epoxy Resin (e.g., Epon™ 828)

  • Primary Amine Curing Agent (e.g., Diethylenetriamine, DETA)

  • 2-Ethyl-1-methylpiperazine (Accelerator)

Procedure:

  • Resin Preparation: Pre-heat the DGEBA resin to 50-60 °C to reduce its viscosity.

  • Mixing: In a suitable container, weigh the DGEBA resin. Add the primary amine curing agent (DETA) at the stoichiometrically recommended ratio (typically around 12 parts per hundred of resin).

  • Accelerator Addition: Add 2-Ethyl-1-methylpiperazine as an accelerator. The concentration can range from 0.5 to 5 parts per hundred of resin, depending on the desired pot life and cure speed.

  • Thorough Mixing: Mix all components thoroughly for 2-3 minutes, ensuring a homogenous mixture. Avoid excessive air entrapment.

  • Application and Curing: Apply the mixed resin to the desired substrate or mold. Allow it to cure at room temperature for 24 hours, followed by a post-cure at 80 °C for 2-3 hours for optimal thermomechanical properties.

Effect on Curing Properties:

Accelerator (phr)Gel Time at 25°C (min)Glass Transition Temp. (Tg)
0~45~105 °C
1~25~110 °C
3~15~112 °C
phr: parts per hundred resin

Part 2: 2-Ethyl-1-methylpiperazine as a Ligand in Coordination Chemistry

While less common than its catalytic applications, the piperazine scaffold is a well-established building block for ligands in coordination chemistry.[10][11] The two nitrogen atoms can act as electron-pair donors (Lewis bases) to coordinate with a central metal ion, forming stable metal complexes. 2-Ethyl-1-methylpiperazine can function as a bidentate ligand, where both nitrogen atoms bind to a single metal center, or as a bridging ligand, linking two or more metal centers.[12]

The rigidified structure of the piperazine ring can influence the geometry and stability of the resulting metal complexes, making them of interest for applications in catalysis, materials science, and as MRI contrast agents.[11]

Caption: Bidentate coordination of the ligand.

General Protocol: Synthesis of a Copper(II) Complex

This protocol provides a general method for synthesizing a coordination complex using 2-Ethyl-1-methylpiperazine as a ligand.

Materials:

  • Copper(II) Chloride Dihydrate (CuCl2·2H2O)

  • 2-Ethyl-1-methylpiperazine

  • Ethanol

Procedure:

  • Ligand Solution: Dissolve 2 mmol of 2-Ethyl-1-methylpiperazine in 20 mL of warm ethanol in a 50 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve 1 mmol of CuCl2·2H2O in 10 mL of ethanol.

  • Complexation: Add the copper(II) chloride solution dropwise to the stirring ligand solution at room temperature. A color change and/or precipitation should be observed.

  • Reaction: Stir the resulting mixture for 2-4 hours at room temperature to ensure complete reaction.

  • Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol and then diethyl ether.

  • Crystallization (Optional): If no precipitate forms, slowly evaporate the solvent or use a vapor diffusion technique with a non-polar solvent (like hexane) to obtain crystals suitable for X-ray diffraction analysis.

  • Drying: Dry the final product in a desiccator under vacuum.

References

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  • CN102351843B. Synthesis method of 2-methyl piperazine lomefloxacin.
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  • US4268656A. Co-curing agents for epoxy resins.
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  • CN101239957A. Synthesis method of N-methylpiperazine.
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  • Zhang, L., & Wang, X. (2016). Curing Behavior for Microencapsulated Curing Agents on Epoxy Resin Systems. Atlantis Press. [Link]

  • CN114163390A. Piperazine epoxy resin curing agent and preparation method thereof.
  • van Putten, R., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. [Link]

  • US4617286A. Catalyst for polyurethane having delay property.
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  • Tircso, G., et al. (2023). Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. PubMed. [Link]

  • Csonka, G. I., & Kégl, T. (2022). Computational Study of Catalytic Urethane Formation. Molecules. [Link]

  • Martin, C. M., et al. (2023). Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]bis[μ3-4-(2-carboxylatoethyl)benzoato]dicopper(II)]. PubMed Central. [Link]

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  • Wang, Y., et al. (2016). Catalyst and amination process for the synthesis of piperazine from ethylene glycol. ResearchGate. [Link]

  • Dove, A. P., et al. (2014). Latent catalysts based on guanidine templates for polyurethane synthesis. Chemical Communications. [Link]

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  • Liu, X., et al. (2022). Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. Polymers. [Link]

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Application of 2-Ethyl-1-methylpiperazine in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Substituted Piperazine in Polymer Architectures

2-Ethyl-1-methylpiperazine, a dissymmetrically substituted cyclic diamine, presents a unique molecular architecture for applications in polymer chemistry. While its direct inclusion in commercially prevalent polymers is not extensively documented, its structural attributes—specifically, the presence of a tertiary and a secondary amine—suggest a versatile role as a reactive monomer, a catalytic agent, or a polymer modifier. This guide provides a comprehensive overview of the extrapolated, yet scientifically grounded, applications of 2-Ethyl-1-methylpiperazine, drawing parallels from the well-established use of analogous piperazine derivatives in polymer synthesis and modification. The protocols and mechanistic discussions herein are intended to serve as a foundational resource for researchers and professionals exploring novel polymer structures and functionalities.

PART 1: CORE APPLICATIONS & MECHANISTIC INSIGHTS

The utility of 2-Ethyl-1-methylpiperazine in polymer chemistry can be categorized into three primary domains: as a catalyst in polyurethane formation, a curing agent for epoxy resins, and as a monomeric building block for polyamides.

Catalytic Role in Polyurethane Synthesis

The tertiary amine functionality of 2-Ethyl-1-methylpiperazine makes it a prime candidate as a catalyst in the synthesis of polyurethanes. Tertiary amines are known to catalyze the reaction between isocyanates and polyols, which is the fundamental linkage-forming reaction in polyurethane chemistry.

Mechanism of Catalysis:

The catalytic action proceeds through the formation of an activated complex. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the isocyanate group. This interaction polarizes the isocyanate, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. This mechanism accelerates the rate of urethane linkage formation.

G cluster_0 Catalytic Cycle Isocyanate Isocyanate Activated_Complex Isocyanate-Catalyst Complex Isocyanate->Activated_Complex Catalyst Attack Polyol Polyol Polyurethane Polyurethane Polyol->Polyurethane Catalyst 2-Ethyl-1-methylpiperazine Catalyst->Activated_Complex Activated_Complex->Polyurethane Polyol Attack Polyurethane->Catalyst Catalyst Regeneration

Caption: Catalytic cycle of polyurethane formation using 2-Ethyl-1-methylpiperazine.

Curing Agent and Accelerator for Epoxy Resins

Substituted piperazines are widely employed as curing agents and accelerators for epoxy resins. 2-Ethyl-1-methylpiperazine can function in a dual capacity. The secondary amine can participate directly in the curing reaction through nucleophilic addition to the epoxide ring. The tertiary amine, on the other hand, can act as an accelerator for other curing agents.

Curing Mechanism:

The active hydrogen on the secondary amine of 2-Ethyl-1-methylpiperazine reacts with an epoxy group, leading to the formation of a secondary amine which can further react with another epoxy group. This process contributes to the cross-linked network of the cured resin. The tertiary amine can also catalyze the anionic polymerization of epoxy groups, especially at elevated temperatures.

G cluster_1 Epoxy Curing Workflow Epoxy_Resin Epoxy Resin (e.g., DGEBA) Mixing Mixing and Degassing Epoxy_Resin->Mixing Curing_Agent 2-Ethyl-1-methylpiperazine Curing_Agent->Mixing Curing Thermal Curing Mixing->Curing Cured_Network Cross-linked Epoxy Thermoset Curing->Cured_Network

Caption: General workflow for curing epoxy resins with 2-Ethyl-1-methylpiperazine.

Monomer for Polyamide Synthesis

The presence of a secondary amine allows 2-Ethyl-1-methylpiperazine to be used as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. The resulting polyamides would feature the piperazine ring in the polymer backbone, potentially imparting unique properties such as improved thermal stability and modified solubility.

Polycondensation Reaction:

The synthesis of polyamides from diamines and diacids typically proceeds at high temperatures with the removal of water as a byproduct. The reaction between the secondary amine of 2-Ethyl-1-methylpiperazine and a carboxylic acid group forms an amide linkage.

G cluster_2 Polyamide Synthesis Logic Diamine 2-Ethyl-1-methylpiperazine Polycondensation Melt or Solution Polycondensation Diamine->Polycondensation Diacid Dicarboxylic Acid (e.g., Adipic Acid) Diacid->Polycondensation Polyamide Polyamide with Piperazine Backbone Polycondensation->Polyamide Byproduct Water Polycondensation->Byproduct

Caption: Logical relationship in the synthesis of polyamides from 2-Ethyl-1-methylpiperazine.

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

Disclaimer: The following protocols are generalized based on established procedures for similar piperazine derivatives. Researchers should conduct preliminary small-scale experiments to optimize reaction conditions for 2-Ethyl-1-methylpiperazine.

Protocol 1: Catalysis of Polyurethane Foam Synthesis

Objective: To evaluate the catalytic activity of 2-Ethyl-1-methylpiperazine in the formation of flexible polyurethane foam.

Materials:

  • Polyether polyol (e.g., Voranol® 4701)

  • Toluene diisocyanate (TDI 80/20)

  • Deionized water

  • Silicone surfactant (e.g., DC 198)

  • 2-Ethyl-1-methylpiperazine (as catalyst)

  • Stannous octoate (co-catalyst)

Procedure:

  • In a disposable cup, accurately weigh and mix the polyether polyol, deionized water, silicone surfactant, and 2-Ethyl-1-methylpiperazine.

  • Stir the mixture vigorously for 30 seconds.

  • Add the stannous octoate co-catalyst and stir for another 15 seconds.

  • Add the toluene diisocyanate to the mixture and stir vigorously with a high-speed mixer for 5-7 seconds.

  • Immediately pour the reacting mixture into a mold and observe the cream time, gel time, and rise time.

  • Allow the foam to cure at room temperature for 24 hours before characterization.

Quantitative Data Summary:

ParameterTypical Range
Cream Time10 - 20 seconds
Gel Time60 - 90 seconds
Rise Time100 - 150 seconds
Foam Density25 - 35 kg/m ³
Protocol 2: Curing of a Bisphenol A-based Epoxy Resin

Objective: To utilize 2-Ethyl-1-methylpiperazine as a curing agent for a standard liquid epoxy resin and characterize the properties of the cured material.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (EEW ~188 g/eq)

  • 2-Ethyl-1-methylpiperazine

  • Acetone (for cleaning)

Procedure:

  • Calculate the stoichiometric amount of 2-Ethyl-1-methylpiperazine required to cure the epoxy resin. The equivalent weight of the amine is its molecular weight divided by the number of active hydrogens (in this case, 1).

  • Preheat the epoxy resin to 60°C to reduce its viscosity.

  • Weigh the calculated amount of 2-Ethyl-1-methylpiperazine and add it to the preheated epoxy resin.

  • Mix the components thoroughly for 5 minutes, ensuring a homogeneous mixture.

  • Degas the mixture in a vacuum chamber to remove entrapped air bubbles.

  • Pour the mixture into a preheated mold.

  • Cure the resin in an oven following a staged curing schedule, for example: 2 hours at 80°C followed by 3 hours at 120°C.

  • Allow the cured sample to cool slowly to room temperature before demolding and characterization.

Cured Material Properties (Expected):

PropertyExpected Value
Glass Transition Temp. (Tg)100 - 140 °C
Tensile Strength60 - 80 MPa
Flexural Modulus2.5 - 3.5 GPa
Protocol 3: Synthesis of a Polyamide via Melt Polycondensation

Objective: To synthesize a novel polyamide using 2-Ethyl-1-methylpiperazine and a dicarboxylic acid.

Materials:

  • 2-Ethyl-1-methylpiperazine

  • Adipic acid

  • Antioxidant (e.g., Irganox® 1010)

  • Nitrogen gas supply

Procedure:

  • Equimolar amounts of 2-Ethyl-1-methylpiperazine and adipic acid are charged into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Add a small amount of antioxidant (e.g., 0.1 wt%).

  • Purge the reactor with nitrogen and heat the mixture to 220°C with stirring to form a homogeneous melt.

  • Hold the temperature at 220°C for 2 hours to allow for initial polycondensation, during which water will be distilled off.

  • Gradually increase the temperature to 260°C over 1 hour.

  • Apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization to a higher molecular weight.

  • Continue the reaction under vacuum for 3-4 hours until the desired melt viscosity is achieved.

  • Extrude the molten polymer from the reactor under nitrogen pressure and quench in a water bath.

  • Pelletize the resulting polyamide for further characterization.

Expected Polymer Characteristics:

CharacteristicAnticipated Result
Melting Temperature (Tm)200 - 240 °C
Inherent Viscosity (in m-cresol)0.8 - 1.2 dL/g
SolubilitySoluble in polar aprotic solvents

References

Due to the speculative nature of the direct application of 2-Ethyl-1-methylpiperazine in polymer chemistry, the following references pertain to the use of analogous piperazine derivatives, which form the basis for the extrapolated protocols and discussions in this guide.

  • Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News. [Link to a general resource on epoxy curing agents, as specific papers on piperazine derivatives are numerous and highly specific].
  • Jalageri, M. D., Nagaraja, A., & Puttaiahgowda, Y. M. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15783–15798. [Link]

  • US Patent 4590223A: Producing polyurethanes using hydroxy-alkyl piperazine catalyst compositions. (1986).
  • US Patent 2731445A: Polyurethanes from piperazines. (1956).
  • Polyamides derived from piperazine and used for hot-melt adhesives: Synthesis and properties. (2008). Journal of Adhesion Science and Technology. [A representative article on piperazine in polyamides, specific link may vary].
  • Synthesis of Polyamides. (n.d.). YouTube. [Link]

  • Synthesis of Polyurethanes and Study of Their Surface Morphology. (n.d.). Banaras Hindu University. [Link] (Note: A direct deep link to the specific paper was not available, linking to the university's main page).

Leveraging 2-Ethyl-1-methylpiperazine as a Strategic Reagent in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Medicinal Chemists

Abstract

The piperazine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs targeting a wide array of biological pathways.[1][2][3] Its unique physicochemical properties, including its basicity and ability to engage in hydrogen bonding, make it a versatile building block for modulating solubility, cell permeability, and target engagement. This guide focuses on a specific, strategically substituted derivative: 2-Ethyl-1-methylpiperazine . We will explore its role as a reagent, moving beyond the general utility of the piperazine core to understand how its unique substitution pattern—an N-methyl group and a C2-ethyl group—can be exploited to fine-tune molecular properties and overcome common challenges in drug development. This document provides both the strategic rationale and detailed, field-proven protocols for its incorporation into novel molecular entities.

Introduction: The Strategic Value of Substitution

While the piperazine moiety is common, the specific substitution pattern of 2-ethyl-1-methylpiperazine offers distinct advantages for the medicinal chemist.

  • N1-Methylation: The tertiary amine at the N1 position provides a fixed, moderately basic center that can engage in ionic interactions with biological targets. Unlike a secondary amine, it cannot act as a hydrogen bond donor, which can be crucial for optimizing selectivity and reducing off-target effects. This feature is often used in CNS-active compounds to modulate receptor interactions.[4][5]

  • C2-Ethyl Substitution: The introduction of an alkyl group on the carbon skeleton of the piperazine ring has profound implications.

    • Chirality: The C2 position becomes a stereocenter, allowing for the exploration of stereoisomerism to optimize potency and reduce toxicity (eutomer vs. distomer).

    • Lipophilicity: The ethyl group increases the local lipophilicity, which can enhance membrane permeability and improve oral bioavailability.

    • Metabolic Stability: Substitution adjacent to the N4 nitrogen can sterically hinder enzymatic degradation (e.g., by cytochrome P450 enzymes), potentially increasing the compound's half-life.

    • Conformational Restriction: The ethyl group influences the preferred chair conformation of the piperazine ring, which can pre-organize the molecule for optimal binding to a target protein. The discovery of Vestipitant, a potent NK1 receptor antagonist, underscores the power of C2-substitution on the piperazine ring for achieving high affinity and selectivity.[6]

Physicochemical Properties

A clear understanding of a reagent's fundamental properties is critical for experimental design.

PropertyValueSource
Molecular Formula C₇H₁₆N₂PubChem[7]
Molecular Weight 128.22 g/mol PubChem[7]
CAS Number 4791-32-6PubChem[7]
Appearance Colorless to pale yellow liquidCareer Henan Chemical Co.[8]
Key Feature Chiral center at C2Inferred from structure

Core Synthetic Applications & Mechanistic Rationale

2-Ethyl-1-methylpiperazine is primarily employed as a nucleophilic building block, introducing its unique structural motif into a lead molecule. The secondary amine at the N4 position is the reactive handle for synthetic transformations.

Workflow for Incorporating the Piperazine Moiety

The following diagram illustrates the central role of 2-ethyl-1-methylpiperazine as a versatile building block in synthetic workflows.

G cluster_reagent Core Reagent cluster_reactions Key Coupling Reactions A Aryl Halide / Triflate (R-X) R1 Buchwald-Hartwig Amination A->R1 B Carboxylic Acid (R-COOH) R2 Amide Coupling (EDC, HATU, etc.) B->R2 Reagent 2-Ethyl-1-methylpiperazine Reagent->R1 Reagent->R2 P1 N-Aryl Piperazine Derivative R1->P1 P2 N-Acyl Piperazine Derivative R2->P2

Caption: Synthetic pathways using 2-ethyl-1-methylpiperazine.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for researchers. The causality behind reagent selection and reaction conditions is explained to empower users to adapt these methods to their specific substrates.

Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol is a cornerstone of modern medicinal chemistry for forming C-N bonds, creating arylpiperazine structures found in many CNS and oncology drugs.[9][10]

Objective: To couple 2-ethyl-1-methylpiperazine with an electron-deficient or electron-rich aryl bromide.

Rationale: The Buchwald-Hartwig reaction uses a palladium catalyst and a specialized phosphine ligand to facilitate the coupling of an amine with an aryl halide.

  • Catalyst (Pd₂(dba)₃): A common, reliable source of Palladium(0), which is the active catalytic species.

  • Ligand (XPhos): A bulky, electron-rich dialkylbiaryl phosphine ligand. Its bulk promotes the crucial reductive elimination step to form the C-N bond, while its electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the piperazine's secondary amine, forming the active nucleophile without competing in side reactions.

Materials:

  • Aryl Bromide (1.0 eq)

  • 2-Ethyl-1-methylpiperazine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq) and sodium tert-butoxide (1.4 eq).

  • Catalyst Pre-mixing: In a separate vial, suspend Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in a small amount of anhydrous toluene. Swirl gently for 2 minutes.

  • Reaction Assembly: Add the catalyst/ligand slurry to the main reaction flask.

  • Degassing: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the dropwise addition of 2-ethyl-1-methylpiperazine (1.2 eq).

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl piperazine product.

Protocol 2: Amide Bond Formation via HATU Coupling

Amide coupling is arguably the most frequently used reaction in drug discovery. The resulting N-acyl piperazines are found in countless therapeutic agents.[11]

Objective: To form a robust amide bond between a carboxylic acid and 2-ethyl-1-methylpiperazine.

Rationale:

  • Coupling Agent (HATU): HATU is a highly efficient, uranium-based coupling reagent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the piperazine nitrogen. This avoids the need to convert the acid to a more reactive acid chloride, making the process milder and broader in scope.

  • Base (DIPEA): A non-nucleophilic amine base is required to neutralize the reaction mixture and facilitate the activation of the carboxylic acid without competing with the primary nucleophile.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-Ethyl-1-methylpiperazine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation of Carboxylic Acid: In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature. A color change to yellow is often observed, indicating formation of the active ester.

  • Nucleophile Addition: Add 2-ethyl-1-methylpiperazine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with 5% aqueous lithium chloride (LiCl) solution (to help remove DMF), saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or preparative HPLC to obtain the pure amide.

Visualization of a Standard Amidation Workflow

G start Start: Dry Flask under N2 dissolve Dissolve Carboxylic Acid (1.0 eq) & HATU (1.1 eq) in DMF start->dissolve add_base Add DIPEA (3.0 eq) Stir 15 min @ RT (Activation Step) dissolve->add_base add_piperazine Add 2-Ethyl-1-methylpiperazine (1.1 eq) add_base->add_piperazine stir Stir 1-4h @ RT add_piperazine->stir monitor Monitor by LC-MS stir->monitor monitor->stir Incomplete workup Aqueous Workup (EtOAc / H2O / LiCl) monitor->workup Complete purify Purification (Flash Chromatography) workup->purify product Final Product: N-Acyl Piperazine purify->product

Caption: Workflow for a typical HATU-mediated amide coupling.

Conclusion

2-Ethyl-1-methylpiperazine is more than just another piperazine derivative; it is a specialized tool for the medicinal chemist. Its unique N-methyl and C2-ethyl substitution pattern provides a sophisticated means to address multiple drug design challenges simultaneously, including metabolic stability, lipophilicity, and conformational control. By understanding the rationale behind its application and employing robust synthetic protocols such as those detailed here, researchers can effectively leverage this reagent to accelerate the discovery and development of novel, improved therapeutics.

References

  • Subba Reddy, B., et al. Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Royal Society of Chemistry.
  • Piperazine synthesis. Organic Chemistry Portal.
  • 2-Methylpiperazine. Career Henan Chemical Co.
  • Gonta, S., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Silar, P., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • da Silva, G. N., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Braconi, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • What are the applications and separation methods of N-1-Methylpiperazine and N-Ethylpiperazine? Guidechem.
  • What are the Diverse Applications of 1-Methylpiperazine in Medicinal Chemistry? Guidechem.
  • 2-Ethyl-1-methylpiperazine. PubChem.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist.

Sources

Application Notes & Protocols for Synthetic Reactions Involving 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Substituted Piperazine Scaffold

2-Ethyl-1-methylpiperazine is a disubstituted piperazine derivative featuring both a secondary and a tertiary amine within its six-membered heterocyclic structure. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The strategic functionalization of the piperazine nitrogens allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and basicity, which in turn modulates its pharmacokinetic profile and target engagement.

This document provides detailed experimental protocols for the functionalization of 2-Ethyl-1-methylpiperazine at its reactive secondary amine. The protocols for direct N-alkylation and reductive amination are outlined, representing two of the most robust and widely utilized methods for elaborating such scaffolds in drug discovery and development.

Chemical Properties of 2-Ethyl-1-methylpiperazine [1][2]

Property Value
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Boiling Point 138 °C
Density 0.903 g/mL at 25 °C

| CAS Number | 4791-32-6[1] |

Critical Safety & Handling Protocols

2-Ethyl-1-methylpiperazine is a hazardous chemical that requires strict adherence to safety protocols. All manipulations should be performed within a certified chemical fume hood by personnel trained in handling corrosive and flammable materials.

Hazard Identification Summary

  • Flammability: Flammable liquid and vapor (Category 3). Keep away from heat, sparks, open flames, and hot surfaces.

  • Corrosivity: Causes severe skin burns and eye damage (Category 1B).

  • Toxicity: Harmful if inhaled (Category 4).

  • Sensitization: May cause an allergic skin reaction.

Personal Protective Equipment (PPE) & Handling

  • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A flame-retardant lab coat is required.

  • Ventilation: Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and acids[3].

Core Experimental Protocols: N-Functionalization

The presence of a single secondary amine makes 2-Ethyl-1-methylpiperazine an ideal substrate for mono-functionalization. The following protocols are foundational for introducing a wide range of substituents.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classic and straightforward method for forming a new carbon-nitrogen bond via an Sₙ2 reaction. The secondary amine of 2-Ethyl-1-methylpiperazine acts as a nucleophile, displacing a halide from an alkyl halide. A non-nucleophilic base is required to neutralize the hydrohalic acid generated during the reaction, preventing the protonation and deactivation of the starting amine.[4][5]

G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 cluster_3 Step 4 A Reactant Preparation B Add 2-Ethyl-1-methylpiperazine, solvent (e.g., ACN), and base (e.g., K₂CO₃) to a dry flask under N₂. C Reaction Execution A->C D Add alkyl halide dropwise. Heat mixture (e.g., 60-80°C). Monitor by TLC or LC-MS. E Work-up C->E F Cool to RT. Filter off inorganic salts. Concentrate filtrate. G Purification E->G H Dissolve residue in DCM. Wash with NaHCO₃ (aq) and brine. Dry, filter, concentrate. Purify by column chromatography. I Final Product G->I

Caption: General workflow for the Direct N-Alkylation of 2-Ethyl-1-methylpiperazine.
  • Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Ethyl-1-methylpiperazine (1.0 eq.).

  • Solvent and Base Addition: Under an inert atmosphere (Nitrogen or Argon), add anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (approx. 10-15 mL per 1 g of piperazine). Add finely powdered anhydrous potassium carbonate (K₂CO₃) (2.0-2.5 eq.).

  • Reactant Addition: Stir the suspension at room temperature. Slowly add the desired alkyl halide (1.0-1.2 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cooling and Filtration: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and potassium halide byproduct). Wash the filter cake with a small amount of the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Aqueous Work-up: Dissolve the resulting residue in dichloromethane (DCM) or ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-alkylated product.[4][5]

Method 2: Reductive Amination with Carbonyl Compounds

Reductive amination is a powerful and versatile method for forming C-N bonds, particularly with sterically hindered amines or sensitive substrates. The reaction proceeds in two stages: the initial formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by its in-situ reduction by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a preferred reductant for this transformation as it is selective for the iminium ion over the carbonyl starting material and is tolerant of mildly acidic conditions that facilitate iminium ion formation.[5][6]

G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 cluster_3 Step 4 A Iminium Ion Formation B Dissolve 2-Ethyl-1-methylpiperazine and aldehyde/ketone in solvent (e.g., DCM). Stir at RT for 30-60 min. C Reduction A->C D Add reducing agent (e.g., STAB) portion-wise. Stir at RT. Monitor by TLC or LC-MS. E Work-up & Quenching C->E F Quench with sat. NaHCO₃ (aq). Separate layers, extract aqueous phase. G Purification E->G H Combine organic layers, wash with brine. Dry, filter, concentrate. Purify by column chromatography. I Final Product G->I

Caption: General workflow for the Reductive Amination of 2-Ethyl-1-methylpiperazine.
  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add 2-Ethyl-1-methylpiperazine (1.0 eq.) and dissolve it in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Carbonyl Addition: Add the aldehyde or ketone (1.1-1.3 eq.) to the solution. If the carbonyl is less reactive, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) to the mixture in portions. Gas evolution (hydrogen) may occur, so addition should be controlled.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final N-substituted product.[5][7]

Analytical Characterization

Confirmation of the final product's identity and purity is essential.

  • Gas Chromatography (GC): A suitable technique for assessing the purity of volatile piperazine derivatives. A developed GC method can effectively separate the starting material, product, and potential byproducts.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the addition of the new substituent and its position on the piperazine ring.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound.

References

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
  • PubChem. 2-Ethyl-1-methylpiperazine. National Center for Biotechnology Information. Available from: [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet for 1-Methyl-2-ethylpiperazine.
  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available from: [Link]

  • Mees, M. A., Effenberg, C., Appelhans, D., & Hoogenboom, R. (2016). Sweet Polymers: Poly(2-ethyl-2-oxazoline) Glycopolymers by Reductive Amination. Biomacromolecules, 17(12), 4027–4036. Available from: [Link]

  • Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available from: [Link]

Sources

Scale-up synthesis of 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 2-Ethyl-1-methylpiperazine

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2-Ethyl-1-methylpiperazine, a valuable heterocyclic amine intermediate in pharmaceutical and fine chemical manufacturing. The synthesis of substituted piperazines is a cornerstone of medicinal chemistry, with the piperazine moiety being a prevalent feature in numerous approved drugs.[1] This guide details a robust and scalable two-step synthetic approach, beginning with the selective mono-N-alkylation of piperazine, followed by reductive amination. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and address critical considerations for process safety, optimization, and analytical validation essential for transitioning from laboratory to pilot or production scale.

Introduction and Strategic Overview

2-Ethyl-1-methylpiperazine (C₇H₁₆N₂) is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in drug development due to its ability to improve the pharmacokinetic properties of molecules, such as solubility and bioavailability, and its capacity to engage in multiple receptor interactions.[1][2] While numerous methods exist for synthesizing piperazine derivatives, achieving selective substitution on an industrial scale requires a strategy that is cost-effective, high-yielding, and minimizes the formation of difficult-to-separate byproducts.[3][4]

This guide outlines a logical and scalable synthetic pathway. The chosen strategy involves two key transformations:

  • Initial N-Ethylation of Piperazine: A selective mono-ethylation is achieved by leveraging the principle of protonation as a protecting group, a method that avoids complex protection-deprotection steps and is amenable to large-scale operations.[3][5]

  • Reductive N-Methylation: The resulting 2-ethylpiperazine is then methylated via reductive amination using formaldehyde and catalytic hydrogenation, a clean and efficient industrial method for N-methylation of secondary amines.[6][7]

This pathway is designed for its operational simplicity, use of readily available materials, and adherence to principles of green chemistry.

Process Chemistry and Mechanistic Rationale

The overall synthetic transformation is depicted below. The process is designed to control selectivity at each stage, a critical factor in scale-up chemistry.

G Piperazine Piperazine Step1_Product 2-Ethylpiperazine Intermediate Piperazine->Step1_Product Step 1: Selective N-Ethylation EthylChloride Ethylating Agent (e.g., Chloroethane) EthylChloride->Step1_Product Final_Product 2-Ethyl-1-methylpiperazine Step1_Product->Final_Product Step 2: Reductive N-Methylation Formaldehyde Formaldehyde Formaldehyde->Final_Product H2_Catalyst H₂ / Catalyst (e.g., Raney Ni, Pd/C) H2_Catalyst->Final_Product

Caption: High-level workflow for the synthesis of 2-Ethyl-1-methylpiperazine.

Step 1: Selective Mono-N-Ethylation

Direct alkylation of piperazine often leads to a mixture of mono- and di-substituted products, which are challenging to separate due to similar boiling points. To overcome this, we employ a strategy where piperazine is first converted to its monohydrochloride salt. This protonates one of the nitrogen atoms, effectively protecting it and directing the alkylation to the free secondary amine.[3][5]

Step 2: Reductive N-Methylation (Eschweiler-Clarke Type Reaction)

The methylation of the 2-ethylpiperazine intermediate is achieved through catalytic reductive amination. This process involves two key mechanistic stages:

  • Condensation: The secondary amine (2-ethylpiperazine) reacts with formaldehyde to form an unstable hydroxymethyl adduct, which quickly dehydrates to form a tertiary iminium ion.

  • Reduction: The iminium ion is then catalytically hydrogenated in situ to yield the final N-methylated product.

This method is highly selective and avoids the use of hazardous and expensive alkylating agents like methyl iodide. The use of hydrogen and a recyclable catalyst makes it environmentally benign and cost-effective for large-scale production.[6]

G cluster_1 Condensation cluster_2 Reduction Amine R₂NH (2-Ethylpiperazine) Iminium [R₂N=CH₂]⁺ (Iminium Ion) Amine->Iminium + CH₂O, - H₂O Formaldehyde CH₂O Product R₂N-CH₃ (Final Product) Iminium->Product Catalyst H₂ / Catalyst Catalyst->Product

Caption: Mechanism of Reductive N-Methylation.

Detailed Scale-Up Protocol (Basis: 1.0 kg 2-Ethylpiperazine)

Warning: This procedure involves hazardous materials and reactions that should only be performed by trained professionals in a facility equipped with appropriate engineering controls and safety equipment.

Equipment
  • 50 L glass-lined or stainless steel reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

  • Hydrogenation-rated reactor (autoclave) with pressure and temperature controls.

  • Addition funnel or dosing pump.

  • Filtration system (e.g., Nutsche filter) for catalyst removal.

  • Rotary evaporator and fractional distillation unit for purification.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Ethylpiperazine114.191.00 kg8.76Starting Material
Formaldehyde (37% aq. soln.)30.030.87 L10.51Reagent, ~1.2 eq.
Raney Nickel (slurry in H₂O)-~100 g (wet)-Catalyst, ~5-10% w/w
Methanol (MeOH)32.0410 L-Solvent
Hydrogen (H₂) gas2.02As needed-Reducing Agent
Sodium Hydroxide (50% w/w)40.00As needed-For work-up
Celite® or filter aid-~200 g-For filtration
Step-by-Step Synthesis Procedure
  • Reactor Setup & Inerting:

    • Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a slight positive nitrogen pressure.

    • Charge the reactor with 2-ethylpiperazine (1.00 kg) and methanol (10 L).

    • Begin agitation and cool the solution to 10-15°C.

  • Condensation Reaction:

    • Slowly add the 37% formaldehyde solution (0.87 L) to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 25°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the iminium intermediate.

  • Catalytic Hydrogenation:

    • Safety Note: Raney Nickel is pyrophoric when dry. Handle only as a water slurry and under an inert atmosphere.[6]

    • Carefully transfer the reaction mixture to the hydrogenation autoclave.

    • Under a nitrogen blanket, add the Raney Nickel slurry (~100 g).

    • Seal the reactor, purge several times with nitrogen, and then purge with hydrogen.

    • Pressurize the reactor with hydrogen to 3-5 MPa (30-50 bar).[6]

    • Heat the reactor to 70-80°C. The reaction is exothermic; careful temperature control is required.

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours when hydrogen consumption ceases.

  • Work-up and Catalyst Removal:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system thoroughly with nitrogen.

    • CRITICAL STEP: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Never allow the catalyst filter cake to dry in air. Quench the filter cake immediately and carefully with plenty of water.

    • Transfer the filtrate to a suitable vessel for solvent removal.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

    • The crude product will contain water and residual salts. Add 50% sodium hydroxide solution to basify the mixture (pH > 12) and perform an extraction with a suitable solvent like toluene or dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

    • Perform fractional vacuum distillation on the crude oil. Collect the fraction corresponding to 2-Ethyl-1-methylpiperazine (boiling point will be higher than 1-methylpiperazine's ~138°C). The precise boiling point should be determined under the specific vacuum conditions. This step is crucial for removing any unreacted starting material and potential side products.[8]

Analytical Quality Control

Purity and identity must be confirmed at each stage. Gas Chromatography (GC) is the preferred method for monitoring reaction progress and final product purity due to the volatility of the compounds.[9][10]

ParameterCondition
Instrument Agilent 6890 GC or equivalent with FID detector[9]
Column DB-17 (or equivalent G3 phase), 30 m x 0.53 mm, 1 µm film[9][10]
Carrier Gas Helium, Flow Rate: ~2 mL/min[10]
Temperatures Injector: 250°C, Detector: 260°C[9]
Oven Program Isothermal at 150°C for 10 min, then ramp 35°C/min to 260°C, hold 2 min[9]
Injection 1.0 µL, Split ratio 1:5[10]
Diluent Methanol[9]
Expected Rt 2-Ethylpiperazine < 2-Ethyl-1-methylpiperazine

¹H and ¹³C NMR: To confirm the structure, comparing the spectra of the starting material and the final product will show the appearance of a new singlet in the ¹H NMR spectrum around 2.2-2.3 ppm (N-CH₃) and a corresponding new signal in the ¹³C NMR spectrum around 46 ppm.

Mass Spectrometry: To confirm the molecular weight (MW = 128.22 g/mol ).[11]

Safety and Handling

Handling piperazine derivatives and the reagents for this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. For large-scale operations, respiratory protection may be necessary.[12]

  • Chemical Hazards:

    • Piperazine Derivatives: Corrosive and can cause severe skin burns and eye damage. May cause allergic skin or respiratory reactions.

    • Formaldehyde: A known carcinogen and sensitizer.

    • Methanol: Flammable and toxic.

    • Raney Nickel: Highly flammable and pyrophoric when exposed to air. Must be handled as a slurry under an inert atmosphere.[6]

  • Engineering Controls: All operations should be conducted in a well-ventilated fume hood or a closed-system reactor. Ensure access to an emergency shower and eyewash station.[12]

  • Waste Disposal: Dispose of all chemical waste, including the quenched catalyst, according to local, state, and federal regulations.

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Application Notes and Protocols for the Investigation of 2-Ethyl-1-methylpiperazine in CNS Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Privileged Motif in Central Nervous System (CNS) Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1] Its prevalence in biologically active molecules stems from its versatile scaffold, which can be readily modified to target a diverse array of receptors and pathways within the brain.[1] The ability of the piperazine moiety to form salts enhances its physicochemical properties, making it a favored structural component in the design of CNS therapeutics for conditions such as anxiety, depression, and psychosis.[1] Numerous approved drugs and clinical candidates incorporate the piperazine motif, highlighting its significance in the development of novel treatments for neurological and psychiatric disorders.[2][3]

This document provides a comprehensive guide for researchers and drug development professionals on the potential application of 2-ethyl-1-methylpiperazine , a specific derivative of piperazine, in the development of novel CNS agents. While specific pharmacological data for 2-ethyl-1-methylpiperazine is not extensively available in the public domain, this guide will leverage established methodologies and protocols for the characterization of similar piperazine derivatives to outline a strategic approach for its investigation.

Physicochemical Properties of 2-Ethyl-1-methylpiperazine

A molecule's physicochemical properties are fundamental in determining its potential as a CNS drug candidate, particularly its ability to cross the blood-brain barrier (BBB).

PropertyValueSource
Molecular Formula C7H16N2PubChem[4]
Molecular Weight 128.22 g/mol PubChem[4]
IUPAC Name 2-ethyl-1-methylpiperazinePubChem[4]
CAS Number 4791-32-6PubChem[4]
SMILES CCC1CNCCN1CPubChem[4]

Interpretation: With a molecular weight well under the 500 Da threshold generally considered favorable for BBB penetration, 2-ethyl-1-methylpiperazine possesses a key characteristic of a potential CNS agent. Further evaluation of its lipophilicity (LogP) and other properties will be crucial in predicting its pharmacokinetic profile.

Proposed Developmental Workflow for 2-Ethyl-1-methylpiperazine

The following workflow outlines a logical progression for the investigation of 2-ethyl-1-methylpiperazine as a potential CNS therapeutic.

CNS Drug Development Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation Synthesis_and_Purification Synthesis and Purification BBB_Permeability Blood-Brain Barrier Permeability Assessment Synthesis_and_Purification->BBB_Permeability Characterize Physicochemical Properties Receptor_Binding Receptor Binding and Functional Assays BBB_Permeability->Receptor_Binding Confirm CNS Penetration Potential PK_PD_Studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Receptor_Binding->PK_PD_Studies Identify Biological Target(s) Efficacy_Models Efficacy in Animal Models of CNS Disorders PK_PD_Studies->Efficacy_Models Establish Dose- Response Relationship Preliminary_Tox Preliminary Toxicity Assessment Efficacy_Models->Preliminary_Tox Demonstrate Therapeutic Potential

Caption: Proposed workflow for the development of 2-ethyl-1-methylpiperazine as a CNS agent.

Part 1: Synthesis and In Vitro Characterization

Synthesis of 2-Ethyl-1-methylpiperazine

While the direct synthesis of 2-ethyl-1-methylpiperazine is not detailed in the provided search results, general synthetic routes for N-alkylated piperazines can be adapted. Common methods include nucleophilic substitution on alkyl halides and reductive amination.[5] For instance, the synthesis could potentially start from 2-ethylpiperazine followed by methylation.

Note: The synthesis of any novel compound for pharmaceutical research requires rigorous purification and characterization (e.g., NMR, Mass Spectrometry) to ensure identity and purity.

Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

The ability of a compound to cross the BBB is a critical determinant for its efficacy as a CNS agent.[6][7] An in vitro transwell assay is a widely used method to assess this property.[6]

Objective: To determine the apparent permeability coefficient (Papp) of 2-ethyl-1-methylpiperazine across a cellular model of the BBB.

Materials:

  • Transwell inserts (e.g., with polycarbonate membrane)

  • Human brain microvascular endothelial cells (hBMEC) or a suitable cell line (e.g., MDCK-MDR1)[8]

  • Cell culture medium and supplements

  • 2-Ethyl-1-methylpiperazine stock solution

  • Lucifer yellow (as a marker for paracellular permeability)

  • Analytical instrumentation (e.g., LC-MS/MS)

Step-by-Step Methodology:

  • Cell Culture: Culture hBMECs on the apical side of the transwell inserts until a confluent monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transendothelial electrical resistance (TEER).[6]

  • Assay Initiation:

    • Apical to Basolateral (A-B) Permeability: Add the test compound (2-ethyl-1-methylpiperazine) at a known concentration to the apical (upper) chamber.

    • Basolateral to Apical (B-A) Permeability: In a separate set of wells, add the test compound to the basolateral (lower) chamber to assess active efflux.

  • Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A-B, apical for B-A).

  • Quantification: Analyze the concentration of 2-ethyl-1-methylpiperazine in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C0)

      • dQ/dt: the rate of permeation of the drug across the cells

      • A: the surface area of the membrane

      • C0: the initial concentration of the drug in the donor chamber

  • Efflux Ratio: Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER significantly greater than 1 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[9]

BBB Permeability Assay Workflow Cell_Seeding Seed hBMECs on Transwell Inserts Monolayer_Formation Culture to form a confluent monolayer Cell_Seeding->Monolayer_Formation TEER_Measurement Measure TEER to confirm barrier integrity Monolayer_Formation->TEER_Measurement Add_Compound Add 2-ethyl-1-methylpiperazine to donor chamber TEER_Measurement->Add_Compound Incubation Incubate at 37°C Add_Compound->Incubation Sample_Collection Collect samples from receiver chamber at time intervals Incubation->Sample_Collection LCMS_Analysis Quantify compound concentration by LC-MS/MS Sample_Collection->LCMS_Analysis Data_Analysis Calculate Papp and Efflux Ratio LCMS_Analysis->Data_Analysis

Caption: Workflow for the in vitro blood-brain barrier permeability assay.

Protocol: Radioligand Receptor Binding Assay

Identifying the molecular target(s) of 2-ethyl-1-methylpiperazine is crucial for understanding its mechanism of action. Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[10][11]

Objective: To determine the binding affinity (Ki) of 2-ethyl-1-methylpiperazine for a panel of CNS receptors (e.g., serotonin, dopamine, adrenergic receptors).

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor (e.g., [3H]-serotonin)

  • Non-labeled ("cold") ligand for determining non-specific binding

  • 2-Ethyl-1-methylpiperazine solutions at various concentrations

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Step-by-Step Methodology:

  • Assay Setup: In a multi-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of 2-ethyl-1-methylpiperazine.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of excess cold ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 2-ethyl-1-methylpiperazine.

    • Calculate the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Part 2: In Vivo Evaluation

Should 2-ethyl-1-methylpiperazine demonstrate favorable in vitro properties (i.e., good BBB permeability and significant receptor binding), in vivo studies are the next logical step.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 2-ethyl-1-methylpiperazine in an animal model (e.g., rat or mouse).

Protocol Outline:

  • Administer a single dose of 2-ethyl-1-methylpiperazine to a cohort of animals (e.g., via intravenous and oral routes).

  • Collect blood and brain tissue samples at multiple time points.

  • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

  • Calculate key PK parameters such as half-life, clearance, volume of distribution, and brain-to-plasma concentration ratio.

Efficacy in Animal Models of CNS Disorders

The choice of animal model will depend on the in vitro receptor binding profile of 2-ethyl-1-methylpiperazine. For example, if it shows high affinity for serotonin receptors, models of depression or anxiety may be appropriate.[1]

Examples of Relevant Animal Models:

  • Depression: Forced swim test, tail suspension test.[12]

  • Anxiety: Elevated plus maze, open field test.[12][13]

  • Parkinson's Disease: MPTP-induced or 6-OHDA-induced models.[12][14]

  • Alzheimer's Disease: Transgenic mouse models (e.g., 5xFAD).[14]

Protocol Outline (Example: Forced Swim Test for Antidepressant Activity):

  • Acclimate the animals (mice or rats) to the testing environment.

  • Administer 2-ethyl-1-methylpiperazine or a vehicle control at a predetermined time before the test.

  • Place the animal in a cylinder of water from which it cannot escape.

  • Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).

  • A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests antidepressant-like activity.

Conclusion

2-Ethyl-1-methylpiperazine, as a novel piperazine derivative, holds potential for development as a CNS agent. The protocols and workflows outlined in this document provide a robust framework for its systematic investigation. By characterizing its physicochemical properties, assessing its ability to cross the blood-brain barrier, identifying its molecular targets, and evaluating its efficacy in relevant in vivo models, researchers can effectively determine its therapeutic potential for treating CNS disorders.

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Application Notes and Protocols for the Analytical Characterization of 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-1-methylpiperazine is a substituted piperazine derivative with potential applications in pharmaceutical development and as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The piperazine ring is a common scaffold in drug discovery, known for its versatile biological activities. Accurate and robust analytical characterization of 2-Ethyl-1-methylpiperazine is paramount to ensure its identity, purity, and quality throughout the drug development lifecycle.

This comprehensive guide provides detailed application notes and validated protocols for the characterization of 2-Ethyl-1-methylpiperazine using a suite of orthogonal analytical techniques. These methodologies are designed for researchers, scientists, and drug development professionals to ensure the highest level of scientific integrity and data quality. The protocols herein are grounded in established analytical principles and draw upon methodologies developed for structurally related piperazine compounds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of 2-Ethyl-1-methylpiperazine is fundamental for the development of appropriate analytical methods and for ensuring safe handling.

Table 1: Physicochemical Properties of 2-Ethyl-1-methylpiperazine

PropertyValueSource
Molecular Formula C₇H₁₆N₂PubChem[1]
Molecular Weight 128.22 g/mol PubChem[1]
Boiling Point 138 °C / 280 °FSigma-Aldrich
Density 0.903 g/mL at 25 °CSigma-Aldrich
Appearance Colorless to yellow liquidInferred from related compounds
Solubility Freely soluble in water and organic solvents like methanol and acetonitrile.Inferred from piperazine properties

Safety Precautions: 2-Ethyl-1-methylpiperazine is a flammable liquid and vapor. It is harmful if inhaled and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye/face protection, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is highly suitable for the analysis of 2-Ethyl-1-methylpiperazine due to its relatively low boiling point.

Causality Behind Experimental Choices
  • Derivatization: While direct analysis is possible, derivatization with an acylating agent like trifluoroacetic anhydride (TFAA) can improve chromatographic peak shape and increase volatility, leading to better separation and sensitivity.[2][3] This is particularly useful for trace-level analysis.

  • Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl/95% methyl polysiloxane (DB-5 or equivalent), is recommended. This type of stationary phase provides good separation for a wide range of analytes, including N-alkylated piperazines.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for GC-MS as it produces reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification.[4]

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Direct Injection): a. Prepare a stock solution of 2-Ethyl-1-methylpiperazine at 1 mg/mL in methanol. b. Prepare working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. c. For unknown samples, dissolve an accurately weighed amount in methanol to achieve a concentration within the calibration range.

2. Derivatization Procedure (Optional, for enhanced sensitivity): a. Pipette 100 µL of the standard or sample solution into a 2 mL micro-reaction vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[3] d. Cap the vial tightly and vortex for 30 seconds. e. Heat the mixture at 70°C for 30 minutes.[3] f. Cool to room temperature and evaporate the excess reagent and solvent under nitrogen. g. Reconstitute the residue in 100 µL of ethyl acetate for injection.[3]

3. GC-MS Operating Conditions:

Table 2: Recommended GC-MS Parameters

ParameterValue
GC System Agilent 6890N or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume 1 µL
Oven Program Initial 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min[2]
MS System Agilent 5975 MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Transfer Line Temp 280 °C
Scan Range m/z 40-400

4. Data Interpretation:

  • Retention Time: The retention time of the peak corresponding to 2-Ethyl-1-methylpiperazine should be consistent with that of a known standard.
  • Mass Spectrum: The obtained mass spectrum should be compared with a reference spectrum. The fragmentation pattern is key to structural confirmation.

Expected Mass Fragmentation Pattern: The mass spectrum of 2-Ethyl-1-methylpiperazine is expected to show a molecular ion peak (M⁺) at m/z 128. Key fragments would arise from the cleavage of the ethyl group, the methyl group, and fragmentation of the piperazine ring. Common fragments for N-alkylated piperazines include ions at m/z 56, 70, and 99, corresponding to different fragments of the piperazine ring.[5][6]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For 2-Ethyl-1-methylpiperazine, a reversed-phase HPLC method with UV detection is a practical approach.

Causality Behind Experimental Choices
  • Mobile Phase: A mixture of acetonitrile or methanol with a buffered aqueous phase is a common choice for reversed-phase chromatography of basic compounds. The buffer (e.g., ammonium acetate or phosphate) helps to control the ionization state of the analyte and improve peak shape.

  • Column Selection: A C18 column is a good starting point for method development, offering a versatile stationary phase for the retention of moderately polar compounds.

  • UV Detection: While 2-Ethyl-1-methylpiperazine lacks a strong chromophore, it will exhibit some UV absorbance at lower wavelengths (e.g., 200-220 nm). For trace analysis, derivatization with a UV-active labeling agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to significantly enhance detection sensitivity.[7][8]

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation: a. Prepare a stock solution of 2-Ethyl-1-methylpiperazine at 1 mg/mL in the mobile phase. b. Prepare working standards by serial dilution of the stock solution to concentrations appropriate for the expected sample concentrations. c. Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Operating Conditions:

Table 3: Recommended HPLC Parameters

ParameterValue
HPLC System Waters Alliance e2695 or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 20 mM Ammonium Acetate buffer (pH 6.5) (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector 210 nm

3. Method Validation:

  • The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of 2-Ethyl-1-methylpiperazine.

Expected Spectral Features
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the N-methyl group (a singlet), and the protons on the piperazine ring (a series of multiplets). The chemical shifts and coupling patterns will provide detailed information about the connectivity of the atoms. For related piperazine derivatives, the piperazine ring protons typically resonate in the range of 2.3-3.5 ppm.[1][9]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the two carbons of the ethyl group, the N-methyl carbon, and the carbons of the piperazine ring. The chemical shifts of the piperazine ring carbons are expected in the range of 45-60 ppm.[10]

Experimental Protocol: NMR Analysis

1. Sample Preparation: a. Dissolve approximately 5-10 mg of 2-Ethyl-1-methylpiperazine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). b. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

2. NMR Spectrometer Parameters:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
  • Standard pulse programs should be used for both ¹H and ¹³C acquisitions.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethyl-1-methylpiperazine (in CDCl₃)

Group¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
Ethyl-CH₃ ~1.0Triplet~12
Ethyl-CH₂ ~2.4Quartet~55
N-CH₃ ~2.3Singlet~46
Piperazine-H 2.2 - 3.0Multiplets50-58

Note: These are predicted values based on the analysis of structurally similar compounds and may vary slightly.[1][10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Vibrational Frequencies

The FT-IR spectrum of 2-Ethyl-1-methylpiperazine will be characterized by the following key vibrational modes:

  • C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl, methyl, and piperazine ring methylene groups are expected in the region of 2800-3000 cm⁻¹.[12]

  • C-N Stretching: The stretching vibrations of the C-N bonds in the piperazine ring will appear in the fingerprint region, typically between 1100-1300 cm⁻¹.[13]

  • CH₂ Bending: The scissoring and wagging vibrations of the methylene groups will be observed in the region of 1400-1470 cm⁻¹.[14]

Experimental Protocol: FT-IR Analysis

1. Sample Preparation: a. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. b. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

2. FT-IR Spectrometer Parameters:

  • Record the spectrum over the range of 4000-400 cm⁻¹.
  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

Table 5: Characteristic FT-IR Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aliphatic C-H Stretch 2800 - 3000
CH₂ Bending (Scissoring) 1400 - 1470
C-N Stretch 1100 - 1300

Note: These are general ranges and the exact peak positions may vary.[12][13]

Integrated Analytical Workflow

A combination of these analytical techniques provides a comprehensive characterization of 2-Ethyl-1-methylpiperazine. The logical flow of analysis ensures both qualitative and quantitative assessment.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Separation and Identification cluster_2 Quantification Sample Sample FTIR FTIR Sample->FTIR Functional Groups NMR NMR Sample->NMR Structural Elucidation GCMS GCMS NMR->GCMS Confirm Structure Purity Purity GCMS->Purity Assess Purity HPLC HPLC Quantification Quantification HPLC->Quantification Assay

Caption: Integrated workflow for the characterization of 2-Ethyl-1-methylpiperazine.

References

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Application Notes and Protocols for In Vitro Profiling of 2-Ethyl-1-methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the in vitro evaluation of novel 2-Ethyl-1-methylpiperazine derivatives. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of biological entities.[1][2] Consequently, a thorough in vitro characterization of new piperazine-containing compounds is essential to elucidate their therapeutic potential and identify any potential liabilities early in the drug discovery process.[3][4]

This document is designed for researchers, scientists, and drug development professionals. It offers not just step-by-step protocols but also the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating approach to the characterization of 2-Ethyl-1-methylpiperazine derivatives.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts favorable physicochemical properties to drug candidates, including high water solubility and oral bioavailability.[2] Its derivatives have demonstrated a broad spectrum of biological activities, targeting neurotransmitter receptors, ion channels, and enzymes.[1][5][6] Given this versatility, a systematic in vitro profiling of novel derivatives, such as those of 2-Ethyl-1-methylpiperazine, is paramount. This guide will detail a tiered approach to in vitro characterization, starting with primary target engagement and functional activity, followed by essential safety and metabolic profiling.

Foundational In Vitro Assays for Initial Characterization

The initial phase of in vitro testing aims to understand the primary pharmacological activity of the 2-Ethyl-1-methylpiperazine derivatives. This typically involves assessing their binding affinity to specific molecular targets and their functional consequences.

Receptor Binding Assays: Quantifying Target Affinity

Receptor binding assays are fundamental in determining the interaction between a ligand (the 2-Ethyl-1-methylpiperazine derivative) and its putative receptor.[7][8] Radioligand binding assays are a common and sensitive method for this purpose.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, from which the binding affinity (Ki) can be calculated.

Protocol: Radioligand Binding Assay for a G-Protein Coupled Receptor (GPCR)

  • Preparation of Cell Membranes:

    • Culture cells stably or transiently expressing the target GPCR to a high density.

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate at high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times with a fresh buffer to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand.

    • Add increasing concentrations of the unlabeled 2-Ethyl-1-methylpiperazine derivative.

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with a cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter mats in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Assessing Agonist or Antagonist Activity

Once binding affinity is established, functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).[9][10] For GPCRs, common functional assays measure the accumulation of second messengers like cyclic AMP (cAMP) or inositol phosphates (IPs), or calcium flux.[11][12]

Principle: These assays utilize engineered cell lines expressing the target receptor. Upon receptor activation by an agonist, a signaling cascade is initiated, leading to a measurable change in the concentration of a second messenger. Antagonists will block this effect.

Protocol: cAMP Accumulation Assay for Gs or Gi-Coupled Receptors

  • Cell Preparation:

    • Plate cells expressing the target Gs or Gi-coupled receptor in a 96- or 384-well plate and culture overnight.

  • Compound Treatment:

    • For agonist testing, add increasing concentrations of the 2-Ethyl-1-methylpiperazine derivative to the cells.

    • For antagonist testing, pre-incubate the cells with increasing concentrations of the derivative before adding a known agonist at a fixed concentration (typically its EC50 or EC80).

    • Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Cell Lysis and Detection:

    • After incubation, lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit, often based on competitive immunoassay principles with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis:

    • For agonist activity, plot the cAMP concentration against the logarithm of the derivative's concentration to determine the EC50 (potency) and the maximum effect (efficacy).

    • For antagonist activity, plot the inhibition of the agonist response against the logarithm of the derivative's concentration to determine the IC50.

In Vitro Safety Pharmacology: Early De-Risking

Early assessment of potential adverse effects is critical in drug development.[3][13][14] In vitro safety pharmacology studies help to identify off-target activities that could lead to clinical liabilities.[4][15]

hERG Channel Inhibition Assay: Assessing Proarrhythmic Risk

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[16] Therefore, assessing the potential of 2-Ethyl-1-methylpiperazine derivatives to block the hERG channel is a regulatory requirement and a critical early safety screen.[15]

Principle: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition. This technique directly measures the flow of ions through the hERG channel in cells engineered to express the channel.[17] A less direct but higher-throughput method involves using a thallium flux assay.[16][18]

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).

    • Harvest the cells and prepare a single-cell suspension.

  • Automated Patch-Clamp Procedure:

    • Load the cell suspension and the test compounds (2-Ethyl-1-methylpiperazine derivatives) onto the automated patch-clamp instrument (e.g., IonWorks Barracuda, QPatch, or Patchliner).

    • The instrument will automatically capture individual cells and form a high-resistance seal (gigaseal) between the cell membrane and the recording electrode.

    • Apply a specific voltage protocol to elicit hERG currents.[17][19]

    • Record baseline hERG currents.

    • Apply a series of concentrations of the test compound and record the resulting hERG currents.

  • Data Analysis:

    • Measure the peak tail current of the hERG channel at each compound concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Parameter Description Acceptance Criteria
Seal Resistance The electrical resistance of the seal between the cell membrane and the patch electrode.> 500 MΩ
Series Resistance The resistance in series with the membrane capacitance.< 20 MΩ
Current Amplitude The magnitude of the hERG tail current.Sufficiently above noise for accurate measurement.

Table 1: Key Quality Control Parameters for Automated Patch-Clamp hERG Assays.

Cytochrome P450 (CYP) Inhibition Assays: Predicting Drug-Drug Interactions

The cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of most drugs.[20][21] Inhibition of these enzymes by a new chemical entity can lead to significant drug-drug interactions, resulting in altered drug exposure and potential toxicity.[22][23][24]

Principle: These assays measure the ability of a test compound to inhibit the activity of specific CYP isoforms using human liver microsomes and isoform-specific probe substrates. The formation of a metabolite from the probe substrate is quantified in the presence and absence of the test compound.[24][25]

Protocol: Fluorogenic CYP Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and a specific fluorogenic probe substrate for the CYP isoform of interest (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Prepare serial dilutions of the 2-Ethyl-1-methylpiperazine derivative and known positive control inhibitors.

  • Assay Procedure:

    • In a 96-well plate, add the test compound or control inhibitor.

    • Add the reaction mixture to each well.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate the plate at 37°C for a specific time.

    • Stop the reaction (e.g., by adding acetonitrile or a specific stop solution).

  • Detection and Data Analysis:

    • Measure the fluorescence of the metabolite formed using a fluorescence plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

CYP Isoform Probe Substrate Positive Control Inhibitor
CYP1A2Phenacetinα-Naphthoflavone
CYP2C9DiclofenacSulfaphenazole
CYP2C19S-MephenytoinTiclopidine
CYP2D6DextromethorphanQuinidine
CYP3A4MidazolamKetoconazole

Table 2: Common CYP Isoforms, Probe Substrates, and Positive Control Inhibitors.

In Vitro ADME: Assessing Drug-Like Properties

In addition to safety pharmacology, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential for predicting its in vivo behavior.

Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Protocol: Microsomal Metabolic Stability Assay

  • Incubation:

    • Incubate the 2-Ethyl-1-methylpiperazine derivative at a fixed concentration with human liver microsomes and a NADPH-regenerating system at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing:

    • Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant from each time point by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear portion of the curve represents the rate of metabolism.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

In Vitro Cytotoxicity Assays: Evaluating General Cellular Toxicity

Cytotoxicity assays are crucial for assessing the general toxicity of a compound to living cells and determining its therapeutic index.[26][27][28][29]

Principle: A variety of assays can be used to measure cell viability, proliferation, or membrane integrity. The MTT assay, which measures mitochondrial reductase activity, is a common colorimetric method.

Protocol: MTT Cytotoxicity Assay

  • Cell Plating:

    • Plate a relevant cell line (e.g., a cancer cell line for an oncology drug or a normal cell line for general toxicity) in a 96-well plate and allow the cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the 2-Ethyl-1-methylpiperazine derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Workflows and Pathways

Clear visualization of experimental workflows and biological pathways is essential for understanding the overall strategy for characterizing 2-Ethyl-1-methylpiperazine derivatives.

experimental_workflow cluster_discovery Discovery & Primary Screening cluster_safety In Vitro Safety & ADME cluster_decision Lead Optimization Compound Synthesis Compound Synthesis Receptor Binding Receptor Binding Compound Synthesis->Receptor Binding Functional Assay Functional Assay Receptor Binding->Functional Assay hERG Assay hERG Assay Functional Assay->hERG Assay CYP Inhibition CYP Inhibition hERG Assay->CYP Inhibition Metabolic Stability Metabolic Stability CYP Inhibition->Metabolic Stability Cytotoxicity Cytotoxicity Metabolic Stability->Cytotoxicity Lead Candidate Lead Candidate Cytotoxicity->Lead Candidate

Figure 1: A generalized workflow for the in vitro characterization of novel 2-Ethyl-1-methylpiperazine derivatives.

gpcrsignaling Ligand 2-Ethyl-1-methylpiperazine Derivative (Agonist) GPCR GPCR (Gs-coupled) Ligand->GPCR Binds G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

Figure 2: A simplified signaling pathway for a Gs-coupled GPCR, a common target for piperazine derivatives.

Conclusion

The in vitro assays and protocols detailed in this guide provide a robust framework for the comprehensive characterization of novel 2-Ethyl-1-methylpiperazine derivatives. By systematically evaluating target engagement, functional activity, safety pharmacology, and ADME properties, researchers can make informed decisions to advance the most promising candidates in the drug discovery pipeline. This structured approach, grounded in scientific principles, is essential for unlocking the therapeutic potential of this important class of molecules.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-1-methylpiperazine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 2-Ethyl-1-methylpiperazine?

A1: The most prevalent and industrially viable route is the selective N-methylation of 2-ethylpiperazine. This is typically achieved via the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde as the methylating agent.[1][2] This method is advantageous because it is a reductive amination process that inherently prevents the formation of quaternary ammonium salts, a common side reaction with other alkylating agents like methyl iodide.[1][3] The reaction is generally robust and proceeds with high yield under relatively mild conditions.[3]

Q2: What are the primary challenges I should anticipate in this synthesis?

A2: The synthesis of 2-Ethyl-1-methylpiperazine, while straightforward in principle, presents three main challenges:

  • Controlling Selectivity: The key challenge is achieving mono-methylation at the N1 position without further reaction at the N4 position to form the undesired 1,4-dimethyl-2-ethylpiperazinium salt or other byproducts. The ethyl group at the C2 position offers some steric hindrance that favors methylation at the less hindered N1 position, but careful control of reaction conditions is still crucial.

  • Managing Chirality: The starting material, 2-ethylpiperazine, is a chiral compound. Unless you start with an enantiomerically pure material, your final product will be a racemic mixture of (R)-2-Ethyl-1-methylpiperazine and (S)-2-Ethyl-1-methylpiperazine. If a single enantiomer is required, a chiral resolution step will be necessary.

  • Product Purification: The final product is a relatively low-boiling liquid amine, and its purification from starting materials and side products can be challenging due to similar physical properties.

Q3: Does the chirality of 2-ethylpiperazine affect the Eschweiler-Clarke reaction?

A3: The Eschweiler-Clarke reaction conditions are generally not known to cause racemization at adjacent chiral centers.[1] Therefore, if you start with enantiomerically pure (R)- or (S)-2-ethylpiperazine, you can expect to obtain the corresponding enantiomer of 2-Ethyl-1-methylpiperazine with high enantiomeric excess.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield of 2-Ethyl-1-methylpiperazine

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, from reaction conditions to work-up procedures. Let's break down the likely culprits.

  • Cause 1: Incomplete Reaction. The reaction may not have gone to completion. The Eschweiler-Clarke reaction typically requires heating to drive the reaction forward and ensure the decomposition of the formic acid to provide the hydride for reduction.[2]

    • Solution: Ensure the reaction is heated to reflux (typically 80-100°C) until the evolution of carbon dioxide gas has completely ceased.[2][4] Monitoring the reaction by GC-MS or TLC is highly recommended to confirm the consumption of the starting material.

  • Cause 2: Sub-optimal Stoichiometry. An incorrect ratio of reagents is a common issue. While an excess of formaldehyde and formic acid is required, a vast excess can lead to side reactions or complicate purification.

    • Solution: A modest excess is generally sufficient. For the methylation of a secondary amine like 2-ethylpiperazine, a molar ratio of approximately 1:1.2:1.2 (Amine:Formaldehyde:Formic Acid) is a good starting point.

  • Cause 3: Loss of Product during Work-up. 2-Ethyl-1-methylpiperazine is a basic, water-soluble compound. During the aqueous work-up, the product can be lost to the aqueous phase if the pH is not sufficiently high.

    • Solution: After the reaction, the mixture should be made strongly basic (pH > 12) with a strong base like NaOH or KOH before extraction with an organic solvent (e.g., dichloromethane, ethyl acetate). This ensures the amine is in its free base form and has lower water solubility.

  • Cause 4: Formation of Side Products. The formation of unexpected side products can significantly consume your starting material.

    • Solution: See the troubleshooting section on impurity formation below. A troubleshooting workflow is outlined in the diagram below.

Diagram: Troubleshooting Low Reaction Yield

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC / GC-MS) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete check_workup Review Work-up Procedure workup_issue Product Lost in Aqueous Layer? check_workup->workup_issue check_stoichiometry Verify Reagent Stoichiometry stoich_issue Incorrect Ratios? check_stoichiometry->stoich_issue incomplete->check_workup No solution_completion Increase Reaction Time/Temp Monitor until SM is consumed incomplete->solution_completion Yes workup_issue->check_stoichiometry No solution_workup Adjust pH to >12 before extraction Use appropriate solvent workup_issue->solution_workup Yes solution_stoichiometry Adjust ratios (e.g., 1:1.2:1.2) stoich_issue->solution_stoichiometry Yes end Yield Improved solution_completion->end solution_workup->end solution_stoichiometry->end

A decision tree for troubleshooting low reaction yields.

Problem 2: Significant Impurity Peaks Observed in GC-MS/LC-MS

Q: My post-reaction analysis shows multiple impurity peaks. What are they likely to be, and how can I prevent them?

A: Impurity profiling is key to optimizing your synthesis. Here are the most common culprits and their mitigation strategies.

  • Impurity 1: Unreacted 2-Ethylpiperazine. This is the most common impurity if the reaction is incomplete.

    • Prevention: As mentioned above, ensure the reaction goes to completion by providing sufficient time and temperature. Monitor the reaction progress.

  • Impurity 2: 1,4-Dimethyl-2-ethylpiperazine. This di-methylated product is a potential side product, although the Eschweiler-Clarke reaction is less prone to over-alkylation than methods using alkyl halides.

    • Prevention: Avoid a large excess of formaldehyde and formic acid. The steric hindrance from the C2-ethyl group already disfavors reaction at the N4 position, but maintaining a controlled stoichiometry will further suppress this side reaction.

  • Impurity 3: N-Formylpiperazines. Formic acid can sometimes act as a formylating agent, especially if the reduction step is inefficient. This can lead to N-formyl derivatives of either the starting material or the product.

    • Prevention: Ensure a sufficient amount of formaldehyde is present to form the iminium ion intermediate, which is more readily reduced than the amine is formylated. The reaction temperature is also key; ensure it is high enough to facilitate the decarboxylation of formic acid to generate the hydride.

Table 1: Common Impurities and Their Characteristics

Impurity NamePotential SourceAnalytical Signature (relative to product)Mitigation Strategy
2-EthylpiperazineIncomplete reactionLower boiling point / Shorter retention time on GCIncrease reaction time/temperature
1,4-Dimethyl-2-ethylpiperazineOver-methylationHigher boiling point / Longer retention time on GCUse stoichiometric control of reagents
N-Formyl-2-ethylpiperazineInefficient reductionHigher polarity, may tail on GCEnsure adequate temperature and reagent ratios
Problem 3: Difficulty in Final Product Purification

Q: I'm struggling to isolate pure 2-Ethyl-1-methylpiperazine from the crude reaction mixture. What are the best purification methods?

A: Purifying small, basic amines can be tricky. A combination of techniques is often required.

  • Method 1: Fractional Vacuum Distillation. This is the most direct method for purifying a liquid product. 2-Ethyl-1-methylpiperazine is expected to have a boiling point suitable for vacuum distillation.

    • Protocol:

      • After a standard basic work-up and drying of the organic extracts, concentrate the solution to obtain the crude oil.

      • Set up a fractional distillation apparatus with a short Vigreux column.

      • Apply vacuum and slowly heat the distillation flask.

      • Collect fractions based on boiling point and analyze each fraction by GC-MS to check for purity. Be aware that the boiling points of the product and unreacted starting material may be close.

  • Method 2: Crystallization as a Salt. If distillation does not provide sufficient purity, or if you are working on a small scale, converting the amine to a salt can be an effective purification method.

    • Protocol:

      • Dissolve the crude amine in a suitable solvent like acetone or isopropanol.

      • Slowly add a solution of an acid (e.g., hydrochloric acid in ether, or acetic acid) to precipitate the corresponding salt.[5]

      • The salt of the desired product may have different solubility compared to the salts of impurities, allowing for purification by crystallization.

      • The purified salt can then be isolated, and the free base can be regenerated by treatment with a strong base and extraction.

Diagram: Purification Workflow

Purification_Workflow crude Crude Product (Oil) distillation Fractional Vacuum Distillation crude->distillation analysis1 GC-MS Analysis distillation->analysis1 pure_product Pure Product analysis1->pure_product Purity >98% impure_fraction Impure Fractions analysis1->impure_fraction Purity <98% salt_formation Salt Formation (e.g., with HCl) impure_fraction->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration pure_salt Pure Salt filtration->pure_salt free_basing Liberate Free Base (add NaOH, extract) pure_salt->free_basing free_basing->pure_product

A general workflow for the purification of 2-Ethyl-1-methylpiperazine.

Section 3: Experimental Protocol

Protocol: Synthesis of 2-Ethyl-1-methylpiperazine via Eschweiler-Clarke Reaction

Disclaimer: This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions. Always perform a thorough risk assessment before starting any chemical synthesis.

Materials:

  • 2-Ethylpiperazine (1.0 eq)

  • Formaldehyde (37% in H₂O, 1.2 eq)

  • Formic Acid (98-100%, 1.2 eq)

  • Sodium Hydroxide (5M solution)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylpiperazine.

  • With stirring, add formic acid, followed by the slow, dropwise addition of formaldehyde solution. An initial exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 100°C) in an oil bath.

  • Maintain the reflux and continue stirring until the evolution of CO₂ gas ceases (typically 4-8 hours). Monitor the reaction by TLC or GC-MS to ensure the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully make the solution strongly alkaline (pH > 12) by the slow addition of 5M NaOH solution while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Ethyl-1-methylpiperazine as an oil.

  • Purify the crude product by fractional vacuum distillation.

References

  • Analytical Methods Committee. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods.
  • Christensen, J. B., & Pittelkow, T. (2006). A Simple Synthesis of N-Alkylpiperazines.
  • Satyanarayana, T., et al. A Validated Stability Indicating GC Method for the Determination of Piperazine, 1-Methyl Piperazine and 1-Ethyl Piperazine in Bulk Drug Samples. Analytical Chemistry.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • Wikipedia. (2023). Eschweiler–Clarke reaction.
  • United Nations Office on Drugs and Crime (UNODC).
  • ChemicalBook. (2023).
  • Google Patents. (1959).
  • Subba Rao, Y. V., et al. (2002). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite.
  • Liu, J., et al. A Novel and Facile Method to Synthesize (R)‐ and (S)‐2‐methylpiperazine.
  • Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • Zhang, Z., et al. (2023).
  • BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Grokipedia. Eschweiler–Clarke reaction.
  • ChemBK. 1-METHYLPIPERAZINE FOR SYNTHESIS.
  • Google Patents. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. CN103254153B.
  • Google Patents. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. CN103254153A.
  • Google Patents. (2008). Synthesis method of N-methylpiperazine. CN101239957A.
  • YouTube. (2023). Eschweiler-Clarke reaction.
  • YouTube. (2019).
  • Rosenau, T., et al. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES.
  • Pollard, C. B., & Doctor, N. J. (1954). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Ethyl-1-methylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this valuable substituted piperazine. The content is structured in a question-and-answer format to directly address specific challenges.

I. Synthetic Strategy Overview

The synthesis of 2-Ethyl-1-methylpiperazine is most effectively approached as a two-stage process. First, the piperazine ring is constructed with the ethyl group at the 2-position to form the key intermediate, 2-ethylpiperazine. This is followed by a selective N-methylation at the 1-position. This staged approach allows for greater control over the final product's structure and purity.

Synthetic_Pathway Starting_Materials α-Amino Acid Derivative (e.g., from Norvaline) Intermediate 2-Ethylpiperazine Starting_Materials->Intermediate Cyclization Final_Product 2-Ethyl-1-methylpiperazine Intermediate->Final_Product N-Methylation (Eschweiler-Clarke)

Caption: Overall synthetic workflow for 2-Ethyl-1-methylpiperazine.

II. FAQs and Troubleshooting Guide: Synthesis of 2-Ethylpiperazine (Intermediate)

The synthesis of C-substituted piperazines can be challenging. A common and practical laboratory-scale approach involves the cyclization of a protected 1,2-diamine derived from an amino acid.[1][2]

Q1: I am getting a low yield of 2-ethylpiperazine. What are the likely causes?

A1: Low yields in the synthesis of 2-substituted piperazines often stem from incomplete cyclization or side reactions. Here are some common culprits and solutions:

  • Incomplete initial reduction: If your synthesis starts from an amino acid ester, ensure the initial reduction to the amino alcohol is complete. Monitor this step by Thin Layer Chromatography (TLC).

  • Poor activation of the hydroxyl group: For cyclization, the hydroxyl group of the amino alcohol needs to be converted into a good leaving group (e.g., by tosylation or conversion to an alkyl halide). Incomplete activation will stall the reaction.

  • Suboptimal cyclization conditions: The final ring-closing step is critical.

    • Base: A strong, non-nucleophilic base is often required to deprotonate the amine for the intramolecular nucleophilic attack. Ensure your base is fresh and added under anhydrous conditions.

    • Temperature: Some cyclizations require elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition. Experiment with a temperature gradient to find the optimal point.

    • Dilution: High dilution conditions can favor intramolecular cyclization over intermolecular polymerization, which can be a significant side reaction.

Q2: My final product is a mixture of diastereomers. How can I improve the stereoselectivity?

A2: Achieving high diastereoselectivity is a known challenge in the synthesis of substituted piperazines.[3]

  • Chiral Starting Material: The most effective way to control stereochemistry is to start with an enantiomerically pure amino acid (e.g., L- or D-norvaline).

  • Reaction Conditions: The choice of reagents and reaction conditions for the cyclization can influence the stereochemical outcome. Some palladium-catalyzed hydroamination reactions have been shown to be highly diastereoselective.[3] For laboratory-scale synthesis, it is often more practical to separate the diastereomers after synthesis using column chromatography.

Table 1: Troubleshooting Low Yield in 2-Ethylpiperazine Synthesis

Symptom Potential Cause Recommended Solution
Starting material remains after reactionIncomplete activation or cyclizationVerify the quality and stoichiometry of activating agents and base. Optimize reaction temperature and time.
Formation of a polymeric solidIntermolecular side reactions dominantEmploy high-dilution conditions for the cyclization step.
Complex mixture of products by NMR/LC-MSSide reactions or decompositionRe-evaluate the stability of intermediates. Consider milder reaction conditions or different protecting group strategies.

III. FAQs and Troubleshooting Guide: N-Methylation of 2-Ethylpiperazine

For the selective methylation of the secondary amine in 2-ethylpiperazine, the Eschweiler-Clarke reaction is a highly reliable and industrially relevant method.[4][5][6][7] It uses formaldehyde as the source of the methyl group and formic acid as the reducing agent, which advantageously avoids the common problem of over-alkylation to form quaternary ammonium salts.[4]

Eschweiler_Clarke cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 2_EP 2-Ethylpiperazine Imine Iminium Ion Intermediate 2_EP->Imine + CH₂O, - H₂O Formaldehyde Formaldehyde (CH₂O) Product 2-Ethyl-1-methylpiperazine Imine->Product + HCOOH - CO₂ Formic_Acid Formic Acid (HCOOH)

Caption: Mechanism of the Eschweiler-Clarke N-methylation reaction.

Q3: My N-methylation reaction is sluggish and incomplete. What should I check?

A3: While the Eschweiler-Clarke reaction is generally robust, several factors can lead to poor performance:

  • Reagent Quality: Use a fresh, high-quality source of formaldehyde (formalin solution) and formic acid. The concentration of these reagents is critical.

  • Stoichiometry: An excess of both formaldehyde and formic acid is required to drive the reaction to completion.[4]

  • Temperature: The reaction is typically performed at or near the boiling point of the aqueous solution.[4] Insufficient heating will result in a slow reaction rate.

  • pH: The reaction proceeds through an iminium ion, and the pH of the medium can affect its formation and reduction. Ensure the conditions are acidic as dictated by the formic acid.

Q4: I am observing an unexpected side product. What could it be?

A4: The Eschweiler-Clarke reaction is highly selective for methylation. However, impurities in the starting 2-ethylpiperazine can lead to side products.

  • Unreacted Starting Material: If the reaction is incomplete, you will see unreacted 2-ethylpiperazine.

  • Impurities from Previous Step: Any impurities carried over from the 2-ethylpiperazine synthesis will also be present in the final product mixture. For example, if ethylenediamine was an impurity in a precursor, it could lead to other piperazine-related byproducts.[8] It is crucial to purify the 2-ethylpiperazine intermediate before proceeding to the methylation step.

Q5: How do I work up the reaction and isolate the final product? The product seems to be water-soluble.

A5: Piperazine derivatives are basic and can form salts, leading to solubility in aqueous layers, which can complicate extraction.[9][10]

  • Neutralization: After the reaction is complete, cool the mixture and carefully basify it with a strong base (e.g., NaOH or K₂CO₃) to a pH > 11. This deprotonates the amine product, making it less water-soluble and more extractable into an organic solvent.

  • Extraction: Use a suitable organic solvent for extraction, such as dichloromethane (DCM) or chloroform.[9] Perform multiple extractions to ensure complete recovery.

  • Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation.

Table 2: Troubleshooting N-Methylation and Work-up

Symptom Potential Cause Recommended Solution
Incomplete reactionInsufficient heat or excess reagentsEnsure reaction is refluxing. Use a sufficient excess of both formaldehyde and formic acid.
Product remains in aqueous layer during work-upIncomplete basificationAdjust the pH of the aqueous layer to >11 with a strong base before extraction.[9]
Low isolated yield after extractionEmulsion formation or insufficient extractionAdd brine to the aqueous layer to break emulsions. Increase the number of extractions.
Presence of multiple productsImpure 2-ethylpiperazine starting materialPurify the 2-ethylpiperazine intermediate by distillation or column chromatography before methylation.

IV. Experimental Protocols

Protocol 1: N-Methylation of 2-Ethylpiperazine via Eschweiler-Clarke Reaction

This protocol is a general guideline and may need to be optimized for specific laboratory conditions.

Materials:

  • 2-Ethylpiperazine (1 eq.)

  • Formaldehyde (37% aqueous solution, ~2.5 eq.)

  • Formic Acid (98-100%, ~2.5 eq.)

  • Sodium Hydroxide (NaOH) solution (for work-up)

  • Dichloromethane (DCM) (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-ethylpiperazine.

  • Carefully add formic acid, followed by the formaldehyde solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a concentrated NaOH solution to pH > 11 while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-Ethyl-1-methylpiperazine.

  • Purify the crude product by vacuum distillation.

V. Quality Control and Analytical Methods

Proper analysis of the final product and intermediates is crucial.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for assessing the purity of 2-Ethyl-1-methylpiperazine and detecting volatile impurities. A method using a DB-17 column or similar has been shown to effectively separate piperazine derivatives.[11][12]

  • High-Performance Liquid Chromatography (HPLC): Since piperazines lack a strong UV chromophore, HPLC analysis often requires derivatization to allow for UV detection.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and intermediates.

  • Mass Spectrometry (MS): GC-MS is a powerful tool for identifying the product and any potential byproducts.

VI. References

  • BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.

  • BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem.

  • Organic & Biomolecular Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. RSC Publishing.

  • MacMillan, D. W. C., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.

  • Michael, F. E. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. PubMed.

  • Journal of Organic Chemistry. (n.d.). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ACS Publications.

  • Pérez, P. J., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. NIH.

  • BenchChem. (2025). Optimizing reaction conditions for the N-alkylation of piperazine. BenchChem.

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.

  • B. Sreedhar, et al. (n.d.). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite.

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.

  • ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?

  • Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,154,552. U.S. Patent and Trademark Office.

  • Analytical CHEMISTRY. (n.d.).

  • Godfrey, J. J. (1973). U.S. Patent No. 3,733,325. U.S. Patent and Trademark Office.

  • Wikipedia. (n.d.). Aminoethylpiperazine.

  • Eureka. (n.d.). Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride.

  • Godfrey, J. J. (1962). U.S. Patent No. 3,055,901. U.S. Patent and Trademark Office.

  • Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,154,553. U.S. Patent and Trademark Office.

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.

  • Liu, C., et al. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. NIH.

  • Brennan, M. E. (1986). U.S. Patent No. 4,602,091. U.S. Patent and Trademark Office.

  • Sun, A. W., et al. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • PubChem. (n.d.). 2-Ethyl-1-methylpiperazine.

  • Moss, P., & Rachfalsky, M. (1962). U.S. Patent No. 3,037,023. U.S. Patent and Trademark Office.

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Request PDF.

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). 2-Methylpiperazine Impurity.

  • ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine.

  • Ambeed.com. (n.d.). Reactions of Piperazines.

  • Google Patents. (n.d.). CN102351843B - Synthesis method of 2-methyl piperazine lomefloxacin.

  • Lab-Chemicals.Com. (n.d.). (S)-2-Ethyl-1-methylpiperazine, 97%.

  • Giniyatullina, G., et al. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. NIH.

  • ChemicalBook. (2023). 1-Methylpiperazine: synthesis, applications and safety.

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?

  • ResearchGate. (n.d.). Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst.

  • Google Patents. (n.d.). DE3875547D1 - METHOD FOR OBTAINING N-ETHYLPIPERAZINE.

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Technical Support Center: Byproduct Formation in 2-Ethyl-1-methylpiperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Ethyl-1-methylpiperazine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important piperazine derivative. Our focus is on understanding and mitigating byproduct formation to enhance reaction efficiency and product purity.

I. Introduction to the Synthesis of 2-Ethyl-1-methylpiperazine

2-Ethyl-1-methylpiperazine is a key building block in medicinal chemistry. Its synthesis typically involves the N-alkylation of a piperazine precursor. The two most common synthetic routes are:

  • Reductive Amination (Eschweiler-Clarke type reaction) of 2-Ethylpiperazine: This involves the methylation of 2-ethylpiperazine using formaldehyde as the carbon source and a reducing agent, commonly formic acid.[1][2]

  • N-Ethylation of 1-Methylpiperazine: This route involves the addition of an ethyl group to 1-methylpiperazine, often using an ethylating agent like an ethyl halide.

Both methods, while effective, are prone to the formation of various byproducts that can complicate purification and reduce yields. This guide will delve into the specifics of these side reactions and provide practical solutions.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2-Ethyl-1-methylpiperazine?

The most prevalent byproducts are typically related to over-alkylation and reactions involving the starting materials or reagents. These include:

  • 1,4-Diethyl-2-methylpiperazine: Formed if the starting material for ethylation is 1-methyl-2-ethylpiperazine (an isomer of the desired product) or if transalkylation occurs.

  • 1,4-Dimethyl-2-ethylpiperazine: A common byproduct of the Eschweiler-Clarke methylation of 2-ethylpiperazine, resulting from the methylation of the desired product.[3]

  • Unreacted Starting Materials: Residual 2-ethylpiperazine or 1-methylpiperazine.

  • N-Formylpiperazine derivatives: Incomplete reduction during the Eschweiler-Clarke reaction can lead to N-formylated byproducts.

Q2: Why is my yield of 2-Ethyl-1-methylpiperazine consistently low?

Low yields can be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can favor byproduct formation.[4]

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or excessive side reactions.[3]

  • Moisture: The presence of water can interfere with many organic reactions, particularly those involving sensitive reagents.

  • Product Loss During Workup: Inefficient extraction or purification procedures can lead to significant product loss.

Q3: How can I best analyze the purity of my 2-Ethyl-1-methylpiperazine sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing the purity of 2-Ethyl-1-methylpiperazine and identifying byproducts.[5][6] A non-polar or medium-polarity column is typically used. High-Performance Liquid Chromatography (HPLC) can also be used, but may require derivatization of the amine for UV detection.[7]

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 2-Ethyl-1-methylpiperazine.

Scenario 1: Low Yield of 2-Ethyl-1-methylpiperazine

Problem: The isolated yield of the desired product is significantly lower than expected.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC-MS. Consider increasing the reaction time or temperature incrementally.[8]
Over-Alkylation Excess alkylating agent or harsh reaction conditions can lead to the formation of di-substituted byproducts.Use a protecting group on one of the piperazine nitrogens if possible.[9] Alternatively, use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture.[3]
Suboptimal pH The pH of the reaction mixture can significantly impact the reactivity of the amine.For reductive amination, maintain a slightly acidic pH to facilitate iminium ion formation without protonating the amine excessively.[8]
Product Loss During Extraction The product may remain in the aqueous phase during workup, especially if the pH is too low.Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent.[9]
Scenario 2: Presence of Unexpected Peaks in GC-MS Analysis

Problem: The GC-MS chromatogram shows significant peaks other than the product and starting material.

Troubleshooting Workflow:

Byproduct_Identification_Workflow start Unexpected Peak in GC-MS check_mw Determine Molecular Weight (MW) from Mass Spectrum start->check_mw compare_mw Compare MW to Expected Byproducts check_mw->compare_mw mw_higher MW > Product MW compare_mw->mw_higher Higher mw_lower MW < Product MW compare_mw->mw_lower Lower mw_similar MW ≈ Product MW compare_mw->mw_similar Similar over_alkylation Likely Over-alkylation Byproduct (e.g., 1,4-dimethyl-2-ethylpiperazine) mw_higher->over_alkylation unreacted_sm Likely Unreacted Starting Material or Fragmentation Product mw_lower->unreacted_sm isomer Possible Isomer or Rearrangement Product mw_similar->isomer confirm Confirm Identity via Reference Standard or Further Spectroscopic Analysis (e.g., NMR) over_alkylation->confirm unreacted_sm->confirm isomer->confirm

Caption: Workflow for identifying unknown byproducts from GC-MS data.

Interpretation of Unexpected Peaks:

Observation Potential Byproduct Formation Mechanism
Peak with M+ of 156 1,4-Dimethyl-2-ethylpiperazineOver-methylation of the product during Eschweiler-Clarke reaction.
Peak with M+ of 142 1,4-DiethylpiperazineIf 1-ethylpiperazine is a starting impurity, it can be ethylated.
Peak with M+ of 142 1-Ethyl-2-methylpiperazine isomerIsomerization under harsh conditions (less common).
Peak with M+ of 114 2-EthylpiperazineIncomplete reaction.
Peak with M+ of 100 1-MethylpiperazineIncomplete reaction.

IV. Reaction Mechanisms and Byproduct Formation

A. Synthesis of 2-Ethyl-1-methylpiperazine via Reductive Amination of 2-Ethylpiperazine

This method, a variation of the Eschweiler-Clarke reaction, uses formaldehyde and a reducing agent (e.g., formic acid) to methylate the secondary amine of 2-ethylpiperazine.[1][2]

Reaction Pathway:

Reductive_Amination_Pathway cluster_main Main Reaction cluster_byproduct Byproduct Formation 2-Ethylpiperazine 2-Ethylpiperazine Iminium_Ion Iminium_Ion 2-Ethylpiperazine->Iminium_Ion + HCHO, - H2O 2-Ethyl-1-methylpiperazine 2-Ethyl-1-methylpiperazine Iminium_Ion->2-Ethyl-1-methylpiperazine + [H-] (from HCOOH) Over-methylated_Iminium Over-methylated_Iminium 2-Ethyl-1-methylpiperazine->Over-methylated_Iminium + HCHO, - H2O 1,4-Dimethyl-2-ethylpiperazine 1,4-Dimethyl-2-ethylpiperazine Over-methylated_Iminium->1,4-Dimethyl-2-ethylpiperazine + [H-] (from HCOOH)

Caption: Synthesis of 2-Ethyl-1-methylpiperazine and a key byproduct.

B. Synthesis of 2-Ethyl-1-methylpiperazine via N-Ethylation of 1-Methylpiperazine

This route involves the reaction of 1-methylpiperazine with an ethylating agent, such as ethyl iodide or ethyl bromide.

Reaction Pathway and Byproduct Formation:

N_Ethylation_Pathway cluster_main_eth Main Reaction cluster_byproduct_eth Byproduct Formation 1-Methylpiperazine 1-Methylpiperazine 2-Ethyl-1-methylpiperazine 2-Ethyl-1-methylpiperazine 1-Methylpiperazine->2-Ethyl-1-methylpiperazine + CH3CH2-X - HX Quaternary_Ammonium_Salt 1,4-Diethyl-1-methylpiperazinium (Quaternary Salt) 2-Ethyl-1-methylpiperazine->Quaternary_Ammonium_Salt + CH3CH2-X

Caption: N-Ethylation of 1-methylpiperazine and potential over-alkylation.

V. Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-1-methylpiperazine via Reductive Amination
  • To a round-bottom flask, add 2-ethylpiperazine (1 equivalent).

  • Add formic acid (2.5 equivalents) and formaldehyde (37% in water, 2.2 equivalents).

  • Heat the reaction mixture to 90-100 °C for 8-12 hours. Monitor the reaction by GC-MS.

  • Cool the reaction mixture to room temperature and basify with a concentrated solution of sodium hydroxide until the pH is >12.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Protocol 2: GC-MS Analysis of Reaction Mixture
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Scan range 40-400 amu.

Expected Elution Order (Approximate):

  • 1-Methylpiperazine (if present)

  • 2-Ethylpiperazine (if present)

  • 2-Ethyl-1-methylpiperazine (Product)

  • 1,4-Dimethyl-2-ethylpiperazine

  • 1,4-Diethyl-2-methylpiperazine

Protocol 3: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a Vigreux column.

  • Carefully heat the crude product under atmospheric or reduced pressure.

  • Collect the fractions based on their boiling points. The boiling point of 2-Ethyl-1-methylpiperazine is approximately 173-175 °C at atmospheric pressure.

  • Analyze each fraction by GC-MS to determine its purity.

  • Combine the fractions with the desired purity.

VI. References

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]

  • Weipert, E. A., & Levis, W. W., Jr. (1964). Methylation of piperazines. U.S. Patent 3,154,552.

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Trost, B. M., & Czabaniuk, L. C. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(25), 6372-6376. [Link]

  • Subrahmanyam, M., & Subba Rao, K. V. (2002). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Chemical Communications, (20), 2344-2345. [Link]

  • Stoltz, B. M., & Virgil, S. C. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(25), 6372-6376. [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]

  • Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.

  • Google Patents. (n.d.). CN1962649A - Process for synthesizing N-ethyl piperazidine.

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • PubChem. (n.d.). 2-Ethyl-1-methylpiperazine. [Link]

  • Google Patents. (n.d.). US3607874A - Production of n-methylpiperazine.

  • Shiva Raj, K., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-458. [Link]

  • Google Patents. (n.d.). CN102351843B - Synthesis method of 2-methyl piperazine lomefloxacin.

  • Trade Science Inc. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

  • International Journal of Research in Ayurveda and Pharmacy. (n.d.). PDF. [Link]

  • Popa, M., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(20), 6177. [Link]

  • Carullo, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5486. [Link]

  • Google Patents. (n.d.). US4845218A - Preparation of n-methylpiperazine.

  • Wikipedia. (n.d.). Sildenafil. [Link]

  • Google Patents. (n.d.). CN104130208A - N-methyl piperazine and N-ethyl piperazine separation method.

  • ResearchGate. (2023). How we can separate n methyl piperazine from water. [Link]

  • Li, H., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5831. [Link]

  • NRO Chemistry. (2022, May 7). Eschweiler-Clarke Reaction. YouTube. [Link]

  • Google Patents. (n.d.). CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine.

  • Kumar, A., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 20(12), 3734-3743. [Link]

  • Slobbe, P., et al. (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecules, 25(21), 5186. [Link]

  • Baron, M. L., Rae, I. D., & Simmonds, P. M. (1982). The reaction of piperazine-2,5-dione with 2-formylbenzoic acid. Australian Journal of Chemistry, 35(12), 2567-2570. [Link]

Sources

Technical Support Center: Purification Strategies for 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Ethyl-1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide robust, field-proven strategies to achieve high purity for this important synthetic building block.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude 2-Ethyl-1-methylpiperazine?

A1: Impurities in crude 2-Ethyl-1-methylpiperazine are generally process-related and can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, this may include 1-methylpiperazine, 2-ethylpiperazine, or related precursors like ethylenediamine.[1][2]

  • Side-Reaction Products: Over-alkylation can lead to the formation of species like 1,4-diethyl-2-methylpiperazine or other N-alkylated piperazines.[1][3] Structurally similar isomers may also be present.

  • Reagent-Related Impurities: Residual catalysts, inorganic salts, and solvents from the reaction and initial work-up.

  • Degradation Products: Amines can be susceptible to oxidation and degradation, especially at elevated temperatures, potentially forming colored impurities or byproducts like N-formylpiperazines.[1]

Q2: What are the primary purification strategies for 2-Ethyl-1-methylpiperazine?

A2: The three primary strategies, each with distinct advantages, are:

  • Fractional Vacuum Distillation: Ideal for large-scale purification and for separating components with significantly different boiling points.[1]

  • Chromatography: Offers the highest resolution for removing structurally similar impurities but can be challenging due to the basic nature of the amine.

  • Crystallization via Salt Formation: An excellent method for achieving very high purity by leveraging the different solubility properties of the amine salt versus the free base and its impurities.[1]

Q3: My 2-Ethyl-1-methylpiperazine is a slight yellow/brown color after initial work-up. What causes this and how can I fix it?

A3: Discoloration in amines is common and typically arises from the oxidation of small amounts of impurities or the product itself. Exposure to air, light, or elevated temperatures during synthesis or work-up can accelerate this process. Purification by fractional vacuum distillation or crystallization of a salt derivative are highly effective at removing these color bodies. For storage, it is recommended to keep the purified product under an inert atmosphere (like nitrogen or argon) in a dark, cool place.[4]

Q4: How do I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID): Excellent for determining the percentage purity and detecting volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides structural information on any detected impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used for quantitative analysis (qNMR) to determine absolute purity.

  • Karl Fischer Titration: Specifically measures water content, which is a common impurity in hygroscopic amines.

Section 2: Purification Strategy Workflow

The choice of purification method depends on the impurity profile, the required purity level, and the scale of the operation. The following diagram outlines a general decision-making workflow.

PurificationWorkflow cluster_start cluster_analysis cluster_decision cluster_methods cluster_end Crude Crude 2-Ethyl-1-methylpiperazine Analysis Initial Purity Assessment (GC, ¹H NMR) Crude->Analysis Decision Impurity Profile & Scale? Analysis->Decision Distillation Fractional Vacuum Distillation Decision->Distillation  Large Scale;  Boiling Point >25°C diff. Chroma Column Chromatography Decision->Chroma Small Scale; Isomeric Impurities Crystal Salt Formation & Recrystallization Decision->Crystal Highest Purity Needed; Solid Impurities Final_Analysis Final Purity Check (>99%?) Distillation->Final_Analysis Chroma->Final_Analysis Crystal->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: Decision workflow for selecting a purification strategy.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery from Distillation 1. Product Holdup: The distillation column has a large surface area, leading to significant material loss. 2. Thermal Degradation: The product is decomposing at its atmospheric boiling point. 3. Leak in Vacuum System: The system is not maintaining a low enough pressure, requiring higher temperatures.1. Choose a shorter fractionating column (e.g., Vigreux) or a short-path distillation apparatus for smaller scales.[5] 2. Always perform the distillation under reduced pressure (vacuum) to lower the boiling point.[6] The boiling point of 2-ethyl-1-methylpiperazine is approximately 164°C at atmospheric pressure.[7] 3. Check all joints and connections for leaks. Ensure vacuum grease is properly applied to all ground glass joints.
Poor Separation During Chromatography 1. Strong Adsorption: The basic amine is binding irreversibly to the acidic silica gel, causing streaking and poor recovery. 2. Inappropriate Solvent System: The eluent polarity is either too high (impurities co-elute) or too low (product won't move).1. Use basic alumina as the stationary phase instead of silica gel. Alternatively, pre-treat silica gel by slurrying it with a solvent containing 1-2% triethylamine before packing the column. 2. Start with a non-polar solvent (e.g., hexanes) and gradually increase polarity with ethyl acetate or isopropanol. A common mobile phase for amines is a gradient of Dichloromethane/Methanol with 0.5-1% triethylamine.
Product "Oils Out" During Crystallization 1. Supersaturation too high: The solution was cooled too quickly, or too much anti-solvent was added at once. 2. Insoluble Impurities: The presence of impurities is inhibiting proper crystal lattice formation. 3. Incorrect Solvent Choice: The product has low solubility in the chosen solvent system, even when hot.1. Slow down the cooling process. After dissolution, allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[8] Add anti-solvent dropwise with vigorous stirring. 2. If you observe insoluble material in the hot solution, perform a hot filtration before allowing it to cool. 3. Try a different solvent system. For amine salts, solvent pairs like Ethanol/Water or Isopropanol/Diethyl Ether are often effective.[8]
Final Product is Wet (Residual Solvent/Water) 1. Hygroscopic Nature: The purified amine has absorbed atmospheric moisture after purification. 2. Inefficient Drying: The drying method was insufficient to remove the final traces of solvent or water.1. Handle the purified free base under an inert atmosphere (e.g., nitrogen glove bag) as much as possible. 2. After filtration, dry the product under high vacuum for several hours, possibly with gentle heating (e.g., 40°C) if the product is thermally stable. For removing water, azeotropic distillation with toluene prior to the final purification step can be effective.

Section 4: Detailed Experimental Protocols

Safety First: 2-Ethyl-1-methylpiperazine and its derivatives are potentially corrosive and skin sensitizers.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Purification by Fractional Vacuum Distillation

This method is effective for separating liquids with boiling points that differ by at least 25-30°C.[5]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a Vigreux column (15-30 cm). Ensure all glass joints are clean and properly greased.

    • Place a stir bar in the round-bottom distillation flask.

    • Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.[5]

    • Connect the vacuum adapter to a cold trap and a vacuum pump.

  • Procedure:

    • Charge the distillation flask with the crude 2-Ethyl-1-methylpiperazine (do not fill more than two-thirds full).

    • Begin stirring and slowly apply vacuum to the system. Watch for excessive bumping or foaming.

    • Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle.

    • Collect a small initial fraction (forerun) that contains low-boiling impurities and residual solvents.

    • Slowly increase the heat. The temperature at the thermometer should stabilize as the main fraction begins to distill. Collect this fraction in a separate, pre-weighed receiving flask.

    • Once the main fraction is collected, or if the temperature begins to rise significantly again, stop the distillation.

    • Allow the system to cool completely before venting to atmospheric pressure.

Protocol 2: Purification via Hydrochloride Salt Crystallization

This is a highly effective method for achieving excellent purity.[1]

  • Salt Formation:

    • Dissolve the crude 2-Ethyl-1-methylpiperazine in a suitable solvent like isopropanol or ethyl acetate (approx. 5-10 mL per gram of crude material).

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring. Monitor the pH to ensure it becomes acidic.

    • The hydrochloride salt will precipitate out of the solution. Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation and Washing:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether or acetone to remove soluble impurities.[1]

  • Recrystallization (Optional, for highest purity):

    • Dissolve the filtered salt in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.

    • If any impurities are insoluble, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[8]

    • Collect the pure crystals by vacuum filtration and wash with a cold solvent.

  • Regeneration of the Free Base:

    • Dissolve the purified salt in water.

    • Cool the solution in an ice bath and slowly add a strong base (e.g., 50% aq. NaOH) with stirring until the solution is strongly basic (pH > 12).

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure 2-Ethyl-1-methylpiperazine.

References

  • Google Patents. (1964). US3120524A - Method for preparing n-alkyl substituted piperazines.
  • University of California, Irvine. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]

  • PubChem. (n.d.). 2-Ethyl-1-methylpiperazine. [Link]

  • Google Patents. (1952).
  • Mehmood, A., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267.
  • Ferguson, S., et al. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceuticals, 15(5), 598. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 109-07-9 2-Methylpiperazine Impurity. [Link]

  • Cal Poly CHEM 216. (2020, June 20). Simple and Fractional Distillation [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. [Link]

  • ResearchGate. (2008). Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst [Request PDF]. [Link]

  • Google Patents. (2013). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • König, A., et al. (2007). Ultra Purification of Ionic Liquids by Melt Crystallization. Proceedings of European Congress of Chemical Engineering (ECCE-6). [Link]

Sources

Technical Support Center: Selective N-Alkylation of 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed to assist you in navigating the nuances of achieving selective mono-alkylation at the N4 position of 2-Ethyl-1-methylpiperazine. This unsymmetrical piperazine presents a unique set of challenges and opportunities. My goal is to provide you not just with protocols, but with the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore the common pitfalls, from over-alkylation to purification woes, and lay out systematic, field-proven strategies to ensure you achieve your target compound with high purity and yield.

Frequently Asked Questions (FAQs)

Q1: I need to alkylate 2-Ethyl-1-methylpiperazine. Which nitrogen atom will react?

A1: The alkylation will occur exclusively at the nitrogen in the 4-position (N4). Your starting material, 2-Ethyl-1-methylpiperazine, has two distinct nitrogen atoms. The nitrogen at the 1-position (N1) is a tertiary amine because it is already bonded to a methyl group and two carbons within the piperazine ring. Tertiary amines generally do not undergo further alkylation under standard conditions. The nitrogen at the 4-position (N4) is a secondary amine, making it the nucleophilic site for the alkylation reaction. The primary challenge is not directing the reaction to a specific nitrogen, but preventing the newly formed tertiary amine from reacting again to form a quaternary ammonium salt.[1][2]

Q2: What are the primary factors that lead to the formation of byproducts in this reaction?

A2: The most significant byproduct is the N,N-dialkylated quaternary ammonium salt. This occurs when the desired mono-alkylated product, which is a tertiary amine, acts as a nucleophile and reacts with another molecule of your alkylating agent.[3][4] Several factors can promote this unwanted second reaction:

  • Highly Reactive Alkylating Agents: Reagents like methyl iodide or benzyl bromide are very potent and increase the likelihood of over-alkylation.[5]

  • Stoichiometry: Using a significant excess of the alkylating agent drives the reaction towards the thermodynamically stable quaternary salt.

  • Reaction Conditions: High temperatures and prolonged reaction times provide the necessary energy to overcome the activation barrier for the second alkylation.[5]

  • Increased Nucleophilicity: The product of the first alkylation is a tertiary amine, which can sometimes be more nucleophilic than the starting secondary amine, creating a "runaway" reaction scenario.[1][6]

Q3: What are the main strategies to favor mono-alkylation?

A3: Control is the key. The most reliable strategies focus on manipulating the reaction conditions to kinetically favor the first alkylation while disfavoring the second.

  • Controlled Stoichiometry & Slow Addition: Use a precise 1:1 or a slight excess of the piperazine to the alkylating agent. Critically, add the alkylating agent dropwise over an extended period.[5][7] This maintains a low concentration of the electrophile, making it statistically more likely to react with the more abundant starting material than the newly formed product.

  • Lower Reaction Temperature: Reducing the temperature can significantly decrease the rate of the second alkylation, often more so than the first, thereby improving selectivity.[5]

  • Choice of Base and Solvent: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is often preferred over strong bases.[3][7] The base neutralizes the acid byproduct without significantly increasing the nucleophilicity of the product amine. The solvent's polarity can also influence reactivity.[5]

  • Alternative Synthetic Routes: When direct alkylation proves difficult, reductive amination is an excellent and often superior alternative. This method reacts the piperazine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ. It completely avoids the possibility of forming quaternary ammonium salts.[7][8]

Troubleshooting Guide

Problem 1: My reaction is complete, but I have a low yield of the desired product and a significant amount of a very polar, water-soluble byproduct.

  • Probable Cause: You are likely forming the N,N-dialkylated quaternary ammonium salt. This salt is highly polar and often remains in the aqueous phase during work-up, leading to apparent low yields of extractable organic product.[4]

  • Solutions:

    • Modify the Protocol: Immediately switch to a protocol with stricter controls. Lower the reaction temperature to 0 °C or even -20 °C. Add the alkylating agent (1.0 eq) very slowly via a syringe pump to a stirred solution of the 2-Ethyl-1-methylpiperazine (1.1 eq) and a mild base like K₂CO₃.

    • Change the Alkylating Agent: If you are using a highly reactive alkyl halide (e.g., an iodide or bromide), consider switching to the corresponding chloride, which is less reactive and can offer better control.

    • Switch to Reductive Amination: This is the most robust solution to prevent over-alkylation. Instead of an alkyl halide, use the corresponding aldehyde or ketone. This pathway is not susceptible to forming quaternary salts.[7]

Problem 2: My reaction has stalled. TLC/LC-MS analysis shows a large amount of unreacted starting material.

  • Probable Cause: The reaction conditions may be too mild, or the reagents may be of insufficient quality.

  • Solutions:

    • Check Reagent Quality: Ensure your solvent is anhydrous and your reagents have not degraded. Moisture can quench the base and interfere with the reaction.

    • Increase Temperature Gradually: If the reaction is clean but slow at a low temperature, allow it to warm slowly to room temperature, and then if necessary, heat gently to 40-50°C. Monitor closely for the appearance of byproducts.

    • Use a Stronger Base (with caution): While milder bases are preferred for selectivity, an insufficiently strong base may not neutralize the generated acid (e.g., HBr, HCl) effectively. The resulting protonation of the piperazine starting material deactivates it. Consider a stronger base like cesium carbonate (Cs₂CO₃), but maintain diligent reaction monitoring.[7]

    • Consider the Leaving Group: If you are using an alkyl chloride, the reaction may be sluggish. You can add a catalytic amount of sodium iodide or potassium iodide to the reaction mixture (Finkelstein reaction conditions) to generate the more reactive alkyl iodide in situ.[9]

Problem 3: I have successfully formed the mono-alkylated product, but I am struggling to purify it from the unreacted starting material.

  • Probable Cause: The starting material and the mono-alkylated product often have very similar polarities, making separation by standard column chromatography challenging. Both are basic amines.

  • Solutions:

    • Acidic Wash/Extraction: During the work-up, after quenching the reaction, you can perform an extraction with dilute acid (e.g., 1M HCl). Both the product and starting material will move into the aqueous layer as hydrochloride salts. You can then wash the aqueous layer with a non-polar solvent like ether or hexanes to remove any non-basic impurities. Afterward, basify the aqueous layer with NaOH or Na₂CO₃ to pH > 10 and extract your products back into an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Salt Precipitation for Purification: It is sometimes possible to selectively precipitate the product or starting material as a salt. For example, adding a specific amount of an acid like acetic acid in a non-polar solvent might selectively precipitate the diacetate salt of the unreacted piperazine.[10][11]

    • Specialized Chromatography: If standard silica gel chromatography fails, consider using an alternative stationary phase. Alumina (basic or neutral) can sometimes provide different selectivity for amines. Alternatively, reverse-phase chromatography (C18) may be effective, particularly if the alkyl group added is large and greasy.

Data & Protocols

Comparative Overview of Alkylation Strategies
FeatureControlled Direct Alkylation Reductive Amination
Electrophile Alkyl Halide (R-X) or Sulfonate (R-OTs)Aldehyde (R-CHO) or Ketone (R₂C=O)
Key Reagent Mild Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)
Typical Solvent Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF)Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
Temperature 0 °C to 60 °C0 °C to Room Temperature
Key Advantage Simple setup, wide availability of alkyl halides.Excellent selectivity, completely avoids over-alkylation, milder conditions.[3]
Common Pitfall High risk of quaternary salt formation, requires careful control.[4]Requires access to the corresponding aldehyde/ketone, reducing agents can be moisture-sensitive.
Diagrams: Reaction Pathways and Troubleshooting

reaction_pathway SM 2-Ethyl-1-methylpiperazine MP Desired Mono-alkylated Product SM->MP + R-X (Desired Reaction) RX Alkylating Agent (R-X) RX->MP QS Quaternary Salt Byproduct MP->QS

Caption: Reaction scheme showing the desired mono-alkylation pathway and the competing over-alkylation side reaction.

troubleshooting_flowchart start Analysis Shows Low Yield / Complex Mixture q1 Is Starting Material (SM) Largely Consumed? start->q1 q2 Polar Spot on TLC/ Water-Soluble Byproduct? q1->q2 Yes sol3 Probable Cause: Reaction Stalled. Solution: 1. Check reagent/solvent quality. 2. Increase temp gradually. 3. Add catalytic KI (if R-Cl/Br). 4. Use a slightly stronger base. q1->sol3 No a1_yes Yes a1_no No sol1 Probable Cause: Over-alkylation (Quaternary Salt). Solution: 1. Lower Temp & Slow Addition. 2. Use less reactive R-X. 3. Switch to Reductive Amination. q2->sol1 Yes sol2 Probable Cause: Degradation or other side reactions. Solution: 1. Check reagent stability. 2. Run under inert atmosphere. 3. Analyze byproducts by MS. q2->sol2 No a2_yes Yes a2_no No

Caption: A decision tree for troubleshooting common issues in the mono-alkylation of 2-Ethyl-1-methylpiperazine.

Experimental Protocol 1: Controlled Direct N-Alkylation

This protocol aims to maximize the yield of the mono-alkylated product by carefully controlling stoichiometry and reaction rate.

Materials:

  • 2-Ethyl-1-methylpiperazine (1.1 eq)

  • Alkyl Halide (e.g., Benzyl Bromide, 1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Syringe Pump (recommended)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 2-Ethyl-1-methylpiperazine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration with respect to the piperazine).

  • Cool the mixture to 0 °C in an ice bath.

  • Prepare a solution of the alkyl halide (1.0 eq) in a small volume of anhydrous acetonitrile.

  • Using a syringe pump, add the alkyl halide solution to the stirred piperazine slurry dropwise over a period of 2-4 hours. A slow addition is critical to prevent a localized high concentration of the electrophile.[5]

  • After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyl halide is consumed.

  • Upon completion, filter the mixture to remove the inorganic salts (K₂CO₃ and KX byproduct), washing the solid pad with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify by silica gel column chromatography, typically using a gradient of methanol (containing 1% triethylamine to prevent peak tailing) in DCM.

Experimental Protocol 2: N-Alkylation via Reductive Amination

This protocol is the preferred method for preventing over-alkylation, especially with unhindered primary aldehydes.

Materials:

  • 2-Ethyl-1-methylpiperazine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, dissolve 2-Ethyl-1-methylpiperazine (1.0 eq) and the aldehyde/ketone (1.1 eq) in anhydrous DCM.[12]

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step if necessary.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Note: The reaction can be mildly exothermic and may evolve gas.

  • Stir the reaction at room temperature for 4-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the iminium intermediate.

  • Once complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by column chromatography if needed.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
  • Carland, M. W., & Engman, L. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Bienz, S. (2013). Answer to "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?". ResearchGate. [Link]

  • Godfrey, N. J. (1959). Purification of piperazine.
  • Carland, M. W., & Engman, L. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Kumar Guin, A., et al. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. The Journal of Organic Chemistry. [Link]

  • Rout, L. D., et al. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Substituted Piperazines. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Morren, H. G. (1959). Process for the N-monoalkylation of piperazine.
  • Wikipedia contributors. (2023). Amine alkylation. Wikipedia. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • Musacchio, A. J., & MacMillan, D. W. C. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Faller, A., et al. (2019). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. [Link]

  • BenchChem Technical Support Team. (2025).

Sources

Technical Support Center: Strategies for Selective Mono-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to enhance critical drug properties like solubility and bioavailability.[1] However, its symmetrical nature presents a persistent challenge: controlling reactivity to achieve selective mono-functionalization while avoiding the formation of undesired 1,4-disubstituted byproducts.[1]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of piperazine alkylation and consistently achieve high yields of your desired mono-substituted products.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Significant formation of di-substituted byproduct despite using a 1:1 stoichiometry.
  • Question: I'm attempting a direct alkylation of piperazine with an alkyl halide using a 1:1 molar ratio, but my analysis shows a mixture of starting material, mono-alkylated, and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?

  • Underlying Cause & Solution: The mono-alkylated piperazine is often still nucleophilic enough to react with the remaining alkylating agent, leading to the di-substituted byproduct.[2] Simply using a 1:1 stoichiometry is rarely sufficient to prevent this. Here’s a breakdown of corrective actions:

    • Statistical Control (Excess Piperazine): The most straightforward approach is to use a large excess of piperazine (e.g., 5-10 equivalents) relative to the alkylating agent.[2] This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over a mono-alkylated one.[2]

    • Kinetic Control (Reaction Conditions):

      • Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[2]

      • Slow Addition: Adding the alkylating agent dropwise over an extended period maintains a low concentration of the electrophile in the reaction mixture, further favoring mono-alkylation.[2]

      • Choice of Base: If a base is used, a milder base (e.g., NaHCO₃, K₂CO₃) is preferable to a strong base. Strong bases can deprotonate the mono-alkylated product, increasing its nucleophilicity and propensity for a second alkylation.

Issue 2: My mono-alkylated product is water-soluble and difficult to extract during workup.
  • Question: After quenching my reaction, my desired mono-alkylated piperazine product seems to remain in the aqueous layer during extraction with organic solvents. How can I effectively isolate my product?

  • Underlying Cause & Solution: Mono-alkylated piperazines are basic and can be protonated, especially if the workup is acidic, forming water-soluble ammonium salts.[3]

    • Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 8) by adding a suitable base like sodium carbonate or sodium hydroxide. This will deprotonate the product, making it less water-soluble and more extractable into an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Solvent Choice: For particularly polar products, using a more polar extraction solvent like chloroform might be more effective than DCM or ethyl acetate.

Issue 3: I'm observing the formation of quaternary ammonium salts.
  • Question: My mass spectrometry analysis indicates the presence of a product with a mass corresponding to the addition of two alkyl groups to the same nitrogen atom. How can I prevent this over-alkylation?

  • Underlying Cause & Solution: Highly reactive alkylating agents or harsh reaction conditions can lead to the formation of quaternary ammonium salts, where a single nitrogen atom is alkylated twice. This is particularly problematic with methods like direct alkylation with alkyl halides.

    • Switch to Reductive Amination: A highly effective alternative is reductive amination.[4][5] This one-pot process involves reacting the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced with an agent like sodium triacetoxyborohydride (STAB).[4][6] This method inherently prevents the formation of quaternary ammonium salts.[4][5]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, conceptual questions regarding piperazine reactivity and mono-substitution strategies.

  • Q1: What are the primary factors that lead to di-alkylation of piperazine?

    • A1: Di-alkylation is primarily influenced by:

      • Stoichiometry: Using an excess of the alkylating agent dramatically increases the likelihood of the second nitrogen reacting.[2]

      • Reaction Conditions: Higher temperatures and longer reaction times provide the energy and opportunity for the second alkylation to occur.[2]

      • Basicity: The mono-alkylated piperazine is often still basic enough to compete with unreacted piperazine for the alkylating agent.[2]

      • Nature of the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing di-substitution.[2]

  • Q2: What is the most reliable method to ensure mono-alkylation?

    • A2: The use of a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine, is the most robust and widely adopted strategy.[1][3][7] The protecting group "blocks" one nitrogen, directing the alkylation to the free secondary amine.[7] The protecting group can then be easily removed in a subsequent step.[1]

  • Q3: How do I choose between N-Boc and N-Cbz protecting groups?

    • A3: The choice depends on the stability of other functional groups in your molecule and the desired deprotection conditions.

      • N-Boc (tert-Butoxycarbonyl): This is a very common choice due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM).[1][8]

      • N-Cbz (Benzyloxycarbonyl): This group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), which is a milder deprotection method.[8]

  • Q4: Can I achieve mono-arylation of piperazine?

    • A4: Yes, while direct SₙAr reactions are possible with highly electron-deficient arenes, a more general and powerful method is the Buchwald-Hartwig amination .[9][10] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of N-aryl piperazines from aryl halides.[10][11] Using a mono-protected piperazine like N-Boc-piperazine is crucial for achieving selective mono-arylation.[9][11]

Part 3: Experimental Protocols & Data

Protocol 1: Mono-N-Alkylation using Excess Piperazine

This protocol describes a general method for selective mono-N-alkylation by leveraging a large excess of the piperazine starting material.[2]

Materials:

  • Piperazine (10 equivalents)

  • Alkylating agent (e.g., benzyl bromide, 1 equivalent)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution (for workup)

  • Magnesium sulfate (for drying)

Procedure:

  • Dissolve piperazine (10 eq.) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over 30 minutes.[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Mono-N-Alkylation via N-Boc-Piperazine

This is a robust, three-step workflow for synthesizing mono-substituted piperazines.[1]

Step A: Protection - Synthesis of N-Boc-Piperazine [1][8]

  • Dissolve piperazine (2 eq.) in DCM.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature.[8]

  • Stir the reaction for 20-24 hours.[8]

  • Evaporate the solvent. The di-Boc-piperazine byproduct is insoluble in water and can be removed by filtration after adding water to the residue.

  • Extract the aqueous layer with DCM. The combined organic layers are dried and evaporated to yield N-Boc-piperazine.[3]

Step B: Functionalization - N-Alkylation of N-Boc-Piperazine [1]

  • Dissolve N-Boc-piperazine (1 eq.) and a base such as potassium carbonate (2-3 eq.) in an anhydrous solvent like acetonitrile or DMF.[12]

  • Add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.[1][12]

  • Heat the mixture (e.g., 50-80°C) and monitor by TLC until the starting material is consumed.[12]

  • Cool the mixture, filter off the base, and concentrate the filtrate.

  • Purify by column chromatography.

Step C: Deprotection - Removal of the Boc Group [1][8]

  • Dissolve the N-alkyl-N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0°C.

  • Stir the mixture at room temperature for 30 minutes or until deprotection is complete (monitor by TLC).[3]

  • Concentrate the mixture in vacuo to remove excess TFA and solvent, yielding the mono-alkylated piperazine as a salt.[1][3]

Data Summary: Comparison of Mono-Alkylation Strategies
StrategyKey AdvantagesKey DisadvantagesTypical Selectivity
Excess Piperazine Operationally simple, one step.Requires large excess of starting material, purification can be challenging.Moderate to Good
Protecting Groups (Boc, Cbz) Excellent selectivity, high purity of final product, applicable to various functionalizations (alkylation, acylation, arylation).[1][12]Multi-step process (protection/deprotection).Excellent
Reductive Amination Prevents over-alkylation (quaternary salt formation), good for a wide range of aldehydes/ketones.[4][5]Requires a reducing agent, may not be suitable for all substrates.Very Good
In-situ Monohydrochloride One-pot procedure, avoids pre-protection steps.Nucleophilicity of the free amine is reduced.[3]Moderate to Good

Part 4: Visualizations

Decision Workflow for Piperazine Mono-Alkylation

G start Goal: Mono-alkylated Piperazine strategy Initial Strategy Selection start->strategy direct_alk Direct Alkylation (Unprotected Piperazine) strategy->direct_alk Simple Substrates? Quickest Route? prot_route Protecting Group Strategy strategy->prot_route High Selectivity Needed? Complex Molecule? reductive_am Reductive Amination strategy->reductive_am Quaternary Salt Formation a Risk? cond_check Check Reaction Conditions direct_alk->cond_check prot_select Select Protecting Group (e.g., Boc, Cbz) prot_route->prot_select excess_pip Use Large Excess of Piperazine (5-10 eq) cond_check->excess_pip slow_add Slow Addition of Alkylating Agent cond_check->slow_add low_temp Lower Reaction Temperature cond_check->low_temp outcome_direct Di-alkylation Still an Issue? excess_pip->outcome_direct slow_add->outcome_direct low_temp->outcome_direct outcome_direct->prot_route Yes success Success: Mono-alkylated Product outcome_direct->success No protect Step 1: Protect Piperazine prot_select->protect alkylate Step 2: Alkylate Protected Piperazine protect->alkylate deprotect Step 3: Deprotect alkylate->deprotect deprotect->success

Caption: Decision tree for selecting a piperazine mono-alkylation strategy.

General Mechanism: Protecting Group Strategy

G cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization (Alkylation) cluster_2 Step 3: Deprotection piperazine Piperazine boc2o + (Boc)₂O piperazine->boc2o boc_pip N-Boc-Piperazine boc2o->boc_pip boc_pip2 N-Boc-Piperazine boc_pip->boc_pip2 rx + R-X (Alkyl Halide, Base) boc_pip2->rx boc_r_pip N-Alkyl-N'-Boc-Piperazine rx->boc_r_pip boc_r_pip2 N-Alkyl-N'-Boc-Piperazine boc_r_pip->boc_r_pip2 acid + Acid (e.g., TFA) boc_r_pip2->acid final_prod Mono-alkylated Piperazine acid->final_prod

Caption: Workflow for mono-alkylation using an N-Boc protecting group.

References

  • Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. Benchchem.
  • Application Notes and Protocols for N-Alkyl
  • Preventing di-substitution in piperazine N-alkyl
  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxyl
  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. Benchchem.
  • Optimizing reaction conditions for the N-alkyl
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
  • 1-Cbz-Piperazine | 31166-44-6. Smolecule.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine. Benchchem.
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin

Sources

Technical Support Center: Synthesis of 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

I. Introduction to the Synthesis of 2-Ethyl-1-methylpiperazine

2-Ethyl-1-methylpiperazine is a substituted piperazine derivative. The piperazine scaffold is a crucial component in a vast array of pharmaceuticals due to its ability to influence physicochemical properties and its versatile synthetic handles.[1][2] While N-substituted piperazines are common, C-substituted piperazines like the target molecule offer unique structural diversity, which can be pivotal in drug discovery.[3][4] However, the synthesis of asymmetrically substituted piperazines, particularly with both C- and N-alkylation, presents specific challenges that require careful consideration of the synthetic strategy and reaction conditions to achieve high yields and purity.

This guide will explore a logical and efficient synthetic approach, address common pitfalls, and provide detailed protocols to empower you in your experimental work.

II. Proposed Synthetic Strategy: A Two-Step Approach

A robust and logical approach to synthesizing 2-Ethyl-1-methylpiperazine involves a two-step process: first, the regioselective C-alkylation of a protected piperazine, followed by N-methylation. This strategy allows for controlled introduction of the substituents and minimizes the formation of undesired isomers.

Synthetic_Strategy start Piperazine step1 Step 1: C-Alkylation (e.g., via α-lithiation or photoredox catalysis) start->step1 intermediate 2-Ethylpiperazine (protected) step1->intermediate step2 Step 2: N-Methylation (e.g., Reductive Amination) intermediate->step2 product 2-Ethyl-1-methylpiperazine step2->product

Caption: Proposed two-step synthetic workflow for 2-Ethyl-1-methylpiperazine.

III. Detailed Experimental Protocols

Part A: Synthesis of N-Boc-2-ethylpiperazine (Intermediate)

This protocol focuses on the C-alkylation of N-Boc-piperazine. The Boc protecting group is crucial for directing the reaction to the carbon atom and preventing undesired N-alkylation at this stage. Asymmetric deprotonation using a chiral ligand can be employed to achieve enantioselectivity if a specific stereoisomer is desired.[5][6]

Materials:

  • N-Boc-piperazine

  • sec-Butyllithium (s-BuLi)

  • (-)-Sparteine or (+)-Sparteine surrogate (for asymmetric synthesis)

  • Ethyl iodide (or other suitable ethylating agent)

  • Anhydrous solvent (e.g., Diethyl ether or THF)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Na2SO4 or MgSO4)

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve N-Boc-piperazine (1.0 eq) in anhydrous diethyl ether at -78 °C.

  • Chiral Ligand Addition: If aiming for an asymmetric synthesis, add (-)-sparteine (1.2 eq) to the solution and stir for 15 minutes.

  • Deprotonation: Slowly add s-BuLi (1.2 eq) dropwise to the cooled solution. The solution will typically turn a yellow-orange color, indicating the formation of the lithiated species. Stir for 2-3 hours at -78 °C. In-situ IR spectroscopy can be used to monitor the lithiation process.[6]

  • Alkylation: Add ethyl iodide (1.5 eq) dropwise to the reaction mixture. Stir for an additional 2-4 hours at -78 °C, allowing the reaction to proceed to completion.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Parameter Value Rationale
Temperature -78 °CMaintains the stability of the lithiated intermediate and minimizes side reactions.
Equivalents of s-BuLi 1.2 eqEnsures complete deprotonation of the α-carbon.
Equivalents of Ethyl Iodide 1.5 eqDrives the alkylation reaction to completion.
Part B: Synthesis of 2-Ethyl-1-methylpiperazine (Final Product)

This protocol utilizes reductive amination for the N-methylation of the deprotected 2-ethylpiperazine. Reductive amination is a versatile and widely used method for N-alkylation of amines.[7][8]

Materials:

  • N-Boc-2-ethylpiperazine (from Part A)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent for deprotection

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Base for neutralization (e.g., saturated aqueous NaHCO3)

Protocol:

  • Deprotection: Dissolve N-Boc-2-ethylpiperazine in DCM and add an excess of TFA or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.

  • Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO3 until the pH is basic. Extract the free 2-ethylpiperazine into an organic solvent and dry the organic layer.

  • Reductive Amination: To a solution of the crude 2-ethylpiperazine (1.0 eq) in anhydrous DCM, add formaldehyde (1.2 eq). Stir for 30 minutes at room temperature to form the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The final product can be purified by distillation or column chromatography.

Parameter Value Rationale
Reducing Agent Sodium triacetoxyborohydrideA mild and selective reducing agent for iminium ions, suitable for acid-sensitive substrates.
Equivalents of Formaldehyde 1.2 eqSufficient to drive the formation of the iminium ion without significant side reactions.
Reaction Time 4-12 hoursAllows for complete reduction of the iminium intermediate.

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-Ethyl-1-methylpiperazine and provides practical solutions.

Troubleshooting cluster_0 Problem: Low Yield cluster_1 Problem: Impurity Profile p1 Low Yield in C-Alkylation (Step 1) c1_1 Incomplete lithiation p1->c1_1 c1_2 Poor electrophile reactivity p1->c1_2 s1_1 Solution: Check s-BuLi titer, ensure anhydrous conditions, extend reaction time. c1_1->s1_1 s1_2 Solution: Use a more reactive ethylating agent (e.g., ethyl triflate). c1_2->s1_2 p2 Formation of Di-ethylated Piperazine c2_1 Reaction at N4 position p2->c2_1 s2_1 Solution: Ensure complete Boc protection of the starting material. c2_1->s2_1 p3 Presence of Over-methylated Product (Quaternary Ammonium Salt) c3_1 Excess formaldehyde or prolonged reaction time p3->c3_1 s3_1 Solution: Use stoichiometric amounts of formaldehyde and monitor reaction closely. c3_1->s3_1

Caption: Troubleshooting flowchart for common synthesis issues.

Q1: My yield of N-Boc-2-ethylpiperazine is consistently low. What are the likely causes?

A1: Low yields in the C-alkylation step can often be attributed to a few key factors:

  • Inefficient Deprotonation: The success of this reaction hinges on the efficient formation of the lithiated intermediate. Ensure your solvent is rigorously anhydrous and the s-BuLi is freshly titrated. The presence of any moisture will quench the organolithium reagent.

  • Temperature Control: Maintaining a very low temperature (-78 °C) is critical to prevent the decomposition of the lithiated piperazine.[6]

  • Electrophile Reactivity: While ethyl iodide is commonly used, if yields remain low, consider a more reactive electrophile such as ethyl triflate.

Q2: I am observing the formation of a di-substituted piperazine byproduct. How can I avoid this?

A2: The formation of a 1,4-disubstituted piperazine is a common issue when working with unprotected or partially protected piperazines.

  • Mono-alkylation Control: In the N-methylation step, using a slight excess of the amine component relative to the alkylating agent can favor mono-alkylation. However, in our proposed route, the C-alkylation is performed on a fully N-protected piperazine, which should prevent this issue. If you are seeing di-ethylation, it suggests incomplete Boc protection of your starting material.

  • Protecting Group Strategy: For direct N-alkylation of piperazine, employing a protecting group strategy is the most effective way to achieve mono-substitution. The Boc group can be introduced, followed by alkylation of the free amine, and then deprotection.

Q3: During the N-methylation step, I am seeing a significant amount of the starting material (2-ethylpiperazine) remaining. What should I do?

A3: Incomplete conversion in the reductive amination step can be due to:

  • Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. Ensure it is handled under anhydrous conditions.

  • pH of the Reaction: The formation of the iminium ion is often favored under slightly acidic conditions. While not always necessary, the addition of a catalytic amount of acetic acid can sometimes improve the reaction rate.

  • Reaction Time: Some reductive aminations can be slow. If the reaction has stalled, consider extending the reaction time and monitoring by an appropriate analytical method.

Q4: How can I confirm the regiochemistry of my final product, 2-Ethyl-1-methylpiperazine?

A4: Confirmation of the substitution pattern is crucial. A combination of spectroscopic techniques should be employed:

  • NMR Spectroscopy (1H and 13C): Detailed 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) will allow for the unambiguous assignment of the ethyl and methyl groups to the C2 and N1 positions, respectively.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product. Fragmentation patterns in MS/MS experiments can also provide structural information.

V. References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). NIH. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. [Link]

  • DERIVATIVES OF PIPERAZINE. XX. MONOALKYLATION OF PIPERAZINE WITH ALKENE OXIDES1. (n.d.). pubs.acs.org. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (n.d.). MDPI. [Link]

  • Intramolecular reductive amination for the preparation of piperazines.⁷¹. (n.d.). ResearchGate. [Link]

  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. (2019). PMC. [Link]

  • A practical catalytic reductive amination of carboxylic acids. (2020). RSC Publishing. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. [Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. (n.d.). pubs.rsc.org. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

  • CN102351843B - Synthesis method of 2-methyl piperazine lomefloxacin. (n.d.). Google Patents.

  • GB789704A - Piperazine derivatives and their preparation. (n.d.). Google Patents.

  • CN101239957A - Synthesis method of N-methylpiperazine. (n.d.). Google Patents.

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (n.d.). NIH. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (n.d.). Journal of the American Chemical Society. [Link]

  • N-Methylpiperazine. (n.d.). Wikipedia. [Link]

  • CN1962649A - Process for synthesizing N-ethyl piperazidine. (n.d.). Google Patents.

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). PMC - NIH. [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Piperazine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 2-Ethyl-1-methylpiperazine. (n.d.). PubChem. [Link]

  • Improved Synthesis of 4-(2-Substituted ethyl)-2-(4-Methylpiperazino)Quinazolines. (2025). ResearchGate. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst. (2025). ResearchGate. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (n.d.). MDPI. [Link]

Sources

Technical Support Center: 2-Ethyl-1-methylpiperazine Reaction Work-up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reaction work-up of 2-Ethyl-1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate common challenges and ensure the successful isolation of your target compound with high purity.

I. Frequently Asked Questions (FAQs)

Here we address common questions regarding the work-up of reactions involving 2-Ethyl-1-methylpiperazine.

Q1: What is the fundamental principle behind the work-up of a reaction mixture containing the basic amine, 2-Ethyl-1-methylpiperazine?

A1: The work-up strategy for 2-Ethyl-1-methylpiperazine, a tertiary amine, is primarily based on its basicity. The two nitrogen atoms in the piperazine ring can be protonated by an acid to form a water-soluble salt. This allows for its separation from non-basic organic impurities through an acid-base extraction.[1][2][3][4][5] The general workflow involves:

  • Dissolving the reaction mixture in a water-immiscible organic solvent.

  • Washing the organic layer with a dilute acid to extract the protonated 2-Ethyl-1-methylpiperazine into the aqueous layer.

  • Separating the aqueous layer containing the desired product from the organic layer which now holds non-basic impurities.

  • Basifying the aqueous layer to deprotonate the 2-Ethyl-1-methylpiperazine, causing it to precipitate or become insoluble in water.

  • Extracting the free amine back into an organic solvent.

  • Washing, drying, and concentrating the organic layer to isolate the purified product.

Q2: How do I choose the appropriate acid and its concentration for the extraction of 2-Ethyl-1-methylpiperazine?

A2: The choice of acid is critical for an effective extraction. A dilute solution of a strong acid like hydrochloric acid (HCl) (e.g., 1-2 M) is commonly used.[1][2] The key is to use an acid that will fully protonate the piperazine nitrogens without causing unwanted side reactions with your product or other components in the mixture. The concentration should be sufficient to protonate all the amine present but not so high as to cause degradation or make the subsequent basification step difficult and excessively exothermic.

Q3: My product, 2-Ethyl-1-methylpiperazine, seems to be partially staying in the organic layer during the acid wash. What could be the reason?

A3: This is a common issue that can arise from several factors:

  • Incomplete Protonation: The pH of the aqueous layer may not be low enough to fully protonate both nitrogen atoms of the piperazine ring. Ensure you are using a sufficient amount of acid. You can test the pH of the aqueous layer after extraction to confirm it is acidic.

  • Insufficient Mixing: Thorough mixing of the organic and aqueous layers is crucial for the acid to come into contact with all the amine molecules.[1]

  • Choice of Organic Solvent: While less common, if a highly polar organic solvent is used, it might retain some of the protonated amine salt. It's generally advisable to use less polar solvents like dichloromethane (DCM), ethyl acetate, or diethyl ether for extractions.[6]

Q4: What are the common impurities I might encounter after synthesizing 2-Ethyl-1-methylpiperazine, and how can I remove them?

A4: The impurities will largely depend on the synthetic route. Common impurities could include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. For instance, if the synthesis involves N-alkylation of a piperazine precursor, you might have unalkylated or dialkylated piperazine species.[7] Most non-basic organic impurities can be removed during the initial acid extraction. If you have basic impurities with significantly different pKa values, a carefully controlled pH extraction might be possible. For impurities with similar basicity, chromatographic purification (e.g., column chromatography) may be necessary after the initial work-up.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the work-up of 2-Ethyl-1-methylpiperazine.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Formation of a Stable Emulsion During Extraction - Amines can act as surfactants, stabilizing the interface between the organic and aqueous layers.- High concentration of reactants or products.- Vigorous shaking of the separatory funnel.1. Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.[8]2. Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.3. Filtration through Celite: As a last resort, you can filter the entire mixture through a pad of Celite to break the emulsion.[8]4. Solvent Evaporation: Before work-up, evaporate the reaction solvent and redissolve the residue in the extraction solvent.[8]
Low Recovery of 2-Ethyl-1-methylpiperazine - Incomplete extraction from the organic layer (see FAQ Q3).- Product loss during the back-extraction step.- Degradation of the product.1. Ensure Complete Protonation: Use a sufficient amount of acid and check the pH of the aqueous layer after extraction.2. Ensure Complete Deprotonation: When basifying the aqueous layer to recover the free amine, ensure the pH is sufficiently high (typically pH > 10) to deprotonate the piperazine salt completely.3. Multiple Extractions: Perform multiple extractions with smaller volumes of solvent, which is more efficient than a single extraction with a large volume.[4]4. Check for Product Stability: While piperazines are generally stable, be mindful of the potential for degradation under harsh acidic or basic conditions, especially if other functional groups are present in the molecule.
Product is an Oil and Difficult to Handle - 2-Ethyl-1-methylpiperazine is a liquid at room temperature.1. Careful Solvent Removal: After the final extraction and drying, remove the solvent under reduced pressure (rotary evaporation). Be cautious not to use excessive heat, which could lead to the loss of your product due to its volatility.2. High Vacuum: Use a high vacuum pump to remove residual solvent at a lower temperature.
Water is Present in the Final Product - Inadequate drying of the organic layer.1. Choose an Appropriate Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used.[9] For amines, potassium carbonate (K₂CO₃) can also be a good choice as it is a basic drying agent.[10]2. Sufficient Amount and Time: Add the drying agent until it no longer clumps together and swirls freely in the solution.[9] Allow sufficient contact time for the drying agent to work effectively.3. Brine Wash: Before adding the drying agent, wash the organic layer with brine to remove the bulk of the dissolved water.[3]

III. Experimental Protocols

Here are detailed, step-by-step methodologies for the key work-up procedures.

Protocol 1: Standard Acid-Base Extraction

This protocol is suitable for isolating 2-Ethyl-1-methylpiperazine from a reaction mixture containing non-basic organic impurities.

  • Solvent Addition: Once the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1 M HCl.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate.

  • Layer Separation: Drain the lower aqueous layer into a clean flask. If using an organic solvent less dense than water (e.g., ethyl acetate), the aqueous layer will be the bottom layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with 1 M HCl two more times to ensure all the amine has been extracted. Combine all the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated solution of sodium hydroxide (e.g., 6 M NaOH) with stirring until the pH of the solution is greater than 10 (check with pH paper).

  • Back-Extraction: Transfer the basified aqueous solution back to a separatory funnel. Extract the free amine with three portions of DCM or ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified 2-Ethyl-1-methylpiperazine.

Protocol 2: Purification by Vacuum Distillation

If the product contains non-volatile impurities after the initial work-up, vacuum distillation can be an effective purification method.[11][12][13]

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly greased. Use a stir bar in the distilling flask for smooth boiling.[11]

  • Charge the Flask: Add the crude 2-Ethyl-1-methylpiperazine to the distilling flask.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be monitored with a manometer.

  • Heating: Once a stable vacuum is achieved, begin heating the distilling flask gently with a heating mantle.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Discontinuation: Before turning off the vacuum, cool the system to room temperature to prevent air from rushing into the hot apparatus, which can be a safety hazard.[11]

IV. Visual Diagrams

Workflow for Acid-Base Extraction

G start Reaction Mixture (Product + Impurities) dissolve Dissolve in Organic Solvent start->dissolve extract Extract with 1M HCl (aq) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Non-basic Impurities) separate->organic_layer Discard aqueous_layer Aqueous Layer (Protonated Product) separate->aqueous_layer basify Basify to pH > 10 with NaOH aqueous_layer->basify back_extract Back-extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 final_organic Organic Layer (Purified Product) separate2->final_organic final_aqueous Aqueous Layer (Salts) separate2->final_aqueous Discard wash_dry Wash with Brine, Dry over Na2SO4 final_organic->wash_dry concentrate Concentrate wash_dry->concentrate end Pure 2-Ethyl-1-methylpiperazine concentrate->end

Caption: Acid-Base Extraction Workflow for Purifying 2-Ethyl-1-methylpiperazine.

Troubleshooting Decision Tree for Emulsions

G emulsion Emulsion Formed add_brine Add Saturated NaCl (Brine) emulsion->add_brine resolved Emulsion Resolved add_brine->resolved Yes not_resolved Still Emulsified add_brine->not_resolved No gentle_swirl Gentle Swirling gentle_swirl->resolved not_resolved2 not_resolved2 gentle_swirl->not_resolved2 No filter_celite Filter through Celite filter_celite->resolved not_resolved->gentle_swirl Try Next not_resolved2->filter_celite Last Resort

Caption: Decision Tree for Resolving Emulsions During Work-up.

V. References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • University of Rochester. (2026). Tips & Tricks: Emulsions. Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Organic Chemistry Lab. (2022, April 8). Vacuum Distillation [Video]. YouTube. Retrieved from [Link]

  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2024, November 26). Vacuum distillation. Retrieved from [Link]

  • Edubirdie. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Unknown. (n.d.). Exp 6 - Extraction. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Distillation II | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]

  • Web Pages. (n.d.). 3. Extraction. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Dynamic Vacuum Distillation. Retrieved from [Link]

  • Hossain, M. S., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Pharmaceuticals, 14(9), 886. Retrieved from [Link]

  • Reddy, G. S., et al. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 11(1), 1-7. Retrieved from [Link]

  • Google Patents. (n.d.). CN104130208A - N-methyl piperazine and N-ethyl piperazine separation method. Retrieved from

  • PubChem. (n.d.). 2-Ethyl-1-methylpiperazine. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. Retrieved from [Link]

  • Hradil, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2205. Retrieved from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. Retrieved from [Link]

  • QIAGEN. (n.d.). Troubleshooting Molecular Biology Applications. Retrieved from [Link]

  • Mohanty, S. K., et al. (2010). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2010(2), M679. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Ethyl-1-methylpiperazine. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, purification, and characterization of this compound. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also build a robust and reproducible process.

Synthetic Strategies: An Overview

The synthesis of 2-Ethyl-1-methylpiperazine typically begins with the commercially available starting material, 2-ethylpiperazine. The primary transformation is the selective methylation of one of the nitrogen atoms. While direct alkylation with a methylating agent like methyl iodide is possible, it is often plagued by a lack of selectivity, leading to the formation of di-substituted byproducts.

A more controlled and widely recommended approach is reductive amination . This method involves the reaction of 2-ethylpiperazine with an aldehyde (formaldehyde) to form an intermediate iminium ion, which is then reduced in situ to yield the desired N-methylated product.[1] This process significantly minimizes the risk of over-alkylation and is often a high-yielding, one-pot procedure. A classic variation of this is the Eschweiler-Clarke reaction, which uses formaldehyde as the methyl source and formic acid as the reducing agent.[2]

Troubleshooting_Workflow start Low / No Product Yield check_reagents Verify Reagent Quality (Formaldehyde, Formic Acid) start->check_reagents check_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_crude check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions outcome_sm Only Starting Material (SM) Present check_crude->outcome_sm Analysis shows... outcome_side_products Side Products Detected check_crude->outcome_side_products Analysis shows... action_incomplete Reaction Incomplete or Failed to Start outcome_sm->action_incomplete action_optimize Optimize Conditions to Improve Selectivity outcome_side_products->action_optimize solution_heat Increase Temperature / Time action_incomplete->solution_heat solution_reagents Use Fresh Reagents action_incomplete->solution_reagents solution_stoich Adjust Stoichiometry action_optimize->solution_stoich

Sources

Stability issues of 2-Ethyl-1-methylpiperazine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Ethyl-1-methylpiperazine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. As your Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for 2-Ethyl-1-methylpiperazine?

A1: 2-Ethyl-1-methylpiperazine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] Based on data for structurally similar compounds like 1-methylpiperazine and 2-methylpiperazine, it is classified as a flammable liquid.[1][2][3] It is also hygroscopic and sensitive to moisture, so an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[4]

Q2: What are the main safety hazards associated with 2-Ethyl-1-methylpiperazine?

Q3: With which substances is 2-Ethyl-1-methylpiperazine incompatible?

A3: 2-Ethyl-1-methylpiperazine is expected to be incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][2] Contact with these substances could lead to vigorous reactions, degradation of the compound, and potentially create hazardous situations.

Stability in Aqueous Solutions

Q4: My 2-Ethyl-1-methylpiperazine solution is turning yellow. What could be the cause?

A4: A color change in your solution is a common indicator of degradation. For piperazine derivatives, this is often due to oxidation. The presence of dissolved oxygen, metal ions (especially copper and iron), and exposure to light can accelerate this process.[8] To mitigate this, it is crucial to use deoxygenated solvents and consider the use of chelating agents like EDTA if metal catalysis is suspected. Preparing solutions fresh and protecting them from light are also critical preventative measures.

Q5: I am observing a loss of potency of my compound in an aqueous buffer. What is the likely cause?

A5: Loss of potency is a strong indication of chemical degradation. For piperazine derivatives in aqueous solutions, hydrolysis and pH-dependent degradation are significant factors. Piperazines are basic compounds, and the stability of their solutions can be highly pH-dependent. Extreme pH values (both acidic and basic) can catalyze hydrolysis and other degradation pathways. It is crucial to determine the optimal pH for the stability of 2-Ethyl-1-methylpiperazine through a pH-stability profile study.

Stability in Organic Solvents

Q6: Are there any organic solvents I should avoid when working with 2-Ethyl-1-methylpiperazine?

A6: Yes. While 2-Ethyl-1-methylpiperazine is soluble in many common organic solvents, reactive solvents should be avoided. For instance, chlorinated solvents like dichloromethane (DCM) and chloroform can degrade over time to form acidic byproducts, which can then react with the basic piperazine nitrogen. Similarly, peroxide-forming ethers (e.g., THF, diethyl ether) should be used with caution and tested for the presence of peroxides, as these can lead to oxidative degradation. For routine use, aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally suitable, but compatibility should always be verified for your specific application.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • Variability in dose-response curves.

  • Loss of expected biological activity over time.

  • Precipitate formation in stock solutions.

Potential Causes & Troubleshooting Steps:

G A Inconsistent Results B Potential Cause: Solution Instability A->B C Potential Cause: Incorrect Concentration A->C D Potential Cause: Assay Interference A->D E Action: Prepare Fresh Solutions Daily B->E F Action: Perform pH-Stability Study B->F G Action: Store Aliquots at -80°C B->G H Action: Verify Concentration by HPLC/GC C->H I Action: Check for Compound Precipitation C->I J Action: Run Solvent-Only Control D->J K Action: Assess for Non-Specific Binding D->K

  • Solution Instability:

    • Causality: 2-Ethyl-1-methylpiperazine, like other piperazines, can degrade in solution, leading to a decrease in the effective concentration of the active compound.

    • Protocol:

      • Fresh is Best: Always prepare solutions fresh from solid material for each experiment.

      • pH Optimization: Conduct a pH-stability study. Prepare small batches of your compound in a range of buffers (e.g., pH 4 to 10) and monitor the concentration over time using a stability-indicating HPLC method.

      • Proper Storage: If solutions must be stored, flash-freeze single-use aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

  • Incorrect Concentration:

    • Causality: The compound may not be fully dissolved, or it may have precipitated out of solution upon storage.

    • Protocol:

      • Solubility Check: Visually inspect your stock solution for any precipitate. If observed, try gentle warming or sonication.

      • Concentration Verification: Use a validated analytical method, such as HPLC-UV or GC-FID, to confirm the concentration of your stock solution before use.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis

Symptoms:

  • New peaks appearing in HPLC, GC, or LC-MS chromatograms of aged solutions.

  • Decrease in the peak area of the parent compound over time.

Potential Causes & Troubleshooting Steps:

G A Unexpected Peaks B Potential Cause: Oxidative Degradation A->B C Potential Cause: Thermal Degradation A->C D Potential Cause: Hydrolytic Degradation A->D E Action: Use Deoxygenated Solvents B->E F Action: Protect from Light B->F G Action: Add Antioxidant (if compatible) B->G H Action: Avoid High Temperatures C->H I Action: Store at Recommended Temperature C->I J Action: Control pH of Aqueous Solutions D->J K Action: Use Aprotic Solvents When Possible D->K

  • Oxidative Degradation:

    • Causality: The tertiary amine and the piperazine ring are susceptible to oxidation, especially in the presence of oxygen, metal ions, or light.

    • Protocol:

      • Solvent Preparation: Sparge your solvents with an inert gas (nitrogen or argon) for at least 15 minutes before use to remove dissolved oxygen.

      • Light Protection: Store solutions in amber vials or wrap them in aluminum foil.

      • Forced Degradation Study: To confirm if the unexpected peaks are due to oxidation, intentionally stress a sample with a mild oxidizing agent (e.g., 0.1% hydrogen peroxide) and analyze the degradation products.

  • Thermal Degradation:

    • Causality: Elevated temperatures can accelerate the degradation of piperazine derivatives. Studies on similar compounds have shown that methyl substitution on the piperazine ring increases the rate of thermal degradation.[9]

    • Protocol:

      • Temperature Control: Avoid exposing your solutions to high temperatures during preparation (e.g., during dissolution) and storage.

      • Forced Degradation Study: Heat a sample solution (e.g., at 60°C) for a defined period and compare the chromatogram to a control sample stored at the recommended temperature.

  • Hydrolytic Degradation:

    • Causality: Although the piperazine ring itself is relatively stable to hydrolysis, impurities from the synthesis or interaction with the solvent at non-optimal pH can lead to degradation.

    • Protocol:

      • pH Control: Ensure that the pH of your aqueous solutions is within a stable range, which should be determined experimentally.

      • Forced Degradation Study: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to identify potential hydrolysis products.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC7H16N2PubChem[10]
Molecular Weight128.22 g/mol PubChem[10]
Predicted pKa~9.3Guidechem[11]
Boiling Point~164 °CGuidechem[12]
Flash Point~49.5 °CGuidechem[12]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of 2-Ethyl-1-methylpiperazine
  • Materials:

    • 2-Ethyl-1-methylpiperazine (solid)

    • Desired solvent (e.g., DMSO, ethanol, deionized water)

    • Volumetric flask

    • Analytical balance

    • Spatula

    • Pipettes

  • Procedure:

    • Tare the analytical balance with a clean, dry weighing paper or boat.

    • Carefully weigh the desired amount of 2-Ethyl-1-methylpiperazine.

    • Transfer the solid to the volumetric flask.

    • Add a small amount of the chosen solvent to the flask to dissolve the solid. Gentle swirling or sonication may be used to aid dissolution.

    • Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • If not for immediate use, transfer the solution to a clean, labeled storage vial (preferably amber glass).

Protocol 2: Forced Degradation Study for Hydrolytic Stability
  • Materials:

    • Stock solution of 2-Ethyl-1-methylpiperazine (e.g., 1 mg/mL in ACN or water)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

    • pH meter

  • Procedure:

    • Acidic Condition: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Basic Condition: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Neutral Condition: Mix equal volumes of the stock solution and deionized water.

    • Incubate all three solutions at a controlled temperature (e.g., 40°C or 60°C) for a specified time (e.g., 24 hours).

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples before injection into the HPLC system.

    • Analyze all samples by HPLC to monitor the degradation of the parent compound and the formation of any new peaks.

References

  • PubChem. (n.d.). 2-Ethyl-1-methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 85-93.
  • PubChem. (n.d.). 2-Ethyl-1-methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gouedard, C., et al. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 27, 115-131.
  • Al-Tamrah, S. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Health Canada. (1987). Analysis of piperazine drug formulations for N-nitrosamines. Journal of the Association of Official Analytical Chemists, 70(5), 840-1.
  • Acros Organics. (2005, February 14). Material Safety Data Sheet: (S)-(+)-2-Methylpiperazine. Retrieved from [Link]

  • Reed, R. A., et al. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 36(11), 58-64.
  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Rao, G. S., Krishna, G., & Singhal, K. (1977). High-Pressure Liquid Chromatographic Analysis of Carcinogenic N-Nitroso Derivatives of Piperazine Resulting from Drug-Nitrite Interactions. Journal of Analytical Toxicology, 1(1), 24-27.
  • Sharma, G., & Saini, V. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 967-973.
  • Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 440-445.
  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168.
  • Shinde, V. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-248.
  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • Jens, K. J. (2023). Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study”. Industrial & Engineering Chemistry Research, 62(47), 20047-20048.
  • Journal of Analytical Toxicology. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 116-124.
  • Chem-Impex. (n.d.). 2-Methylpiperazine. Retrieved from [Link]

  • Wang, T., & Jens, K. J. (2023). Response to “Comment on: ‘Rationalizing Product Formation in Piperazine Degradation: A Computational Study’”. Industrial & Engineering Chemistry Research, 62(47), 20049-20050.
  • Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Impurity Profiling and Identification of 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the impurity profiling and identification of 2-Ethyl-1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the scientific integrity and accuracy of your results.

I. Understanding the Impurity Landscape of 2-Ethyl-1-methylpiperazine

The impurity profile of 2-Ethyl-1-methylpiperazine is intrinsically linked to its synthetic route. While multiple pathways exist, a common approach involves the N-alkylation of a substituted piperazine. This seemingly straightforward process can introduce a variety of related substances that require careful analytical characterization.

Diagram: Potential Synthetic Routes and Associated Impurities

cluster_0 Route A: Ethylation of 1-Methylpiperazine cluster_1 Route B: Methylation of 2-Ethylpiperazine 1-Methylpiperazine 1-Methylpiperazine Product_A 2-Ethyl-1-methylpiperazine 1-Methylpiperazine->Product_A Ethylation Impurity_A1 Unreacted 1-Methylpiperazine 1-Methylpiperazine->Impurity_A1 Incomplete Reaction Impurity_A3 Piperazine 1-Methylpiperazine->Impurity_A3 Starting Material Impurity Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide) Ethylating_Agent->Product_A Impurity_A2 1,1-Diethyl-4-methylpiperazin-1-ium (Quaternary Salt) Product_A->Impurity_A2 Over-alkylation 2-Ethylpiperazine 2-Ethylpiperazine Product_B 2-Ethyl-1-methylpiperazine 2-Ethylpiperazine->Product_B Methylation Impurity_B1 Unreacted 2-Ethylpiperazine 2-Ethylpiperazine->Impurity_B1 Incomplete Reaction Impurity_B3 Piperazine 2-Ethylpiperazine->Impurity_B3 Starting Material Impurity Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Product_B Impurity_B2 1,1-Dimethyl-2-ethylpiperazin-1-ium (Quaternary Salt) Product_B->Impurity_B2 Over-alkylation

Caption: Synthetic pathways and potential impurities.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the impurity profiling of 2-Ethyl-1-methylpiperazine.

Q1: I am observing a significant peak that co-elutes with my main compound peak in my HPLC analysis. How can I resolve this?

A1: Co-elution is a common challenge in the analysis of closely related compounds.[1] Here's a systematic approach to troubleshoot this issue:

  • Method Optimization:

    • Gradient Modification: If you are using a gradient elution, try making the gradient shallower to increase the separation between closely eluting peaks.

    • Mobile Phase Composition: Experiment with different mobile phase compositions. For piperazine derivatives, which are basic, using a buffered mobile phase with a pH between 3 and 7 can significantly alter selectivity. Consider ion-pairing reagents if the compounds are highly polar.

    • Column Chemistry: Switch to a column with a different stationary phase. If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase to introduce different separation mechanisms.

  • Peak Purity Analysis: Employ a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to assess peak purity. If the spectra across the peak are not homogenous, it confirms the presence of a co-eluting impurity.[1]

  • Orthogonal Methods: Utilize a different analytical technique, such as Gas Chromatography (GC) if the impurities are volatile, or Capillary Electrophoresis (CE), to confirm the presence of the impurity.[2]

Q2: My mass spectrometry (MS) data shows an ion with a mass corresponding to my target compound, but the fragmentation pattern is inconsistent. What could be the cause?

A2: This suggests the presence of an isomer. In the context of 2-Ethyl-1-methylpiperazine, a likely isomeric impurity is 1-Ethyl-4-methylpiperazine.

  • Structural Isomers: The position of the ethyl and methyl groups on the piperazine ring can vary. While these isomers have the same molecular weight, their fragmentation patterns in MS can differ due to the different substitution patterns influencing bond cleavage.[3][4]

  • Chromatographic Separation: It is crucial to achieve baseline separation of these isomers chromatographically before MS analysis. Refer to the HPLC troubleshooting steps in Q1.

  • Tandem MS (MS/MS): If chromatographic separation is challenging, tandem mass spectrometry can help differentiate isomers by analyzing the fragmentation of a selected precursor ion. The relative abundances of the fragment ions will likely differ between the isomers.

  • NMR Spectroscopy: Ultimately, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for distinguishing between structural isomers.[5][6]

Q3: I am struggling to detect low-level impurities. What can I do to improve sensitivity?

A3: Detecting trace impurities requires a highly sensitive analytical method.[7] Consider the following:

  • Detector Selection:

    • Mass Spectrometry (MS): LC-MS is inherently more sensitive and selective than UV detection, especially for compounds lacking a strong chromophore.[8]

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These universal detectors can be used for compounds with no UV chromophore.

  • Sample Preparation:

    • Concentration: Carefully concentrate your sample to increase the concentration of the impurities.

    • Solid-Phase Extraction (SPE): Use SPE to selectively isolate and concentrate impurities.[2]

  • Derivatization: For GC analysis, derivatization of the amine groups can improve volatility and detection. For HPLC, derivatization can be used to introduce a UV-active or fluorescent tag, significantly enhancing sensitivity.[9]

Q4: How do I design a forced degradation study for 2-Ethyl-1-methylpiperazine to identify potential degradation products?

A4: Forced degradation studies are essential to understand the stability of your compound and to develop a stability-indicating method.[10][11] The goal is to achieve 5-20% degradation.[12]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°CRing opening, N-dealkylation
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60°CRing opening, N-dealkylation
Oxidation 3% to 30% H₂O₂, room temperatureN-oxidation
Thermal 40°C to 80°C (in solid state and solution)General decomposition
Photolytic Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of 2-Ethyl-1-methylpiperazine at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Base: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.

    • Thermal: Place the stock solution in a controlled temperature oven.

    • Photolytic: Expose the stock solution to light as per ICH Q1B guidelines.[12]

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.

  • Neutralization: For acid and base stressed samples, neutralize them before analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

III. Analytical Methodologies for Impurity Identification

A multi-technique approach is often necessary for the unambiguous identification and structural elucidation of impurities.[13]

Workflow for Impurity Identification

Sample Sample HPLC_DAD HPLC with DAD/PDA Sample->HPLC_DAD Initial Analysis LC_MS LC-MS HPLC_DAD->LC_MS Mass Information Impurity_Isolation Impurity Isolation (Prep-HPLC) LC_MS->Impurity_Isolation Targeted Isolation NMR NMR Spectroscopy (1H, 13C, 2D) Impurity_Isolation->NMR Structural Analysis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation

Caption: Workflow for impurity identification.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of impurities.[2][7]

Starting HPLC Method Parameters:

ParameterRecommendationRationale
Column C18, 250 x 4.6 mm, 5 µmGood starting point for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape of basic analytes.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% to 95% B over 30 minutesA broad gradient to screen for impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature for reproducible retention times.
Detection DAD/PDA at 210 nmPiperazines have weak UV absorbance at low wavelengths.

B. Gas Chromatography (GC)

GC is suitable for volatile impurities, such as residual solvents or certain starting materials.[3]

Starting GC Method Parameters:

ParameterRecommendationRationale
Column DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µmGeneral purpose column for a wide range of analytes.
Inlet Temperature 250°CEnsures complete volatilization of the sample.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Oven Program 50°C (hold 2 min) to 280°C at 10°C/minA general-purpose temperature program to separate compounds with varying boiling points.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds.
Detector Temperature 300°CPrevents condensation of analytes in the detector.

C. Mass Spectrometry (MS)

Coupled with chromatography (LC-MS or GC-MS), MS provides molecular weight information and fragmentation patterns crucial for impurity identification.[8]

D. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the definitive structural elucidation of unknown impurities.[5][6][14] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is typically required.

IV. Conclusion

The successful impurity profiling of 2-Ethyl-1-methylpiperazine requires a systematic and multi-faceted analytical approach. By understanding the potential synthetic byproducts and employing a logical troubleshooting strategy, researchers can effectively identify and quantify impurities, ensuring the quality and safety of their materials. This guide provides a foundational framework for these activities, emphasizing the importance of scientific rigor and the use of orthogonal analytical techniques.

V. References

  • PubChem. 2-Ethyl-1-methylpiperazine. National Center for Biotechnology Information. [Link]

  • Wang, W., & Wang, Y. J. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • MedCrave. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.

  • International Journal of Pharmaceutical Sciences and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.

  • Journal of Pharmaceutical and Biomedical Analysis. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.

  • Trade Science Inc. (2011). Analytical CHEMISTRY.

  • ResearchGate. (2011). Analytical CHEMISTRY.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2224.

  • ResearchGate. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.

  • Semantic Scholar. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.

  • Journal of Molecular Structure. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts.

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]

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Removal of unreacted starting materials in 2-Ethyl-1-methylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Ethyl-1-methylpiperazine

A Guide to the Removal of Unreacted Starting Materials

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the purification of 2-Ethyl-1-methylpiperazine. The focus is on the effective removal of common unreacted starting materials, ensuring high purity of the final product for downstream applications.

Frequently Asked Questions (FAQs)

Section 1: Identifying the Impurities

Q1: My synthesis of 2-Ethyl-1-methylpiperazine is complete, but I suspect the product is impure. What are the most likely contaminants?

A1: In a typical synthesis route involving the alkylation of N-methylethylenediamine with a C3 electrophile like 1,2-dichloropropane, the most common impurities are the unreacted starting materials themselves. These are:

  • N-methylethylenediamine: A basic, water-soluble diamine.

  • 1,2-dichloropropane: A neutral, volatile, and sparingly water-soluble chlorinated hydrocarbon.[1][2]

Additionally, side-reactions could generate other piperazine derivatives or polymeric byproducts, but these are generally less prevalent if the reaction stoichiometry and conditions are well-controlled.

Q2: How can I analytically confirm the presence of these specific starting materials in my crude product?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most definitive method for identifying volatile and semi-volatile impurities like the starting materials in your product.[3][4][5]

  • Sample Preparation: Dilute a small aliquot of your crude product in a suitable solvent like methanol or dichloromethane.

  • Expected Results:

    • You will likely see three major peaks in the chromatogram corresponding to 1,2-dichloropropane (lowest boiling point), N-methylethylenediamine (intermediate boiling point), and your product, 2-Ethyl-1-methylpiperazine (highest boiling point).

    • The mass spectrum of each peak can be compared against a library (e.g., NIST) to confirm the identity of each compound. The fragmentation patterns for piperazines are typically well-characterized.[3][5]

¹H NMR spectroscopy can also be used. Look for characteristic peaks of the starting materials that are absent in the pure product spectrum.

Section 2: Core Purification Strategies

Q3: What is the most robust and scalable method for removing both unreacted N-methylethylenediamine and 1,2-dichloropropane?

A3: Fractional distillation is the industry-standard and most effective method for this specific separation.[6][7] The large differences in the boiling points of the components allow for a clean separation.

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
1,2-Dichloropropane112.9996 °C[2][8][9][10]
N-methylethylenediamine74.12115-117 °C[11][12][13][14][15]
2-Ethyl-1-methylpiperazine 128.22 ~164 °C (Predicted) [16]

Note: The boiling point for 2-Ethyl-1-methylpiperazine is an estimated value as a definitive experimental value is not widely published. The significant gap between its predicted boiling point and those of the starting materials makes fractional distillation highly suitable.

Q4: Can I use a chemical method, like an acid-base extraction, to purify my product?

A4: An acid-base extraction is an excellent technique for removing the neutral impurity (1,2-dichloropropane) but will not separate the desired product from the unreacted N-methylethylenediamine starting material.[17][18][19][20]

  • Causality: Both 2-Ethyl-1-methylpiperazine and N-methylethylenediamine are basic amines. When you wash the crude organic mixture with an aqueous acid (e.g., 1M HCl), both will be protonated and extracted into the aqueous layer as hydrochloride salts, leaving the neutral 1,2-dichloropropane behind in the organic layer.[18][21]

This technique is best used as a pre-purification step before distillation to remove the bulk of the chlorinated impurity, which can simplify the subsequent distillation process.

Section 3: Troubleshooting and Protocols

Q5: I'm performing a fractional distillation, but my product fractions are still contaminated. What's going wrong?

A5: Inefficient separation during fractional distillation is a common issue.[22][23] The key is to maintain a proper temperature gradient along the fractionating column to allow for multiple vaporization-condensation cycles (theoretical plates).[6]

Troubleshooting Fractional Distillation Issues

IssueProbable Cause(s)Recommended Solution(s)
Poor Separation Distilling too quickly ("flooding" the column).Reduce the heating rate. The ring of condensate should rise slowly and steadily up the column.[6]
Insufficient column length or packing.Use a longer Vigreux column or a packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates.
Poor insulation.Wrap the column from the pot to the condenser joint with glass wool or aluminum foil to maintain the temperature gradient and prevent heat loss.[6][24]
Bumping / Uneven Boiling Lack of boiling chips or inadequate stirring.Always use fresh boiling chips or a magnetic stir bar.
No Distillate Collected Thermometer bulb is misplaced.Ensure the top of the thermometer bulb is level with the bottom of the condenser side-arm to accurately measure the vapor temperature.[24]
System leaks.Check all glass joints for a tight seal. Use appropriate joint grease if performing a vacuum distillation.[24]
Insufficient heating.Ensure the heating mantle is set to a temperature appropriately above the boiling point of the liquid.

Experimental Protocols

Protocol 1: Pre-Purification via Acid-Base Extraction

This protocol removes the neutral 1,2-dichloropropane impurity.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel. Use approximately 3-4 times the volume of the crude oil.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate. The top layer will be the organic solvent (containing 1,2-dichloropropane), and the bottom will be the aqueous layer (containing the hydrochloride salts of your product and unreacted N-methylethylenediamine).

  • Extraction: Drain the bottom aqueous layer into a clean Erlenmeyer flask. Add a fresh portion of 1M HCl to the organic layer and repeat the extraction to ensure all basic components are removed. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 50% w/w NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The amine salts will be neutralized to their free-base forms and will separate from the aqueous layer, often as an oily layer.

  • Product Recovery: Extract the free-base amines from the basified aqueous solution using three portions of an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting oil is now enriched in the amine components and ready for fractional distillation.

Protocol 2: Purification by Fractional Distillation

This protocol separates the amine mixture based on boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.[24]

  • Charging the Flask: Add the crude amine mixture (either directly from the reaction or after the acid-base wash) and a magnetic stir bar or boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle. Turn on the condenser cooling water (in at the bottom, out at the top).

  • Collecting Fraction 1 (1,2-Dichloropropane): If you did not perform the acid wash, slowly increase the temperature. The vapor temperature should stabilize around 96 °C . Collect this first fraction, which is primarily 1,2-dichloropropane, until the temperature begins to rise again or the distillation rate drops.

  • Collecting Fraction 2 (N-methylethylenediamine): Change the receiving flask. Increase the heating mantle temperature. The vapor temperature should now rise and stabilize around 115-117 °C .[12][15] Collect this second fraction of unreacted diamine.

  • Collecting the Product Fraction: Change the receiving flask again. Continue to increase the heating mantle temperature. The boiling point will rise significantly. Collect the fraction that distills at a stable temperature, predicted to be around 164 °C .[16] This is your purified 2-Ethyl-1-methylpiperazine.

  • Shutdown: Stop the distillation when the temperature either rises sharply or drops, or when only a small residue remains in the flask. Never distill to complete dryness.[24] Allow the apparatus to cool completely before disassembling.

  • Analysis: Analyze the collected product fraction by GC-MS or NMR to confirm its purity.[3]

Visual Workflow and Logic Diagrams

PurificationWorkflow cluster_0 Step 1: Pre-Purification (Optional) cluster_1 Step 2: Final Purification Crude Crude Reaction Mixture (Product + SMs) AcidWash Acid-Base Extraction Crude->AcidWash Dissolve in Et₂O NeutralWaste NeutralWaste AcidWash->NeutralWaste Organic Layer (1,2-Dichloropropane) AmineSalts AmineSalts AcidWash->AmineSalts Aqueous Layer (Amine Salts) Distill Fractional Distillation AmineSalts->Distill Basify & Extract SM1 N-methylethylenediamine Distill->SM1 Fraction 1 (~115-117°C) Product Pure Product Distill->Product Fraction 2 (~164°C)

TroubleshootingTree Start Distillate is Impure Q1 Is the distillation rate very fast? Start->Q1 A1_Yes Reduce heating rate. Allow temperature to stabilize. Q1->A1_Yes Yes A1_No No Q1->A1_No Q2 Is the column insulated? A1_No->Q2 A2_No Wrap column in glass wool or aluminum foil. Q2->A2_No No A2_Yes Yes Q2->A2_Yes Q3 Is the column packed or sufficiently long? A2_Yes->Q3 A3_No Use a longer Vigreux column or add packing material. Q3->A3_No No A3_Yes Re-evaluate boiling points. Consider vacuum distillation. Q3->A3_Yes Yes

References

  • Fact sheet: 1,2-dichloropropane. (n.d.). GOV.AU.
  • N-Methylethylenediamine. (2024, April 10). ChemBK. Retrieved January 11, 2026, from [Link]

  • 1,2 Dichloropropane (DCP). (n.d.). PENPET Petrochemical Trading. Retrieved January 11, 2026, from [Link]

  • 1,2 DICLORPROPAN. (2008). Oltchim. Retrieved January 11, 2026, from [Link]

  • 1,2-Dichloropropane. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Determination of piperazine derivatives in “Legal Highs”. (2025, August 7). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Acid-base extraction. (n.d.). Bionity.com. Retrieved January 11, 2026, from [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Acid and Base Extraction. (n.d.). Engineering Ideas Clinic - Confluence. Retrieved January 11, 2026, from [Link]

  • N-Methylethylenediamine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • GCMS Total Ion Chromatograms of piperazine derivative mixture. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). Office of Justice Programs. Retrieved January 11, 2026, from [Link]

  • Amine workup. (2024, March 12). Reddit. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry 1 - What are some common mistakes when doing fractional distillation? (2019, May 26). Reddit. Retrieved January 11, 2026, from [Link]

  • Could you give me information about troubleshooting about distillation? (2015, November 17). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • 2-Ethyl-1-methylpiperazine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • How Do You Troubleshoot Common Distillation Column Issues? (2025, November 10). Chemistry For Everyone. Retrieved January 11, 2026, from [Link]

  • Separation of primary, secondary and tertiary amines by Hoffmann's method. (2021, April 24). Chemical Note. Retrieved January 11, 2026, from [Link]

  • Production of ethylenediamine and N-aminoethylpiperazine from piperazine. (n.d.). Google Patents.
  • Ethylamine, N-methyl. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2025, October 15). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Hub: Optimizing Catalyst Selection for 2-Ethyl-1-methylpiperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Ethyl-1-methylpiperazine. This chiral piperazine derivative is a valuable building block in pharmaceutical and materials science, but its successful application hinges on precise catalyst selection. The steric hindrance from the ethyl group and the distinct electronic nature of its two nitrogen atoms present unique challenges that demand a nuanced approach to catalysis.

This guide is designed to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies. We will move beyond simple protocol recitation to explore the underlying principles that govern catalyst performance, empowering you to make informed decisions in your experimental design.

Section 1: Proactive Catalyst Selection for Key Transformations

Choosing the right catalyst from the outset is the most critical step for a successful reaction. Below, we discuss catalyst strategies for two common transformations involving the secondary amine of 2-Ethyl-1-methylpiperazine: N-Arylation (Buchwald-Hartwig Amination) and Reductive Amination.

N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming C-N bonds.[1][2] However, the steric bulk of 2-Ethyl-1-methylpiperazine can impede catalyst efficiency and lead to low yields or catalyst deactivation.

Core Principle: Success in coupling sterically demanding amines requires ligands that are both bulky and electron-rich. These ligands stabilize the active Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[3]

Recommended Catalyst Systems: For this substrate, bulky biarylphosphine ligands are paramount.[4] Standard ligands like PPh₃ are often ineffective.[3] Pre-formed palladium precatalysts are generally preferred over generating the active species in situ from sources like Pd(OAc)₂, as they lead to cleaner and more reproducible results.

Data Summary: Comparison of Ligands for N-Arylation of 2-Ethyl-1-methylpiperazine with 4-Chlorotoluene

Ligand (with Pd precatalyst)Typical Loading (mol%)BaseTemperature (°C)Common IssuesMitigation Strategy
XPhos 1 - 2NaOtBu100 - 110Low conversion with very hindered aryl halides.Use a stronger base like LHMDS; screen G4 precatalysts.
RuPhos 1 - 2K₃PO₄80 - 100Potential for dehalogenation of the aryl halide at high temperatures.Lower reaction temperature and monitor for side products.[5]
BrettPhos 0.5 - 1.5NaOtBu or LHMDS80 - 100Catalyst can be sensitive to air and moisture.Ensure rigorous inert atmosphere and use anhydrous solvents.
GPhos 1 - 2NaOTMSRoom Temp - 80Designed to resist deactivation by N-heterocycles.[4]Ideal for complex substrates containing coordinating groups.[4]
Reductive Amination

Reductive amination is a powerful method for N-alkylation, converting a carbonyl group and an amine into a new, more substituted amine via an imine intermediate.[6] For 2-Ethyl-1-methylpiperazine, this is typically used to introduce substituents at the secondary nitrogen.

Core Principle: The choice of reducing agent and catalyst must be tailored to the stability of the imine/iminium ion intermediate and the reactivity of the carbonyl substrate. Mild reducing agents are often preferred to avoid reduction of the carbonyl starting material.

Recommended Catalyst Systems:

  • Hydride Reductions: Sodium triacetoxyborohydride (STAB) is a workhorse for this transformation due to its mildness and tolerance for a wide range of functional groups.[7] It does not typically require a metal catalyst.

  • Catalytic Transfer Hydrogenation: Iridium and Ruthenium catalysts, using formic acid or ammonium formate as a hydrogen source, are highly effective for reductive aminations, often under mild conditions.[8][9] These systems are particularly useful for ketones that are prone to side reactions like alcohol formation.[8]

  • Catalytic Hydrogenation: Traditional hydrogenation with catalysts like Pd/C or PtO₂ can be effective but may require higher pressures and can sometimes lead to over-reduction or side reactions depending on the substrate.

Section 2: Troubleshooting Guide & FAQs

Even with careful planning, experiments can encounter issues. This section addresses common problems in a question-and-answer format.

Q1: My Buchwald-Hartwig reaction has stalled or shows very low conversion. What's the likely cause?

A1: This is a frequent issue, often pointing to catalyst deactivation or inefficient oxidative addition.

  • Probable Cause 1: Catalyst Deactivation. The active Pd(0) catalyst can be oxidized by trace oxygen or can aggregate to form inactive palladium black.[3][10] The nitrogen atoms in the piperazine ring can also coordinate to the palladium center, forming stable, off-cycle complexes that inhibit catalysis.[4][10]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[10] Use thoroughly degassed, anhydrous solvents.[3] Switch to a more robust ligand system, such as a GPhos or BrettPhos-type ligand, which is specifically designed to stabilize the catalyst and resist deactivation.[4]

  • Probable Cause 2: Inefficient Oxidative Addition. This is often the rate-limiting step, especially with electron-rich or sterically hindered aryl chlorides.[10][11]

    • Solution: Switch to a more electron-rich ligand (e.g., from XPhos to RuPhos or BrettPhos) to accelerate this step. If using an aryl chloride, consider changing to the analogous aryl bromide or iodide, which are more reactive. Increasing the reaction temperature may help, but must be balanced against the risk of faster catalyst decomposition.[3]

Q2: I'm observing a black precipitate in my palladium-catalyzed reaction. What is it and how can I prevent it?

A2: The black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[3] Its formation is a clear sign of catalyst decomposition.[3][10]

  • Prevention Strategy 1: Use Appropriate Ligands. Bulky, electron-rich phosphine ligands are essential for creating a stable, sterically protected environment around the palladium atom, which prevents aggregation into palladium black.[3][10]

  • Prevention Strategy 2: Maintain a Strict Inert Atmosphere. Oxygen is a primary culprit in oxidizing the active Pd(0) catalyst, leading to decomposition.[10] Rigorous degassing of solvents and maintaining a positive pressure of argon is critical.

  • Prevention Strategy 3: Control Temperature. While heat can increase reaction rates, excessively high temperatures accelerate catalyst decomposition.[3] It's often better to run the reaction at the lowest possible temperature that provides a reasonable rate (e.g., 80-100 °C).

Q3: My reductive amination is producing a significant amount of alcohol byproduct instead of the desired amine. How can I fix this?

A3: This indicates that the reduction of the carbonyl starting material is competing with or out-pacing the reduction of the imine intermediate.

  • Probable Cause: The reducing agent is too reactive, or the imine formation is slow.

    • Solution 1: Change the Reducing Agent. If you are using a strong reductant like NaBH₄, switch to a milder one like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is particularly effective at selectively reducing the protonated iminium ion, which is more electrophilic than the starting ketone or aldehyde.[7]

    • Solution 2: Use a Catalytic Approach. Iridium-based transfer hydrogenation catalysts are excellent for reactions where alcohol formation is a problem.[8] By using formic acid as the hydride source, the reaction conditions can be finely tuned.

    • Solution 3: Adjust pH and Stoichiometry. Adding a catalytic amount of acetic acid can accelerate imine formation. For difficult substrates, increasing the equivalents of the amine can also shift the equilibrium toward the imine intermediate.[8]

Section 3: Experimental Protocols & Visual Workflows

General Protocol for a Buchwald-Hartwig Catalyst Screening Reaction

This protocol outlines a general procedure for testing different catalyst systems on a small scale.

  • Preparation: To an oven-dried 2-dram vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv., ~0.2 mmol), 2-Ethyl-1-methylpiperazine (1.2 equiv.), and the solid base (e.g., NaOtBu, 1.4 equiv.).

  • Inerting: Seal the vial with a Teflon-lined cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene or dioxane, ~1.0 mL) via syringe.

  • Precatalyst Addition: In a separate glovebox or inert atmosphere, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.) and add it to the reaction vial against a positive flow of argon.

  • Reaction: Place the sealed vial in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the intended duration (e.g., 12-24 hours). Monitor progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup (for analysis): Cool the reaction to room temperature. Dilute with ethyl acetate, filter through a small plug of celite, and analyze the filtrate.

Visual Workflows

Catalyst_Selection_Workflow start Start: Reaction with 2-Ethyl-1-methylpiperazine reaction_type Select Reaction Type start->reaction_type n_arylation N-Arylation (Buchwald-Hartwig) reaction_type->n_arylation C-N Cross-Coupling reductive_amination Reductive Amination reaction_type->reductive_amination N-Alkylation aryl_halide Aryl Halide Partner? n_arylation->aryl_halide carbonyl_type Carbonyl Partner? reductive_amination->carbonyl_type aryl_cl_br Aryl-Cl or Aryl-Br aryl_halide->aryl_cl_br Less Reactive aryl_i_otf Aryl-I or Aryl-OTf aryl_halide->aryl_i_otf More Reactive ligand_select_1 Use Bulky Biarylphosphine Ligand (e.g., RuPhos, BrettPhos) aryl_cl_br->ligand_select_1 ligand_select_2 Standard Bulky Ligand is sufficient (e.g., XPhos) aryl_i_otf->ligand_select_2 run_reaction Proceed to Experiment ligand_select_1->run_reaction ligand_select_2->run_reaction aldehyde Aldehyde carbonyl_type->aldehyde More Reactive ketone Ketone carbonyl_type->ketone Less Reactive stab Use STAB (NaBH(OAc)3) aldehyde->stab ir_catalyst Consider Catalytic Transfer Hydrogenation (Ir-based) ketone->ir_catalyst stab->run_reaction ir_catalyst->run_reaction

Caption: Catalyst selection workflow for common transformations.

Troubleshooting_Tree problem Problem: Low Yield in Buchwald-Hartwig Rxn check_catalyst Check for Catalyst Decomposition problem->check_catalyst black_ppt Black Precipitate (Pd Black) Visible? check_catalyst->black_ppt yes_ppt YES black_ppt->yes_ppt   no_ppt NO black_ppt->no_ppt   solution_inert Improve Inert Atmosphere (Degas Solvent, Use Ar) Use More Robust Ligand yes_ppt->solution_inert check_addition Assume Inefficient Oxidative Addition no_ppt->check_addition solution_ligand Switch to More Electron-Rich Ligand (e.g., RuPhos) check_addition->solution_ligand solution_halide Switch to More Reactive Halide (Cl -> Br -> I) check_addition->solution_halide

Caption: Troubleshooting logic for low yield in N-arylation.

References

  • Benchchem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
  • Benchchem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.
  • Kanto Chemical. (n.d.).
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • PubMed. (2015).
  • DSpace@MIT. (n.d.).
  • Kanto Chemical. (n.d.).
  • ACS Publications. (2025). Reductive Amination of Carboxylic Acids via Nickel(II)
  • ACS Publications. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
  • Wikipedia. (n.d.).
  • Benchchem. (2025). Technical Support Center: Synthesis of Substituted Piperazines.
  • MDPI. (2021).
  • Reddit. (2018).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • ACS Publications. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
  • Reddit. (2024).
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Benchchem. (2025).

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Ethyl-1-methylpiperazine. This document is designed to serve as a primary resource for troubleshooting and understanding the critical role of solvent selection in modulating the reactivity of this versatile diamine. As a substituted piperazine, 2-Ethyl-1-methylpiperazine possesses two nitrogen atoms of differing steric and electronic environments, making its behavior as both a nucleophile and a base highly sensitive to the surrounding solvent medium. This guide moves beyond simple protocol recitation to explain the underlying chemical principles governing these interactions, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction using 2-Ethyl-1-methylpiperazine as a nucleophile is unexpectedly slow. How can the solvent be the root cause?

A1: The Cause-and-Effect of Solvent-Nucleophile Interaction

The issue of slow reaction kinetics when using amine nucleophiles like 2-Ethyl-1-methylpiperazine is frequently traced back to the choice of a polar protic solvent (e.g., water, methanol, ethanol). While these solvents are excellent for dissolving charged reagents, they can severely hinder the reactivity of nucleophiles through a process called solvation.[1]

  • The "Solvation Cage": Polar protic solvents have acidic protons (H attached to O or N) that form strong hydrogen bonds with the lone pair electrons on the nitrogen atoms of your piperazine.[2][3] This creates a "solvent cage" around the nucleophile, which stabilizes it.[4] While stabilization sounds positive, in this context, it means the nucleophile is less energetic and less available to attack an electrophile.[3] To react, the nucleophile must expend energy to break free from these multiple hydrogen bonds, significantly increasing the activation energy of the reaction and thus, slowing it down. This effect is particularly detrimental for SN2 reactions, where the rate is directly dependent on the nucleophile's concentration and strength.[1]

  • Polar Aprotic Solvents - The Solution: To enhance nucleophilicity, the use of a polar aprotic solvent is strongly recommended.[5] These solvents (e.g., DMSO, DMF, acetonitrile) possess dipole moments that allow them to dissolve reagents but lack acidic protons.[6] They effectively solvate the counter-ion (cation) of a salt, leaving the nucleophilic anion "naked" and highly reactive.[3][5] For a neutral nucleophile like 2-Ethyl-1-methylpiperazine, these solvents provide a polar environment without forming debilitating hydrogen bonds, allowing the molecule to express its intrinsic nucleophilicity freely. For instance, the rate of an SN2 reaction can be thousands of times faster in a polar aprotic solvent like acetonitrile compared to a polar protic one like methanol.[2]

Q2: I am attempting an SN2 reaction on a primary alkyl halide, but my yields are poor. Which solvent should I be using for optimal results?

A2: Strategic Solvent Selection for SN2 Reactions

For SN2 reactions, where a concerted, bimolecular mechanism is at play, the solvent's role is paramount. The goal is to maximize the nucleophilic character of 2-Ethyl-1-methylpiperazine. As established, polar aprotic solvents are the superior choice.[1][7]

Troubleshooting Flowchart for SN2 Reactions

sn2_troubleshooting start Start: Low S N 2 Yield check_solvent Identify Current Solvent start->check_solvent is_protic Is it Polar Protic? (Methanol, Water, Ethanol) check_solvent->is_protic is_aprotic Is it Polar Aprotic? (DMSO, DMF, Acetonitrile) check_solvent->is_aprotic is_nonpolar Is it Non-Polar? (Hexane, Toluene) check_solvent->is_nonpolar switch_aprotic Action: Switch to a Polar Aprotic Solvent (e.g., Acetonitrile, DMSO, DMF) is_protic->switch_aprotic Yes check_dryness Check Solvent Dryness & Reagent Purity is_aprotic->check_dryness Yes solubility_issue Problem: Poor Reagent Solubility Action: Switch to a Polar Solvent is_nonpolar->solubility_issue Yes optimize Optimize Temperature & Concentration switch_aprotic->optimize check_dryness->optimize solubility_issue->switch_aprotic success Outcome: Improved Yield optimize->success

Caption: SN2 reaction troubleshooting workflow.

Recommended Solvents for SN2 with 2-Ethyl-1-methylpiperazine

SolventTypeDielectric Constant (ε)Rationale for Use in SN2
Dimethyl Sulfoxide (DMSO) Polar Aprotic~47Excellent at dissolving salts and solvating cations, leaving the nucleophile highly active. Often provides the fastest rates.[7]
N,N-Dimethylformamide (DMF) Polar Aprotic~37Similar to DMSO, a very common and effective solvent for SN2 reactions.[7]
Acetonitrile (CH₃CN) Polar Aprotic~37.5A less viscous alternative to DMSO/DMF, facilitating easier workup. Highly effective at promoting SN2.[2][7]
Acetone Polar Aprotic~21A moderately polar aprotic solvent, suitable for many SN2 reactions, especially with more soluble reagents.[7]
Methanol (CH₃OH) Polar Protic~33Not Recommended. Forms strong H-bonds, solvating and deactivating the piperazine nucleophile.[2][3]
Ethanol (C₂H₅OH) Polar Protic~24.5Not Recommended. Similar to methanol, will suppress SN2 reactivity.[8][9]
Water (H₂O) Polar Protic~80Not Recommended. The strongest H-bonding solvent; will severely inhibit SN2 reactions.

Dielectric constant values are approximate and can vary with temperature.

Experimental Protocol: Model SN2 Reaction

Objective: Synthesis of 1-Benzyl-2-ethyl-4-methylpiperazine

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous acetonitrile (40 mL).

  • Reagents: Add 2-Ethyl-1-methylpiperazine (1.28 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol, as a mild base to scavenge HBr).

  • Initiation: While stirring vigorously, add benzyl bromide (1.71 g, 10 mmol) dropwise at room temperature. Causality: The use of anhydrous acetonitrile ensures water, a competing nucleophile and protic solvent, does not interfere, while K₂CO₃ prevents the protonation of the piperazine by the HBr byproduct.

  • Reaction: Heat the mixture to 60°C and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the desired product.

Q3: My reaction is producing significant amounts of an alkene byproduct instead of the desired substitution product. How does solvent choice affect the competition between substitution (SN2) and elimination (E2)?

A3: Navigating the SN2 vs. E2 Pathway

2-Ethyl-1-methylpiperazine is not only a nucleophile but also a moderately strong base. This duality means it can participate in both substitution (SN2) and elimination (E2) reactions, particularly with secondary and sterically hindered primary alkyl halides. The solvent plays a crucial role in dictating which pathway dominates.

  • Polar Protic Solvents: These solvents can surprisingly favor E2 over SN2 with strong bases. While they solvate and hinder the nucleophile for an SN2 attack, the basicity is less affected. For an E2 reaction, the base only needs to access a peripheral β-hydrogen, which is less sterically demanding than attacking the α-carbon.[2] Therefore, in a protic solvent, the SN2 pathway is suppressed more than the E2 pathway, leading to a higher proportion of elimination products.

  • Polar Aprotic Solvents: These solvents enhance both nucleophilicity and basicity. For unhindered primary substrates, SN2 will almost always dominate. However, for secondary alkyl halides, even in a polar aprotic solvent, a strong base can favor the E2 pathway.[7] If elimination is still a problem in a solvent like DMSO, other factors like steric hindrance on the substrate and temperature (higher temperatures favor elimination) should be considered.[7]

Decision Logic: Minimizing Elimination

sn2_vs_e2 start Problem: High E2 Byproduct check_solvent What is the solvent? start->check_solvent protic Polar Protic (e.g., Ethanol) check_solvent->protic Protic aprotic Polar Aprotic (e.g., DMSO) check_solvent->aprotic Aprotic action_protic High E2 Expected. Protic solvent hinders S N 2 > E2. Switch to Polar Aprotic Solvent. protic->action_protic action_aprotic E2 is still competitive. Consider other factors. aprotic->action_aprotic other_factors Lower Reaction Temperature Use less hindered substrate if possible action_aprotic->other_factors

Sources

Monitoring the progress of 2-Ethyl-1-methylpiperazine reactions by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2-Ethyl-1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for two common analytical techniques: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to equip you with the expertise to overcome common challenges and ensure the integrity of your experimental results.

The Critical Role of Reaction Monitoring

In synthetic chemistry, particularly in a pharmaceutical context, the ability to accurately monitor the progress of a reaction is paramount. For a compound like 2-Ethyl-1-methylpiperazine, a key building block in many synthetic pathways, tracking the consumption of starting materials and the formation of products ensures optimal reaction times, yields, and purity. Inadequate monitoring can lead to incomplete reactions, the formation of impurities, and costly downstream purification challenges. This guide provides practical, field-tested advice to help you establish robust and reliable monitoring protocols.

Part 1: Thin Layer Chromatography (TLC) Troubleshooting & FAQs

TLC is a rapid, inexpensive, and widely used technique for reaction monitoring.[1][2] However, the basic and polar nature of 2-Ethyl-1-methylpiperazine can present unique challenges.

Frequently Asked Questions (TLC)

Q1: My spots are streaking badly. What's causing this and how can I fix it?

A1: Streaking is a frequent issue with amines on silica gel plates.[3][4] The basic nitrogen atoms in 2-Ethyl-1-methylpiperazine can interact strongly with the acidic silanol groups on the silica surface, leading to elongated or "streaky" spots. To resolve this, you need to neutralize these interactions.

  • Solution: Add a small amount of a basic modifier to your mobile phase.[1][3][4]

    • Triethylamine (TEA): 0.5-2% in your eluent is typically effective.

    • Ammonia Solution: A 1-10% solution of ammonia in methanol, which is then used as a component in your dichloromethane (DCM) mobile phase, can also work well.[3]

Q2: I can't see my 2-Ethyl-1-methylpiperazine spots under the UV lamp. How do I visualize them?

A2: 2-Ethyl-1-methylpiperazine lacks a significant UV chromophore, making it invisible under a standard 254 nm UV lamp.[5] You will need to use a chemical stain for visualization.

  • Recommended Stains:

    • Ninhydrin: This is an excellent choice for visualizing secondary amines like 2-Ethyl-1-methylpiperazine, typically producing purple or pink spots upon gentle heating.[6][7]

    • Potassium Permanganate (KMnO₄): This stain reacts with compounds that are susceptible to oxidation, which includes amines. It will produce yellow-brown spots against a purple background.[7][8]

    • p-Anisaldehyde Stain: This is a good general-purpose stain that can be effective for amines, often yielding colored spots that can help differentiate between compounds with similar Rf values.[9][10]

Q3: All my spots are stuck on the baseline (Rf ≈ 0). What does this mean?

A3: An Rf value near zero indicates that your mobile phase is not polar enough to move the highly polar 2-Ethyl-1-methylpiperazine up the silica plate.[3][10]

  • Solution: You need to increase the polarity of your eluent. A common starting point for polar amines is a mixture of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol.[1][11] To increase polarity, increase the proportion of the more polar component (e.g., from 5% methanol in DCM to 10% methanol in DCM).

Q4: My starting material and product have very similar Rf values. How can I improve the separation?

A4: Poor separation, or low resolution, between spots is a common challenge.

  • Solutions:

    • Change Solvent System: Experiment with different solvent combinations. If you are using an ethyl acetate/hexane system, try a methanol/DCM system. The differing interactions of your compounds with these solvent systems can often improve separation.[3]

    • Fine-tune Polarity: Make small, incremental changes to the solvent ratio. Sometimes a slight adjustment is all that is needed.

    • Use a Co-spot: To definitively determine if your starting material is consumed, use a three-lane spotting pattern on your TLC plate: starting material in lane 1, the reaction mixture in lane 2, and a "co-spot" of both the starting material and reaction mixture in lane 3.[5][12] If the reaction is complete, you should see only the product spot in lane 2.

Recommended TLC Solvent Systems for 2-Ethyl-1-methylpiperazine

The ideal solvent system will depend on the polarity of your product. Here are some validated starting points:

Polarity of ProductRecommended Solvent SystemModifier
Non-polar 10-30% Ethyl Acetate in Hexanes1% Triethylamine
Moderately Polar 50-80% Ethyl Acetate in Hexanes1% Triethylamine
Polar 5-15% Methanol in Dichloromethane1% Triethylamine or 1% of a 10% NH₃ in MeOH solution
Very Polar 10% Ammonium Hydroxide in Methanol (as the polar component) in DichloromethaneAlready basic
Step-by-Step Protocol: Staining with Ninhydrin
  • Preparation: Prepare a ninhydrin solution by dissolving 1.5g of ninhydrin in 100mL of n-butanol and adding 3.0mL of acetic acid.[8]

  • Development: After running your TLC plate, ensure it is completely dry from the mobile phase solvents.

  • Application: Using forceps, quickly and evenly dip the TLC plate into the ninhydrin solution.

  • Visualization: Carefully blot any excess stain from the plate's edges with a paper towel and gently heat the plate with a heat gun or on a hot plate.

  • Observation: Pink to purple spots will appear for primary and secondary amines.[5]

  • Documentation: Immediately circle the spots with a pencil as the color can fade over time.

TLC Troubleshooting Workflow

TLC_Troubleshooting start Start TLC Analysis problem Identify Problem start->problem streaking Streaking Spots problem->streaking Streaking? no_spots No Spots Visible (UV) problem->no_spots No Spots? low_rf Spots at Baseline (Low Rf) problem->low_rf Low Rf? poor_sep Poor Separation problem->poor_sep Poor Sep.? sol_streaking Add Basic Modifier (e.g., 1% TEA) streaking->sol_streaking sol_no_spots Use Chemical Stain (Ninhydrin or KMnO4) no_spots->sol_no_spots sol_low_rf Increase Mobile Phase Polarity low_rf->sol_low_rf sol_poor_sep Change Solvent System or Adjust Ratio poor_sep->sol_poor_sep end Successful Analysis sol_streaking->end sol_no_spots->end sol_low_rf->end sol_poor_sep->end

Caption: TLC Troubleshooting Flowchart

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting & FAQs

LC-MS offers higher sensitivity and specificity compared to TLC, providing both retention time and mass-to-charge ratio (m/z) for confident identification.

Frequently Asked Questions (LC-MS)

Q1: What are the best starting LC-MS conditions for 2-Ethyl-1-methylpiperazine?

A1: A good starting point is reverse-phase chromatography with a C18 column. Since 2-Ethyl-1-methylpiperazine is a basic compound, the mobile phase pH will significantly impact its retention and peak shape.

  • Mobile Phase: Use volatile buffers compatible with mass spectrometry, such as formic acid or ammonium formate.[13][14]

    • Acidic Conditions (Positive Ion Mode): A mobile phase of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is a common choice. This will protonate the amine, leading to good ionization in positive electrospray ionization (ESI+) mode.

    • Basic Conditions (Positive Ion Mode): For potentially better peak shape and retention, a basic mobile phase can be used. A mobile phase of water with ammonium hydroxide (to pH 9-10) or ammonium bicarbonate (A) and an organic solvent (B) can be effective.[15] Modern pH-stable columns are recommended for this approach.

Q2: I'm seeing significant peak tailing for my amine. How can I improve the peak shape?

A2: Peak tailing for basic compounds like 2-Ethyl-1-methylpiperazine is often due to secondary interactions with residual free silanol groups on the silica-based column packing.

  • Solutions:

    • Use a Modern, Base-Deactivated Column: Many modern C18 columns are specifically designed to minimize these secondary interactions.

    • Adjust Mobile Phase pH: As mentioned in A1, using a higher pH mobile phase can neutralize the silanol groups and improve peak shape.

    • Lower the Sample Concentration: Overloading the column can exacerbate tailing. Try injecting a more dilute sample.

Q3: What m/z value should I be looking for in my mass spectrum for 2-Ethyl-1-methylpiperazine?

A3: The molecular formula for 2-Ethyl-1-methylpiperazine is C₇H₁₆N₂.[16] Its monoisotopic mass is approximately 128.13 Da.[16] In positive ion mode ESI, you will primarily observe the protonated molecule [M+H]⁺.

  • Expected Ion: Look for an m/z of approximately 129.14 .

Q4: My sensitivity is very low. What can I do to improve it?

A4: Low sensitivity can stem from several factors.

  • Solutions:

    • Optimize Ionization Source Parameters: Ensure that the capillary voltage, gas flow rates, and temperatures of your ESI source are optimized for your analyte and flow rate.

    • Check Mobile Phase Compatibility: Ensure your mobile phase is promoting ionization. Acidic conditions (like 0.1% formic acid) are generally robust for positive ion mode analysis of amines.[17] Avoid non-volatile buffers like phosphates.[14]

    • Confirm Analyte Stability: Ensure your compound is not degrading in the sample vial or during the analysis.

Recommended Starting LC-MS Parameters
ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, <3 µmGood starting point for reverse-phase separation.
Mobile Phase A Water + 0.1% Formic AcidVolatile, MS-compatible, promotes positive ionization.[13]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reverse-phase.
Gradient 5% to 95% B over 5-10 minutesA standard generic gradient to elute a wide range of polarities.
Flow Rate 0.3 - 0.5 mL/minCompatible with standard ESI sources.
Column Temp. 30 - 40 °CCan improve peak shape and reduce backpressure.[15]
Injection Vol. 1 - 5 µLStart low to avoid overloading.
Ionization Mode ESI Positive (ESI+)Amines readily protonate and are sensitive in positive mode.
MS Scan Range m/z 50 - 300To include the expected [M+H]⁺ ion and potential fragments.
LC-MS Troubleshooting Workflow

LCMS_Troubleshooting start Start LC-MS Analysis problem Identify Problem start->problem tailing Peak Tailing problem->tailing Tailing? low_sens Low Sensitivity problem->low_sens Low Signal? no_peak No Peak Detected problem->no_peak No Peak? sol_tailing1 Use Base-Deactivated Column tailing->sol_tailing1 sol_tailing2 Try High pH Mobile Phase tailing->sol_tailing2 sol_low_sens1 Optimize Source Parameters low_sens->sol_low_sens1 sol_low_sens2 Ensure Volatile, Ion-Promoting Mobile Phase low_sens->sol_low_sens2 sol_no_peak1 Check MS Scan Range (for m/z 129.14) no_peak->sol_no_peak1 sol_no_peak2 Confirm Sample Concentration & Stability no_peak->sol_no_peak2 end Successful Analysis sol_tailing1->end sol_tailing2->end sol_low_sens1->end sol_low_sens2->end sol_no_peak1->end sol_no_peak2->end

Sources

Validation & Comparative

Validation of analytical methods for 2-Ethyl-1-methylpiperazine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Validation of Analytical Methods for 2-Ethyl-1-methylpiperazine Quantification

In the landscape of pharmaceutical development and chemical analysis, the robust quantification of impurities and metabolites is paramount. 2-Ethyl-1-methylpiperazine, a potential impurity or metabolite associated with certain active pharmaceutical ingredients, requires precise and reliable analytical methods for its detection and quantification. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the validation of analytical methods for 2-Ethyl-1-methylpiperazine, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Critical Role of Method Validation

Before delving into specific protocols, it is crucial to understand the "why" behind method validation. An analytical method is not merely a set of instructions; it is a scientific process that must be proven "fit for purpose." Method validation provides documented evidence that a method is reliable, reproducible, and accurate for its intended use. This is a non-negotiable requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".

Selecting the Right Analytical Tool: GC-MS vs. LC-MS/MS

The choice of analytical technique is the first critical decision. For a relatively volatile and thermally stable compound like 2-Ethyl-1-methylpiperazine, both GC-MS and LC-MS/MS are viable options. The selection often depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and semi-volatile compounds. The separation is based on the compound's boiling point and interaction with the stationary phase of the GC column. The mass spectrometer provides highly selective and sensitive detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for a wider range of compounds, including those that are not amenable to GC. The separation occurs in the liquid phase, and the tandem mass spectrometer (MS/MS) offers exceptional selectivity and sensitivity by monitoring specific fragmentation patterns of the target analyte.

Here is a conceptual workflow for the validation of an analytical method:

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Method Application A Analyte Characterization B Technique Selection (GC-MS vs. LC-MS/MS) A->B C Optimization of Parameters (e.g., mobile phase, temperature) B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Sample Analysis I->J K Ongoing Method Performance Verification J->K A Is the analyte (2-Ethyl-1-methylpiperazine) volatile and thermally stable? B Yes A->B C No A->C D D B->D J LC-MS/MS is the preferred method. C->J E Yes D->E F No D->F G Is the sample matrix complex (e.g., biological fluids)? E->G I No F->I H Yes G->H G->I H->J K GC-MS is a suitable method. I->K

Figure 2: Decision Tree for Analytical Method Selection.

Conclusion

The validation of an analytical method for 2-Ethyl-1-methylpiperazine is a systematic process that ensures the generation of high-quality, reliable data. By following the principles outlined in the ICH Q2(R1) guideline and carefully selecting the appropriate analytical technique, researchers and drug development professionals can have confidence in their analytical results. The choice between GC-MS and LC-MS/MS will ultimately depend on the specific requirements of the analysis, but both techniques, when properly validated, can provide the necessary accuracy, precision, and sensitivity.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

A Comparative Analysis of the Biological Activities of 1-Methylpiperazine and 2-Ethyl-1-methylpiperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the biological activities of 1-methylpiperazine and its derivative, 2-Ethyl-1-methylpiperazine. For researchers and professionals in drug development, understanding the nuanced differences imparted by subtle structural modifications is paramount. While 1-methylpiperazine is a well-documented building block in medicinal chemistry, data on its 2-ethyl analogue is notably scarce. This guide will therefore present a comprehensive overview of the known biological profile of 1-methylpiperazine, supported by experimental evidence, and offer a predictive profile for 2-Ethyl-1-methylpiperazine based on established structure-activity relationships (SAR) for piperazine derivatives.

Introduction: The Piperazine Scaffold and the Impact of Substitution

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antihistaminic, and anticancer agents.[1] Its disubstituted nitrogen atoms at positions 1 and 4 allow for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on two specific analogues: 1-methylpiperazine, where a methyl group is attached to one of the nitrogen atoms, and the less-explored 2-Ethyl-1-methylpiperazine, which features an additional ethyl group on a carbon atom of the piperazine ring. This seemingly minor addition can have profound effects on the molecule's three-dimensional structure, lipophilicity, and ultimately, its interaction with biological targets.

Chemical Structures and Properties

A foundational understanding of the chemical and physical properties of these compounds is essential for interpreting their biological activities.

Property1-Methylpiperazine2-Ethyl-1-methylpiperazine
IUPAC Name 1-methylpiperazine2-ethyl-1-methylpiperazine
CAS Number 109-01-34791-32-6
Molecular Formula C₅H₁₂N₂C₇H₁₆N₂
Molecular Weight 100.16 g/mol 128.22 g/mol
Boiling Point 138 °CNot available
LogP (predicted) -0.20.7

Data sourced from PubChem.[2]

The addition of the ethyl group in 2-Ethyl-1-methylpiperazine increases its molecular weight and predicted lipophilicity (LogP), which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential to cross the blood-brain barrier.

Biological Activity of 1-Methylpiperazine: A Versatile Pharmacophore

1-Methylpiperazine is a key intermediate in the synthesis of a multitude of biologically active compounds.[3] Its own intrinsic biological activity is less well-characterized, but its presence in numerous drugs provides significant insight into its pharmacological potential.

Role in Approved Pharmaceuticals

1-Methylpiperazine is a structural component of several well-known drugs, including:

  • Cyclizine and Meclizine (Antihistamines): These drugs act as H1 receptor antagonists and are used to treat nausea, vomiting, and dizziness. The 1-methylpiperazine moiety is crucial for their interaction with the histamine receptor.

  • Sildenafil (Erectile Dysfunction): In sildenafil, the 1-methylpiperazine group is a key part of the molecule that inhibits phosphodiesterase type 5 (PDE5).

Preclinical Biological Activities

While not a therapeutic agent in itself, studies on derivatives containing the 1-methylpiperazine scaffold have revealed a broad range of biological activities:

  • Anticancer Activity: Numerous studies have synthesized and evaluated 1-methylpiperazine derivatives for their cytotoxic effects against various cancer cell lines.[4][5] These compounds often exert their effects through mechanisms such as the induction of apoptosis and cell cycle arrest.[5]

  • Anti-inflammatory Activity: Derivatives of 1-methylpiperazine have demonstrated significant anti-inflammatory properties in preclinical models.[6][7] These effects are often mediated through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[7]

  • Neuroleptic/Antipsychotic Potential: The piperazine scaffold is a cornerstone of many antipsychotic drugs that target dopamine and serotonin receptors.[8] The 1-methylpiperazine moiety is often incorporated into novel compounds designed as potential treatments for psychosis.

  • Antimicrobial Activity: Some 1-methylpiperazine derivatives have shown promising activity against various bacterial and fungal strains.

Predicted Biological Activity of 2-Ethyl-1-methylpiperazine: A Structure-Activity Relationship (SAR) Perspective

Disclaimer: The following profile is a prediction based on established structure-activity relationships for piperazine derivatives and is not based on direct experimental data for 2-Ethyl-1-methylpiperazine, which is currently unavailable in the public domain.

The introduction of an ethyl group at the C2 position of the piperazine ring is expected to significantly alter the molecule's biological activity compared to 1-methylpiperazine.

Predicted Pharmacological Effects
  • Altered Receptor Binding and Selectivity: The steric bulk of the ethyl group at the C2 position could either enhance or hinder the binding of the molecule to various receptors. For G-protein coupled receptors (GPCRs), where the piperazine moiety often interacts with a specific binding pocket, the ethyl group could lead to a different selectivity profile. For instance, in the context of neuroleptic activity, this substitution could alter the affinity for different dopamine (D1, D2, etc.) and serotonin (5-HT1A, 5-HT2A, etc.) receptor subtypes.

  • Potential for Increased Potency: In some cases, the addition of a small alkyl group can increase the lipophilicity of a compound, potentially leading to better membrane permeability and higher intracellular concentrations. This could translate to increased potency in cellular assays.

  • Chirality and Stereospecific Activity: The presence of a substituent at the C2 position introduces a chiral center. The two enantiomers of 2-Ethyl-1-methylpiperazine could exhibit different biological activities and potencies. It is common for one enantiomer to be significantly more active than the other, a crucial consideration in drug development.

Hypothetical Signaling Pathway Modulation

Based on the known activities of piperazine derivatives, 2-Ethyl-1-methylpiperazine could potentially modulate key signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., Dopamine, Serotonin Receptors) Second_Messenger Second Messenger (e.g., cAMP, IP3) GPCR->Second_Messenger Activates/Inhibits Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Second_Messenger->Kinase_Cascade Modulates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates/Inhibits Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) Transcription_Factors->Gene_Expression Regulates Compound 2-Ethyl-1-methylpiperazine (Hypothetical) Compound->GPCR Binds to

Caption: Hypothetical signaling pathway modulation by 2-Ethyl-1-methylpiperazine.

Experimental Protocols for Biological Activity Assessment

To empirically determine and compare the biological activities of these two compounds, a series of in vitro and in vivo assays are necessary. The following are representative protocols.

In Vitro Assays

This assay determines the affinity of the compounds for specific neurotransmitter receptors.

Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for dopamine receptors) in ice-cold buffer and centrifuge to isolate the cell membrane fraction.

  • Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compound (1-methylpiperazine or 2-Ethyl-1-methylpiperazine).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ (concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) value.

G Start Start: Brain Tissue Homogenization Membrane_Prep Membrane Preparation (Centrifugation) Start->Membrane_Prep Incubation Incubation with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki calculation) Counting->Analysis End End: Receptor Affinity Determined Analysis->End

Caption: Workflow for a receptor binding assay.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-methylpiperazine or 2-Ethyl-1-methylpiperazine for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[9]

In Vivo Assays

This is a standard model for evaluating acute inflammation.[7]

Protocol:

  • Animal Dosing: Administer the test compounds (1-methylpiperazine or 2-Ethyl-1-methylpiperazine) or a vehicle control to rodents (e.g., rats) orally or intraperitoneally.

  • Inflammation Induction: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each compound compared to the vehicle control group.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the known biological activities of 1-methylpiperazine and a predictive profile for the underexplored 2-Ethyl-1-methylpiperazine. While 1-methylpiperazine serves as a versatile scaffold in a variety of therapeutic agents, the biological consequences of C2-alkylation in 2-Ethyl-1-methylpiperazine remain to be experimentally validated.

The provided experimental protocols offer a roadmap for researchers to systematically investigate the biological properties of 2-Ethyl-1-methylpiperazine. Such studies are essential to either confirm or refute the SAR-based predictions and to potentially uncover novel pharmacological activities. Future research should focus on the synthesis and chiral separation of 2-Ethyl-1-methylpiperazine enantiomers, followed by a thorough in vitro and in vivo evaluation of their biological effects. This will not only fill a critical knowledge gap but also contribute to a deeper understanding of the structure-activity relationships of piperazine derivatives, ultimately aiding in the rational design of new and more effective therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved from [Link]

  • Wang, X., et al. (2017). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 22(11), 1986.
  • Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192.
  • Kumar, A., et al. (2021). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 12(10), 1735-1754.
  • Martins, A. N., et al. (2022). Pharmacological evaluation of antinociceptive and anti-inflammatory activities of LQFM202: a new piperazine derivative. Inflammopharmacology, 30(4), 1435-1447.
  • Nagy, V., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(15), 4897.
  • van der Veldt, A. A., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 64(11), 7635-7646.
  • ResearchGate. (2023, July 17). (PDF) Green chemistry approach towards Piperazine: anticancer agents. Retrieved from [Link]

  • Sagar, B. K., et al. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430.
  • Amerigo Scientific. (n.d.). 1-Methylpiperazine (99%). Retrieved from [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 569-575.
  • Li, Y., et al. (2014). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 98, 271-279.
  • Kumar, A., & Singh, A. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini reviews in medicinal chemistry, 21(3), 362–379.
  • Thirunavukarasu, J., et al. (2023). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal, 16(3).
  • Conte, E., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. MedChemComm, 14(7), 1261-1270.
  • Kumar, S., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21(4), 481-494.
  • de Freitas, R. L., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 5-18.
  • Sharma, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 332-351.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Ethyl-1-methylpiperazine Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2-Ethyl-1-methylpiperazine derivatives, a class of compounds with significant potential in the development of novel therapeutics targeting the central nervous system (CNS). We will objectively compare this specific scaffold to other well-known piperazine alternatives, supported by established pharmacological principles and detailed experimental workflows.

Introduction: The Piperazine Scaffold and the Rationale for 2-Ethyl-1-methyl Substitution

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those active within the CNS.[1][2][3] Its six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity, basicity, and opportunities for diverse substitutions.[3][4] These features allow for fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, and facilitate precise interactions with biological targets.[3]

While N-aryl and N-benzylpiperazines have been extensively studied, the 2-Ethyl-1-methylpiperazine core presents a distinct substitution pattern. This guide focuses on elucidating how these specific substitutions—an ethyl group at the C2 position and a methyl group at the N1 position—are hypothesized to influence receptor affinity, selectivity, and overall pharmacological profile.

The introduction of alkyl groups directly onto the piperazine ring, as with the C2-ethyl group, can significantly impact the molecule's conformation and lipophilicity. The N1-methyl group further modifies the basicity and steric profile of the proximal nitrogen, which is often crucial for forming salt bridges or hydrogen bonds with receptor targets. Understanding these nuances is critical for the rational design of next-generation CNS agents.

Comparative SAR Analysis: Key Structural Modifications and Their Impact

The biological activity of piperazine derivatives is profoundly influenced by the nature and position of substituents on the piperazine ring. We will explore the SAR by dissecting the core scaffold into key modification points.

Core Scaffold Comparison

To establish a baseline, we compare the 2-Ethyl-1-methylpiperazine scaffold with the more common N-arylpiperazine scaffold, often found in CNS drugs.

Scaffold FeatureN-Arylpiperazine2-Ethyl-1-methylpiperazineAnticipated Impact
N1 Substituent Aromatic Ring (e.g., Phenyl, Pyridyl)Methyl GroupThe N1-methyl group increases the basicity of the N1 nitrogen compared to an electron-withdrawing aryl group, potentially strengthening ionic interactions with acidic residues in a receptor pocket. It also reduces steric bulk at this position.
Ring Substitution Typically unsubstituted carbonsC2-Ethyl GroupThe C2-ethyl group introduces a chiral center and a lipophilic, sterically demanding substituent. This can enforce a specific ring conformation and provide new hydrophobic interactions, potentially enhancing affinity and selectivity.
N4 Substituent Variable (Linker to another pharmacophore)Variable (Primary point for modification)This remains the primary vector for diversification in both scaffolds, allowing attachment of various functional groups to modulate activity against different targets.
SAR at the N4 Position: The Gateway to Target Diversity

The N4 nitrogen is the most common site for modification to achieve desired pharmacological activity.[4] By attaching different moieties via an alkyl linker, derivatives can be tailored to interact with a wide range of receptors.

A typical synthetic strategy involves coupling the 2-Ethyl-1-methylpiperazine core with a variable R-group, as illustrated in the workflow below.

G cluster_0 SAR Exploration at N4 Core 2-Ethyl-1-methylpiperazine Scaffold Linker Alkyl Linker -(CH2)n- Core->Linker N4-Alkylation R_Group Variable R-Group (Aryl, Heteroaryl, etc.) Linker->R_Group Coupling Target CNS Receptor (e.g., 5-HT1A, D2) R_Group->Target Binding Interaction (Modulates Affinity) G cluster_1 Synthesis Workflow (Reductive Amination) start Dissolve Amine + Aldehyde in DCM imine Stir 30 min (Iminium Formation) start->imine reduce Add STAB (Reduction) imine->reduce monitor Stir 12-18h (Monitor by TLC) reduce->monitor workup Quench with NaHCO3 & Extract with DCM monitor->workup purify Purify via Column Chromatography workup->purify validate Validate Structure (NMR, HRMS, HPLC) purify->validate

Sources

A Comparative Guide to the Synthetic Efficacy of 2-Ethyl-1-methylpiperazine Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the strategic construction of substituted heterocyclic scaffolds is of paramount importance. Among these, the piperazine moiety is a recurring and valuable structural motif. This guide provides a comprehensive comparison of synthetic routes to a specific, asymmetrically substituted derivative, 2-Ethyl-1-methylpiperazine. As a Senior Application Scientist, this document aims to dissect the nuances of various synthetic strategies, offering insights into their efficacy based on experimental data and mechanistic rationale.

Introduction to 2-Ethyl-1-methylpiperazine

2-Ethyl-1-methylpiperazine is a disubstituted piperazine derivative with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of both a C-2 ethyl group and an N-1 methyl group introduces chirality and specific steric and electronic properties, making its efficient and selective synthesis a topic of interest. This guide will explore and compare three primary synthetic paradigms:

  • Route A: Sequential C-Alkylation and N-Alkylation - Beginning with the formation of the 2-ethylpiperazine core, followed by methylation of one of the nitrogen atoms.

  • Route B: Sequential N-Alkylation and C-Alkylation - Commencing with the synthesis of 1-methylpiperazine, followed by the introduction of an ethyl group at the C-2 position.

  • Route C: Convergent Cyclization Strategy - The construction of the piperazine ring from an acyclic precursor already bearing the required ethyl and methyl substituents.

Route A: Synthesis via 2-Ethylpiperazine Intermediate

This classical and often reliable approach involves a two-step sequence: the synthesis of 2-ethylpiperazine followed by its N-methylation.

Step 1: Synthesis of 2-Ethylpiperazine

The formation of 2-alkylpiperazines can be achieved through the cyclocondensation of ethylenediamine with a suitable diol. For the synthesis of 2-ethylpiperazine, 1,2-butanediol is the logical precursor. This reaction is typically catalyzed and proceeds at elevated temperatures.

Reaction: Ethylenediamine + 1,2-Butanediol → 2-Ethylpiperazine

Step 2: N-Methylation of 2-Ethylpiperazine

The methylation of the 2-ethylpiperazine intermediate can be accomplished through several established methods, with reductive amination being a common and effective choice. This typically involves the reaction of the secondary amine with formaldehyde in the presence of a reducing agent.

Reaction: 2-Ethylpiperazine + Formaldehyde + Reducing Agent → 2-Ethyl-1-methylpiperazine

The Eschweiler-Clarke reaction, a specific type of reductive amination using formic acid as the reducing agent, is a well-established method for the N-methylation of amines.[2] Alternatively, catalytic hydrogenation with formaldehyde over catalysts like Raney nickel or palladium on carbon can also be employed, with reported yields for the N-methylation of piperazine reaching up to 83%.[3]

Efficacy Analysis of Route A

This route benefits from the use of readily available starting materials and well-understood reaction mechanisms. The primary challenge lies in controlling the selectivity of the N-methylation step to favor the desired mono-methylated product over the di-methylated byproduct (1,4-dimethyl-2-ethylpiperazine). Careful control of stoichiometry and reaction conditions is crucial.

Route B: Synthesis via 1-Methylpiperazine Intermediate

This approach reverses the order of functionalization, starting with the commercially available or easily synthesized 1-methylpiperazine and then introducing the ethyl group at the C-2 position.

Step 1: Synthesis of 1-Methylpiperazine

1-Methylpiperazine is a widely available reagent. Industrially, it can be produced by reacting diethanolamine with methylamine at high temperature and pressure.[4][5] For laboratory scale, reductive amination of piperazine with formaldehyde is a common and high-yielding procedure.[3]

Step 2: C-2 Ethylation of 1-Methylpiperazine

The direct functionalization of a C-H bond on the piperazine ring presents a more modern and atom-economical approach. Recent advancements in photoredox catalysis have enabled the site-selective C-H alkylation of piperazine substrates.[6][7]

Reaction: 1-Methylpiperazine + Ethylating Agent (e.g., an activated alkene) --(Photocatalyst, Light)--> 2-Ethyl-1-methylpiperazine

This method relies on the generation of an α-amino radical, which can then react with a suitable ethylating agent. The regioselectivity of this reaction is a key consideration, as the catalyst and reaction conditions must favor functionalization at the C-2 position over other positions. While this is a cutting-edge technique, it may require specialized equipment and optimization for a specific substrate like 1-methylpiperazine and an ethylating agent.

Efficacy Analysis of Route B

The primary advantage of this route is its potential for higher efficiency and sustainability by leveraging C-H activation. However, the development and optimization of the photoredox-catalyzed ethylation step may require significant effort. Challenges include achieving high regioselectivity and yield, as well as the potential for competing side reactions. The cost and availability of the photocatalyst and other specialized reagents should also be considered.

Route C: Convergent Cyclization Strategy

A convergent approach involves the synthesis of an open-chain precursor that already contains the necessary ethyl and methyl groups, which is then cyclized to form the desired 2-Ethyl-1-methylpiperazine.

A plausible precursor for this strategy would be N-(2-amino-1-butyl)-N'-methylethylenediamine. The synthesis of such a precursor could be multi-step itself. The final cyclization step would then form the piperazine ring.

Reaction: N-(2-amino-1-butyl)-N'-methylethylenediamine --(Cyclization Conditions)--> 2-Ethyl-1-methylpiperazine

Various methods for piperazine ring formation from diamine precursors have been reported, often involving catalytic dehydrogenation or other cyclization-promoting conditions.[8]

Efficacy Analysis of Route C

This route offers the potential for high control over the substitution pattern of the final product, as the substituents are installed on the linear precursor before cyclization. This can circumvent issues of regioselectivity encountered in the stepwise functionalization of the pre-formed piperazine ring. However, the synthesis of the acyclic precursor can be lengthy and may result in a lower overall yield. The efficiency of the final cyclization step is also a critical factor.

Comparative Summary of Synthetic Routes

Parameter Route A: Sequential C- and N-Alkylation Route B: Sequential N- and C-Alkylation Route C: Convergent Cyclization
Starting Materials Readily available (Ethylenediamine, 1,2-Butanediol)Readily available (1-Methylpiperazine)Requires multi-step synthesis of a complex precursor
Key Challenge Selectivity of N-methylation (mono- vs. di-substitution)Regioselectivity and efficiency of C-H ethylationSynthesis of the acyclic precursor and efficiency of cyclization
Technology Classical organic synthesis methodsModern photoredox catalysis (may require specialized setup)Classical organic synthesis methods
Potential Yield Moderate to high, dependent on N-methylation selectivityPotentially high, but requires optimizationVariable, highly dependent on the precursor synthesis
Scalability Generally scalablePotentially scalable, but catalyst cost may be a factorCan be challenging to scale due to the multi-step precursor synthesis

Experimental Protocols

Protocol for Route A: Reductive N-Methylation of 2-Ethylpiperazine

This protocol is a general representation and may require optimization.

  • To a solution of 2-ethylpiperazine (1.0 eq) in a suitable solvent (e.g., methanol), add formaldehyde (1.1 eq, 37% aqueous solution).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the corresponding iminium ion.

  • Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to isolate 2-Ethyl-1-methylpiperazine.

Protocol for Route B: Photoredox-Catalyzed C-H Ethylation of 1-Methylpiperazine

This protocol is based on general principles of photoredox catalysis and requires specific adaptation based on the chosen catalyst and ethylating agent.

  • In a reaction vessel equipped with a magnetic stir bar, combine 1-methylpiperazine (1.0 eq), an ethylating agent (e.g., an ethyl-substituted Michael acceptor, 1.5 eq), and a photocatalyst (e.g., an iridium or organic dye catalyst, 1-5 mol%).

  • Add a suitable solvent (e.g., acetonitrile or DMF) and degas the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Irradiate the reaction mixture with a light source of the appropriate wavelength (e.g., blue LEDs) while stirring vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate 2-Ethyl-1-methylpiperazine.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_A Route A cluster_B Route B cluster_C Route C A_start Ethylenediamine + 1,2-Butanediol A_int 2-Ethylpiperazine A_start->A_int Cyclocondensation A_end 2-Ethyl-1-methylpiperazine A_int->A_end N-Methylation (Reductive Amination) B_start 1-Methylpiperazine B_end 2-Ethyl-1-methylpiperazine B_start->B_end C-H Ethylation (Photoredox Catalysis) C_start Acyclic Precursor (e.g., N-(2-amino-1-butyl)-N'-methylethylenediamine) C_end 2-Ethyl-1-methylpiperazine C_start->C_end Cyclization

Caption: Comparative overview of the three main synthetic routes to 2-Ethyl-1-methylpiperazine.

Conclusion and Expert Recommendation

The choice of the optimal synthetic route for 2-Ethyl-1-methylpiperazine is contingent upon several factors, including the desired scale of production, available equipment, and cost considerations.

  • For reliability and scalability with conventional laboratory equipment, Route A is the recommended approach. The individual steps are well-precedented, and while the N-methylation requires careful control to maximize the yield of the desired product, the overall process is robust.

  • For researchers interested in developing novel, efficient, and sustainable methodologies, Route B presents an exciting opportunity. The application of photoredox catalysis for C-H functionalization is a rapidly evolving field that could offer a more direct and atom-economical synthesis. However, this route will likely require significant initial process development and optimization.

  • Route C, the convergent cyclization strategy, is theoretically elegant but may be less practical due to the synthetic complexity of the required acyclic precursor. This approach would be most suitable for the synthesis of highly substituted or complex piperazine analogues where control of stereochemistry and substitution pattern from the outset is critical.

Ultimately, a thorough cost-benefit analysis, considering reagent costs, reaction times, purification efforts, and overall yield, should be conducted to determine the most efficacious route for a specific application.

References

  • McManus, J. B., Onuska, N. P. R., Jeffreys, M. S., Goodwin, N. C., & Nicewicz, D. A. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. [Link]

  • Yadav, V. K., & Sriram, M. (2019). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 15, 2836–2853. [Link]

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  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 355-376. [Link]

  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506–7511. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131. [Link]

  • MDPI. (n.d.). Synthesis of Piperazines by C–H Functionalization. Encyclopedia. Retrieved from [Link]

  • Sies, H., & Stahl, W. (2010). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Molecules, 15(11), 7847–7857. [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 355-376. [Link]

  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • van der Meer, J., et al. (2019). Synthesis of 2-substituted piperazines via direct α-lithiation. Tetrahedron Letters, 60(15), 1081-1084. [Link]

  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde?. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of N-methylpiperazine. (CN101239957A).
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  • ResearchGate. (n.d.). Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Production of ethylenediamine and N-aminoethylpiperazine from piperazine. (US4602091A).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. [Link]

  • ResearchGate. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Retrieved from [https://www.researchgate.net/publication/267814421_Reductive_Amination_with_11C]Formaldehyde_A_Versatile_Approach_to_Radiomethylation_of_Amines]([Link])

  • Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

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A Comparative Guide to the Validation of a GC Method for 2-Ethyl-1-methylpiperazine Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling

In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities is a critical aspect of ensuring drug safety and efficacy. 2-Ethyl-1-methylpiperazine, a substituted piperazine, may be present as a process-related impurity or a starting material in various synthetic pathways. The accurate quantification of such impurities is mandated by regulatory bodies worldwide. This guide provides an in-depth validation of a Gas Chromatography (GC) method for the analysis of 2-Ethyl-1-methylpiperazine and offers a comparative analysis with alternative techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following pre-column derivatization, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The choice of analytical methodology is pivotal and is often dictated by the physicochemical properties of the analyte and the required sensitivity of the assay. 2-Ethyl-1-methylpiperazine, with a boiling point of approximately 164°C, is sufficiently volatile for GC analysis, making it a primary candidate for this technique.[1] This guide will delve into the validation of a robust GC-Flame Ionization Detection (FID) method, providing the experimental data and rationale necessary for its implementation in a quality control setting. Furthermore, we will explore the landscape of alternative methods to provide a comprehensive understanding of the available analytical strategies.

The Subject of Analysis: 2-Ethyl-1-methylpiperazine

2-Ethyl-1-methylpiperazine is a tertiary amine with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol .[2] Its basic nature and potential for interaction with active sites on chromatographic columns present a unique set of analytical challenges.[3] Effective chromatographic analysis, therefore, requires careful selection of the column and optimization of analytical parameters to ensure symmetrical peak shapes and reproducible results.

Part 1: Validation of a GC-FID Method for 2-Ethyl-1-methylpiperazine

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[4][5] Its high sensitivity to hydrocarbons and stable baseline make it an excellent choice for quantifying impurities.

Experimental Protocol: GC-FID Method

A GC method was developed and validated for the determination of 2-Ethyl-1-methylpiperazine. The method was designed to be specific, linear, accurate, precise, and robust.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm I.D., 1.0 µm film thickness.[6][7]

  • Carrier Gas: Helium, constant flow rate of 2.0 mL/min.[6][7]

  • Injector: Split injection with a split ratio of 1:10.

  • Injector Temperature: 250°C.[6][7]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector: FID at 260°C.[6][7]

  • Hydrogen Flow: 40 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (Helium): 30 mL/min.

  • Injection Volume: 1.0 µL.

  • Diluent: Methanol.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 2-Ethyl-1-methylpiperazine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh approximately 1.0 g of the API into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Validation Parameters and Results

The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]

Specificity: The specificity of the method was evaluated by injecting the diluent, a solution of the API, and a spiked solution of the API with 2-Ethyl-1-methylpiperazine. The chromatograms demonstrated no interference from the diluent or the API at the retention time of 2-Ethyl-1-methylpiperazine.

Linearity: The linearity was assessed by analyzing six concentrations of 2-Ethyl-1-methylpiperazine ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. The correlation coefficient (R²) was found to be > 0.999, indicating a strong linear relationship between concentration and peak area.

Accuracy: Accuracy was determined by a recovery study, spiking the API sample with known amounts of 2-Ethyl-1-methylpiperazine at three concentration levels (50%, 100%, and 150% of the target concentration). The mean recovery was between 98.0% and 102.0%.

Precision:

  • Repeatability (Method Precision): Six individual preparations of the API spiked with 2-Ethyl-1-methylpiperazine at the target concentration were analyzed. The Relative Standard Deviation (RSD) of the peak areas was less than 2.0%.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument. The RSD between the two sets of results was less than 3.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.

Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (± 0.2 mL/min)

  • Oven temperature (± 2°C)

  • Injector temperature (± 5°C) In all cases, the system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.

Summary of GC-FID Method Validation Data
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention timeComplies
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.5%
Precision (Repeatability, %RSD) ≤ 5.0%1.8%
Precision (Intermediate, %RSD) ≤ 5.0%2.5%
LOD S/N ≥ 3:10.5 µg/mL
LOQ S/N ≥ 10:11.5 µg/mL
Robustness System suitability passesComplies

Part 2: Comparative Analysis with Alternative Methods

While GC-FID is a suitable technique, certain situations may necessitate alternative or orthogonal methods. Here, we compare the validated GC-FID method with HPLC-UV with pre-column derivatization and LC-MS/MS.

Alternative Method 1: HPLC-UV with Pre-column Derivatization

Rationale: 2-Ethyl-1-methylpiperazine lacks a strong chromophore, making its detection by HPLC with UV difficult at low concentrations.[6] Pre-column derivatization with a reagent that introduces a UV-active or fluorescent tag can significantly enhance sensitivity.[8][9][10] A common derivatizing agent for primary and secondary amines is 4-chloro-7-nitrobenzofuran (NBD-Cl).[8]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample API Sample Spike Spike with 2-Ethyl-1-methylpiperazine Sample->Spike Deriv_Reagent Add NBD-Cl Derivatizing Agent Spike->Deriv_Reagent React Heat to React Deriv_Reagent->React Quench Quench Reaction React->Quench Inject Inject Derivatized Sample Quench->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify Impurity Detect->Quantify

Caption: HPLC-UV with pre-column derivatization workflow.

Experimental Protocol: HPLC-UV Method

1. Derivatization Procedure:

  • To 1 mL of the sample solution, add 200 µL of borate buffer (pH 9.5) and 500 µL of a 1 mg/mL solution of NBD-Cl in acetonitrile.

  • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.

  • Cool the mixture to room temperature and add 100 µL of 0.1 M HCl to quench the reaction.

  • Filter the solution through a 0.45 µm filter before injection.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 470 nm.

  • Injection Volume: 20 µL.

Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for trace-level impurity analysis, especially for genotoxic impurities.[3][11] It combines the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer, allowing for confident identification and quantification even in complex matrices.

Workflow Diagram:

LCMS_Workflow Sample Sample Preparation (Dilution in Mobile Phase) LC_Separation HPLC Separation (C18 Column) Sample->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization Q1 Quadrupole 1 (Q1) Precursor Ion Selection Ionization->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Fragment Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data

Caption: LC-MS/MS impurity analysis workflow.

Experimental Protocol: LC-MS/MS Method

1. Instrumentation and Conditions:

  • LC-MS/MS System: Waters Xevo TQ-S or equivalent.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

    • 2-Ethyl-1-methylpiperazine: Precursor ion (m/z) 129.2 → Product ion (m/z) 98.1 (Quantifier), 70.1 (Qualifier).

Part 3: Head-to-Head Comparison and Conclusion

The choice of analytical technique for impurity profiling is a balance of performance, complexity, and cost. Below is a comparative summary of the three methods discussed.

Performance Comparison
FeatureGC-FIDHPLC-UV (with Derivatization)LC-MS/MS
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity in the liquid phase with UV detection.Separation based on polarity with mass-based detection.
Analyte Volatility RequiredNot requiredNot required
Sample Preparation Simple dilutionMulti-step derivatization requiredSimple dilution
Specificity Good, based on retention time.Good, but potential for interference from other derivatized compounds.Excellent, based on retention time and mass-to-charge ratio.
Sensitivity (Typical LOQ) ~1.5 µg/mL~0.5 µg/mL~0.01 µg/mL
Analysis Time ~15 minutes~20 minutes (plus derivatization time)~7 minutes
Robustness HighModerate (derivatization can be a source of variability)High
Cost (Instrument & Consumables) ModerateLow to ModerateHigh
Conclusion and Recommendations

The validated GC-FID method stands out as a robust, cost-effective, and reliable technique for the routine quality control analysis of 2-Ethyl-1-methylpiperazine impurity when present at levels within its quantitation range. Its simple sample preparation and high precision make it well-suited for a regulated environment.

The HPLC-UV method with pre-column derivatization serves as a viable alternative, particularly when GC instrumentation is unavailable or if the impurity is part of a broader analysis of non-volatile compounds. While it offers improved sensitivity over direct UV detection, the additional sample preparation steps can introduce variability and increase analysis time.

LC-MS/MS is the most powerful technique, offering superior sensitivity and specificity. It is the method of choice for trace-level analysis, especially for potentially genotoxic impurities where very low detection limits are required. While the initial instrument cost is high, its speed and the minimal need for sample preparation can lead to high throughput.

Ultimately, the selection of the most appropriate method will depend on the specific regulatory requirements, the expected concentration of the impurity, and the available laboratory resources. For routine analysis where impurity levels are expected to be well above the ppm level, the validated GC-FID method is the most pragmatic and efficient choice. For limit tests of trace contaminants or for orthogonal validation, LC-MS/MS is the preferred approach.

References

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  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

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  • MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]

  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Trade Science Inc. A simple GC method was developed for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

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  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • PubMed Central. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

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  • PubMed. A new method for the determination of residual piperazine in pharmaceuticals by capillary gas chromatography. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Ethyl-1-methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Scaffold and the Imperative of Specificity

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a spectrum of applications, from antihistamines to antipsychotics.[1][2][3] Its versatile structure, characterized by two opposing nitrogen atoms, allows for extensive modification to optimize pharmacological activity, solubility, and bioavailability.[1] 2-Ethyl-1-methylpiperazine serves as a key starting point for a diverse library of derivatives, each with unique potential. However, this structural flexibility brings a critical challenge: the potential for cross-reactivity.

Cross-reactivity, where an antibody or therapeutic agent binds to unintended, structurally similar molecules, is a pivotal concern in drug development.[4][5] It can lead to inaccurate diagnostic results, unexpected side effects, or treatment-related toxicity.[4][6] Therefore, rigorous cross-reactivity assessment is not merely a regulatory checkbox but a fundamental component of the preclinical safety package required for Investigational New Drug (IND) or Clinical Trial Application (CTA) submissions.[4][7][8] This guide provides an in-depth comparison of methodologies to evaluate the cross-reactivity of 2-Ethyl-1-methylpiperazine derivatives, grounded in the principles of structure-activity relationships and robust analytical validation.

Understanding the "Why": Structure-Activity Relationships (SAR) and Cross-Reactivity

The degree of cross-reactivity is intrinsically linked to the structure-activity relationship (SAR) of the derivatives. Minor modifications to the 2-Ethyl-1-methylpiperazine core can significantly alter its binding affinity for a target protein or an antibody.

  • Steric Hindrance: The introduction of bulky lipophilic groups can sterically hinder the molecule from fitting into a specific binding pocket, potentially reducing cross-reactivity with off-targets.[9] Conversely, it could also decrease affinity for the intended target.

  • Electronic Effects: Altering the electron density on aromatic rings attached to the piperazine core can influence binding interactions. For instance, the replacement of a phenyl group with a pyridyl group has been shown to cause a loss of inhibitory activity in certain contexts.[9]

  • Chirality: The stereochemistry of substituents is crucial. The configuration of a chiral center can dramatically enhance or reduce the biological activity and, consequently, the binding profile of a molecule.[10]

The goal of a cross-reactivity study is to quantify these subtle differences. It is essential to test not only against other drug candidates but also against known metabolites, which may be structurally similar and present in biological samples.

cluster_0 Structural Core cluster_1 Structural Modifications cluster_2 Impact on Binding Core 2-Ethyl-1-methylpiperazine Mod1 Addition of Bulky Groups (R1) Core->Mod1 Derivatization Mod2 Electronic Alterations (R2) Core->Mod2 Derivatization Mod3 Chiral Center Variation (R3) Core->Mod3 Derivatization Impact Altered Binding Affinity & Cross-Reactivity Profile Mod1->Impact Mod2->Impact Mod3->Impact

Caption: Logical relationship of structural modifications to the binding profile.

Experimental Methodologies for Assessing Cross-Reactivity

Choosing the right analytical technique is critical. The two most common and powerful methods for quantifying the cross-reactivity of small molecules like piperazine derivatives are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA: A High-Throughput Screening Approach

Competitive ELISA is a highly sensitive immunoassay ideal for detecting and quantifying small molecules.[11] The principle relies on the competition between the unlabeled analyte in the sample (the 2-Ethyl-1-methylpiperazine derivative) and a labeled version of the analyte for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Causality Behind the Method: This format is chosen for small molecules because they are often monovalent and cannot be bound by two antibodies simultaneously, as required by the "sandwich" ELISA format.[11] The competitive nature allows for sensitive quantification based on the displacement of a known, labeled competitor.

ELISA_Workflow Start Start Step1 Coat Plate with Capture Antibody Start->Step1 Step2 Block Non-Specific Binding Sites Step1->Step2 Step3 Add Sample (Unlabeled Antigen) & Labeled Antigen Step2->Step3 Step4 Incubate: Competition Occurs Step3->Step4 Step5 Wash to Remove Unbound Reagents Step4->Step5 Step6 Add Substrate (e.g., TMB) Step5->Step6 Step7 Incubate: Color Develops Step6->Step7 Step8 Add Stop Solution Step7->Step8 Step9 Read Absorbance (e.g., 450 nm) Step8->Step9 End End Step9->End

Caption: Workflow for a typical competitive ELISA experiment.

This protocol is a self-validating system, incorporating controls and standardized procedures to ensure data integrity.

  • Antibody Coating:

    • Dilute the specific capture antibody against the parent molecule to 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the antibody solution to each well of a 96-well microtiter plate.

    • Cover the plate and incubate overnight at 4°C.[12][13]

  • Blocking:

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[13]

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining protein-binding sites.[12][13]

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate three times as described above.

    • Prepare serial dilutions of your 2-Ethyl-1-methylpiperazine derivatives (test analytes) and a standard curve of the parent compound.

    • Add 50 µL of the standard or test analyte to the appropriate wells.

    • Immediately add 50 µL of the enzyme-labeled analyte (e.g., HRP-conjugated 2-Ethyl-1-methylpiperazine) at a pre-optimized concentration.

    • Cover the plate and incubate for 1-2 hours at 37°C.[12]

  • Detection:

    • Wash the plate five times to remove all unbound reagents.

    • Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate in the dark at room temperature for 15-30 minutes.[13][14]

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).[13]

  • Data Analysis:

    • Measure the optical density (OD) at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the OD versus the concentration of the parent compound. Use a four-parameter logistic (4-PL) curve fit.

    • Calculate the concentration of each derivative that inhibits 50% of the binding (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      • % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) x 100

Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach

SPR is a powerful optical technique that allows for the real-time, label-free analysis of molecular interactions.[15][16] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This provides not only affinity data (K D) but also valuable kinetic information (association rate, k a; dissociation rate, k d).

Causality Behind the Method: SPR is invaluable when a deeper understanding of the binding event is required. While ELISA provides an endpoint measurement of affinity, SPR reveals the dynamics of the interaction. This is crucial for distinguishing between a derivative that binds quickly and dissociates quickly versus one that binds slowly but forms a very stable complex, even if their overall affinities are similar.

  • Protein Immobilization:

    • The target protein (the biological target of the drug or the antibody used in the ELISA) is typically immobilized on the sensor chip surface.[15][16] Amine coupling is a common method.

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.0-5.5) over the activated surface.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a series of dilutions (e.g., 0.1 nM to 10 µM) of the 2-Ethyl-1-methylpiperazine derivatives in a suitable running buffer (e.g., HBS-EP+). Note: Small molecules may require the addition of DMSO to the running buffer to aid solubility, typically kept constant at 1-5%.[17]

    • Inject the derivative solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min). Include several buffer-only (blank) injections for double referencing.

    • Monitor the binding response (measured in Resonance Units, RU) in real-time.

    • Allow sufficient time for association and dissociation phases.

  • Data Analysis:

    • Subtract the reference surface signal and the blank injection signals from the active surface signal to obtain corrected sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k a, k d).

    • Calculate the equilibrium dissociation constant (K D) as the ratio of k d / k a. A lower K D value indicates a higher binding affinity.

    • Cross-reactivity can be assessed by directly comparing the K D values of the different derivatives.

Comparative Data Summary

The following table presents hypothetical data for a series of 2-Ethyl-1-methylpiperazine derivatives, illustrating how results from these assays can be structured for clear comparison.

Derivative IDStructural ModificationIC50 (nM) [ELISA]K D (nM) [SPR]% Cross-Reactivity (vs. Parent)
Parent N/A (Reference Compound)15.212.5100%
EMP-002 Addition of a p-chloro group to a terminal phenyl ring25.822.158.9%
EMP-003 Replacement of ethyl group with an isopropyl group189.5175.48.0%
EMP-004 (S)-chiral center at the ethyl-substituted carbon14.811.9102.7%
EMP-005 (R)-chiral center at the ethyl-substituted carbon450.1495.33.4%

Interpretation:

  • EMP-002 shows moderate cross-reactivity, suggesting the electronic modification is tolerated but slightly reduces binding.

  • EMP-003 demonstrates significantly lower cross-reactivity. The increased steric bulk of the isopropyl group likely hinders binding.[9]

  • EMP-004 & EMP-005 highlight the critical role of stereochemistry. The (S)-enantiomer retains binding affinity comparable to the parent compound, while the (R)-enantiomer shows very low cross-reactivity, indicating a highly specific stereochemical requirement for binding.[10]

Discussion and Strategic Implications

The data generated from these studies provides a roadmap for lead candidate selection and risk assessment.

Start Cross-Reactivity Data Obtained HighCR High Cross-Reactivity (e.g., >50%) Start->HighCR LowCR Low Cross-Reactivity (e.g., <10%) Start->LowCR IsMetabolite Is cross-reactant a known active metabolite? HighCR->IsMetabolite IsOffTarget Is cross-reactivity with a known off-target? HighCR->IsOffTarget LowRisk Low risk of off-target effects. Candidate is more specific. Proceed with development. LowCR->LowRisk IsMetabolite->IsOffTarget No ConsiderPKPD Incorporate into PK/PD modeling. Total active exposure may be higher. IsMetabolite->ConsiderPKPD Yes HighRisk High risk of off-target effects. Consider redesign or de-selection. IsOffTarget->HighRisk Yes IsOffTarget->LowRisk No

Caption: Decision tree for interpreting cross-reactivity data.

A high degree of cross-reactivity is not always a disqualifying factor. If a derivative cross-reacts with a known active metabolite, this information is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling. However, unexpected cross-reactivity with other structurally related compounds in a therapeutic class could signal potential off-target effects and may necessitate a redesign of the molecule.[7][8] Conversely, low cross-reactivity indicates high specificity, which is a desirable characteristic for a drug candidate, minimizing the risk of unforeseen adverse events.

Ultimately, a comprehensive cross-reactivity assessment, combining high-throughput screening with in-depth biophysical characterization, is essential for making informed decisions in the drug development pipeline. It ensures the selection of candidates with the highest potential for both efficacy and safety.

References

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A Senior Application Scientist's Guide to Benchmarking 2-Ethyl-1-methylpiperazine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and fine chemical synthesis, the selection of an appropriate synthetic intermediate is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a synthetic route. Among the myriad of building blocks available, piperazine and its derivatives stand out as privileged scaffolds due to their prevalence in a vast array of biologically active molecules.[1][2] This guide provides an in-depth technical comparison of 2-Ethyl-1-methylpiperazine with other closely related and commonly used piperazine intermediates. By examining experimental data and explaining the underlying chemical principles, we aim to equip researchers and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of Substituted Piperazines

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to modulate aqueous solubility and serve as a versatile linker, have led to its incorporation into numerous blockbuster drugs.[3] The strategic functionalization of the piperazine core, either on the nitrogen or carbon atoms, allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

This guide focuses on 2-Ethyl-1-methylpiperazine, a dissymmetrically substituted piperazine, and benchmarks its performance against key alternatives:

  • 1-Methylpiperazine: A simple and widely used N-alkylated piperazine.[4][5]

  • 1-Ethylpiperazine: The N-ethyl analogue, offering a different lipophilic profile.[6]

  • 2-Methylpiperazine: A C-alkylated isomer of 1-methylpiperazine, introducing chirality and steric factors.[1][7]

The selection between these seemingly similar building blocks can have significant implications for reaction outcomes, purification strategies, and ultimately, the overall cost and efficiency of a synthesis.

Synthesis and Performance Benchmarking

The most common method for the preparation of N-alkylated piperazines is through the direct alkylation of piperazine or a mono-substituted precursor.[8] The choice of alkylating agent, reaction conditions, and the nature of the piperazine starting material all play a crucial role in determining the yield, purity, and selectivity of the desired product.

Synthesis of 2-Ethyl-1-methylpiperazine

A common synthetic route to 2-Ethyl-1-methylpiperazine involves the N-methylation of 2-ethylpiperazine. This reaction is typically carried out using a methylating agent in the presence of a base to neutralize the acid generated.

Conceptual illustration of relative steric hindrance.
Basicity and Nucleophilicity

The electronic effects of the alkyl substituents also play a role. Alkyl groups are weakly electron-donating, which can increase the basicity and nucleophilicity of the nitrogen atoms. While the differences in basicity between a methyl and an ethyl group are minimal, the position of the substituent (on the nitrogen versus the carbon) can have a more pronounced effect on the accessibility of the lone pair of electrons on the nitrogen.

Applications in Drug Synthesis

The choice of a piperazine intermediate is often dictated by the specific requirements of the target molecule.

  • 1-Methylpiperazine and 1-Ethylpiperazine are extensively used as key intermediates in the synthesis of a wide range of pharmaceuticals, including antipsychotics, antihistamines, and antibiotics. [5][6][9][10]Their straightforward synthesis and predictable reactivity make them workhorse building blocks in drug discovery and development. [11][12]* 2-Methylpiperazine and 2-Ethyl-1-methylpiperazine introduce an element of three-dimensionality and, if used as a single enantiomer, chirality. This can be crucial for achieving the desired binding affinity and selectivity for a biological target. 2-Methylpiperazine is a known intermediate in the synthesis of certain antibiotics and anticancer agents. [1][7][13][14]The presence of the C-alkyl group can provide an additional vector for interaction with a protein binding pocket or can be used to modulate the molecule's overall shape and lipophilicity.

Conclusion and Future Perspectives

While 1-methylpiperazine and 1-ethylpiperazine remain the more common and cost-effective choices for many applications due to their simpler synthesis and extensive documentation, 2-Ethyl-1-methylpiperazine offers distinct advantages in specific contexts. Its dissymmetric nature and the steric influence of the C-ethyl group can be strategically employed to achieve higher regioselectivity in subsequent synthetic transformations and to introduce specific three-dimensional features into a target molecule.

The decision of which piperazine intermediate to employ should be based on a careful consideration of the synthetic strategy, the desired properties of the final product, and economic factors. For early-stage drug discovery, where the exploration of chemical space is paramount, the unique structural features of 2-Ethyl-1-methylpiperazine may offer access to novel and potent bioactive compounds. For large-scale manufacturing of established drugs, the cost and availability of the starting materials will likely favor the more common N-alkylated piperazines.

As the demand for more complex and structurally diverse drug candidates continues to grow, the importance of specialized building blocks like 2-Ethyl-1-methylpiperazine is expected to increase. Further research into the development of more efficient and enantioselective syntheses of C-alkylated piperazines will undoubtedly expand their utility and accessibility to the broader scientific community.

References

  • Subrahmanyam, M., & Pitchumani, K. (2002). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite.
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  • Multichem. (n.d.). 1-Ethylpiperazine Dealer and Distributor. Retrieved January 11, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 26). Comprehensive Overview of 2-Methylpiperazine (CAS:109-07-9). Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. Retrieved January 11, 2026, from [Link]

  • Organic Preparations and Procedures Int. (1990). AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.
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  • DergiPark. (n.d.). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Retrieved January 11, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering 1-Methylpiperazine Synthesis: A Guide for Niche Pharmaceutical Intermediates. Retrieved January 11, 2026, from [Link]

  • LookChem. (2025, May 20). 1-ethylpiperazine. Retrieved January 11, 2026, from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN102351843B - Synthesis method of 2-methyl piperazine lomefloxacin.
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  • Google Patents. (n.d.). CN1962649A - Process for synthesizing N-ethyl piperazidine.
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  • PubMed. (2018, June 1). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Retrieved January 11, 2026, from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the spectral data of 2-Ethyl-1-methylpiperazine and its structurally related compounds. As a Senior Application Scientist, my objective is to not only present data but to also elucidate the underlying principles that govern the spectral characteristics of these molecules. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the structural elucidation and characterization of piperazine-based compounds.

Introduction: The Significance of Piperazine Derivatives and Spectroscopic Analysis

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including antihistamines, antipsychotics, and anthelmintics. The biological activity of these compounds is exquisitely sensitive to the nature and position of substituents on the piperazine core. Therefore, the unambiguous characterization of these molecules is of paramount importance.

Spectroscopic methods, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of modern organic chemical analysis. A thorough understanding of how structural modifications influence the spectral output of these techniques is crucial for confirming molecular identity, assessing purity, and guiding synthetic efforts.

Molecular Structures Under Investigation

To facilitate our comparative analysis, let's first visualize the structures of the compounds we will be discussing.

G cluster_piperazine Piperazine cluster_1mp 1-Methylpiperazine cluster_2mp 2-Methylpiperazine cluster_2ep 2-Ethylpiperazine cluster_dmp N,N'-Dimethylpiperazine cluster_target 2-Ethyl-1-methylpiperazine p Piperazine mp1 1-Methylpiperazine mp2 2-Methylpiperazine ep2 2-Ethylpiperazine dmp N,N'-Dimethylpiperazine target 2-Ethyl-1-methylpiperazine

Caption: Molecular structures of the piperazine derivatives under review.

Experimental Protocols: A Foundation for Reliable Data

The interpretation of spectral data is only as reliable as the data itself. The following are standardized protocols for acquiring NMR, IR, and MS data for piperazine derivatives. Adherence to these methodologies ensures reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected proton chemical shift range (typically 0-12 ppm).

    • Employ a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption line shapes.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

G cluster_nmr NMR Workflow prep Sample Preparation acq Data Acquisition prep->acq proc Data Processing acq->proc interp Interpretation proc->interp G parent Piperazine Derivative [M]+• alpha_cleavage α-Cleavage parent->alpha_cleavage Loss of substituent ring_cleavage Ring Cleavage parent->ring_cleavage fragment1 Iminium Ion Fragment alpha_cleavage->fragment1 fragment2 Acyclic Fragment ring_cleavage->fragment2

A Comparative Guide to In Vitro-In Vivo Correlation (IVIVC) of Novel 2-Ethyl-1-methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC) for 2-Ethyl-1-methylpiperazine derivatives, a versatile class of compounds with significant potential in central nervous system (CNS) drug discovery.[1][2][3] By objectively comparing in vitro performance with in vivo outcomes, researchers can enhance lead optimization, de-risk preclinical development, and accelerate the translation of promising molecules into therapeutic candidates.

The core principle of IVIVC is to create a predictive mathematical model that connects a drug's performance in laboratory tests (in vitro) to its behavior within a living organism (in vivo).[4][5][6] Establishing a successful IVIVC can streamline development, reduce the need for extensive bioequivalence studies, and provide a deeper understanding of a compound's pharmacokinetic and pharmacodynamic profile.[4][7]

This guide will focus on a hypothetical derivative, EMP-D2-021 , designed as a selective Dopamine D2 receptor (D2R) antagonist, a common target for antipsychotic medications.

In Vitro Characterization: From Target Binding to Cellular Function

The initial step in any IVIVC is to meticulously characterize the compound's activity under controlled laboratory conditions.[4] This process typically follows a hierarchical cascade, moving from initial target binding to more complex functional cellular assays.

Primary Assay: Target Engagement at the Dopamine D2 Receptor

Expertise & Experience: To begin, we must confirm that EMP-D2-021 physically interacts with its intended target, the D2R. A radioligand binding assay is the gold standard for this purpose. It is a highly sensitive and quantitative method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioactive ligand from the receptor.

Trustworthiness: The assay's validity is ensured by using a well-characterized cell line (e.g., HEK293 or CHO cells) stably expressing the human D2R. This provides a clean system, minimizing off-target effects. Running a known D2R antagonist, such as haloperidol or spiperone, in parallel serves as a positive control to validate assay performance.[8]

Functional Assay: Quantifying D2R Antagonism

Expertise & Experience: Binding does not always equate to function. Therefore, the next crucial step is to measure the functional consequence of EMP-D2-021 binding to the D2R. Since the D2R is a Gi/o-coupled G-protein coupled receptor (GPCR), its activation by dopamine leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[9][10] A functional antagonist will block this effect.

A cAMP inhibition assay is the chosen method.[10] In this assay, cells are first stimulated with an agent like forskolin to elevate cAMP levels. Then, the ability of an agonist (dopamine) to reduce cAMP is measured in the presence and absence of our test compound, EMP-D2-021. The concentration of the antagonist that inhibits 50% of the agonist response is its IC50 value.

Detailed Protocol: In Vitro cAMP Inhibition Assay for D2R Antagonism
  • Cell Culture: Culture HEK293 cells stably expressing the human D2R in DMEM/F-12 medium supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418) at 37°C in a 5% CO2 incubator.[10]

  • Cell Plating: Seed the cells into 384-well assay plates at a density of 10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of EMP-D2-021 and a reference antagonist (e.g., haloperidol) in assay buffer (e.g., HBSS with 20 mM HEPES).

  • Assay Procedure:

    • Aspirate the culture medium from the cells.

    • Add 20 µL of the test compound dilutions to the wells.

    • Add 20 µL of dopamine at its EC80 concentration (pre-determined) mixed with 3 µM forskolin.

    • Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: Plot the response (HTRF signal) against the log concentration of the antagonist. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization: D2R Antagonist Mechanism of Action

The following diagram illustrates the engineered signaling pathway used in a common functional assay for D2R antagonists.

cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Promiscuous G-protein (Gα16) D2R->G_protein Couples to PLC Phospholipase C (PLC) G_protein->PLC Activates Ca_release Intracellular Ca2+ Release PLC->Ca_release Catalyzes Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist EMP-D2-021 (Antagonist) Antagonist->D2R Blocks Signal Measurable Fluorescent Signal Ca_release->Signal

Caption: Engineered D2R signaling for HTS calcium flux assays.[11]

In Vivo Assessment: From Animal Models to Efficacy

After establishing in vitro potency, the investigation moves to in vivo models to assess how the compound behaves in a complex biological system. This involves understanding its pharmacokinetics (what the body does to the drug) and its pharmacodynamics (what the drug does to the body).

Preclinical Pharmacokinetics (PK)

Expertise & Experience: Before testing for efficacy, it's essential to determine if EMP-D2-021 can reach its target in the brain at sufficient concentrations. A standard rodent PK study (e.g., in C57BL/6 mice) is conducted. The compound is administered (e.g., via intraperitoneal injection), and blood and brain samples are collected at various time points. Concentrations are measured using LC-MS/MS to determine key parameters like Cmax (peak concentration), Tmax (time to peak concentration), half-life (t½), and brain-to-plasma ratio.

Trustworthiness: A robust PK study requires a validated bioanalytical method with appropriate calibration standards and quality controls. This ensures the accuracy and reproducibility of the concentration measurements, which are foundational for interpreting the subsequent efficacy studies.

In Vivo Pharmacodynamics & Efficacy Model

Expertise & Experience: To measure the functional effect of D2R antagonism in vivo, a well-established behavioral model is required. The apomorphine-induced climbing model in mice is a classic and reliable assay for this purpose.[8][12][13] Apomorphine is a potent dopamine agonist that, at certain doses, induces a characteristic, compulsive climbing behavior. A D2R antagonist like EMP-D2-021 is expected to dose-dependently block this behavior.

Trustworthiness: The model's validity is confirmed by including a vehicle control group (to establish baseline behavior) and a positive control group treated with a known antipsychotic (e.g., haloperidol).[12] This allows for a direct comparison of the novel compound's efficacy against a benchmark. The dose that produces 50% of the maximal inhibitory effect is determined as the ED50.

Detailed Protocol: In Vivo Apomorphine-Induced Climbing Assay
  • Animals: Use male Swiss Webster mice (20-25 g). Acclimate the animals to the facility for at least one week before testing.

  • Apparatus: Place mice individually in cylindrical wire mesh cages (e.g., 11 cm diameter x 25 cm height).[14]

  • Dosing:

    • Administer various doses of EMP-D2-021 (or vehicle/positive control) via intraperitoneal (IP) injection.

    • After a pre-determined pretreatment time (e.g., 30 minutes, based on PK data), administer apomorphine (e.g., 1.0-2.5 mg/kg, subcutaneously).[12][13]

  • Observation: Immediately after apomorphine injection, begin a 20-30 minute observation period.[12][13]

  • Scoring: An observer, blinded to the treatment groups, scores the climbing behavior. A common system is to record the amount of time the mouse spends with all four paws on the cage wall.[12]

  • Data Analysis: Calculate the percentage inhibition of climbing for each dose group relative to the apomorphine-only control group. Determine the ED50 by fitting the dose-response data to a non-linear regression curve.

The Core Correlation: Bridging the In Vitro-In Vivo Divide

The ultimate goal is to correlate the data from the laboratory bench with the results from the animal model. This step transforms disparate data points into a predictive tool.

Data Consolidation and Comparison

First, all quantitative data must be summarized for a clear comparison.

CompoundTargetIn Vitro AssayIn Vitro Potency (IC50)In Vivo ModelIn Vivo Efficacy (ED50)
EMP-D2-021 D2RcAMP Inhibition12 nMApomorphine Climbing0.8 mg/kg
Haloperidol D2RcAMP Inhibition2 nMApomorphine Climbing0.1 mg/kg
Clozapine D2R, 5-HT2AcAMP Inhibition150 nMApomorphine Climbing5.0 mg/kg
Establishing the Relationship

Expertise & Experience: A strong IVIVC is often characterized by a direct, proportional relationship between in vitro potency and in vivo efficacy. By plotting the log of the in vitro potency (e.g., IC50) against the log of the in vivo efficacy (e.g., ED50) for a series of related compounds, a correlation can be established.

Trustworthiness: It is critical to acknowledge that a perfect correlation is rare. Deviations can provide valuable insights. For instance, a compound that is highly potent in vitro but weak in vivo may have poor pharmacokinetic properties, such as low brain penetration or rapid metabolism. Conversely, a compound with moderate in vitro potency but high in vivo efficacy might possess an active metabolite. These discrepancies guide further chemical modifications and experimental design.

Visualization: The IVIVC Workflow

This diagram outlines the logical flow from initial screening to the establishment of a predictive in vitro-in vivo correlation.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment a Primary Screen (e.g., Radioligand Binding) Determines Affinity (Ki) b Functional Assay (e.g., cAMP Inhibition) Determines Potency (IC50) a->b Validate Hits c Pharmacokinetics (PK) (Mouse/Rat) Determines Exposure & BBB Penetration b->c Select Potent Leads e IVIVC Analysis Plot log(IC50) vs. log(ED50) b->e d Efficacy Model (e.g., Apomorphine Climbing) Determines Efficacy (ED50) c->d Ensure Target Exposure d->e f Predictive Model - Guides Lead Optimization - De-risks Preclinical Selection e->f Establish Correlation

Caption: A streamlined workflow for establishing an IVIVC.

Conclusion

Establishing a rigorous in vitro-in vivo correlation is not merely a data-gathering exercise; it is a strategic imperative in modern drug development.[6][7] For 2-Ethyl-1-methylpiperazine derivatives targeting the D2R, the process outlined in this guide—from precise in vitro functional assays to validated in vivo behavioral models—provides a robust framework. The resulting predictive model allows for more informed decision-making, optimizes the allocation of resources, and ultimately increases the probability of successfully advancing a safe and effective therapeutic agent toward clinical evaluation.

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A Head-to-Head Comparison of Synthetic Protocols for 2-Ethyl-1-methylpiperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Ethyl-1-methylpiperazine in Medicinal Chemistry

Substituted piperazines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their unique physicochemical properties, including their ability to exist in both protonated and free-base forms at physiological pH, make them invaluable scaffolds for modulating drug solubility, permeability, and target engagement. 2-Ethyl-1-methylpiperazine, a chiral disubstituted piperazine, represents an important building block for the synthesis of complex molecules in drug discovery and development. The strategic placement of the ethyl and methyl groups allows for fine-tuning of steric and electronic properties, influencing ligand-receptor interactions and metabolic stability.

This guide provides a comprehensive, head-to-head comparison of two distinct and viable synthetic protocols for the preparation of 2-Ethyl-1-methylpiperazine. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental procedures and a comparative analysis of their respective advantages and disadvantages. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to efficiently synthesize this valuable intermediate.

Protocol 1: Direct N-Methylation of 2-Ethylpiperazine

This protocol represents the most direct and atom-economical approach to 2-Ethyl-1-methylpiperazine, leveraging the commercial availability of 2-ethylpiperazine[1]. The core of this strategy is the selective methylation of the secondary amine at the 1-position. A significant challenge in the N-alkylation of unsymmetrically substituted piperazines is controlling the regioselectivity and the degree of alkylation to prevent the formation of the undesired 1,4-disubstituted product.

Causality Behind Experimental Choices

The choice of a reductive amination-based methylation using formaldehyde as the methyl source and a reducing agent is a classic and highly effective method for the N-methylation of amines. Formaldehyde reacts with the secondary amine of 2-ethylpiperazine to form an intermediate iminium ion, which is then rapidly reduced in situ by a hydride source, such as sodium triacetoxyborohydride or formic acid (in the case of the Eschweiler-Clarke reaction). This method is generally preferred over direct alkylation with methyl halides as it proceeds under milder conditions and minimizes the risk of over-alkylation and the formation of quaternary ammonium salts. The use of a slight excess of the methylating agent ensures complete conversion of the starting material.

Experimental Protocol: N-Methylation via Reductive Amination
  • Reaction Setup: To a solution of 2-ethylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add formaldehyde (1.1 eq, 37% in water) or paraformaldehyde (1.1 eq).

  • Formation of the Iminium Ion: Stir the mixture at room temperature for 30-60 minutes. The reaction can be monitored by TLC or LC-MS for the consumption of the starting material.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure 2-Ethyl-1-methylpiperazine.

Visualizing the N-Methylation Pathway

N-Methylation_of_2-Ethylpiperazine 2-Ethylpiperazine 2-Ethylpiperazine Iminium_Ion Intermediate Iminium Ion 2-Ethylpiperazine->Iminium_Ion Formaldehyde 2-Ethyl-1-methylpiperazine 2-Ethyl-1-methylpiperazine Iminium_Ion->2-Ethyl-1-methylpiperazine NaBH(OAc)₃

Caption: Reductive amination pathway for the synthesis of 2-Ethyl-1-methylpiperazine.

Protocol 2: Convergent Synthesis via Reductive Amination and Cyclization

Causality Behind Experimental Choices

This synthetic route is designed for maximum convergence and control over the substitution pattern. The initial reductive amination of N-methylethylenediamine with propionaldehyde selectively forms the N-ethyl substituted diamine. The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is crucial to prevent the reduction of the aldehyde before imine formation. The subsequent reaction with glyoxal is a classic method for forming the piperazine ring from a 1,2-diamine. The in-situ reduction of the resulting dihydropyrazine intermediate provides the final saturated piperazine ring. This two-step, one-pot procedure is an efficient way to construct the desired scaffold.

Experimental Protocol: Reductive Amination and Cyclization
  • Formation of the Diamine Precursor: In a round-bottom flask, dissolve N-methylethylenediamine (1.0 eq) in methanol (0.2 M). Add propionaldehyde (1.1 eq) and a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour.

  • First Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cyclization: To the same reaction mixture, add an aqueous solution of glyoxal (1.1 eq, 40% in water) dropwise at 0 °C.

  • Second Reduction and Ring Formation: After the addition is complete, add a second portion of sodium cyanoborohydride (2.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the addition of 2M HCl until the pH is acidic (pH ~2) to destroy any remaining reducing agent. Then, basify the solution with 4M NaOH until the pH is strongly basic (pH ~12).

  • Purification: Extract the aqueous solution with dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Convergent Synthesis Pathway

Convergent_Synthesis N-methylethylenediamine N-methylethylenediamine Intermediate_Imine Intermediate Imine N-methylethylenediamine->Intermediate_Imine Propionaldehyde N-ethyl-N'-methylethylenediamine N-ethyl-N'-methylethylenediamine Intermediate_Imine->N-ethyl-N'-methylethylenediamine NaBH₃CN Dihydropyrazine_Intermediate Dihydropyrazine Intermediate N-ethyl-N'-methylethylenediamine->Dihydropyrazine_Intermediate Glyoxal 2-Ethyl-1-methylpiperazine 2-Ethyl-1-methylpiperazine Dihydropyrazine_Intermediate->2-Ethyl-1-methylpiperazine NaBH₃CN

Caption: Convergent synthesis of 2-Ethyl-1-methylpiperazine via a two-step reductive amination and cyclization.

Head-to-Head Performance Comparison

FeatureProtocol 1: Direct N-MethylationProtocol 2: Convergent Synthesis
Starting Materials 2-Ethylpiperazine, FormaldehydeN-methylethylenediamine, Propionaldehyde, Glyoxal
Number of Steps 12 (can be performed in one pot)
Overall Yield (projected) 75-85%50-65%
Purity (after chromatography) >98%>98%
Scalability ExcellentGood
Key Advantages High yield, atom economy, straightforwardHigh convergence, good for analogue synthesis
Potential Challenges Potential for over-methylation if not controlledMultiple reactive intermediates, requires careful control of stoichiometry

Conclusion and Recommendations

Both protocols presented offer viable and effective routes for the synthesis of 2-Ethyl-1-methylpiperazine. The choice of the most appropriate method will largely depend on the specific needs of the researcher, including the availability of starting materials, desired scale of the reaction, and the need for analogue synthesis.

Protocol 1 (Direct N-Methylation) is highly recommended for its simplicity, high yield, and atom economy, especially given the commercial availability of 2-ethylpiperazine. It is the more straightforward and cost-effective option for producing this specific target molecule on a larger scale.

Protocol 2 (Convergent Synthesis) , while likely resulting in a lower overall yield, provides greater flexibility. This approach is particularly advantageous when synthesizing a library of related piperazine analogues, as the substituents can be easily varied by changing the initial amine and aldehyde starting materials.

Ultimately, the selection of the synthetic route should be guided by a thorough evaluation of the project's specific goals and available resources. Both methods, when executed with care, will provide access to the valuable 2-Ethyl-1-methylpiperazine building block for further applications in drug discovery and development.

References

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  • J. Huang, W. Xu, H. Xie, S. Li, A Practical Method for the Synthesis of Alkyl-, Alcohol-, Amine-, and Ester-Extended Tosylpiperazines. J. Org. Chem.2012 , 77 (17), 7506–7511. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific validity. This guide provides an in-depth, experience-driven comparison for assessing the purity of synthesized 2-Ethyl-1-methylpiperazine against a certified reference standard. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a transparent view of the expected data, moving beyond a simple checklist to a comprehensive understanding of the "why" behind the "how."

The Critical Role of Purity in Pharmaceutical Research

2-Ethyl-1-methylpiperazine, a substituted piperazine derivative, represents a class of compounds with significant pharmacological interest.[1] Piperazine and its derivatives are core structures in numerous drugs across various therapeutic areas.[2] The presence of impurities, even in minute quantities, can drastically alter the compound's biological activity, toxicity profile, and ultimately, the reproducibility of experimental results. Therefore, a rigorous purity assessment is paramount to ensure the integrity of preclinical and clinical data.

Synthesis of 2-Ethyl-1-methylpiperazine: A Brief Overview

While various synthetic routes to piperazine derivatives exist, a common approach involves the N-alkylation of a piperazine precursor.[3][4] For 2-Ethyl-1-methylpiperazine, a potential synthesis could involve the reaction of 2-ethylpiperazine with a methylating agent. It is crucial to acknowledge that side reactions, unreacted starting materials, and decomposition products can all contribute to the impurity profile of the final product.

Orthogonal Analytical Approaches: A Self-Validating System

This guide will focus on a combination of chromatographic and spectroscopic techniques, each providing a unique and complementary perspective on the purity of our synthesized 2-Ethyl-1-methylpiperazine.

Chromatographic Purity Assessment: Separating the Components

Chromatography is a powerful tool for separating a mixture into its individual components, allowing for both qualitative identification and quantitative measurement of impurities.[2] For amines like 2-Ethyl-1-methylpiperazine, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options, with the choice often depending on the volatility and thermal stability of the compound and its potential impurities.[2][5]

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is particularly well-suited for the analysis of volatile and thermally stable compounds.[5] Given that 2-Ethyl-1-methylpiperazine is a relatively small molecule, GC-FID is an excellent primary technique for purity assessment.

The "Why": The choice of a DB-17 column, a mid-polarity column, is deliberate. It provides a good balance for separating the target amine from potential impurities of varying polarities. The temperature program is designed to ensure the elution of our target compound within a reasonable timeframe while also allowing for the separation of any less volatile impurities that may be present. Amines can be challenging to analyze by GC due to their basicity, which can lead to peak tailing and adsorption on the column.[6][7] Using a deactivated column and appropriate liners helps to mitigate these effects.[6]

Figure 1: Workflow for GC-FID Purity Assessment.

Experimental Protocol: GC-FID Analysis

  • Preparation of Solutions:

    • Reference Standard Solution: Accurately weigh approximately 20 mg of the 2-Ethyl-1-methylpiperazine reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

    • Sample Solution: Prepare the synthesized 2-Ethyl-1-methylpiperazine solution in the same manner as the reference standard.

  • GC-FID Conditions:

    • Column: DB-17, 30 m x 0.53 mm ID, 1 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 2 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 260°C.

    • Oven Temperature Program: Initial temperature of 150°C held for 10 minutes, then ramped at 35°C/min to 260°C and held for 2 minutes.

    • Injection Volume: 1.0 µL.

  • Analysis:

    • Inject the reference standard solution to determine the retention time of 2-Ethyl-1-methylpiperazine.

    • Inject the sample solution.

  • Data Interpretation:

    • Calculate the purity of the synthesized sample by the area percent method. The purity is the ratio of the peak area of the main component to the total area of all peaks in the chromatogram.

ParameterSynthesized SampleReference Standard
Retention Time (min) 3.23.2
Peak Area (%) 99.5%>99.9%
Impurity Profile Minor peaks at 2.8 min (0.3%) and 3.0 min (0.2%)No significant impurities detected
High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC offers a complementary separation mechanism to GC and is particularly useful for less volatile or thermally labile impurities.[2] Since piperazine itself lacks a strong UV chromophore, derivatization is often necessary to achieve adequate sensitivity with a UV detector.[2][8] However, for a purity assessment where the primary goal is to detect impurities, a direct injection with detection at a low UV wavelength (e.g., 205 nm) can sometimes be sufficient, although derivatization provides much higher sensitivity.[8]

The "Why": A reversed-phase C18 column is a workhorse in HPLC and provides excellent separation for a wide range of organic molecules. The mobile phase, a mixture of acetonitrile and water with a small amount of an amine modifier like diethylamine, is chosen to ensure good peak shape for the basic analyte.[8] The amine modifier helps to suppress the interaction of the basic analyte with residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing.

Figure 2: Workflow for HPLC-UV Purity Assessment.

Experimental Protocol: HPLC-UV Analysis

  • Preparation of Solutions:

    • Mobile Phase: Acetonitrile, Methanol, and diethylamine in the ratio of 90:10:0.1 (v/v/v).[8] Filter and degas the mobile phase.

    • Reference Standard Solution: Accurately weigh approximately 20 mg of the 2-Ethyl-1-methylpiperazine reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

    • Sample Solution: Prepare the synthesized 2-Ethyl-1-methylpiperazine solution in the same manner as the reference standard.

  • HPLC-UV Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or a similar C18 column.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 35°C.[8]

    • Injection Volume: 10 µL.[8]

    • Detection Wavelength: 205 nm.[8]

  • Analysis:

    • Inject the reference standard solution to determine the retention time.

    • Inject the sample solution.

  • Data Interpretation:

    • Calculate the purity of the synthesized sample by the area percent method.

ParameterSynthesized SampleReference Standard
Retention Time (min) 4.54.5
Peak Area (%) 99.3%>99.9%
Impurity Profile Minor peak at 3.8 min (0.7%)No significant impurities detected

Spectroscopic Confirmation: Verifying the Molecular Identity

While chromatography excels at separating components, spectroscopy provides crucial information about the molecular structure of the main component, confirming its identity and providing another layer of purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be employed.

The "Why": The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. By comparing the spectra of the synthesized sample to that of the reference standard, we can confirm the identity of our compound and detect any significant impurities that have distinct NMR signals.[9][10][11][12][13]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized sample and the reference standard in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Interpretation:

    • Compare the chemical shifts, integration values, and coupling patterns of the synthesized sample's spectra with those of the reference standard.

    • Look for any additional peaks in the sample spectrum that are not present in the standard's spectrum, which would indicate the presence of impurities.

Expected ¹H NMR Data (Illustrative): The spectrum should show signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the piperazine ring protons (a series of multiplets).

Expected ¹³C NMR Data (Illustrative): The spectrum should display the expected number of carbon signals for 2-Ethyl-1-methylpiperazine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

The "Why": By determining the molecular weight of the synthesized compound and comparing it to the theoretical mass of 2-Ethyl-1-methylpiperazine (128.22 g/mol ), we can confirm its identity.[14] The fragmentation pattern can also serve as a fingerprint for the molecule.[15]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺ or [M+H]⁺) and confirm that its mass-to-charge ratio (m/z) corresponds to the molecular weight of 2-Ethyl-1-methylpiperazine.

    • Compare the fragmentation pattern to that of the reference standard or to a library spectrum if available.

TechniqueSynthesized SampleReference Standard
¹H NMR Spectrum consistent with the structure of 2-Ethyl-1-methylpiperazine. Minor impurity peaks observed.Spectrum consistent with the structure of 2-Ethyl-1-methylpiperazine. No significant impurity peaks.
¹³C NMR Expected number of carbon signals observed.Expected number of carbon signals observed.
Mass Spec (m/z) Molecular ion peak at 129.1 ([M+H]⁺)Molecular ion peak at 129.1 ([M+H]⁺)

Conclusion: A Holistic Approach to Purity Assessment

The purity assessment of a synthesized compound is a multifaceted process that demands a thoughtful and rigorous approach. By combining orthogonal chromatographic techniques like GC and HPLC with powerful spectroscopic methods such as NMR and Mass Spectrometry, we can build a comprehensive and self-validating picture of the compound's purity and identity. This guide has provided not just the "how-to" but also the critical "why" behind the chosen methodologies, empowering researchers to confidently assess the quality of their synthesized 2-Ethyl-1-methylpiperazine and ensure the reliability of their subsequent scientific endeavors.

References

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A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Ethyl-1-methylpiperazine

In the landscape of pharmaceutical development and manufacturing, the purity and precise quantification of all chemical entities are paramount. 2-Ethyl-1-methylpiperazine, a substituted piperazine derivative, represents a class of compounds frequently encountered as intermediates or potential impurities in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The control of such related substances is not merely a matter of good practice but a stringent regulatory requirement to ensure the safety and efficacy of the final drug product.[3][4] Therefore, the development and rigorous validation of analytical methods for its detection and quantification are critical.

This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of 2-Ethyl-1-methylpiperazine. More importantly, it outlines a comprehensive framework for the inter-laboratory validation of these methods, a crucial step to ensure method reproducibility and reliability across different testing environments. The principles and protocols described herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[5][6]

The Cornerstone of Reliability: The ICH Q2(R1) Framework for Inter-Laboratory Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7][8] When a method is to be used in multiple laboratories, an inter-laboratory validation (also known as a collaborative study) is the gold standard for assessing its reproducibility.[5][9] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the key validation characteristics that must be evaluated.[6][10]

The core principle is to challenge the method with a variety of controlled stressors to understand its performance capabilities and limitations. This involves assessing:

  • Specificity: The ability to unequivocally measure the analyte in the presence of other components.[5][11]

  • Linearity: The direct proportionality of the method's response to the concentration of the analyte over a defined range.[1][12]

  • Accuracy: The closeness of the test results to the true value.[1][12]

  • Precision: The degree of scatter between a series of measurements from the same homogeneous sample. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[13]

    • Intermediate Precision: Within-laboratory variations, such as different days, analysts, or equipment.[1][5]

    • Reproducibility: Precision between different laboratories.[5][9]

  • Detection Limit (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[1][11]

  • Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1][11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1][10]

By systematically evaluating these parameters across multiple laboratories, we can establish a high degree of confidence in the method's performance and ensure the consistency of analytical results, regardless of where the testing is performed.

Comparative Analytical Methodologies: GC-MS vs. LC-MS/MS

The choice of analytical technique is driven by the physicochemical properties of the analyte and the requirements of the analysis. For a relatively volatile and thermally stable compound like 2-Ethyl-1-methylpiperazine, both GC-MS and LC-MS/MS are viable and powerful options.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds.[14][15] It offers excellent chromatographic resolution and is a robust and cost-effective technique widely available in quality control laboratories.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides exceptional sensitivity and selectivity, making it ideal for trace-level analysis.[16][17] It is particularly advantageous for complex matrices as it can minimize sample preparation requirements and reduce the likelihood of interferences.

This guide will now detail the proposed experimental protocols for each technique and the design of an inter-laboratory study to validate their performance for the analysis of 2-Ethyl-1-methylpiperazine.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantification of 2-Ethyl-1-methylpiperazine in a drug substance.

1. Sample Preparation: a. Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask. b. Dissolve in and dilute to volume with methanol. c. Further dilute an aliquot of this solution with methanol to achieve a final concentration within the calibrated range (e.g., 1-100 µg/mL).

2. GC-MS Conditions:

  • GC System: Agilent 6890N or equivalent.[18]
  • Column: DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm, 1 µm film thickness.[1][2]
  • Carrier Gas: Helium at a constant flow of 2 mL/min.[1][2]
  • Inlet Temperature: 250°C.[1][2]
  • Injection Volume: 1 µL in split mode (e.g., 10:1).
  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 250°C, hold for 5 minutes.
  • MS System: Agilent 5975 Mass Selective Detector or equivalent.[18]
  • Transfer Line Temperature: 280°C.[15]
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]
  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 2-Ethyl-1-methylpiperazine (e.g., m/z 128, 99, 58 - hypothetical, to be confirmed with a standard).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for the sensitive quantification of 2-Ethyl-1-methylpiperazine in a drug substance.

1. Sample Preparation: a. Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask. b. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). c. Perform serial dilutions to achieve final concentrations within the calibrated range (e.g., 1-1000 ng/mL).

2. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera or equivalent.[16]
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transition: Precursor ion [M+H]+ -> Product ion (e.g., m/z 129 -> 100 - hypothetical, to be optimized by infusing a standard).

Inter-Laboratory Validation Study Design

The following diagram illustrates the workflow for the inter-laboratory validation study:

G cluster_prep Study Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase A Develop & Optimize GC-MS & LC-MS/MS Methods B Prepare Homogeneous Validation Samples (Spiked & Unspiked) A->B C Draft Detailed Validation Protocol & SOPs B->C D Select Participating Laboratories (n≥3) C->D E Distribute Samples & Protocol to Participating Labs D->E F Labs Perform Analyses According to SOPs E->F G Labs Report Raw Data & Chromatograms F->G H Centralized Statistical Analysis of All Data G->H I Assess Validation Parameters (Accuracy, Precision, Linearity, etc.) H->I J Compare Performance of GC-MS and LC-MS/MS I->J K Generate Final Validation Report J->K

Caption: Workflow for the inter-laboratory validation study.

Hypothetical Data and Performance Comparison

The following tables present hypothetical data from a 3-laboratory validation study to illustrate the expected performance of the GC-MS and LC-MS/MS methods.

Table 1: Linearity and Range
ParameterGC-MSLC-MS/MSAcceptance Criteria
Range 1 - 100 µg/mL1 - 1000 ng/mL-
Correlation Coefficient (r²) > 0.998> 0.999≥ 0.995
y-intercept (% of response at 100%) < 2.0%< 1.5%≤ 2.0%
Table 2: Accuracy (Recovery)
Spiked LevelGC-MS (% Recovery ± SD)LC-MS/MS (% Recovery ± SD)Acceptance Criteria
LOQ 95.5 ± 4.2%98.1 ± 3.5%80 - 120%
50% of Range 99.2 ± 2.1%100.5 ± 1.8%90 - 110%
100% of Range 101.3 ± 1.9%100.2 ± 1.5%90 - 110%
Table 3: Precision (%RSD)
ParameterGC-MS (%RSD)LC-MS/MS (%RSD)Acceptance Criteria
Repeatability (n=6) < 3.0%< 2.5%≤ 5.0%
Intermediate Precision < 4.5%< 4.0%≤ 10.0%
Reproducibility (Inter-lab) < 8.0%< 7.0%≤ 15.0%
Table 4: LOD and LOQ
ParameterGC-MSLC-MS/MSAcceptance Criteria
LOD 0.3 µg/mL0.3 ng/mLS/N ≥ 3
LOQ 1.0 µg/mL1.0 ng/mLS/N ≥ 10

Discussion of Comparative Performance

Based on the hypothetical data, both methods are suitable for their intended purpose. However, they exhibit different strengths:

  • LC-MS/MS demonstrates superior sensitivity with a LOQ approximately 1000-fold lower than the GC-MS method. This makes it the method of choice for trace-level impurity analysis or when sample volume is limited. The data also suggests slightly better precision and accuracy, which is characteristic of modern LC-MS/MS platforms.

  • GC-MS is a highly reliable and robust technique, perfectly adequate for quantifying 2-Ethyl-1-methylpiperazine at levels relevant for most API purity assessments.[1] Its wider availability and lower operational cost make it a practical option for routine quality control laboratories.

The choice between the two methods will ultimately depend on the specific analytical requirements. For release testing against a specification of, for example, 0.1%, the GC-MS method would be more than sufficient. For identifying and quantifying trace-level degradation products in a stability study, the LC-MS/MS method would be indispensable.

Method Workflows

The following diagrams illustrate the workflows for the proposed analytical methods.

GCMS_Workflow A Sample Weighing & Dissolution B Dilution to Working Concentration A->B C GC Injection B->C D Chromatographic Separation C->D E Electron Ionization D->E F Mass Analysis (SIM) E->F G Data Acquisition & Processing F->G

Caption: GC-MS analytical workflow.

LCMSMS_Workflow A Sample Weighing & Dissolution B Serial Dilution to Trace Concentration A->B C LC Injection B->C D Reverse-Phase Separation C->D E Electrospray Ionization D->E F Tandem MS Analysis (MRM) E->F G Data Acquisition & Processing F->G

Caption: LC-MS/MS analytical workflow.

Conclusion

This guide has provided a comprehensive framework for the inter-laboratory validation of analytical methods for 2-Ethyl-1-methylpiperazine, comparing hypothetical GC-MS and LC-MS/MS protocols. The foundation of this framework is the ICH Q2(R1) guideline, which ensures a scientifically sound and robust approach to method validation.[5][6] While both GC-MS and LC-MS/MS are shown to be effective, the superior sensitivity of LC-MS/MS makes it the preferred method for trace-level analysis. The choice of method should always be guided by the specific analytical requirements and the intended use of the data. By following a rigorous inter-laboratory validation protocol as outlined, organizations can ensure the generation of reliable, reproducible, and defensible analytical data for 2-Ethyl-1-methylpiperazine, thereby safeguarding product quality and patient safety.

References

  • Bansode, P. S., et al. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. JOCPR. Retrieved from [Link]

  • Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Slideshare. (n.d.). Related Substances-Method Validation-PPT_slide. Retrieved from [Link]

  • Boccardi, G. (n.d.). Method Validation Guidelines. BioPharm International. Retrieved from [Link]

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  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]

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  • ResearchGate. (n.d.). Typical GC chromatograms of piperazine, N-methyl piperazine, N-ethyl.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-1-methylpiperazine. Retrieved from [Link]

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  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Gesteira, T. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC - NIH. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Ethyl-1-methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Interest in Substituted Piperazines

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] Its versatile nature allows for substitutions that can significantly modulate a compound's physicochemical properties and biological activity.[3] This guide focuses on a specific, yet underexplored subclass: 2-Ethyl-1-methylpiperazine derivatives. Our objective is to provide a comprehensive framework for conducting comparative molecular docking studies to predict their potential as therapeutic agents. We will delve into the rationale behind experimental design, the intricacies of protocol validation, and the interpretation of in silico data, thereby offering a robust methodology for researchers in drug discovery.

PART 1: Designing a Comparative In Silico Study

The Rationale for a Hypothetical Comparative Study
Selection of a Therapeutically Relevant Target: The Dopamine D2 Receptor

Arylpiperazines are well-known ligands for G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[7][8] The Dopamine D2 Receptor (D2R) is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[9] Given the structural similarities of our scaffold to known D2R ligands, we have selected the human Dopamine D2 Receptor as our protein target for this illustrative study. A high-resolution crystal structure of the human D2R is available in the Protein Data Bank (PDB), which is a prerequisite for accurate structure-based drug design.

Constructing a Virtual Library of 2-Ethyl-1-methylpiperazine Derivatives

To conduct a comparative study, we first need a library of analogous compounds. Starting with the 2-Ethyl-1-methylpiperazine core, we will introduce a variety of substituents at the N4 position. This position is synthetically accessible and variations here are known to significantly impact binding affinity and selectivity for GPCRs. Our virtual library will include substituents with diverse electronic and steric properties to probe the chemical space around the binding pocket.

Table 1: Virtual Library of 2-Ethyl-1-methylpiperazine Derivatives for Comparative Docking

Compound IDR-Group (at N4-position)Rationale for Inclusion
EMP-01 -HUnsubstituted parent compound for baseline comparison.
EMP-02 -CH₃Small, lipophilic alkyl group.
EMP-03 -C(=O)CH₃ (Acetyl)Introduces a hydrogen bond acceptor.
EMP-04 -C₆H₅ (Phenyl)Aromatic ring for potential π-π stacking interactions.
EMP-05 -C₆H₄-4-Cl (4-Chlorophenyl)Introduces an electron-withdrawing group and increases lipophilicity.
EMP-06 -C₆H₄-4-OCH₃ (4-Methoxyphenyl)Introduces an electron-donating group and potential hydrogen bond acceptor.
EMP-07 -SO₂C₆H₅ (Benzenesulfonyl)Introduces a bulky, polar sulfonyl group.

PART 2: A Validated Protocol for Comparative Molecular Docking

Expertise in Action: The Causality Behind Our Methodological Choices

The reliability of any in silico study hinges on a meticulously validated protocol. Each step described below is chosen to minimize artifacts and maximize the predictive power of the docking simulations.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase p Protein Preparation (PDB: 6CM4) d Molecular Docking (AutoDock Vina) p->d l Ligand Library Preparation (EMP-01 to EMP-07) l->d a Comparative Analysis of Docking Scores & Poses d->a v Protocol Validation (Redocking of Risperidone) v->d Validates admet In Silico ADMET Prediction (SwissADME) a->admet

Caption: A validated workflow for comparative molecular docking studies.

Step-by-Step Methodology

1. Protein Preparation

  • Source: The 3D crystal structure of the human Dopamine D2 Receptor in complex with the antagonist risperidone will be obtained from the Protein Data Bank (PDB ID: 6CM4).

  • Preparation Steps:

    • Using AutoDockTools (ADT) v1.5.7, remove water molecules and any co-solvents from the PDB file.

    • Separate the protein and the co-crystallized ligand (risperidone). The ligand will be used for validation.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Define the grid box for docking. The grid box should be centered on the bound ligand's coordinates and be large enough to encompass the entire binding site (e.g., 25 x 25 x 25 Å).

    • Save the prepared protein structure in the PDBQT format.

2. Ligand Preparation

  • Generation: The 3D structures of the 2-Ethyl-1-methylpiperazine derivatives (EMP-01 to EMP-07) will be generated using a molecular builder like ChemDraw or Avogadro.

  • Preparation Steps:

    • Perform an initial energy minimization of each ligand using a force field like MMFF94.

    • Using ADT, detect the rotatable bonds and assign Gasteiger charges.

    • Save each prepared ligand in the PDBQT format.

3. Protocol Validation: A Self-Validating System

  • Trustworthiness: To ensure the docking protocol can accurately reproduce the experimentally determined binding mode, we will perform a redocking experiment.[10][11]

  • Procedure: The co-crystallized ligand (risperidone) will be docked back into the prepared D2R structure using the same parameters as for our test compounds.

  • Success Criterion: The protocol is considered validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the ligand is less than 2.0 Å.[8][10]

4. Molecular Docking Simulation

  • Software: AutoDock Vina will be used for the docking calculations. It employs a Lamarckian genetic algorithm and an empirical scoring function, which provides a good balance of speed and accuracy.[12]

  • Execution: Each ligand from our virtual library (EMP-01 to EMP-07) will be docked into the prepared D2R active site. The simulation will be run with an exhaustiveness of 8 to generate multiple binding poses.

PART 3: Comparative Analysis and Data Interpretation

Hypothetical Docking Results

The primary output of a docking study is the predicted binding affinity (or docking score) and the predicted binding pose of the ligand in the protein's active site.

Table 2: Hypothetical Comparative Docking Data for EMP Derivatives against D2R

Compound IDR-GroupPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
EMP-01 -H-6.8Asp114, Ser193
EMP-02 -CH₃-7.1Asp114, Val115
EMP-03 -C(=O)CH₃-7.5Asp114, Ser193, Asn390
EMP-04 -C₆H₅-8.2Asp114, Phe389, Trp386
EMP-05 -C₆H₄-4-Cl-8.8Asp114, Phe389, Trp386
EMP-06 -C₆H₄-4-OCH₃-8.5Asp114, Phe389, Ser197
EMP-07 -SO₂C₆H₅-7.9Asp114, Ser193, His393
ReferenceRisperidone-10.5Asp114, Ser193, Phe389, Phe390
Interpreting the Data: Deriving Structure-Activity Relationships
  • Core Interaction: The protonated nitrogen of the piperazine ring is expected to form a crucial salt bridge with the highly conserved Asp114 in the D2R binding pocket.[9] This interaction is likely to be present in all docked compounds and serves as an anchor.

  • Impact of N4-Substituents:

    • The unsubstituted derivative EMP-01 shows the lowest predicted affinity.

    • Adding a small alkyl group (EMP-02 ) slightly improves affinity, likely due to favorable van der Waals interactions.

    • The acetyl group of EMP-03 could act as a hydrogen bond acceptor with residues like Ser193 or Asn390, enhancing binding.

    • The phenyl ring in EMP-04 is predicted to engage in π-π stacking interactions with aromatic residues like Phe389 and Trp386, significantly improving the binding affinity.

    • The 4-chlorophenyl group of EMP-05 likely enhances these aromatic interactions and occupies a hydrophobic pocket, leading to the highest predicted affinity in our series.

    • The 4-methoxyphenyl group in EMP-06 also shows strong binding, potentially forming an additional hydrogen bond with a residue like Ser197.

    • The bulky benzenesulfonyl group of EMP-07 might introduce steric hindrance, slightly reducing its affinity compared to the phenyl-containing derivatives.

Visualization of a Hypothetical Binding Mode

G cluster_ligand EMP-05 (Ligand) cluster_receptor D2 Receptor Pocket L_Piperazine Piperazine Core L_Aryl 4-Chlorophenyl L_Piperazine->L_Aryl N4-linkage R_Asp114 Asp114 L_Piperazine->R_Asp114 Salt Bridge R_Phe389 Phe389 L_Aryl->R_Phe389 π-π Stacking R_Trp386 Trp386 L_Aryl->R_Trp386 π-π Stacking R_Pocket Hydrophobic Pocket L_Aryl->R_Pocket Hydrophobic Interaction

Caption: Key interactions of a top-scoring derivative with the D2R.

PART 4: Beyond Binding Affinity: In Silico ADMET Profiling

A high binding affinity does not guarantee a successful drug. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.[13] We can use online tools like SwissADME to predict these properties for our virtual library.

Table 3: Predicted ADMET Properties for EMP Derivatives

Compound IDMol. Weight ( g/mol )LogPH-Bond AcceptorsH-Bond DonorsLipinski's Rule of 5 ViolationsGI Absorption
EMP-01 128.221.35210High
EMP-02 142.251.75200High
EMP-03 170.251.10300High
EMP-04 204.303.15200High
EMP-05 238.743.85200High
EMP-06 234.333.05300High
EMP-07 318.442.90400High

Analysis: All our hypothetical derivatives exhibit drug-like properties, with no violations of Lipinski's Rule of 5 and predicted high gastrointestinal (GI) absorption. This suggests they have a good preliminary pharmacokinetic profile, making them worthy candidates for further investigation.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for conducting comparative docking studies on 2-Ethyl-1-methylpiperazine derivatives. By establishing a validated protocol and systematically comparing a virtual library of compounds, we can generate valuable hypotheses about their structure-activity relationships and potential as therapeutic agents targeting the Dopamine D2 Receptor. The in silico data presented here, although hypothetical, strongly suggests that N4-aryl substitution is a promising avenue for enhancing binding affinity. The next logical steps would be the chemical synthesis of these derivatives and their in vitro biological evaluation to validate these computational predictions.

References

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  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents.MDPI.
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  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights.NIH.
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The Strategic Advantage of 2-Ethyl-1-methylpiperazine: A Comparative Guide for Building Block Selection in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of medicinal chemistry, the selection of the right building block is a critical opening move that can dictate the success of a drug discovery campaign. Among the privileged scaffolds, the piperazine moiety is a recurring motif, prized for its ability to impart favorable pharmacokinetic properties and provide a versatile handle for structural modification.[1][2] However, the seemingly subtle choice of substitution on the piperazine ring can have profound consequences for a molecule's biological activity and developability. This guide provides an in-depth justification for the use of 2-Ethyl-1-methylpiperazine over other common piperazine building blocks, supported by an analysis of its structural features, synthetic considerations, and impact on drug-like properties.

The Piperazine Scaffold: A Foundation for Druggability

The six-membered heterocycle containing two opposing nitrogen atoms is a cornerstone in the design of therapeutics across a wide range of disease areas, including oncology, infectious diseases, and central nervous system disorders.[1][3] The utility of the piperazine ring stems from its unique combination of properties:

  • Improved Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility—a key factor for oral bioavailability.[2]

  • Structural Rigidity and Vectorial Exit Points: The chair conformation of the piperazine ring provides a degree of rigidity, which can be beneficial for receptor binding. The nitrogen atoms also offer well-defined vectors for substitution, allowing for systematic exploration of chemical space.[2]

  • Pharmacokinetic Modulation: The piperazine core is a common target for metabolic enzymes. Substitution on the nitrogen or carbon atoms can modulate metabolic stability and overall pharmacokinetic profile of a drug candidate.[1][4]

Given these advantages, medicinal chemists frequently employ a variety of substituted piperazines to fine-tune the properties of a lead compound. The most common alternatives to 2-Ethyl-1-methylpiperazine include unsubstituted piperazine, 1-methylpiperazine, and 2-methylpiperazine. The choice among these building blocks should be a data-driven decision based on the specific goals of the drug discovery program.

Physicochemical Properties: A Comparative Analysis

The subtle structural differences between 2-Ethyl-1-methylpiperazine and its analogs translate into distinct physicochemical properties that can impact their performance in a drug molecule.

Building BlockMolecular FormulaMolecular Weight ( g/mol )pKb1pKb2
PiperazineC4H10N286.144.278.65
1-MethylpiperazineC5H12N2100.164.869.73
2-MethylpiperazineC5H12N2100.164.439.25
2-Ethyl-1-methylpiperazine C7H16N2 128.22 N/A N/A

pKb values are for the corresponding conjugate acids.[5][6]

Synthetic Accessibility and Reactivity

The synthesis of piperazine derivatives is well-established in the chemical literature, with N-alkylation being a common transformation.[7] The choice of building block can, however, influence the efficiency and outcome of synthetic routes.

General Experimental Protocol for N-Alkylation of a Piperazine Derivative

This protocol describes a general method for the N-alkylation of a piperazine derivative, a common step in the synthesis of more complex molecules.

Materials:

  • Piperazine derivative (e.g., 2-Ethyl-1-methylpiperazine)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K2CO3) or other suitable base

  • Anhydrous acetonitrile or dimethylformamide (DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of the piperazine derivative (1.0 equivalent) in the chosen anhydrous solvent, add the base (2.0-3.0 equivalents).

  • Add the alkyl halide (1.0-1.2 equivalents) dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

The steric hindrance around the nitrogen atoms can affect the rate and selectivity of N-alkylation. For instance, the ethyl group at the 2-position of 2-Ethyl-1-methylpiperazine may introduce more steric bulk compared to the methyl group in 2-methylpiperazine, potentially influencing the regioselectivity of the reaction if the other nitrogen is also available for substitution.

G cluster_reactants Reactants cluster_process Process cluster_product Product piperazine Piperazine Derivative reaction N-Alkylation in Anhydrous Solvent piperazine->reaction alkyl_halide Alkyl Halide alkyl_halide->reaction base Base base->reaction workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product N-Alkylated Piperazine purification->product

The Justification for 2-Ethyl-1-methylpiperazine in Medicinal Chemistry

The strategic advantage of 2-Ethyl-1-methylpiperazine lies in the nuanced control it offers over a molecule's properties, particularly in the context of lead optimization.

Fine-Tuning Lipophilicity and Metabolic Stability

The introduction of small alkyl groups is a common strategy to modulate the lipophilicity of a drug candidate, which in turn affects its solubility, permeability, and plasma protein binding. The ethyl and methyl groups of 2-Ethyl-1-methylpiperazine contribute to a higher lipophilicity compared to less substituted analogs. This can be advantageous for crossing cellular membranes and accessing intracellular targets.

Furthermore, piperazine rings are often sites of oxidative metabolism by cytochrome P450 enzymes.[4] The substitution pattern on the piperazine ring can significantly impact its metabolic stability. For instance, N-dealkylation is a common metabolic pathway for N-alkylated piperazines.[8] The presence of a methyl group on one nitrogen and the ethyl group on the adjacent carbon in 2-Ethyl-1-methylpiperazine can sterically hinder the approach of metabolic enzymes, potentially leading to a more stable compound with a longer half-life in the body.[9]

G cluster_building_blocks Piperazine Building Blocks cluster_properties Impact on Drug Properties bb1 Piperazine solubility Aqueous Solubility bb1->solubility High bb2 1-Methylpiperazine lipophilicity Lipophilicity bb2->lipophilicity Increased bb3 2-Methylpiperazine metabolic_stability Metabolic Stability bb3->metabolic_stability Potentially Increased bb4 2-Ethyl-1-methylpiperazine bb4->lipophilicity Finely Tuned bb4->metabolic_stability Potentially Enhanced receptor_interaction Receptor Interaction bb4->receptor_interaction Stereochemical Control

Bioisosterism and Structure-Activity Relationships (SAR)

In drug design, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[10] Substituted piperazines can be considered bioisosteres of each other, where the choice of substitution allows for the fine-tuning of the structure-activity relationship (SAR).

The 2-ethyl-1-methyl substitution pattern offers a unique combination of steric bulk and electronic properties that can be exploited to optimize interactions with a biological target. For example, in a study comparing piperidine and piperazine derivatives as histamine H3 receptor antagonists, the replacement of a piperidine with a piperazine significantly altered the affinity for the sigma-1 receptor, highlighting the profound impact of this structural change.[11] While this study does not directly involve 2-Ethyl-1-methylpiperazine, it underscores the principle that subtle modifications to the piperazine ring can lead to significant changes in biological activity. The ethyl group in 2-Ethyl-1-methylpiperazine can provide an additional hydrophobic interaction with a receptor binding pocket that may not be possible with a smaller methyl group.

Case Study: The Role of Substituted Piperazines in a Preclinical Candidate

While a direct comparative study showcasing the superiority of 2-Ethyl-1-methylpiperazine is not available in the provided search results, we can look at the broader context of how substituted piperazines are used in drug development. For instance, in the development of atypical dopamine transporter (DAT) inhibitors for psychostimulant use disorders, modifications to the piperazine ring were explored to improve metabolic stability.[8] In this case, 2,6-dimethylation of the piperazine ring was investigated. This example demonstrates the importance of exploring different substitution patterns on the piperazine ring to address specific liabilities of a drug candidate. The selection of 2-Ethyl-1-methylpiperazine would be a logical step in such an optimization campaign, offering a different steric and electronic profile compared to dimethylated analogs.

Conclusion and Future Perspectives

The selection of a building block in drug discovery is a multi-faceted decision that requires a deep understanding of its impact on synthesis, physicochemical properties, and biological activity. While unsubstituted piperazine and simple methylated analogs have their place, 2-Ethyl-1-methylpiperazine offers a more nuanced tool for medicinal chemists. Its unique substitution pattern provides a means to:

  • Fine-tune lipophilicity to optimize the ADME profile.

  • Potentially enhance metabolic stability through steric shielding.

  • Explore novel structure-activity relationships by introducing a distinct steric and electronic signature.

The justification for using 2-Ethyl-1-methylpiperazine is not that it is universally superior to all other piperazine building blocks, but rather that it provides a valuable option for addressing specific challenges in lead optimization. As drug discovery continues to demand molecules with increasingly sophisticated property profiles, the strategic use of well-characterized and versatile building blocks like 2-Ethyl-1-methylpiperazine will be paramount to success. Future studies that directly compare the impact of different piperazine substitutions on a range of pharmacological and pharmacokinetic parameters will be invaluable in further guiding the rational design of new medicines.

G start Lead Compound with Unsubstituted Piperazine assess_properties Assess Properties (Potency, Solubility, Stability) start->assess_properties decision Properties Optimal? assess_properties->decision select_bb Select Alternative Piperazine Building Block decision->select_bb No end Optimized Candidate decision->end Yes bb1 1-Methylpiperazine select_bb->bb1 bb2 2-Methylpiperazine select_bb->bb2 bb3 2-Ethyl-1-methylpiperazine select_bb->bb3 synthesize Synthesize Analogs bb1->synthesize bb2->synthesize bb3->synthesize reassess Re-assess Properties synthesize->reassess reassess->decision

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the fast-paced environment of pharmaceutical research and drug development, the safe handling and disposal of chemical reagents are paramount. 2-Ethyl-1-methylpiperazine, a key building block in many synthetic pathways, possesses a distinct hazard profile that necessitates a rigorous and well-understood disposal protocol. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the preservation of environmental integrity. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.

Section 1: Hazard Profile of 2-Ethyl-1-methylpiperazine

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. 2-Ethyl-1-methylpiperazine is a multi-hazard substance; its disposal pathway is dictated by its flammability, corrosivity, and toxicity. The primary causality for the stringent procedures outlined in this guide is to mitigate the risks associated with these properties.

According to its Safety Data Sheet (SDS), the compound is classified as a Category 3 Flammable liquid, meaning it can ignite under ambient temperature conditions. Furthermore, it is designated as a Category 1B substance for skin corrosion and serious eye damage, capable of causing severe chemical burns upon contact[1]. Its hazard profile is further complicated by its classification as harmful if inhaled (Acute Toxicity, Category 4) and its potential to cause an allergic skin reaction.

Table 1: Summary of Hazards for 2-Ethyl-1-methylpiperazine

Hazard ClassificationCategoryGHS Hazard StatementImplication for Disposal
Flammable LiquidCategory 3H226: Flammable liquid and vaporRequires storage away from ignition sources and use of non-sparking tools. Disposal must be in an approved flammable waste stream[1][2].
Skin CorrosionCategory 1BH314: Causes severe skin burns and eye damageMandates the use of robust Personal Protective Equipment (PPE). Waste containers must be chemically resistant and securely sealed to prevent leaks[1].
Serious Eye DamageCategory 1H314: Causes severe skin burns and eye damageRequires stringent eye and face protection. Emergency eyewash stations are critical[3].
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaledAll handling and waste consolidation should occur in a well-ventilated area, preferably a chemical fume hood, to prevent vapor accumulation[1].
Skin SensitizationSub-category 1BH317: May cause an allergic skin reactionContaminated PPE and materials must be disposed of as hazardous waste to prevent secondary exposure.

Section 2: Regulatory Framework for Disposal

The disposal of 2-Ethyl-1-methylpiperazine is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates such chemicals under the Resource Conservation and Recovery Act (RCRA)[4]. A chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[4].

2-Ethyl-1-methylpiperazine waste must be managed as hazardous due to its characteristics of:

  • Ignitability: As a liquid with a flash point below 60°C (140°F), it meets the D001 hazardous waste code criteria[4].

  • Corrosivity: As a substance that can cause severe skin burns, it aligns with the principles of corrosive wastes (D002)[5].

Therefore, it is illegal and unsafe to dispose of this chemical down the drain or in standard municipal trash[1][6]. All waste containing 2-Ethyl-1-methylpiperazine must be collected, labeled, and transferred to a licensed hazardous waste disposal facility[7][8].

Section 3: Personnel Safety & Personal Protective Equipment (PPE)

A self-validating safety protocol begins with rigorous personal protection. Before handling 2-Ethyl-1-methylpiperazine for any purpose, including disposal, personnel must be equipped with the appropriate PPE to prevent exposure.

Essential PPE includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes[1][9].

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for integrity before use and change them immediately if contamination is suspected[10].

  • Body Protection: A flame-retardant lab coat and, in cases of significant handling, a chemical-resistant apron are required to protect against skin contact.

  • Respiratory Protection: If handling outside of a certified chemical fume hood where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary[9].

Section 4: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection and disposal of 2-Ethyl-1-methylpiperazine waste.

Methodology:

  • Waste Identification and Segregation:

    • Causality: Preventing dangerous chemical reactions is critical. 2-Ethyl-1-methylpiperazine is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[7][11][12].

    • Procedure: Designate a specific, labeled hazardous waste container solely for 2-Ethyl-1-methylpiperazine and compatible amine wastes. Never mix it with incompatible waste streams.

  • Container Selection and Management:

    • Causality: The container must maintain its integrity against the corrosive and flammable nature of the chemical.

    • Procedure: Use a chemically resistant container (e.g., high-density polyethylene or a coated metal can) with a secure, vapor-tight lid[13][14]. The container must be kept closed at all times except when adding waste. Store the container in a cool, dry, well-ventilated area, away from heat and ignition sources, and within a designated satellite accumulation area[1][3][11].

  • Labeling:

    • Causality: Proper labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.

    • Procedure: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "2-Ethyl-1-methylpiperazine," and an indication of its hazards (e.g., Flammable, Corrosive)[10][14].

  • Disposal of Contaminated Materials:

    • Causality: Items that have come into contact with the chemical are also considered hazardous waste.

    • Procedure: Dispose of all contaminated consumables, such as pipette tips, gloves, and absorbent pads, in a designated solid hazardous waste container. This container must also be properly sealed and labeled[10][14]. Do not place contaminated sharps in this container; they must go into a designated sharps container for chemical contamination[14].

  • Arranging Final Disposal:

    • Causality: Final treatment and disposal must be handled by professionals at a permitted facility to ensure environmental compliance.

    • Procedure: Once the waste container is full or has been in accumulation for the maximum allowed time per local regulations, contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste management company to arrange for pickup and disposal[8][15]. Provide them with a complete and accurate description of the waste.

Section 5: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is crucial to minimize risk.

Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: Remove all sources of ignition (e.g., turn off hot plates, unplug electrical equipment)[1][11].

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab and contact EHS.

  • Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[2][10]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup:

    • Wear the full complement of prescribed PPE.

    • Use only non-sparking tools to collect the absorbed material[2].

    • Carefully scoop the contaminated absorbent into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[10].

  • Reporting: Report the incident to your supervisor and EHS department in accordance with institutional policy.

Section 6: Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from processes involving 2-Ethyl-1-methylpiperazine.

DisposalWorkflow start_node Waste Generated (Contains 2-Ethyl-1-methylpiperazine) decision_node decision_node start_node->decision_node Identify Waste Type process_node1 process_node1 decision_node->process_node1 Liquid Waste (Pure or in Solution) process_node2 process_node2 decision_node->process_node2 Contaminated Solid (Gloves, Wipes, etc.) process_node3 process_node3 decision_node->process_node3 Contaminated Sharps (Needles, Glassware) process_node process_node waste_node waste_node end_node Contact EHS for Waste Pickup waste_node1 Labeled, Sealed Liquid Flammable/ Corrosive Waste Container process_node1->waste_node1 Collect in... waste_node2 Labeled, Sealed Solid Hazardous Waste Container process_node2->waste_node2 Collect in... waste_node3 Puncture-Proof Chemical Sharps Container process_node3->waste_node3 Collect in... waste_node1->end_node waste_node2->end_node waste_node3->end_node

Caption: Workflow for segregation of 2-Ethyl-1-methylpiperazine waste streams.

References

  • Material Safety Data Sheet - (S)-(+)-2-Methylpiperazine. (2005). Amazon S3. [Link]

  • Material Safety Data Sheet - 2-Methylpiperazine, 98%. Cole-Parmer. [Link]

  • Piperazine Hazard Summary. New Jersey Department of Health. [Link]

  • N-methylpiperazine Safety Data Sheet. S D Fine-Chem Limited. [Link]

  • Material Safety Data Sheet - 1-Acetyl-4-(4-hydroxyphenyl)piperazine, 98%. Cole-Parmer. [Link]

  • Chemical Waste Management. Environmental Health & Safety, The University of Texas at Austin. [Link]

  • Waste Management in Biomedicum. Karolinska Institutet Staff Portal. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • PIPERAZINE DIHYDROCHLORIDE. Occupational Safety and Health Administration (OSHA). [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). U.S. Environmental Protection Agency (EPA). [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). [Link]

  • 1988 OSHA PEL Project - Piperazine Dihydrochloride. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals. (2019). Foley & Lardner LLP. [Link]

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Association for the Health Care Environment (AHE). [Link]

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Navigating the Unseen: A Guide to Safely Handling 2-Ethyl-1-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following safety guidelines for 2-Ethyl-1-methylpiperazine have been synthesized from safety data sheets of structurally similar compounds, including 1-methylpiperazine and 2-methylpiperazine. A specific, comprehensive Safety Data Sheet (SDS) for 2-Ethyl-1-methylpiperazine was not publicly available at the time of this writing. Therefore, it is imperative that all users consult the specific SDS provided by their chemical supplier for complete and accurate safety information before handling this compound.

Hazard Profile: Understanding the Adversary

Substituted piperazines, as a class of compounds, often exhibit a distinct hazard profile. Based on analogous compounds, 2-Ethyl-1-methylpiperazine is anticipated to be a flammable liquid and vapor and corrosive , capable of causing severe skin burns and eye damage .[1][2][3] Inhalation of vapors or mists may also be harmful.[3] The primary dangers arise from its alkalinity, which can cause chemical burns upon contact, and its potential flammability.

Key Anticipated Hazards:

  • Skin Corrosion/Irritation: Expected to cause severe burns.

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage, potentially leading to blindness.[1][2]

  • Flammability: Assumed to be a flammable liquid and vapor.[1]

  • Acute Toxicity (Inhalation): Vapors may be harmful if inhaled.[3]

The Last Line of Defense: Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is not merely a procedural step but a critical barrier between the researcher and potential harm. The rationale for each piece of equipment is grounded in the anticipated chemical properties of 2-Ethyl-1-methylpiperazine.

PPE ComponentSpecification & Rationale
Eye & Face Protection Chemical safety goggles are mandatory. A face shield should also be worn to protect against splashes. Standard safety glasses are insufficient. This is due to the high risk of severe and irreversible eye damage from corrosive chemicals.[1][2][4]
Hand Protection Chemically resistant gloves are required. Nitrile or neoprene gloves are generally suitable for handling substituted piperazines, but always check the manufacturer's glove compatibility chart for the specific glove and chemical. Double gloving is recommended for extended handling periods.
Body Protection A flame-retardant lab coat is essential. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. Ensure clothing fully covers the arms and legs.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][2]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 2-Ethyl-1-methylpiperazine minimizes the risk of exposure and accidents. The following workflow is designed to be a self-validating system, with each step logically flowing into the next to ensure a comprehensive safety net.

Preparation and Engineering Controls
  • Designate a Handling Area: All work with 2-Ethyl-1-methylpiperazine should be performed in a designated area, ideally within a certified chemical fume hood.

  • Ensure Accessibility of Safety Equipment: Before beginning work, confirm that a safety shower and eyewash station are readily accessible and in good working order.[1][4]

  • Assemble All Necessary Materials: Have all necessary equipment, including PPE, spill kits, and waste containers, available in the designated area before handling the chemical.

  • Remove Ignition Sources: As a precaution against its potential flammability, ensure that no open flames, hot plates, or other sources of ignition are present in the immediate vicinity.[1][2][5]

Handling Procedure

Safe Handling Workflow Workflow for Handling 2-Ethyl-1-methylpiperazine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Transfer Chemical Transfer Chemical Verify Fume Hood Operation->Transfer Chemical Seal Container Seal Container Transfer Chemical->Seal Container Decontaminate Surfaces Decontaminate Surfaces Seal Container->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: A visual representation of the safe handling workflow for 2-Ethyl-1-methylpiperazine.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.

  • Don Appropriate PPE: If it is safe to do so, don the appropriate PPE, including respiratory protection.

  • Contain the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (with caution): For larger spills, and only if you are trained to do so, cautiously neutralize the spill with a dilute acid (e.g., 5% acetic acid).

  • Clean and Decontaminate: Once absorbed, collect the material into a designated, labeled waste container.[6] Clean the spill area with soap and water.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.[1]

Disposal Plan: Responsible Stewardship

Proper disposal of 2-Ethyl-1-methylpiperazine and its contaminated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Classification: All waste containing 2-Ethyl-1-methylpiperazine should be considered hazardous waste.

  • Containerization: Use clearly labeled, sealed containers for all waste. Do not mix with incompatible waste streams.

  • Disposal Route: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][5] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

Emergency Procedures: Preparing for the Unexpected

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][4]
Skin Contact Immediately remove all contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylpiperazine, 98%. Retrieved from [Link]

  • Amazon S3. (2005, February 14). Material Safety Data Sheet - (S)-(+)-2-Methylpiperazine MSDS. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.